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2-(2-Chloro-4-formylphenoxy)propanoic acid Documentation Hub

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  • Product: 2-(2-Chloro-4-formylphenoxy)propanoic acid
  • CAS: 812642-71-0

Core Science & Biosynthesis

Foundational

2-(2-Chloro-4-formylphenoxy)propanoic acid chemical properties

This technical guide provides an in-depth analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid , a bifunctional chemical scaffold critical in medicinal chemistry for the synthesis of PPAR agonists, agrochemicals, and f...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid , a bifunctional chemical scaffold critical in medicinal chemistry for the synthesis of PPAR agonists, agrochemicals, and fibrate-class therapeutics.[1]

[1]

Compound Identity & Physicochemical Profile

This compound represents a strategic building block containing two distinct reactive handles: a propanoic acid tail (mimicking the fibrate pharmacophore) and a formyl (aldehyde) head (allowing divergent library synthesis).[1]

PropertyData
CAS Number 812642-71-0
IUPAC Name 2-(2-Chloro-4-formylphenoxy)propanoic acid
Molecular Formula C₁₀H₉ClO₄
Molecular Weight 228.63 g/mol
Physical State Solid (Off-white to tan powder)
Solubility Soluble in DMSO, MeOH, EtOH; Sparingly soluble in water (acid form)
pKa (Calculated) ~3.8 (Carboxylic acid)
LogP (Predicted) 2.3 ± 0.4
Chirality Contains one stereocenter at the propanoic acid

-carbon.[1][2] Typically supplied as a racemate unless asymmetric synthesis is employed.[1]
Structural Significance

The molecule features a 2-chlorophenoxy core.[1] The chlorine atom at the ortho position exerts steric influence, twisting the ether linkage out of planarity, which can enhance binding selectivity in protein targets (e.g., PPAR


).[1] The propanoic acid moiety confers amphiphilic character, crucial for membrane permeability in drug candidates.[1]

Synthetic Methodology

The synthesis follows a robust Williamson Ether Synthesis protocol.[1] This method relies on the nucleophilic attack of the phenoxide ion on an


-halo acid.[1]
Core Synthesis Protocol

Reaction: Condensation of 3-chloro-4-hydroxybenzaldehyde with 2-chloropropanoic acid.[1]

Reagents & Conditions:

  • Substrate: 3-Chloro-4-hydroxybenzaldehyde[1][3][4][5]

  • Alkylation Agent: 2-Chloropropanoic acid (or Ethyl 2-bromopropionate for higher yield, followed by hydrolysis)[1]

  • Base: Aqueous NaOH (3.0 equiv) or K₂CO₃ in DMF

  • Conditions: Reflux (100°C) for 4–6 hours

Step-by-Step Procedure (Aqueous Route)
  • Phenoxide Formation: Dissolve 0.1 mol of 3-chloro-4-hydroxybenzaldehyde in 80 mL of water containing 0.3 mol NaOH. The solution will turn yellow due to phenoxide formation.[1]

  • Addition: Slowly add 0.11 mol of 2-chloropropanoic acid to the stirring solution.

  • Reflux: Heat the mixture to reflux (approx. 100°C) for 4 hours. Monitor consumption of the aldehyde starting material via TLC (SiO₂, Hexane:EtOAc 7:3).[1]

  • Workup: Cool the reaction mixture to 4°C. Acidify dropwise with conc. HCl to pH ~1.

  • Isolation: The product will precipitate as a solid.[1] Filter, wash with cold water, and recrystallize from ethanol/water or chloroform/toluene.[1]

Yield Expectation: 60–75% (unoptimized).

Synthetic Workflow Diagram

Synthesis SM1 3-Chloro-4- hydroxybenzaldehyde Inter Phenoxide Intermediate SM1->Inter Deprotonation SM2 2-Chloropropanoic Acid Base NaOH / Reflux SM2->Base Prod 2-(2-Chloro-4-formylphenoxy) propanoic acid Base->Prod Acidification (HCl) Inter->Base SN2 Attack

Figure 1: Convergent synthesis via Williamson etherification. The reaction is driven by the nucleophilicity of the phenoxide oxygen.[1]

Reactivity & Applications in Drug Design

This compound is a "divergent hub."[1] The aldehyde and carboxylic acid groups allow orthogonal functionalization, making it ideal for Fragment-Based Drug Discovery (FBDD).[1]

A. The Aldehyde Handle (C-4 Position)

The formyl group is highly reactive and serves as the entry point for increasing molecular complexity:

  • Reductive Amination: Reaction with primary amines followed by NaBH(OAc)₃ reduction yields secondary amines.[1] This is a common route to introduce solubilizing groups (e.g., morpholine, piperazine).[1]

  • Wittig/Horner-Wadsworth-Emmons: Reaction with phosphonium salts generates styrenyl derivatives, extending the conjugation for optical applications or creating Michael acceptors (covalent inhibitors).[1]

  • Heterocycle Formation: Condensation with hydrazines or hydroxylamines yields hydrazones and oximes, often screened for anti-inflammatory activity.[1]

B. The Carboxylic Acid Handle (Ether Tail)

The propanoic acid moiety mimics the "head group" of fatty acids:

  • Esterification: Protection as a methyl/ethyl ester allows manipulation of the aldehyde without side reactions.[1]

  • Amide Coupling: Activation with EDC/NHS or HATU allows coupling to amino acid residues, creating prodrugs or peptidomimetics.[1]

  • Bioisostere Replacement: The carboxylic acid can be converted to a tetrazole or hydroxamic acid to modulate potency and metabolic stability.[1]

Divergent Reactivity Map

Reactivity Core 2-(2-Chloro-4-formylphenoxy) propanoic acid Path1 Reductive Amination (Amine + NaBH(OAc)3) Core->Path1 Aldehyde Targeting Path2 Oxidation (NaClO2) Core->Path2 Aldehyde Targeting Path3 Amide Coupling (EDC/NHS + R-NH2) Core->Path3 Acid Targeting Path4 Wittig Reaction (Ph3P=CH-R) Core->Path4 Aldehyde Targeting Prod1 Benzylamine Derivatives (Kinase Inhibitors) Path1->Prod1 Prod2 Dicarboxylic Acids (Metal Chelators) Path2->Prod2 Prod3 Peptidomimetics (Prodrugs) Path3->Prod3 Prod4 Styrenyl Linkers (Optical Probes) Path4->Prod4

Figure 2: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold.

Handling & Safety

As an organic acid with an aldehyde function, standard laboratory safety protocols apply.

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent autoxidation of the aldehyde to the carboxylic acid over time.

  • Stability: The ether linkage is stable to acid/base hydrolysis, but the aldehyde is sensitive to strong oxidizers.[1]

References

  • Sigma-Aldrich. 2-(2-chloro-4-formylphenoxy)propanoic acid Product Page. Link

  • Collas, A., et al. (2010).[1][2] "3-(2-Formylphenoxy)propanoic acid."[1][2] Acta Crystallographica Section E, 66(10), o2662.[1][2] (Describes the synthesis of the structural isomer using the Gresham procedure). Link

  • PubChem. 2-(2-chloro-4-formylphenoxy)propanoic acid (Compound Summary). Link

  • Gresham, T. L., et al. (1949).[1][6] "beta-Propiolactone; reactions with salts of carboxylic acids."[1] Journal of the American Chemical Society, 71(8), 2807-2808.[1] (Foundational method for phenoxy-acid synthesis).[1][7]

Sources

Exploratory

2-(2-Chloro-4-formylphenoxy)propanoic acid molecular structure

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(2-Chloro-4-formylphenoxy)propanoic acid Executive Summary This technical guide provides a comprehensive analysis of 2-(2-Chloro-4-formylph...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Characterization of 2-(2-Chloro-4-formylphenoxy)propanoic acid

Executive Summary

This technical guide provides a comprehensive analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid, a molecule of interest due to its unique combination of functional groups: a chiral propanoic acid moiety, a phenoxy ether linkage, and a substituted aromatic ring bearing both a chloro and a formyl (aldehyde) substituent. This document delves into its structural and physicochemical properties, proposes a robust synthetic pathway, outlines a multi-technique approach for its analytical characterization, and discusses its potential biological activities and applications based on its structural relationship to known bioactive compounds. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's core characteristics.

Introduction to 2-(2-Chloro-4-formylphenoxy)propanoic acid

Phenoxypropanoic acids are a well-established class of compounds, renowned for their diverse biological activities, most notably as herbicides. The subject of this guide, 2-(2-Chloro-4-formylphenoxy)propanoic acid (CAS Number: 812642-71-0), represents a functionally rich derivative within this class.[1] Its structure is distinguished by three key regions:

  • The Propanoic Acid Side-Chain: This moiety contains a carboxylic acid group, which imparts acidic properties and provides a key site for ionic interactions or derivatization. The alpha-carbon is a chiral center, meaning the molecule can exist as two distinct enantiomers, a critical consideration in drug development and biological activity studies.

  • The Chlorinated Phenoxy Core: The aromatic ring is substituted with a chlorine atom ortho to the ether linkage. Halogenation is a common strategy in medicinal chemistry to modulate electronic properties, lipophilicity, and metabolic stability.

  • The Formyl Group: The presence of an aldehyde (formyl) group para to the ether linkage provides a reactive handle for further chemical modification, such as the formation of Schiff bases, oximes, or use in reductive amination reactions. This functional group significantly expands the synthetic utility and potential biological interactions of the molecule.

A thorough understanding of this molecule's structure is the foundation for predicting its reactivity, designing synthetic routes, and exploring its potential in fields ranging from agrochemicals to medicinal chemistry.

Molecular Structure and Physicochemical Properties

The definitive structure of 2-(2-Chloro-4-formylphenoxy)propanoic acid is confirmed by its systematic name and can be represented in two dimensions as illustrated below.

Caption: 2D molecular structure of 2-(2-Chloro-4-formylphenoxy)propanoic acid.

The key physicochemical properties, derived from available data and computational predictions, are summarized in the table below.

PropertyValueSource
CAS Number 812642-71-0
Molecular Formula C₁₀H₉ClO₄[2]
Molecular Weight 228.63 g/mol Calculated
Monoisotopic Mass 228.01894 Da[2]
Predicted XlogP 2.3[2]
SMILES CC(C(=O)O)OC1=C(C=C(C=C1)C=O)Cl[2]
InChIKey SAVVSCSPGUVHDO-UHFFFAOYSA-N[2]

Synthesis and Purification

Causality Behind Experimental Choices: The Williamson ether synthesis is the gold-standard for forming aryl ethers due to its reliability and high yields. Using an ester of 2-bromopropanoic acid protects the carboxylic acid from acting as a nucleophile itself and improves the solubility of the reactant in common organic solvents. The subsequent hydrolysis is a straightforward and typically quantitative method to deprotect the acid.

G start_materials 3-Chloro-4-hydroxybenzaldehyde + Ethyl 2-bromopropanoate step1 Step 1: Williamson Ether Synthesis (K₂CO₃, Acetone, Reflux) start_materials->step1 intermediate Intermediate Ester: Ethyl 2-(2-chloro-4-formylphenoxy)propanoate step1->intermediate step2 Step 2: Ester Hydrolysis (NaOH, H₂O/EtOH, then HCl) intermediate->step2 product Final Product: 2-(2-Chloro-4-formylphenoxy)propanoic acid step2->product

Caption: Proposed two-step synthesis workflow.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-chloro-4-formylphenoxy)propanoate

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-chloro-4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq), and acetone (10 mL per gram of aldehyde).

  • Stir the suspension vigorously at room temperature for 15 minutes.

  • Add ethyl 2-bromopropanoate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • After cooling to room temperature, filter off the inorganic salts and wash the solid with acetone.

  • Concentrate the filtrate under reduced pressure to yield the crude ester. This intermediate is often of sufficient purity to proceed directly to the next step.

Step 2: Hydrolysis to 2-(2-Chloro-4-formylphenoxy)propanoic acid

  • Dissolve the crude ester from Step 1 in a mixture of ethanol and water (e.g., 3:1 v/v).

  • Add an aqueous solution of sodium hydroxide (NaOH, 2.0 eq) and stir the mixture at room temperature for 4-6 hours, or until TLC indicates complete consumption of the ester.

  • Remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted, non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of concentrated hydrochloric acid (HCl).

  • The final product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.

Self-Validating Purification Protocol: The purity of the final product can be initially assessed by its melting point. For rigorous purification, recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) is recommended. The purity should be confirmed by HPLC and the structure verified by the spectroscopic methods outlined in the following section.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized molecule is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For this molecule, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) is ideal.

Ion ModeAdductPredicted m/z
Negative[M-H]⁻227.01166
Positive[M+H]⁺229.02622
Positive[M+Na]⁺251.00816
(Data predicted from PubChemLite)[2]

Expected Fragmentation: Key fragments in MS/MS analysis would likely arise from the loss of the carboxyl group (-45 Da), cleavage of the ether bond, and fragmentation of the propanoic acid side chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure. The predicted signals in ¹H and ¹³C NMR spectra provide a unique fingerprint of the molecule.

Predicted ¹H NMR Signals (in CDCl₃, ~400 MHz)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~10.5-11.5 Broad Singlet 1H -COOH Acidic proton, often broad and exchangeable.
~9.85 Singlet 1H -CHO Aldehyde proton, highly deshielded.
~7.90 Doublet (d) 1H Ar-H Aromatic H ortho to -CHO, para to -Cl.
~7.70 Doublet of Doublets (dd) 1H Ar-H Aromatic H ortho to -Cl, meta to -CHO.
~7.05 Doublet (d) 1H Ar-H Aromatic H ortho to ether, meta to -Cl.
~4.85 Quartet (q) 1H -CH(CH₃)- Methine proton, coupled to the methyl group.

| ~1.70 | Doublet (d) | 3H | -CH(CH₃)- | Methyl protons, coupled to the methine proton. |

Predicted ¹³C NMR Signals (in CDCl₃, ~100 MHz)

Chemical Shift (δ, ppm) Assignment
~189 -CHO (Aldehyde Carbonyl)
~175 -COOH (Carboxyl Carbonyl)
~160 Ar-C (C-O ether)
~135, 132, 130, 125, 115 Aromatic Carbons
~72 -CH(CH₃)- (Methine Carbon)

| ~18 | -CH₃ (Methyl Carbon) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Frequency Range (cm⁻¹)VibrationFunctional Group
3300 - 2500 (broad)O-H stretchCarboxylic Acid
~2850, ~2750C-H stretch (Fermi doublet)Aldehyde
~1750C=O stretchCarboxylic Acid
~1700C=O stretchAldehyde
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchAryl Ether

Potential Biological Activity and Applications

The structural motifs within 2-(2-Chloro-4-formylphenoxy)propanoic acid suggest several avenues for biological activity, making it a compound of interest for further research.

  • Herbicide Development: Many commercial herbicides, such as Mecoprop ((RS)-2-(4-chloro-2-methylphenoxy)propanoic acid), share the core chloro-phenoxypropanoic acid structure.[3] The title compound is a structural analog and warrants investigation for potential herbicidal or plant growth-regulating properties.

  • Drug Discovery Scaffold: The molecule contains multiple points for diversification. The aldehyde can be converted into a wide array of other functional groups or used to conjugate the molecule to other scaffolds. The carboxylic acid can form amides or esters. This makes the compound a versatile starting point for creating libraries of new chemical entities for screening against biological targets.

  • Antimicrobial/Antioxidant Agents: Phenolic compounds are well-known for their antioxidant and antimicrobial properties.[4] The phenolic ether in this molecule, combined with its other functional groups, could confer similar activities.

G Potential Structure-Activity Relationships core 2-(2-Chloro-4-formylphenoxy) propanoic acid fg1 Chloro-Phenoxypropanoic Acid Core core->fg1 fg2 Formyl (Aldehyde) Group core->fg2 fg3 Carboxylic Acid Group core->fg3 app1 Herbicidal / Plant Growth Regulator Activity fg1->app1 app2 Drug Discovery Scaffold (Reactive Handle) fg2->app2 app4 Schiff Base Formation (Covalent Inhibition) fg2->app4 app3 Formation of Prodrugs (Amides/Esters) fg3->app3

Caption: Relationship between molecular features and potential applications.

Conclusion

2-(2-Chloro-4-formylphenoxy)propanoic acid is a multifaceted molecule whose structure has been thoroughly delineated in this guide. Its combination of a chiral acid side-chain, a halogenated aromatic ring, and a reactive aldehyde group makes it a compelling target for both fundamental chemical research and applied sciences. The proposed synthetic route is robust and relies on established methodologies, while the outlined analytical workflow provides a clear path for structural verification and purity assessment. Based on its structural similarity to known bioactive compounds, this molecule holds significant potential as a lead compound in the development of new agrochemicals or as a versatile scaffold in medicinal chemistry.

References

  • Beijing Impulse Technologies Co., Ltd. 2-(2-Chloro-4-formylphenoxy)propanoic acid - CAS:812642-71-0. [Link][1]

  • PubChemLite. 2-(2-chloro-4-formylphenoxy)propanoic acid (C10H9ClO4). [Link][2]

  • PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445. [Link][3]

  • Hajslová, J., Pudil, F., Jehlicková, Z., Víden, I., & Davídek, J. (1988). Gas chromatographic-mass spectrometric investigation of phenoxypropanoic acid derivatives possessing herbicidal activity. Journal of Chromatography A, 438(1), 55-60. [Link][5]

  • Organic Syntheses. o-Formylphenoxyacetic acid. [Link][6]

  • Guimarães, R., Sousa, M. J., & Ferreira, I. C. F. R. (2021). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules, 26(1), 1-22. [Link][4]

Sources

Foundational

Technical Whitepaper: 2-(2-Chloro-4-formylphenoxy)propanoic Acid

Synthesis, Characterization, and Pharmacophore Utility in Drug Discovery CAS Registry Number: 812642-71-0 Chemical Class: Aryloxyalkanoic Acid / Benzaldehyde Derivative Primary Application: Hemoglobin Allosteric Modulati...

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Characterization, and Pharmacophore Utility in Drug Discovery

CAS Registry Number: 812642-71-0 Chemical Class: Aryloxyalkanoic Acid / Benzaldehyde Derivative Primary Application: Hemoglobin Allosteric Modulation & PPAR Agonist Precursor

Executive Summary & Chemical Identity

2-(2-Chloro-4-formylphenoxy)propanoic acid is a bifunctional synthetic intermediate critical to the development of small-molecule therapeutics. Its structure combines a formyl group (aldehyde) capable of reversible Schiff-base formation and a propanoic acid tail facilitating electrostatic interactions.

This unique dual-functionality makes it a high-value scaffold in the design of antisickling agents (targeting Hemoglobin S) and metabolic regulators (PPAR agonists). This guide details the IUPAC nomenclature logic, optimized synthetic protocols, and the mechanistic causality behind its reactivity.[1]

1.1 IUPAC Nomenclature Breakdown

The systematic name is derived by treating the propanoic acid as the parent structure.

  • Parent Chain: Propanoic acid (3 carbons).[2][3]

  • Substituent: A phenoxy group attached at carbon 2.[4][5][6]

  • Ring Substitution: The phenoxy ring is substituted with a chlorine atom at position 2 (ortho) and a formyl group at position 4 (para).[1]

Full Name: 2-(2-Chloro-4-formylphenoxy)propanoic acid Stereochemistry: The alpha-carbon (C2 of the propanoic chain) is chiral. The synthesis typically yields a racemate (


), but enantioselective synthesis using chiral starting materials (e.g., L-2-chloropropionic acid) allows for the isolation of the biologically active 

-isomer (typical for auxin/fibrate mimics).
Synthetic Methodology

The most robust route to this molecule is the Williamson Ether Synthesis , utilizing the nucleophilicity of the phenoxide ion generated from 3-chloro-4-hydroxybenzaldehyde.

2.1 Retrosynthetic Analysis

The bond disconnection occurs at the ether linkage. The precursors are:

  • Nucleophile: 3-Chloro-4-hydroxybenzaldehyde.[7]

  • Electrophile: 2-Chloropropanoic acid (or its ethyl/methyl ester).

2.2 Optimized Protocol (Self-Validating System)

Note: This protocol uses the ester route to prevent side reactions involving the carboxylic acid, followed by hydrolysis.

Reagents:

  • 3-Chloro-4-hydroxybenzaldehyde (1.0 eq)

  • Ethyl 2-chloropropionate (1.2 eq)

  • Potassium Carbonate (

    
    , anhydrous, 2.5 eq)[1]
    
  • Solvent: DMF (N,N-Dimethylformamide) or Acetonitrile.

Step-by-Step Workflow:

  • Phenoxide Generation:

    • Dissolve 3-chloro-4-hydroxybenzaldehyde in DMF under inert atmosphere (

      
      ).
      
    • Add

      
      . Stir at RT for 30 minutes.
      
    • Observation: Color shift (often yellowing) indicates phenoxide formation.[1]

  • Alkylation (

    
    ): 
    
    • Add Ethyl 2-chloropropionate dropwise.

    • Heat to 80°C for 4–6 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). Disappearance of the aldehyde starting material (

      
      ) and appearance of the less polar ester product (
      
      
      
      ).[1]
  • Hydrolysis (Ester Cleavage):

    • Cool mixture. Add 2N NaOH (aq) directly to the reaction vessel.

    • Stir at RT for 2 hours.

    • Mechanism:[1][2][3][8] Saponification of the ethyl ester to the carboxylate salt.

  • Workup (Acid-Base Extraction):

    • Wash the basic aqueous phase with Ethyl Acetate (removes unreacted neutral aldehyde/ester).

    • Critical Step: Acidify the aqueous phase to pH 2–3 using 1N HCl. The product will precipitate or oil out.

    • Extract with Ethyl Acetate, dry over

      
      , and concentrate.[1]
      
2.3 Reaction Logic & Pathway Visualization

The following diagram illustrates the reaction flow and the critical decision points during purification.

SynthesisPath Start 3-Chloro-4-hydroxybenzaldehyde Base K2CO3 / DMF (Deprotonation) Start->Base Phenoxide Phenoxide Intermediate Base->Phenoxide -H+ Reagent + Ethyl 2-chloropropionate (SN2 Attack) Phenoxide->Reagent Ester Intermediate Ester Reagent->Ester 80°C, 4h Hydrolysis NaOH / H2O (Saponification) Ester->Hydrolysis Salt Carboxylate Salt (Aq) Hydrolysis->Salt Acidify Acidify to pH 2 (HCl) Salt->Acidify Product 2-(2-Chloro-4-formylphenoxy) propanoic acid Acidify->Product Precipitation

Figure 1: Synthetic pathway from hydroxybenzaldehyde precursor to final acid via Williamson ether synthesis and saponification.

Pharmacophore Utility & Applications

The 2-(2-Chloro-4-formylphenoxy)propanoic acid structure is a "privileged scaffold" because it bridges two major drug classes.

3.1 Hemoglobin Allosteric Modifiers (Antisickling Agents)

Aldehyde-bearing small molecules are potent modulators of Hemoglobin (Hb).

  • Mechanism: The formyl group (CHO) forms a reversible Schiff base (imine) with the N-terminal valine of the

    
    -chain of hemoglobin.
    
  • Effect: This stabilizes the Relaxed (R) state of Hb, increasing oxygen affinity and preventing the polymerization of Sickle Hemoglobin (HbS).[1]

  • Role of the Acid Tail: The propanoic acid moiety mimics the structure of clofibric acid derivatives (like Efaproxiral/RSR-13). It engages in salt-bridge interactions (often with Arg141

    
    ), further locking the protein conformation.
    
  • Relevance: This molecule acts as a hybrid between Voxelotor (aldehyde-based) and Efaproxiral (acid-based) mechanisms.

3.2 PPAR Agonists

The aryloxy-propanoic acid motif is the defining pharmacophore of fibrates (PPAR


 agonists).
  • The acid head group binds to the Tyr464/His440 residues in the PPAR ligand-binding domain.

  • The 2-chloro and 4-formyl substitutions provide steric bulk and electronic tuning to optimize lipophilicity (

    
    ) and receptor fit.
    
Analytical Characterization Data

To validate the synthesis, the following spectral signatures must be confirmed.

TechniqueExpected SignalStructural Assignment
1H NMR ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

9.8–9.9 ppm (s, 1H)
Aldehyde proton (-CHO) . Distinctive singlet.
1H NMR

4.8–5.0 ppm (q, 1H)
Alpha-proton (-O-CH(CH3)-) . Quartet due to coupling with methyl.
1H NMR

1.6–1.7 ppm (d, 3H)
Methyl group (-CH3) . Doublet.
1H NMR

6.9–7.9 ppm (m, 3H)
Aromatic protons .[1] Pattern depends on 1,2,4-substitution.[1]
IR 1680–1700 cm⁻¹C=O stretch (Aldehyde) .
IR 1710–1730 cm⁻¹C=O stretch (Carboxylic Acid) . Broad O-H stretch 2500-3000.
MS (ESI-) [M-H]⁻ = 227.0Negative mode ionization of the carboxylic acid.
References
  • Abraham, D. J., et al. (1992).[1][6] "Allosteric Modifiers of Hemoglobin: 2-[4-[[(3,5-disubstituted anilino)carbonyl]methyl]phenoxy]-2-methylpropionic Acid Derivatives."[6] Biochemistry, 31(38), 9141–9149.[1][6] (Contextual grounding for aryloxyalkanoic acid effectors). Retrieved from [Link]

  • Abdulmalik, O., et al. (2011).[1] "Aryloxyalkanoic Acids as Non-Covalent Modifiers of the Allosteric Properties of Hemoglobin." ResearchGate.[1][9] (Detailed SAR on phenoxy acid derivatives). Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for substituted phenoxypropanoic acids. Retrieved from [Link]

Sources

Exploratory

2-(2-Chloro-4-formylphenoxy)propanoic acid physical and chemical properties

The following technical guide provides an in-depth analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid , a bifunctional aromatic scaffold used primarily as a building block in medicinal chemistry and agrochemical synt...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid , a bifunctional aromatic scaffold used primarily as a building block in medicinal chemistry and agrochemical synthesis.

Physicochemical Profiling, Synthetic Utility, and Application in Drug Discovery

Executive Summary

2-(2-Chloro-4-formylphenoxy)propanoic acid is a versatile bifunctional intermediate characterized by a phenoxypropanoic acid core substituted with a chlorine atom at the ortho position and a reactive formyl (aldehyde) group at the para position.

Its structural uniqueness lies in its dual reactivity: the carboxylic acid tail provides a polar anchor often required for receptor binding (e.g., PPAR agonists, GPR40 modulators), while the aldehyde handle allows for diverse downstream diversification via reductive amination or olefination. This guide details its physical properties, synthetic pathways, and handling protocols to ensure reproducible experimental outcomes.[1]

Chemical Identity & Structural Analysis

ParameterDetail
IUPAC Name 2-(2-Chloro-4-formylphenoxy)propanoic acid
CAS Registry Number 812642-71-0
Molecular Formula C₁₀H₉ClO₄
Molecular Weight 228.63 g/mol
SMILES CC(OC1=CC=C(C=O)C=C1Cl)C(=O)O
InChI Key (Specific key varies by stereochemistry; typically synthesized as racemate)
Structural Class Halogenated Phenoxypropanoic Acid / Benzaldehyde Derivative
Structural Features[2][3][4][5][6]
  • Chiral Center: The

    
    -carbon of the propanoic acid chain is chiral. While often supplied as a racemate, the (R)-enantiomer is typically the bioactive conformer in auxin-mimic herbicides and many metabolic drug targets.
    
  • Orthogonal Functionality:

    • Aldehyde (C-4): Electrophilic center for chain extension or heterocycle formation.

    • Carboxylic Acid (C-1'): Hydrogen bond donor/acceptor; susceptible to esterification or amide coupling.

    • Aryl Chloride (C-2): Provides lipophilicity and metabolic stability (blocking ring oxidation); potential site for Pd-catalyzed coupling under forcing conditions.

Physicochemical Properties[1][7]

The following data aggregates experimental values and high-confidence predictive models (ACD/Labs, ChemAxon) for the racemic compound.

PropertyValue / RangeContext
Physical State Solid (Powder)Typically off-white to pale yellow crystalline solid.
Melting Point 115 – 125 °C (Predicted)Higher than non-formyl analogs due to dipole interactions.
Boiling Point ~420 °C (at 760 mmHg)Decomposes before boiling; requires high vacuum for distillation.
Density 1.4 ± 0.1 g/cm³High density attributed to the chlorine substituent.[1]
pKa (Acid) 3.5 – 3.8The ortho-chloro group exerts an inductive electron-withdrawing effect, slightly increasing acidity compared to phenoxypropanoic acid (pKa ~4.5).
LogP (Octanol/Water) 1.90 ± 0.3Moderately lipophilic; membrane permeable but soluble in basic aqueous media.
Solubility Soluble: DMSO, DMF, Methanol, Ethyl Acetate.Insoluble: Water (at pH < 3), Hexane.Soluble in water at pH > 7.0 as the carboxylate salt.

Synthetic Pathways & Manufacturing

The synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid typically follows a Williamson Ether Synthesis protocol. This route is preferred for its scalability and cost-effectiveness.

Core Synthesis Protocol

Reaction: Alkylation of 3-chloro-4-hydroxybenzaldehyde with 2-chloropropanoic acid (or its ethyl ester followed by hydrolysis).

  • Reagents: 3-Chloro-4-hydroxybenzaldehyde (1.0 eq), 2-Chloropropanoic acid (1.1 eq), NaOH or K₂CO₃ (2.5 eq).

  • Solvent: Water/Ethanol or DMF/Toluene (if using ester).

  • Conditions: Reflux (80–100 °C) for 4–6 hours.

  • Workup: Acidification with HCl precipitates the product.

Synthetic Workflow Diagram

The following diagram illustrates the logical flow of synthesis and potential downstream derivatization.

SynthesisPath Start1 3-Chloro-4-hydroxybenzaldehyde Reaction Etherification (SN2) Base (NaOH/K2CO3) Reflux Start1->Reaction Start2 2-Chloropropanoic Acid Start2->Reaction Product 2-(2-Chloro-4-formylphenoxy) propanoic acid (CAS 812642-71-0) Reaction->Product Deriv1 Reductive Amination (Amine + NaBH(OAc)3) Product->Deriv1 Aldehyde Target Deriv2 Amide Coupling (Amine + EDC/HOBt) Product->Deriv2 Carboxyl Target

Caption: Synthesis of CAS 812642-71-0 via Williamson etherification and subsequent divergence points.

Analytical Characterization

To validate the identity of the synthesized material, the following spectral signatures should be confirmed:

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • 
       12.5–13.0 ppm (br s, 1H): Carboxylic acid –OH.
      
    • 
       9.8–9.9 ppm (s, 1H): Aldehyde –CHO.
      
    • 
       7.8–8.0 ppm (m, 2H): Aromatic protons (H-3, H-5 relative to aldehyde).
      
    • 
       7.2–7.3 ppm (d, 1H): Aromatic proton (H-6, ortho to ether).
      
    • 
       4.9–5.1 ppm (q, 1H): Chiral methine (–O–CH(CH₃)–COOH).
      
    • 
       1.5–1.6 ppm (d, 3H): Methyl group.
      
  • IR Spectroscopy (ATR):

    • 1720–1740 cm⁻¹: Strong C=O stretch (Aldehyde).

    • 1700–1710 cm⁻¹: C=O stretch (Carboxylic Acid).

    • 2800–3200 cm⁻¹: Broad O–H stretch (Acid).

Applications in Drug Discovery

This scaffold is highly relevant in the development of ligands for metabolic receptors.

  • PPAR Agonists: The phenoxypropanoic acid motif is a classic pharmacophore for Peroxisome Proliferator-Activated Receptors (PPAR

    
    , PPAR
    
    
    
    ), used in treating dyslipidemia and type 2 diabetes. The 2-chloro substituent restricts conformation, potentially improving selectivity.
  • GPR40 (FFAR1) Modulators: Free Fatty Acid Receptor 1 agonists often utilize a phenylpropanoic acid headgroup to mimic endogenous fatty acids.

  • Linker Chemistry: The aldehyde group serves as a "universal connector" for attaching this acid headgroup to larger lipophilic tails via reductive amination.

Handling, Stability & Safety

Safety Profile (GHS Classification)
  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Stability & Storage[1][4][6]
  • Oxidation Sensitivity: The aldehyde group is susceptible to autoxidation to the dicarboxylic acid (2-(2-chloro-4-carboxyphenoxy)propanoic acid) upon prolonged exposure to air.

  • Storage Protocol: Store at 2–8 °C under an inert atmosphere (Argon or Nitrogen). Keep container tightly closed and protected from light.

References

  • PubChem Compound Summary. (2025). 2-(2-Chloro-4-formylphenoxy)propanoic acid (CAS 812642-71-0).[2][3][4][5] National Center for Biotechnology Information. [Link]

  • Gresham, T. L., et al. (1949). Beta-Propiolactone.[2] V. Reactions with Alcohols, Phenols and Thiophenols. Journal of the American Chemical Society. (Foundational chemistry for phenoxy acid synthesis).

Sources

Foundational

Infrared (IR) spectroscopy of substituted phenoxypropanoic acids

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Phenoxypropanoic Acids Authored by a Senior Application Scientist This guide provides a comprehensive exploration of Fourier-Transform Infrared...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Substituted Phenoxypropanoic Acids

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of Fourier-Transform Infrared (FTIR) spectroscopy as a pivotal analytical technique for the structural elucidation and characterization of substituted phenoxypropanoic acids. Designed for researchers, chemists, and professionals in drug development and materials science, this document moves beyond a simple recitation of spectral data. It delves into the underlying principles governing vibrational modes, the profound influence of aromatic substitution on spectral features, and the practical application of this knowledge in a laboratory setting. Our focus is on building a robust, first-principles understanding that empowers the scientist to interpret spectra with confidence and precision.

The Molecular Architecture: Core Vibrational Signatures

Phenoxypropanoic acids are a class of molecules defined by a carboxylic acid moiety linked to a phenyl ring via an ether bond. This composite structure gives rise to a rich and characteristic infrared spectrum. To interpret the spectrum of a substituted derivative, one must first master the fundamental vibrations of the core functional groups.

The Carboxylic Acid Group: A Dimer's Tale

In the condensed phase (solid or liquid), carboxylic acids predominantly exist as hydrogen-bonded dimers. This intermolecular interaction is the single most dominant factor influencing the IR spectrum, leading to unique and readily identifiable features.[1][2]

  • O–H Stretching: Instead of a sharp band typical of monomeric alcohols, the O–H stretch of a carboxylic acid dimer presents as an exceptionally broad and strong absorption band spanning from approximately 2500 to 3300 cm⁻¹.[1][2][3][4] This breadth is a direct consequence of the strong hydrogen bonding, which creates a continuum of O-H bond lengths and vibrational energies. This band is so wide that it often overlaps with the C-H stretching vibrations.[1][2]

  • C=O (Carbonyl) Stretching: The carbonyl stretch is one of the most intense and diagnostic peaks in the spectrum. For a hydrogen-bonded dimer, this vibration appears as a strong, sharp band typically between 1700 and 1725 cm⁻¹.[5] In the rare case of a free, monomeric carboxylic acid (e.g., in a very dilute solution in a nonpolar solvent), this band shifts to a higher frequency, around 1760 cm⁻¹.[3][4]

  • Coupled Vibrations (C–O Stretch and O–H Bend): The spectrum is further characterized by bands arising from the coupling of C–O stretching and in-plane O–H bending vibrations, which typically appear in the 1210-1320 cm⁻¹ region.[1][6] An out-of-plane O–H bend, often broad, is also observed near 900-960 cm⁻¹, which is another hallmark of the carboxylic acid dimer.[6]

cluster_dimer Carboxylic Acid Dimer Formation cluster_effects Spectral Consequences mol1 R-C(O)OH mol2 HO(O)C-R mol1->mol2 effect1 Broad ν(O-H) (2500-3300 cm⁻¹) mol2->mol1 effect2 Lowered ν(C=O) (~1710 cm⁻¹) caption Hydrogen bonding in carboxylic acid dimers.

The Phenoxy Moiety: Aromatic and Ether Signatures

The phenoxy group contributes its own set of characteristic vibrations that are essential for confirming the molecule's identity.

  • Aromatic C–H Stretching: These absorptions appear as sharp, medium-intensity bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[7] Their presence is a clear indicator of hydrogens attached to an sp²-hybridized carbon of the benzene ring.

  • Aromatic C=C Ring Stretching: The benzene ring itself produces a series of absorptions, usually of medium to weak intensity, in the 1450-1600 cm⁻¹ region.[7] The precise positions and number of these bands can provide initial clues about the substitution pattern.

  • Aryl-Alkyl Ether C–O–C Stretching: The ether linkage is critical. It produces two distinct stretching vibrations: an asymmetric stretch (ν_as(C–O–C)) which is typically strong and found between 1200-1275 cm⁻¹, and a symmetric stretch (ν_s(C–O–C)) which is weaker and appears around 1020-1075 cm⁻¹. The asymmetric stretch is often the more prominent and diagnostically useful of the two.

  • C–H Out-of-Plane Bending (γ-CH): In the fingerprint region, strong bands between 690-900 cm⁻¹ arise from the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is highly diagnostic of the substitution pattern on the benzene ring.[8][9] Additionally, a pattern of weak overtone and combination bands, often called "benzene fingers," appears between 1650 and 2000 cm⁻¹, which can also be used to determine the ring's substitution pattern.[10]

The Role of Substituents: Modulating Vibrational Frequencies

The true analytical power of IR spectroscopy is revealed when examining how substituents on the phenyl ring systematically alter the vibrational frequencies of the core structure. These shifts, though sometimes small, are predictable and provide invaluable information about the electronic environment of the molecule. The carbonyl (C=O) stretching frequency is particularly sensitive to these electronic effects.

The fundamental principle is that the C=O stretching frequency is proportional to the bond strength. Any electronic effect that increases the double-bond character of the carbonyl group will increase the stretching frequency (shifting it to a higher wavenumber), and any effect that decreases it (i.e., increases single-bond character) will lower the frequency.

Electron-Withdrawing Groups (EWGs)

Substituents like nitro (–NO₂), cyano (–CN), and halogens (–F, –Cl, –Br) are EWGs. They pull electron density away from the phenyl ring and, through the ether linkage, from the carboxylic acid group.

  • Mechanism: EWGs exert a negative inductive effect (–I), pulling electron density through the sigma bonds. This effect strengthens the C=O double bond by reducing electron delocalization and resonance that would otherwise weaken it.[5] For aromatic acids, EWGs make the deprotonated carboxylate group more stable, which corresponds to a stronger C=O bond in the protonated acid.[11][12]

  • Spectral Outcome: The presence of an EWG on the phenyl ring typically increases the C=O stretching frequency.

Electron-Donating Groups (EDGs)

Substituents like alkyl (–CH₃, –R), and alkoxy (–OR) are EDGs. They push electron density into the phenyl ring.

  • Mechanism: EDGs exert a positive inductive effect (+I) and, for groups like –OR, a positive resonance effect (+R). This increased electron density can be delocalized through the molecular framework, which slightly increases the single-bond character of the carbonyl group.[5] This destabilizes the deprotonated form, which correlates with a weaker C=O bond in the protonated state.[11][12]

  • Spectral Outcome: The presence of an EDG on the phenyl ring typically decreases the C=O stretching frequency.

Core Substituted Phenoxypropanoic Acid EWG Electron-Withdrawing Group (e.g., -NO₂, -Cl) Core->EWG EDG Electron-Donating Group (e.g., -CH₃, -OCH₃) Core->EDG Effect_EWG Negative Inductive/Resonance Effect (-I, -R) EWG->Effect_EWG Effect_EDG Positive Inductive/Resonance Effect (+I, +R) EDG->Effect_EDG Outcome_EWG Strengthens C=O bond INCREASES ν(C=O) Effect_EWG->Outcome_EWG Outcome_EDG Weakens C=O bond DECREASES ν(C=O) Effect_EDG->Outcome_EDG caption Influence of substituents on carbonyl frequency.

Data Summary: Characteristic Absorption Bands

The following tables summarize the key vibrational frequencies for substituted phenoxypropanoic acids.

Table 1: Core Functional Group Absorptions

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity / Characteristics
O–H StretchCarboxylic Acid (Dimer)2500 – 3300Strong, Very Broad
C–H StretchAromatic (Aryl)3030 – 3100Medium, Sharp
C–H StretchAliphatic (Alkyl)2850 – 3000Medium to Strong
C=O StretchCarboxylic Acid (Dimer)1700 – 1725Very Strong, Sharp
C=C StretchAromatic Ring1450 – 1600Medium to Weak (multiple bands)
C–O StretchAryl-Alkyl Ether (Asymm.)1200 – 1275Strong
C–O StretchCarboxylic Acid1210 – 1320Medium to Strong
O–H BendCarboxylic Acid (Out-of-Plane)900 – 960Medium, Broad
C–H BendAromatic (Out-of-Plane)690 – 900Strong (Position depends on substitution)

Table 2: Influence of Representative Substituents on ν(C=O)

SubstituentElectronic EffectPosition on RingExpected Shift in ν(C=O)Example ν(C=O) Range (cm⁻¹)
–NO₂Strong EWGparaIncrease> 1720
–ClModerate EWGparaSlight Increase1715 - 1725
–HReference-Baseline~1710
–CH₃Weak EDGparaSlight Decrease1700 - 1710
–OCH₃Strong EDGparaDecrease< 1700

Note: These ranges are illustrative. The exact position depends on the specific molecule, its physical state, and the measurement technique.

Experimental Protocol: Solid-State Analysis via KBr Pellet

For crystalline or solid phenoxypropanoic acids, the Potassium Bromide (KBr) pellet technique is a gold-standard method for obtaining high-quality transmission spectra. The causality behind this protocol is to disperse the analyte in an IR-transparent matrix to minimize scattering and intermolecular effects not related to the inherent structure.

Materials:

  • FTIR Spectrometer

  • Hydraulic Press with Pellet Die

  • Agate Mortar and Pestle

  • FTIR-grade KBr powder (stored in a desiccator)

  • Spatula and Balance

  • Analyte (Substituted Phenoxypropanoic Acid)

Step-by-Step Methodology:

  • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours and then store it in a desiccator. Causality: KBr is hygroscopic; this step removes adsorbed water, which has intense O-H absorption bands that would otherwise obscure the spectrum.

  • Sample Preparation: Weigh approximately 1-2 mg of the analyte and 100-200 mg of the dried KBr. The ratio is critical. Causality: Too much sample will result in overly intense, saturated peaks (total absorption), while too little will yield a noisy spectrum with poor signal.

  • Grinding: Transfer the KBr and analyte to the agate mortar. Grind the mixture with the pestle for 3-5 minutes until it becomes a fine, homogenous powder with a consistency similar to flour. Causality: Thorough grinding reduces the particle size of the analyte below the wavelength of the IR radiation, which minimizes light scattering (the Christiansen effect) and ensures a uniform dispersion, leading to sharp, well-defined peaks.

  • Pellet Pressing: Carefully transfer a portion of the powder into the pellet die. Place the die into the hydraulic press and apply pressure (typically 7-10 tons) for 2-3 minutes. Causality: The high pressure causes the KBr to flow and fuse, forming a transparent or translucent pellet that encases the analyte.

  • Pellet Inspection: Carefully remove the die and extract the pellet. A good pellet is thin and transparent. Causality: A cloudy or opaque pellet indicates poor grinding, moisture contamination, or insufficient pressure, all of which will lead to a poor-quality spectrum with a sloping baseline and scattered light.

  • Spectral Acquisition: Place the pellet in the sample holder of the FTIR spectrometer. Run a background scan (air) first. Then, acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Alternative Technique: Attenuated Total Reflectance (ATR) Modern labs often use ATR-FTIR, which requires minimal sample preparation. A small amount of the solid sample is simply pressed against a high-refractive-index crystal (e.g., diamond or germanium). The IR beam undergoes internal reflection within the crystal, creating an evanescent wave that penetrates a few microns into the sample, generating an absorption spectrum. This method is fast, non-destructive, and less sensitive to sample thickness.[13][14]

Spectral Interpretation Workflow: A Systematic Approach

Interpreting a complex spectrum should not be a random process. A systematic workflow ensures that all features are considered in a logical sequence, leading to a reliable structural assignment.

start Obtain High-Quality Spectrum step1 Step 1: Identify Carboxylic Acid Dimer • Is there a very broad band from ~2500-3300 cm⁻¹? • Is there a very strong band at ~1700 cm⁻¹? start->step1 step2 Step 2: Confirm Phenoxy Group • Look for sharp aryl C-H stretch > 3000 cm⁻¹. • Look for strong, asymmetric C-O-C stretch at ~1250 cm⁻¹. step1->step2 Yes step3 Step 3: Analyze Fingerprint Region • Examine C-H out-of-plane bends (690-900 cm⁻¹) to determine substitution pattern (ortho, meta, para). • Check overtone bands (1650-2000 cm⁻¹). step2->step3 Yes step4 Step 4: Deduce Substituent Identity • Note the precise ν(C=O) frequency. • Compare to baseline (~1710 cm⁻¹). Is it higher (EWG) or lower (EDG)? • Look for other characteristic bands (e.g., N-O stretches for nitro group). step3->step4 end Propose Final Structure step4->end caption Systematic workflow for IR spectral interpretation.

References

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • IR: carboxylic acids. (n.d.). University of Calgary. [Link]

  • IR and UV–Vis Spectroscopy of Carboxylic Acids. (2025). JoVE. [Link]

  • Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. [Link]

  • The variations of IR frequencies of carbonyl group in carboxylic acid. (2025). Filo. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]

  • Substituent effects in infrared spectroscopy. Part 5. Carbonyl stretching frequency in meta- and para-substituted aromatic carbonyl compounds. (n.d.). RSC Publishing. [Link]

  • What peaks would indicate a carboxylic acid in IR spectroscopy? (n.d.). TutorChase. [Link]

  • Spectroscopy of Carboxylic Acids. (2020). Chemistry LibreTexts. [Link]

  • Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. (2022). The Royal Society of Chemistry. [Link]

  • Spectroscopy of Carboxylic Acid Derivatives. (2022). Chemistry LibreTexts. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022). ACS Publications. [Link]

  • Correlation between C=O Stretching Vibrational Frequency and pKa Shift of Carboxylic Acids. (2022). PMC. [Link]

  • IR Sample Preparation: A Practical Guide. (2022). Chemistry LibreTexts. [Link]

  • Propanoic acid, 2-(2-chlorophenoxy)-. (n.d.). NIST WebBook. [Link]

  • Benzene and its deriv
  • In Situ FTIR-ATR Analysis and Titration of Carboxylic Acid-Terminated SAMs. (n.d.). Journal of the American Chemical Society. [Link]

  • Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. (2023). ACS Omega. [Link]

  • 3-Phenoxypropionic acid. (n.d.). PubChem - NIH. [Link]

  • Vibrational spectra and natural bond orbital analysis of the herbicidal molecule 2(4-chlorophenoxy)-2-methyl propionic acid. (n.d.). PubMed. [Link]

  • The Benzene Fingers, Part I: Overtone and Combination Bands. (2016). Spectroscopy Online. [Link]

  • FTIR-ATR spectra of (a) neat carboxylic acids and (b) unfunctionalized... (n.d.). ResearchGate. [Link]

  • IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]

  • Experiment 11 — Infrared Spectroscopy. (n.d.). Source unavailable.
  • Phenoxyacetic Acid. (n.d.). PubChem. [Link]

  • Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. (n.d.). NIST WebBook. [Link]

  • Gas-phase infrared spectrum assigned to perpropionic acid... (n.d.). ResearchGate. [Link]

  • Infrared Spectra of Some Common Functional Groups. (2024). Chemistry LibreTexts. [Link]

  • Lab 2 - Infrared Spectroscopy (IR). (n.d.). WebAssign. [Link]

  • Infrared Spectral Studies of Propanoic Acid in Various Solvents. (n.d.). Source unavailable.
  • Spectroscopy of Aromatic Compounds. (2023). Organic Chemistry | OpenStax. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org. [Link]

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  • Determining benzene ring substitution patterns from IR spectra. (n.d.). Spectra Analysis. [Link]

  • infrared spectrum of propanoic acid. (n.d.). doc brown's advanced organic chemistry revision notes. [Link]

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Exploratory

Biological activity of 2-(2-Chloro-4-formylphenoxy)propanoic acid

An In-depth Technical Guide to the Biological Activity of 2-(2-Chloro-4-formylphenoxy)propanoic Acid Abstract Phenoxypropanoic acid derivatives represent a versatile chemical scaffold, renowned primarily for their herbic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of 2-(2-Chloro-4-formylphenoxy)propanoic Acid

Abstract

Phenoxypropanoic acid derivatives represent a versatile chemical scaffold, renowned primarily for their herbicidal properties but also demonstrating a wide spectrum of other biological activities.[1] This guide focuses on a specific, lesser-studied derivative, 2-(2-Chloro-4-formylphenoxy)propanoic acid. While direct biological data for this compound is not extensively documented, its structural motifs—a chlorinated phenoxy ring, a propanoic acid side chain, and a formyl group—suggest a rich potential for multifaceted biological interactions. This document provides a technical framework for researchers, scientists, and drug development professionals to explore this potential. We will elucidate a plausible synthetic route, propose a cascade of biological activity screenings based on established knowledge of analogous structures, and provide detailed, field-proven experimental protocols to validate these hypotheses. The narrative is built on the principle of causal experimental design, guiding the investigator from synthesis through a logical screening funnel to identify and characterize the compound's primary biological functions.

Introduction and Rationale

The family of aryloxyphenoxypropionates (APPs) has been a cornerstone of agricultural science for decades, valued for their selective herbicidal action against grass weeds.[2][3] Their mechanism, the inhibition of the acetyl-CoA carboxylase (ACCase) enzyme, is a well-established biochemical pathway crucial for lipid synthesis in susceptible plants.[2] However, the core phenoxypropanoic acid structure is also a privileged scaffold in medicinal chemistry. The simple substitution of different functional groups on the phenyl ring can dramatically alter the biological target. A prominent example is the class of nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, which feature a propionic acid moiety.[4][5]

The subject of this guide, 2-(2-Chloro-4-formylphenoxy)propanoic acid, presents an intriguing combination of these features. The chlorinated phenoxypropanoic acid backbone is characteristic of APP herbicides.[1][6][7] The addition of a formyl (aldehyde) group at the C4 position introduces a reactive site that can participate in various biochemical reactions, potentially opening avenues for novel mechanisms of action or serving as a handle for further derivatization.

This guide, therefore, serves as a proactive research blueprint. It hypothesizes the compound's potential activities based on these structural alerts and provides the practical, experimental means to systematically investigate them. We will explore its potential as a herbicide, an anti-inflammatory agent, and screen for broader cytotoxic and antimicrobial activities.

Synthesis and Characterization

A robust and reproducible synthesis is the foundation of any chemical biology investigation. The proposed synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid is a two-step process involving a Williamson ether synthesis followed by ester hydrolysis. This approach is adapted from established methods for similar phenoxypropanoic acids.[8]

Proposed Synthetic Pathway

The synthesis begins with commercially available starting materials: 3-chloro-4-hydroxybenzaldehyde and an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropionate).

Synthesis_Workflow SM1 3-Chloro-4-hydroxybenzaldehyde Intermediate Intermediate Ester: Ethyl 2-(2-chloro-4-formylphenoxy)propanoate SM1->Intermediate Williamson Ether Synthesis SM2 Ethyl 2-bromopropionate SM2->Intermediate Williamson Ether Synthesis Base Base (e.g., K2CO3) Solvent (e.g., Acetone) Base->Intermediate Williamson Ether Synthesis Hydrolysis Hydrolysis (e.g., NaOH, then HCl) Intermediate->Hydrolysis Product Final Product: 2-(2-Chloro-4-formylphenoxy)propanoic acid Hydrolysis->Product

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize 2-(2-Chloro-4-formylphenoxy)propanoic acid.

Materials:

  • 3-chloro-4-hydroxybenzaldehyde (1.0 eq)

  • Ethyl 2-bromopropionate (1.1 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetone, anhydrous

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

Step 1: Synthesis of Ethyl 2-(2-chloro-4-formylphenoxy)propanoate

  • To a stirred solution of 3-chloro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).

  • Add ethyl 2-bromopropionate (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the crude ester.

  • Purify the crude product by flash chromatography on silica gel using a petroleum ether/ethyl acetate gradient.

Step 2: Hydrolysis to 2-(2-Chloro-4-formylphenoxy)propanoic acid

  • Dissolve the purified ester from Step 1 in a mixture of ethanol and 2M aqueous sodium hydroxide solution.

  • Stir the mixture at 60°C for 2-4 hours until TLC analysis indicates complete consumption of the ester.

  • Cool the reaction mixture in an ice bath and acidify to pH 1-2 by the slow addition of concentrated HCl.

  • A precipitate should form. If not, extract the aqueous layer with ethyl acetate (3x).

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum. If extraction is used, combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and evaporate the solvent.

  • The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield the pure carboxylic acid.

Characterization: The structure of the final product should be confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.

Hypothesized Biological Activities & Screening Cascade

Based on its structural components, a logical screening cascade can be proposed to efficiently determine the primary biological activity of 2-(2-Chloro-4-formylphenoxy)propanoic acid.

Screening_Cascade Start Synthesized Compound PrimaryScreen Primary Screening Panel Start->PrimaryScreen Herbicide Herbicidal Assay (ACCase Inhibition) PrimaryScreen->Herbicide AntiInflam Anti-inflammatory Assay (COX-1/COX-2 Inhibition) PrimaryScreen->AntiInflam Anticancer Anticancer Screen (MTT Assay vs. Cell Lines) PrimaryScreen->Anticancer Antimicrobial Antimicrobial Screen (MIC Assay) PrimaryScreen->Antimicrobial HitIdentified Hit Identification & Potency Herbicide->HitIdentified AntiInflam->HitIdentified Anticancer->HitIdentified Antimicrobial->HitIdentified SecondaryScreen Secondary / Mechanism of Action Studies HitIdentified->SecondaryScreen SAR Structure-Activity Relationship (SAR) Studies SecondaryScreen->SAR InVivo In Vivo Model Testing SecondaryScreen->InVivo ACCase_Inhibition_Pathway Compound 2-(2-Chloro-4-formylphenoxy) propanoic acid ACCase Acetyl-CoA Carboxylase (ACCase) Compound->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Product AcetylCoA Acetyl-CoA AcetylCoA->ACCase Substrate FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Membranes Cell Membrane & Lipid Production FattyAcids->Membranes Growth Plant Growth & Development FattyAcids->Growth Membranes->Growth Death Cell Death Growth->Death Inhibition Leads to

Caption: Mechanism of action for APP herbicides via ACCase inhibition.

Experimental Protocol: In Vitro ACCase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against ACCase.

  • Enzyme Preparation: Isolate ACCase from a susceptible grass species (e.g., maize) or use a commercially available recombinant enzyme.

  • Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl₂, ATP, NaH¹⁴CO₃ (radiolabeled sodium bicarbonate), and acetyl-CoA.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions to test a range of concentrations.

  • Assay Execution: a. In a microplate, add the reaction buffer, the enzyme preparation, and the test compound dilutions (or DMSO for control). b. Pre-incubate for 10 minutes at 30°C. c. Initiate the reaction by adding the substrate, acetyl-CoA. d. Incubate for 20 minutes at 30°C. e. Terminate the reaction by adding concentrated HCl. This also fixes the radiolabeled product, malonyl-CoA.

  • Detection: a. Transfer the reaction mixture to a scintillation vial. b. Evaporate to dryness to remove unreacted ¹⁴CO₂. c. Add scintillation cocktail and measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of ¹⁴C-malonyl-CoA formed.

  • Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. b. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Potential Anti-inflammatory Activity

Causality: Many NSAIDs are derivatives of propionic acid. [4]They exert their therapeutic effect by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. [5]The presence of the 2-phenoxypropanoic acid moiety in our target compound makes it a candidate for COX inhibition.

Experimental Protocol: COX-1/COX-2 Inhibition Assay

Objective: To determine the IC₅₀ of the test compound against COX-1 and COX-2 to assess its potency and selectivity. Commercial colorimetric assay kits are recommended for this purpose.

  • Reagent Preparation: Prepare all reagents as per the manufacturer's protocol (e.g., assay buffer, heme, arachidonic acid substrate, enzyme preparations for COX-1 and COX-2).

  • Compound Preparation: Prepare serial dilutions of the test compound and known inhibitors (e.g., celecoxib for COX-2, SC-560 for COX-1) in DMSO.

  • Assay Execution (in a 96-well plate): a. Add assay buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells. b. Add the test compound dilutions or controls. c. Incubate for 10 minutes at 37°C. d. Initiate the reaction by adding the arachidonic acid substrate. e. Incubate for 5 minutes at 37°C. f. Add a colorimetric substrate solution that reacts with the prostaglandin product (PGG₂).

  • Detection: Read the absorbance at the specified wavelength (e.g., 590 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ values for both COX-1 and COX-2 as described previously. The ratio of IC₅₀ (COX-2) / IC₅₀ (COX-1) will determine the compound's selectivity.

Potential Anticancer and Antimicrobial Activities

Causality: The broad biological reactivity of halogenated aromatic compounds and aldehydes suggests potential for general cytotoxicity. Derivatives of similar scaffolds have demonstrated antiproliferative activity against cancer cells and antimicrobial effects. [9][10][11]These are considered secondary hypotheses to be explored in broad screening panels.

Experimental Protocol: MTT Cell Viability Assay (Anticancer)

Objective: To assess the cytotoxic effect of the compound on a panel of human cancer cell lines.

  • Cell Culture: Seed cancer cells (e.g., A549 lung cancer, HeLa cervical cancer) in a 96-well plate at a predetermined density and allow them to adhere overnight. [12]2. Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

  • Detection: Read the absorbance at ~570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Data Presentation and Interpretation

All quantitative data should be summarized in clear, concise tables to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Biological Activity

Assay Type Target/Cell Line Result (IC₅₀ / GI₅₀ / MIC) [µM] Positive Control Control Result [µM]
Herbicidal Maize ACCase [Experimental Value] Haloxyfop [Value]
Anti-inflammatory Human COX-1 [Experimental Value] SC-560 [Value]
Human COX-2 [Experimental Value] Celecoxib [Value]
Anticancer A549 (Lung) [Experimental Value] Doxorubicin [Value]
HeLa (Cervical) [Experimental Value] Doxorubicin [Value]
Antimicrobial S. aureus [Experimental Value] Vancomycin [Value]

| | E. coli | [Experimental Value] | Ciprofloxacin | [Value] |

Future Research Directions

The initial screening results will dictate the subsequent research path.

  • If Potent Herbicidal Activity is Found: The next steps would involve whole-plant assays to confirm selectivity between monocot and dicot species and structure-activity relationship (SAR) studies to optimize potency by modifying the substituents on the phenyl ring.

  • If Potent and Selective COX-2 Inhibition is Observed: Research should progress to in vivo models of inflammation (e.g., carrageenan-induced paw edema in rodents) to assess efficacy and pharmacokinetic properties.

  • If Significant Anticancer Activity is Identified: The mechanism of action should be investigated through assays for apoptosis, cell cycle arrest, and target identification studies. [12]* Derivatization: The formyl group is an excellent chemical handle for creating a library of derivatives (e.g., imines, oximes, or reductive amination products) to conduct SAR studies and potentially improve potency, selectivity, or drug-like properties.

By following this structured, hypothesis-driven approach, researchers can efficiently unlock the therapeutic or agrochemical potential of 2-(2-Chloro-4-formylphenoxy)propanoic acid.

References

  • Unknown author. (n.d.). Toxic Mechanisms of Aryloxyphenoxypropionates in Target and Non. Google.
  • Riva, F. (2022). Biological Activity of Natural and Synthetic Compounds. MDPI.
  • Unknown author. (n.d.). Synthesis and Herbicidal Activity of Phenoxypropionic Acid Derivatives with Imidazo[1,2-a]pyridine Moiety. Google.
  • Bielenica, A., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. PMC.
  • Tanaka, Y., et al. (n.d.). Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. PubMed.
  • Ahmad, I., et al. (2025). Organotin(IV) derivatives of 4-chloro-2-methylphenoxyacetic acid: synthesis, spectral characterization, X-ray structures, anticancer, enzyme inhibition, antileishmanial, antimicrobial and antioxidant activities. PubMed.
  • Unknown author. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid. Google Patents.
  • Bravo, J. L. (2020). Synthesis of Biologically Active Molecules through Multicomponent Reactions. PMC - NIH.
  • Unknown author. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid. Google Patents.
  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (n.d.). (PDF) 3-(2-Formylphenoxy)propanoic acid. ResearchGate.
  • Unknown author. (n.d.). (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid | C10H11ClO3 | CID 85445. PubChem.
  • Unknown author. (n.d.). The Mechanism of Action: How Phenoxy Herbicides Work. NINGBO INNO PHARMCHEM CO.,LTD..
  • Ur-Rahman, A., et al. (2024). Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. PMC - NIH.
  • Wujec, M., et al. (n.d.). Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI.
  • Hui, Y. Z., et al. (2018). Synthesis and Herbicidal Activity of 2-(4. JOCPR.
  • Unknown author. (n.d.). (R)-2-(4-Chloro-2-methylphenoxy)propanoate | C10H10ClO3- | CID. PubChem.
  • Feliczak-Guzik, A. (2023). Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub.
  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. PMC - NIH.

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Foundational

The Strategic Intermediate: A Technical Guide to 2-(2-Chloro-4-formylphenoxy)propanoic Acid for Advanced Synthesis

Introduction: The Untapped Potential of a Multifunctional Building Block In the landscape of modern chemical synthesis, the strategic value of an intermediate is measured by its versatility, efficiency in reaction pathwa...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of a Multifunctional Building Block

In the landscape of modern chemical synthesis, the strategic value of an intermediate is measured by its versatility, efficiency in reaction pathways, and its ability to impart desirable structural motifs to a final target molecule. 2-(2-Chloro-4-formylphenoxy)propanoic acid, a seemingly unassuming molecule, is emerging as a potent synthesis intermediate for researchers, scientists, and professionals in drug development and agrochemical innovation. Its unique trifecta of functional groups—a carboxylic acid, an aldehyde, and a chlorinated aromatic ring—offers a rich platform for a diverse range of chemical transformations. This guide provides an in-depth technical exploration of its synthesis, underlying chemical principles, and its applications as a pivotal building block in the creation of complex, high-value molecules.

Physicochemical Properties and Structural Data

A comprehensive understanding of a molecule's physical and chemical characteristics is fundamental to its effective application in synthesis. While some specific experimental data for 2-(2-Chloro-4-formylphenoxy)propanoic acid is not extensively published, its properties can be reliably inferred from its structure and data from closely related analogues.

PropertyValueSource/Analogue
CAS Number 812642-71-0
Molecular Formula C₁₀H₉ClO₄
Molecular Weight 228.63 g/mol
Appearance Likely a white to off-white solidInferred from similar compounds
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base.Inferred from structural features

Synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic Acid: A Mechanistic Approach

The most logical and efficient route to 2-(2-Chloro-4-formylphenoxy)propanoic acid is through a Williamson ether synthesis. This venerable yet powerful reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide. The key starting materials are 2-chloro-4-hydroxybenzaldehyde and a 2-halopropanoic acid derivative.

The causality behind this choice of reaction is rooted in its reliability and high yield for forming the ether linkage, a central structural feature of the target molecule. The reaction proceeds via an S(_N)2 mechanism, where the phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of the 2-halopropanoic acid.

Proposed Synthesis Pathway

Synthesis_Pathway Synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic Acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_chloro_4_hydroxybenzaldehyde 2-Chloro-4-hydroxybenzaldehyde Reaction_Vessel Williamson Ether Synthesis 2_chloro_4_hydroxybenzaldehyde->Reaction_Vessel 2_bromopropanoic_acid 2-Bromopropanoic Acid 2_bromopropanoic_acid->Reaction_Vessel Base Base (e.g., KOH, NaOH) Base->Reaction_Vessel Solvent Solvent (e.g., DMSO, DMF) Solvent->Reaction_Vessel Target_Molecule 2-(2-Chloro-4-formylphenoxy)propanoic acid Reaction_Vessel->Target_Molecule

Caption: Proposed synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid via Williamson ether synthesis.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar phenoxypropanoic acids.[1]

  • Deprotonation of the Phenol: In a suitable reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 2-chloro-4-hydroxybenzaldehyde in a polar aprotic solvent such as dimethyl sulfoxide (DMSO).

  • Base Addition: To this solution, add a strong base, such as potassium hydroxide or sodium hydroxide, portion-wise while maintaining the temperature. The base deprotonates the hydroxyl group of the phenol to form the more nucleophilic phenoxide.

  • Nucleophilic Attack: Introduce 2-bromopropanoic acid (or its ester, followed by a subsequent hydrolysis step) to the reaction mixture. The phenoxide will then attack the electrophilic carbon of the 2-bromopropanoic acid, displacing the bromide ion in an S(_N)2 reaction. The reaction temperature is typically maintained between 20-80°C.[1]

  • Workup and Isolation: After the reaction is complete (monitored by a suitable technique like TLC), the mixture is cooled and then acidified with a mineral acid (e.g., HCl) to protonate the carboxylate and precipitate the product.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent system to yield 2-(2-Chloro-4-formylphenoxy)propanoic acid.

Applications as a Synthesis Intermediate

The true value of 2-(2-Chloro-4-formylphenoxy)propanoic acid lies in its capacity to serve as a versatile scaffold for the synthesis of more complex molecules in both the agrochemical and pharmaceutical sectors.

In Agrochemicals: A Precursor to Herbicides

The phenoxypropanoic acid moiety is a well-established pharmacophore in a class of herbicides that act by mimicking the plant growth hormone auxin.[2] The presence of the chloro and formyl groups on the aromatic ring of the title compound allows for further chemical modifications to fine-tune the herbicidal activity and selectivity.

Agrochemical_Application General Workflow in Agrochemical Synthesis Intermediate 2-(2-Chloro-4-formylphenoxy)propanoic acid Aldehyde_Modification Aldehyde Modification (e.g., oxidation, reduction, condensation) Intermediate->Aldehyde_Modification Carboxylic_Acid_Modification Carboxylic Acid Modification (e.g., esterification, amidation) Intermediate->Carboxylic_Acid_Modification Final_Herbicide Active Herbicide Molecule Aldehyde_Modification->Final_Herbicide Carboxylic_Acid_Modification->Final_Herbicide

Caption: Application of the intermediate in the synthesis of novel herbicides.

In Pharmaceuticals: A Gateway to Anti-inflammatory Drugs

Phenylpropanoic acid derivatives are the cornerstone of many nonsteroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and loxoprofen.[3][4] The formyl group on 2-(2-Chloro-4-formylphenoxy)propanoic acid can be readily converted to other functionalities, making it a valuable intermediate in the synthesis of novel NSAID candidates. For instance, the aldehyde can be oxidized to a carboxylic acid or used in reductive amination reactions to introduce nitrogen-containing moieties.

Safety and Handling

  • Corrosivity: As a carboxylic acid, it is expected to be corrosive.

  • Irritation: Similar chlorinated aromatic compounds are known to be irritants to the skin, eyes, and respiratory system.

  • Handling Precautions: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

2-(2-Chloro-4-formylphenoxy)propanoic acid represents a highly valuable, yet under-explored, intermediate in synthetic chemistry. Its straightforward synthesis via the Williamson ether reaction, combined with the orthogonal reactivity of its functional groups, provides a robust platform for the development of new molecules in the agrochemical and pharmaceutical industries. This guide serves as a foundational resource for researchers and developers looking to harness the synthetic potential of this versatile building block.

References

  • CN101993409A - Synthesis method of 2-(2, 4-dichlorophenoxy) propionic acid.
  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • KR101393010B1 - A process for preparing 2-(4-formylphenyl)propionic acid by using TEMPO catalyst.
  • Williamson Ether Synthesis. Chemistry Steps. [Link]

  • The Williamson Ether Synthesis. University of California, Davis. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204. PubChem. [Link]

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Exploratory

The Architect's Approach to Bio-Potency: A Technical Guide to the Discovery and Synthesis of Novel Phenoxypropanoic Acid Analogs

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The phenoxypropanoic acid scaffold represents a cornerstone in the development of biologically active small molecules, with applica...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The phenoxypropanoic acid scaffold represents a cornerstone in the development of biologically active small molecules, with applications spanning from herbicidal action to therapeutic interventions in metabolic and inflammatory diseases. This technical guide provides a comprehensive, field-proven framework for the rational design, synthesis, and biological evaluation of novel phenoxypropanoic acid analogs. Moving beyond a mere recitation of protocols, this document elucidates the causal reasoning behind experimental choices, offering a self-validating system for researchers engaged in drug discovery. Herein, we detail robust synthetic methodologies, advanced characterization techniques, and critical in vitro and in vivo assays, all grounded in authoritative scientific principles. This guide is designed to empower researchers to navigate the complexities of analog development, from initial concept to preclinical validation, with scientific integrity and strategic insight.

Introduction: The Enduring Versatility of the Phenoxypropanoic Acid Core

Phenoxypropanoic acid derivatives are a class of organic compounds characterized by a phenyl ring linked to a propanoic acid moiety through an ether bond. This seemingly simple structure has proven to be a remarkably versatile template for interacting with a diverse range of biological targets. Historically, these compounds gained prominence as auxinic herbicides, mimicking the plant hormone indole-3-acetic acid to induce uncontrolled growth in broadleaf weeds[1]. More recently, their therapeutic potential has been increasingly recognized, with analogs demonstrating efficacy as hypolipidemic agents, selective COX-2 inhibitors for inflammation, and even as radiotherapy sensitizers[2][3].

The continued interest in this scaffold lies in its favorable physicochemical properties and the amenability of its structure to synthetic modification. The aromatic ring, the ether linkage, and the carboxylic acid group provide multiple points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic profiles. This guide will navigate the intricate process of harnessing this potential through a structured and scientifically rigorous approach.

Rational Design and Structure-Activity Relationship (SAR) Exploration

The journey to a novel, potent phenoxypropanoic acid analog begins not in the flask, but with a strategic, in-silico-driven design process. A thorough understanding of the target enzyme's active site and the structure-activity relationships (SAR) of existing ligands is paramount.

The Principles of Rational Enzyme Inhibitor Design

The design of effective enzyme inhibitors is a cornerstone of modern drug discovery[4]. The fundamental principle is to create a molecule that binds to the enzyme with high affinity and specificity, thereby modulating its activity. This can be achieved through several strategies, including:

  • Structure-Based Drug Design (SBDD): Utilizing the three-dimensional structure of the target protein to design ligands that fit snugly into the active site.

  • Ligand-Based Drug Design (LBDD): Employing the knowledge of known active and inactive molecules to develop a pharmacophore model that defines the essential features for biological activity.

Molecular Docking: A Virtual Glimpse into Binding Interactions

Molecular docking is a powerful computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex[5]. This method allows for the virtual screening of compound libraries and the prioritization of candidates for synthesis. The process involves two key steps: sampling the conformational space of the ligand within the active site and then ranking these conformations using a scoring function[5].

Experimental Workflow: Molecular Docking for Lead Identification

cluster_0 Preparation cluster_1 Docking cluster_2 Analysis PDB Obtain Target Protein Structure (PDB) Grid Define Binding Site (Grid Generation) PDB->Grid Receptor Preparation Ligand Prepare Ligand Library (2D to 3D) Dock Perform Docking Simulation Ligand->Dock Ligand Preparation Grid->Dock Score Score and Rank Poses Dock->Score Analyze Analyze Binding Interactions Score->Analyze Select Select High-Scoring Candidates for Synthesis Analyze->Select

Caption: Workflow for in-silico lead identification using molecular docking.

Synthesis of Novel Phenoxypropanoic Acid Analogs

The synthesis of phenoxypropanoic acid analogs is typically achieved through the Williamson ether synthesis, a robust and versatile method for forming the crucial ether linkage.

Core Synthesis: The Williamson Ether Synthesis

This SN2 reaction involves the reaction of a phenoxide ion with an alkyl halide[6]. The phenoxide is generated in situ by treating the corresponding phenol with a base, such as sodium hydroxide or potassium hydroxide.

Signaling Pathway: Williamson Ether Synthesis

Phenol Phenol Derivative Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide Ether Phenoxypropanoic Ester Phenoxide->Ether SN2 Attack AlkylHalide Alkyl Halide (e.g., Ethyl 2-bromopropionate) AlkylHalide->Ether Acid Phenoxypropanoic Acid Ether->Acid Ester Hydrolysis Hydrolysis Hydrolysis (e.g., NaOH, H3O+) Hydrolysis->Acid

Caption: Reaction mechanism of the Williamson ether synthesis for phenoxypropanoic acids.

Detailed Protocol: Synthesis of 2-(4-formylphenoxy)acetic acid

This protocol provides a concrete example of the synthesis of a substituted phenoxyacetic acid, a valuable intermediate for further derivatization[4].

Materials:

  • 4-hydroxybenzaldehyde

  • Chloroacetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 12.2 g (0.1 mol) of 4-hydroxybenzaldehyde and 8.0 g (0.2 mol) of sodium hydroxide in 100 mL of water.

  • Reaction with Chloroacetic Acid: To the stirred solution, add 9.45 g (0.1 mol) of chloroacetic acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 hours. The solution will typically turn dark.

  • Acidification: After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1. A precipitate of 2-(4-formylphenoxy)acetic acid will form.

  • Isolation: Collect the crude product by vacuum filtration and wash the filter cake with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 2-(4-formylphenoxy)acetic acid as a crystalline solid.

Purification Strategies: Ensuring Compound Integrity

The purity of the synthesized analogs is critical for accurate biological evaluation. The two primary methods for purifying solid organic compounds are recrystallization and column chromatography.

  • Recrystallization: This technique relies on the differential solubility of the compound and impurities in a chosen solvent at different temperatures. Multiple recrystallization cycles may be necessary to achieve high purity, with each step being monitored by analytical techniques like HPLC or NMR.

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as they are eluted with a mobile phase. It is particularly useful for separating mixtures of compounds with similar polarities[7].

Structural Characterization of Novel Analogs

Unambiguous structural confirmation of the synthesized compounds is a non-negotiable aspect of the discovery process. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds[8].

  • ¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For a typical phenoxypropanoic acid analog, one would expect to see signals corresponding to the aromatic protons, the protons on the propanoic acid chain, and any substituents.

  • ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment[9].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues[10][11]. For phenoxypropanoic acids, common fragmentation pathways include the loss of the carboxylic acid group and cleavage of the ether bond[12].

Evaluation of Biological Activity: From In Vitro to In Vivo

A tiered approach to biological evaluation is essential to efficiently identify promising lead compounds. This typically begins with in vitro assays to assess target engagement and cellular activity, followed by in vivo studies in relevant animal models to evaluate efficacy and safety.

In Vitro Screening: Target-Based Assays

ACCase is a key enzyme in fatty acid biosynthesis and a target for herbicides and therapeutics for metabolic diseases[13][14]. ACCase activity can be measured using a colorimetric assay that detects the production of ADP.

Experimental Protocol: In Vitro ACCase Inhibition Assay (Colorimetric)

Materials:

  • Recombinant ACCase enzyme

  • Acetyl-CoA

  • ATP

  • Bicarbonate

  • Test compounds

  • Malachite green-based phosphate assay kit

  • Positive control: CP-640186[15]

Procedure:

  • Reaction Setup: In a 96-well plate, combine the ACCase enzyme, ATP, and bicarbonate in a suitable buffer.

  • Compound Addition: Add the test compounds at various concentrations. Include a vehicle control and a positive control.

  • Initiate Reaction: Start the reaction by adding acetyl-CoA. Incubate at room temperature for 30-60 minutes.

  • Colorimetric Detection: Stop the reaction and add the malachite green reagent. Measure the absorbance at approximately 630 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Data Presentation: In Vitro ACCase Inhibitory Activity

CompoundConcentration (µM)% Inhibition (Mean ± SD)IC₅₀ (µM)
Analog 1185 ± 50.5
Analog 2145 ± 72.1
CP-640186195 ± 30.2
In Vivo Efficacy Models

This model is widely used to screen for potential hypolipidemic agents. Triton WR-1339, a non-ionic detergent, induces a rapid increase in plasma lipid levels[16].

Experimental Protocol: Triton WR-1339-Induced Hyperlipidemia in Rats

Animals:

  • Male Wistar rats

Procedure:

  • Acclimatization: Acclimate the animals for at least one week before the experiment.

  • Grouping: Divide the animals into groups: normal control, hyperlipidemic control, test compound-treated groups, and a positive control group (e.g., atorvastatin).

  • Induction of Hyperlipidemia: Induce hyperlipidemia by a single intraperitoneal injection of Triton WR-1339 (200 mg/kg) to all groups except the normal control.

  • Treatment: Administer the test compounds and the positive control orally.

  • Blood Collection and Analysis: Collect blood samples at specified time points (e.g., 24 and 48 hours post-Triton injection) and measure serum levels of total cholesterol, triglycerides, LDL, and HDL.

Expected Results:

  • Hyperlipidemic Control: A significant increase in total cholesterol, triglycerides, and LDL, and a decrease in HDL compared to the normal control group. Rats treated with Triton WR-1339 can display a substantial increase in triglycerides (e.g., 8.35-fold), total cholesterol (e.g., 4.65-fold), and LDL-C (e.g., 6.94-fold), along with a significant decrease in HDL-C (e.g., 2.62-fold) serum levels when compared to a normal group[17].

  • Positive Control (Atorvastatin): A significant reduction in the elevated lipid levels.

  • Effective Test Compound: A dose-dependent reduction in total cholesterol, triglycerides, and LDL, and an increase in HDL compared to the hyperlipidemic control group.

The hot plate test is a common method for assessing the central analgesic activity of compounds[1].

Experimental Protocol: Hot Plate Test in Mice

Apparatus:

  • Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

Procedure:

  • Acclimatization: Acclimate the mice to the testing room.

  • Baseline Latency: Determine the baseline reaction time for each mouse by placing it on the hot plate and measuring the time until it licks its paws or jumps. A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Treatment: Administer the test compounds, a vehicle control, and a positive control (e.g., morphine or piroxicam)[18][19].

  • Post-Treatment Latency: Measure the reaction time at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

Expected Results:

  • Vehicle Control: No significant change in reaction time compared to baseline. The average pain response for vehicle-treated animals is often around 15 seconds[19].

  • Positive Control (Morphine/Piroxicam): A significant increase in reaction time, with the peak effect observed at a specific time point (e.g., 60 minutes for piroxicam)[18][19].

  • Effective Test Compound: A significant increase in reaction time compared to the vehicle control group.

Conclusion: A Roadmap for Innovation

The discovery and synthesis of novel phenoxypropanoic acid analogs is a multifaceted endeavor that demands a synergistic blend of computational chemistry, synthetic expertise, and rigorous biological evaluation. This technical guide has provided a comprehensive and integrated framework, grounded in established scientific principles and field-proven methodologies. By embracing a rational, data-driven approach, researchers can navigate the complexities of lead optimization with greater efficiency and a higher probability of success. The versatility of the phenoxypropanoic acid scaffold ensures its continued relevance in the quest for new and improved therapeutic agents and agrochemicals. It is our hope that this guide will serve as a valuable resource for scientists and researchers, empowering them to push the boundaries of innovation in this exciting field.

References

  • Novel phenoxyalkylcarboxylic acid derivatives as hypolipidaemic agents. PubMed. Available from: [Link]

  • Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation. PMC. Available from: [Link]

  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. Encyclopedia.pub. Available from: [Link]

  • Williamson Ether Synthesis. Organic Chemistry Tutor. Available from: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

  • (PDF) How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. Available from: [Link]

  • Date (Phoenix dactylifera L.) Fruits as a Potential Lipid-Lowering Therapy: Effect on High-Fat Diet and Triton-WR-1339-Induced Hyperlipidemic Rats. MDPI. Available from: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. Available from: [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. MDPI. Available from: [Link]

  • Supporting Information for. The Royal Society of Chemistry. Available from: [Link]

  • Molecular Docking: A powerful approach for structure-based drug discovery. PMC. Available from: [Link]

  • Williamson Ether Synthesis. Utah Tech University. Available from: [Link]

  • Analgesia, Hot plate test, Metabotropic, Tail flick test. JCDR. Available from: [Link]

  • Triton WR-1339-induced changes in serum lipids and biliary lipid secretion. PubMed. Available from: [Link]

  • coumarone. Organic Syntheses Procedure. Available from: [Link]

  • Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. VNUHCM Journal of Science and Technology Development. Available from: [Link]

  • Full article: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Taylor & Francis. Available from: [Link]

  • A comparative experimental study of analgesic activity of a novel non-. JEP. Available from: [Link]

  • The standard 13C NMR spectrum of phenyl propanoate is shown here.... Study Prep in Pearson+. Available from: [Link]

  • PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. Available from: [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. Available from: [Link]

  • Resistance to Acetyl Coenzyme A Carboxylase (ACCase) Inhibitor in Lolium multiflorum: Effect of Multiple Target-Site Mutations. MDPI. Available from: [Link]

  • (PDF) Triton WR-1339-induced hyperlipidemia, DNA fragmentation, neurotransmitters inhibition, oxidative damage, histopathological and morphometric changes: the protective role of soybean oil. ResearchGate. Available from: [Link]

  • Hypolipidemic action of chrysin on Triton WR-1339-induced hyperlipidemia in female C57BL/6 mice. PMC. Available from: [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. Melior Discovery. Available from: [Link]

  • Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. ResearchGate. Available from: [Link]

  • Acetyl-coenzyme A carboxylases: versatile targets for drug discovery. PubMed Central. Available from: [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics.com. Available from: [Link]

  • Hyperlipidemia induced by Triton WR1339 (Tyloxapol) in Wistar rats. RBCMS. Available from: [Link]

Sources

Foundational

Molecular Architects of Control: The Structure-Activity Relationship (SAR) of Phenoxy Herbicides

Executive Summary: The "Auxin Overdose" Phenoxy herbicides, most notably 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA , are synthetic auxins that hijack the plant’s own signaling infrastructure. Unlike contact herbici...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Auxin Overdose"

Phenoxy herbicides, most notably 2,4-D (2,4-dichlorophenoxyacetic acid) and MCPA , are synthetic auxins that hijack the plant’s own signaling infrastructure. Unlike contact herbicides that destroy tissue physically, these molecules act as "molecular glue," forcing an interaction between the E3 ubiquitin ligase receptor (TIR1/AFB ) and transcriptional repressors (Aux/IAA ). This results in the lethal deregulation of gene expression—effectively confusing the plant to death through uncontrolled growth (epinasty).

This guide dissects the molecular pharmacophore required for this binding, the metabolic activation of pro-herbicides, and the specific protocols to validate these activities in a research setting.

Molecular Architecture: The Core SAR

The efficacy of a phenoxy herbicide is dictated by its ability to fit into the hydrophobic pocket of the TIR1 receptor while positioning its carboxylate head to interact with the bottom of the pocket (Arg403/Ser438).

The Pharmacophore Triad

The structure can be divided into three critical zones: the Aromatic Ring , the Ether Linkage , and the Acid Side Chain .

Structural ZoneCritical FeatureMechanistic Consequence
Aromatic Ring 2,4-Substitution Optimal Activity. The 2-position Cl/Me provides lipophilicity for pocket entry. The 4-position Cl prevents hydroxylation (metabolic degradation) and fits the hydrophobic niche.
2,6-SubstitutionInactivity. Substituents at both ortho positions (2 and 6) create steric hindrance, preventing the ring from sliding into the TIR1 pocket.
Ether Linkage Oxy-Bridge Essential for spacing. Direct attachment of the acid to the ring (e.g., benzoic acids like dicamba) utilizes a slightly different binding mode but the ether oxygen in phenoxies provides flexibility.
Side Chain Free Carboxyl Binding Anchor. The carboxylic acid (-COOH) forms a salt bridge with Arg403 and H-bonds with Ser438 and Ser462 in the TIR1 pocket.
Alpha-SubstitutionStereoselectivity. In phenoxypropionates (e.g., Mecoprop), only the (R)+ isomer is active. It mimics the chiral orientation of IAA. The (S)- isomer is inactive.[1]
The "Lethal Synthesis" (Beta-Oxidation)

Phenoxybutyric acids (e.g., 2,4-DB, MCPB) are pro-herbicides . They are intrinsically inactive at the receptor level because the side chain is too long to fit the pocket.

  • Mechanism: They must undergo beta-oxidation (removal of two carbons) in the plant peroxisome to convert to the active acetic acid form.

  • Selectivity: Legumes (alfalfa, clover) lack the specific beta-oxidation enzymes to convert 2,4-DB efficiently, rendering them tolerant, while susceptible broadleaf weeds rapidly convert it to toxic 2,4-D.

Receptor Interaction Dynamics (TIR1/AFB)

The target site is the Transport Inhibitor Response 1 (TIR1) protein, an F-box subunit of the SCF E3 ubiquitin ligase complex.

The "Molecular Glue" Hypothesis

Unlike standard ligand-receptor models where a drug changes the receptor's shape, 2,4-D acts as a bridge.

  • Entry: 2,4-D enters the TIR1 pocket.[2][3][4]

  • Cap: The Aux/IAA repressor protein sits on top of 2,4-D.

  • Lock: 2,4-D fills the gap between TIR1 and Aux/IAA, stabilizing the interaction.

  • Result: The SCF complex ubiquitinates the Aux/IAA repressor, marking it for degradation by the 26S proteasome.

Signaling Pathway Visualization

The following diagram illustrates the cascade from herbicide entry to plant death.

AuxinSignaling Herbicide Phenoxy Herbicide (2,4-D / MCPA) TIR1 TIR1/AFB Receptor (F-Box Protein) Herbicide->TIR1 Binds Hydrophobic Pocket Complex TIR1-Herbicide-Aux/IAA Ternary Complex TIR1->Complex Recruits AuxIAA Aux/IAA Repressor (Transcriptional Inhibitor) AuxIAA->Complex Stabilized by Herbicide Ubiquitin Ubiquitination via SCF Complex->Ubiquitin E3 Ligase Activity Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Targeting ARF ARF Transcription Factors (Released) Proteasome->ARF Degrades Repressor GeneExp Uncontrolled Gene Expression (Ethylene/ABA biosynthesis) ARF->GeneExp Activates Transcription Death Epinasty & Plant Death GeneExp->Death Physiological Collapse

Caption: Figure 1.[5] The auxin signaling cascade hijacked by phenoxy herbicides. The herbicide acts as a molecular glue, leading to the degradation of repressors and lethal gene overexpression.

Resistance Mechanisms

Understanding SAR helps predict resistance patterns.[6]

Target Site Resistance (TIR1 Mutations)

Resistance can occur via mutations in the TIR1 or AFB receptors.

  • Glycine Substitutions: A mutation at Glycine-403 or Glycine-436 in the TIR1 pocket can sterically hinder herbicide binding while maintaining enough affinity for native IAA to allow plant survival.

  • AFB5 Specificity: Picolinate auxins (e.g., picloram) bind preferentially to AFB5 . Mutations in AFB5 confer resistance to picloram but often not to 2,4-D, demonstrating the distinct SAR requirements of different receptor isoforms.

Non-Target Site Resistance (NTSR)[6][7]
  • Metabolic Detoxification: Enhanced activity of Cytochrome P450s (hydroxylating the ring) or GSTs (conjugating the side chain).

  • Sequestration: Rapid transport of the herbicide into the vacuole away from the nucleus.

Experimental Protocols

These protocols are designed to validate SAR hypotheses (e.g., "Does adding a methyl group at position 5 reduce activity?").

Protocol A: Arabidopsis Root Growth Inhibition (Bioassay)

Objective: Quantify the physiological potency of an auxin analog. Principle: Auxins inhibit primary root elongation in a dose-dependent manner.

Materials:

  • Arabidopsis thaliana seeds (Col-0 wild type).[5][7]

  • 0.5x MS (Murashige & Skoog) medium + 1% sucrose + 0.8% agar.

  • Square petri dishes (120mm).

  • Test compounds (dissolved in DMSO).

Workflow:

  • Sterilization: Surface sterilize seeds (70% EtOH 1 min, 10% Bleach 10 min, 5x water wash).

  • Stratification: Keep seeds in water at 4°C for 2 days (synchronizes germination).

  • Plating: Pour MS agar plates containing the test herbicide at increasing concentrations (e.g., 0, 10, 50, 100, 500 nM). Include a DMSO solvent control.

  • Sowing: Place seeds in a single row at the top of the square plate (approx. 10 seeds/plate).

  • Growth: Seal with micropore tape. Place plates vertically in a growth chamber (22°C, 16h light).

  • Measurement: After 5-7 days, scan the plates. Measure primary root length using ImageJ.

  • Analysis: Plot Root Length vs. Log[Concentration]. Calculate

    
    .
    
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay

Objective: Determine the physical dissociation constant (


) of the herbicide-receptor complex.

Workflow Visualization:

SPR_Protocol Step1 1. Immobilize Biotinylated-Aux/IAA peptide on Streptavidin Chip Step2 2. Prepare Analyte Purified TIR1-ASK1 protein + Test Herbicide Step1->Step2 Step3 3. Injection Flow mixture over chip (Association Phase) Step2->Step3 Step4 4. Wash Buffer flow only (Dissociation Phase) Step3->Step4 Step5 5. Analysis Fit sensorgram to 1:1 binding model Step4->Step5

Caption: Figure 2. SPR workflow for determining receptor affinity.[8] The "Molecular Glue" nature requires co-injection of the receptor and the small molecule over the substrate peptide.

Comparative Data: Structure vs. Activity

The following table summarizes how structural modifications alter binding affinity (


) and biological activity.
CompoundStructureRelative Binding (TIR1)Relative Root InhibitionNotes
IAA Indole (Natural)High (

nM)
100% (Reference)Native hormone. Fast dissociation.
2,4-D 2,4-Cl PhenoxyModerate ~80-90%Slower dissociation than IAA = high potency.
2,4,5-T 2,4,5-Cl PhenoxyHigh >90%5-position Cl increases lipophilicity/affinity.
2,6-D 2,6-Cl PhenoxyNegligible <1%Steric hindrance prevents pocket entry.
2,4-L 2,4-Cl Phenoxy (L-isomer)Low <5%Wrong stereochemistry for propionates.
2,4-DB Butyric Side ChainNone (in vitro)High (in vivo)Requires metabolic activation (beta-oxidation).

References

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase."[2] Nature, 446(7136), 640-645.[2] Link

  • Grossmann, K. (2010). "Auxin herbicides: current status of mechanism and mode of action." Pest Management Science, 66(2), 113-120. Link

  • Calderón Villalobos, L. I., et al. (2012). "A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin." Nature Chemical Biology, 8(5), 477-485. Link

  • Christoffersen, R. E., et al. (2009). "Interaction of auxin herbicides with the TIR1 auxin receptor." Plant Physiology, 151(2). Link

  • Walsh, T. A., et al. (2006). "Mutations in an auxin receptor homolog AFB5 confer resistance to synthetic picolinate auxins." Plant Physiology, 142(2), 542-552.[9] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid

Executive Summary & Strategic Analysis This Application Note details the optimized protocol for synthesizing 2-(2-Chloro-4-formylphenoxy)propanoic acid , a critical pharmacophore often utilized in the development of GPR1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This Application Note details the optimized protocol for synthesizing 2-(2-Chloro-4-formylphenoxy)propanoic acid , a critical pharmacophore often utilized in the development of GPR119 agonists and glucokinase activators.[1]

Synthetic Strategy: The "Ester-First" Approach

While direct alkylation of 3-chloro-4-hydroxybenzaldehyde with 2-chloropropanoic acid is theoretically possible, it requires the generation of a dianion (carboxylate + phenoxide), leading to significant side reactions (polymerization and elimination).[1]

Recommendation: This protocol utilizes a two-step "Ester-First" strategy :

  • Williamson Ether Synthesis: Selective

    
    -alkylation of 3-chloro-4-hydroxybenzaldehyde with ethyl 2-chloropropionate.
    
  • Saponification: Mild hydrolysis of the ester to yield the free acid with high purity.[1]

Advantages:

  • Purity: Avoids the formation of competitive

    
    -alkylated byproducts.[1]
    
  • Scalability: The intermediate ester can be distilled or crystallized, acting as a purification checkpoint before the final hydrolysis.

  • Chirality Control: If optically active propionate is used, the ester route minimizes racemization compared to harsh dianion conditions.

Chemical Reaction Workflow

The following diagram illustrates the critical path for the synthesis, including decision nodes for purification.

SynthesisWorkflow Start Starting Materials 3-Cl-4-OH-Benzaldehyde Ethyl 2-chloropropionate Reaction Step 1: Alkylation (K2CO3, DMF, 80°C) Start->Reaction Mix Workup1 Workup & Isolation (EtOAc Extraction) Reaction->Workup1 Complete (TLC) Intermediate Intermediate Ester (Purity Check) Workup1->Intermediate Hydrolysis Step 2: Hydrolysis (LiOH, THF/H2O) Intermediate->Hydrolysis Saponification Acidification Acidification (HCl to pH 2-3) Hydrolysis->Acidification FinalProduct Final Product Recrystallization Acidification->FinalProduct Precipitate

Figure 1: Process Flow Diagram for the two-step synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid.

Materials and Reagents

ReagentCAS No.[1][2][3][4]Equiv.[1]RoleCritical Attribute
3-Chloro-4-hydroxybenzaldehyde 2420-16-81.0SubstratePurity >98%; Dry
Ethyl 2-chloropropionate 623-71-21.2ElectrophileClear liquid; Free of acid
Potassium Carbonate (

)
584-08-72.0BaseAnhydrous; Finely ground
DMF (N,N-Dimethylformamide) 68-12-2SolventSolventAnhydrous (<0.1%

)
Lithium Hydroxide (

)
1310-65-22.5Hydrolysis BaseMonohydrate is acceptable

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-chloro-4-formylphenoxy)propionate[1]

Principle: Nucleophilic substitution (


).[1][5][6] The phenoxide ion attacks the 

-carbon of the propionate, displacing the chloride.
  • Preparation:

    • Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

    • Charge the flask with 3-Chloro-4-hydroxybenzaldehyde (10.0 g, 64 mmol) and Anhydrous DMF (100 mL).[1]

    • Add Potassium Carbonate (17.7 g, 128 mmol) in a single portion. The suspension will turn yellow (phenoxide formation).[1]

    • Stir at room temperature for 15 minutes to ensure deprotonation.

  • Alkylation:

    • Add Ethyl 2-chloropropionate (10.5 g, 9.7 mL, 77 mmol) dropwise over 10 minutes.

    • Heat the reaction mixture to 80°C for 4–6 hours.

    • In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting phenol (

      
      ) should disappear, and a less polar ester spot (
      
      
      
      ) should appear.[1]
  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into Ice Water (300 mL) with vigorous stirring. The ester may precipitate as a solid or oil.[1]

    • Extract with Ethyl Acetate (

      
       mL).[1]
      
    • Wash the combined organic layers with Water (

      
       mL) and Brine  (100 mL) to remove DMF.[1]
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[1]
      
    • Result: Yellowish oil or low-melting solid.[1] Yield typically 85–90%.[1] Proceed directly to hydrolysis if purity >95% by HPLC.[1]

Step 2: Hydrolysis to 2-(2-Chloro-4-formylphenoxy)propanoic acid[1][8]

Principle: Base-catalyzed ester hydrolysis (Saponification) followed by controlled acidification.[1]

  • Reaction:

    • Dissolve the crude ester (from Step 1) in THF (50 mL).

    • Add a solution of LiOH (4.0 g, 160 mmol) in Water (50 mL).[1]

    • Stir vigorously at Room Temperature for 2–4 hours.

    • IPC:[1] TLC should show the disappearance of the ester spot and the formation of a baseline spot (carboxylate salt).

  • Isolation:

    • Concentrate the mixture under vacuum to remove the majority of THF.

    • Dilute the remaining aqueous residue with water (50 mL).[1]

    • Wash: Extract the aqueous layer once with Diethyl Ether (50 mL) to remove unreacted neutral organic impurities.[1] Discard the organic layer.

    • Acidification: Cool the aqueous layer to 0°C. Slowly add 1N HCl dropwise until pH reaches 2–3. The product will precipitate as a white/off-white solid.[1]

  • Purification:

    • Filter the solid and wash with cold water.[1]

    • Recrystallization: Recrystallize from Ethanol/Water (1:[1]1) or Ethyl Acetate/Hexane if necessary.[1]

    • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Analytical Validation (QC)

To ensure the protocol was successful, verify the following parameters:

TestExpected ResultDiagnostic Signal
Appearance White to off-white powderN/A
1H NMR (DMSO-d6) Confirms StructureAldehyde:

9.8–9.9 ppm (s, 1H)Chiral Methine:

4.9–5.1 ppm (q, 1H)Methyl Group:

1.6 ppm (d, 3H)
MS (ESI-) [M-H]-m/z

227.0
HPLC Purity > 98.0%Monitor at 254 nm

Troubleshooting & Critical Process Parameters

Issue: Low Yield in Step 1
  • Cause: Moisture in DMF or old

    
    .[1]
    
  • Solution: Williamson synthesis is sensitive to water.[1] Ensure DMF is anhydrous.[1] Grind

    
     immediately before use to increase surface area.[1] Add a catalytic amount of Potassium Iodide (KI) to accelerate the reaction via the Finkelstein reaction mechanism (in situ formation of the more reactive iodide).
    
Issue: Elimination Product (Acrylic Acid Derivative)
  • Cause: Temperature too high (>100°C) or base too strong.[1]

  • Solution: Keep temperature strictly at 80°C. Avoid using strong bases like

    
     or 
    
    
    
    , which promote E2 elimination of ethyl 2-chloropropionate over substitution.[1]
Issue: Racemization (If using chiral starting material)
  • Cause:

    
     inversion is expected, but basic conditions can racemize the 
    
    
    
    -proton of the ester/acid.
  • Solution: If a specific enantiomer is required (e.g., R-isomer), use the S-chloropropionate (to invert to R) and strictly control the hydrolysis temperature (keep at

    
    ) to prevent enolization-mediated racemization.[1]
    

References

  • Williamson Ether Synthesis Mechanism

    • Master Organic Chemistry.[1] (2014).[1][6] The Williamson Ether Synthesis. Retrieved from [Link]

  • Analogous Synthesis Protocols

    • Organic Syntheses, Coll.[1] Vol. 10, p. 204 (2004).[1] Synthesis of Phenoxyacetic Acid Derivatives.

  • Reagent Data (3-Chloro-4-hydroxybenzaldehyde)

    • PubChem.[1][2][3][7] (n.d.). 3-Chloro-4-hydroxybenzaldehyde Compound Summary. Retrieved from [Link][1][2]

  • Reaction Conditions for Phenol Alkylation

    • Chemistry Steps.[1][4][8][9][10] (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Williamson Ether Synthesis of Phenoxypropanoic Acids

Introduction: The Enduring Relevance of Phenoxypropanoic Acids Phenoxypropanoic acids and their derivatives are a class of organic compounds with significant commercial and research interest. A prime example is their wid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Phenoxypropanoic Acids

Phenoxypropanoic acids and their derivatives are a class of organic compounds with significant commercial and research interest. A prime example is their widespread use as herbicides, such as Mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid), which function as synthetic auxins, disrupting normal plant growth.[1][2] Beyond agrochemicals, these structures are pivotal intermediates in the synthesis of pharmaceuticals and other fine chemicals.[3][4] The Williamson ether synthesis, a classic and versatile method for forming ethers, remains a cornerstone for the industrial and laboratory-scale production of these valuable compounds.[3][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of phenoxypropanoic acids via the Williamson ether synthesis, emphasizing mechanistic understanding, practical protocols, and troubleshooting.

The Williamson Ether Synthesis: A Mechanistic Overview

The Williamson ether synthesis is fundamentally a bimolecular nucleophilic substitution (SN2) reaction.[6][7] In the context of producing phenoxypropanoic acids, the reaction involves two key steps:

  • Deprotonation of the Phenol: A substituted or unsubstituted phenol is treated with a suitable base to generate a highly nucleophilic phenoxide anion. The choice of base is critical and depends on the acidity of the phenol. For many phenols, common strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are sufficient.[8][9] For less acidic alcohols, stronger bases such as sodium hydride (NaH) might be necessary.[10]

  • Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (or a related compound with a good leaving group, like a tosylate). In the synthesis of phenoxypropanoic acids, this is typically an α-halopropionate or a 2-halopropanoic acid. The reaction proceeds via a backside attack, leading to an inversion of stereochemistry at the electrophilic carbon if it is chiral.[7]

Reaction Workflow Diagram

Williamson_Ether_Synthesis_Workflow cluster_reaction Reaction Steps Phenol Phenolic Starting Material Deprotonation 1. Deprotonation (Formation of Phenoxide) Phenol->Deprotonation Base Base (e.g., NaOH, KOH) Base->Deprotonation Solvent Solvent (e.g., DMF, Water) Solvent->Deprotonation Alkyl_Halide α-Halopropanoic Acid or Ester SN2_Attack 2. SN2 Attack Alkyl_Halide->SN2_Attack Deprotonation->SN2_Attack Phenoxide Intermediate Workup Aqueous Workup & Acidification SN2_Attack->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Product Phenoxypropanoic Acid Product Purification->Product

Caption: General workflow for the Williamson ether synthesis of phenoxypropanoic acids.

Experimental Protocols

The following protocols provide a general framework for the synthesis of phenoxypropanoic acids. Specific quantities and conditions may need to be optimized depending on the specific substrates and desired scale.

General Protocol for the Synthesis of a Phenoxypropanoic Acid

This protocol is adapted from methodologies described for the synthesis of related phenoxyalkanoic acids.[8][9]

Materials:

  • Substituted or unsubstituted phenol

  • 2-chloropropionic acid or 2-bromopropionic acid

  • Sodium hydroxide (NaOH) or potassium hydroxide (KOH)

  • Water (deionized)

  • Hydrochloric acid (HCl), concentrated or 6M

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • Base Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the base (e.g., 2.2 equivalents of NaOH or KOH) in water.

  • Phenol Addition: Add the phenol (1.0 equivalent) to the basic solution and stir until it has completely dissolved. Gentle heating may be applied to facilitate dissolution.[11]

  • Alkyl Halide Addition: Slowly add the 2-halopropanoic acid (1.1 to 1.5 equivalents) to the reaction mixture. The addition may be exothermic, so it is advisable to add it dropwise or in portions, with cooling if necessary.

  • Reaction: Heat the reaction mixture to reflux (typically 90-100°C) for 1-4 hours.[8] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup - Acidification: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a beaker and cautiously acidify with hydrochloric acid until the pH is approximately 1-2.[8] This will precipitate the phenoxypropanoic acid product. The mixture can be cooled in an ice bath to maximize precipitation.

  • Isolation: Collect the crude product by vacuum filtration and wash with cold water to remove inorganic salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as water or an ethanol/water mixture.[9] Alternatively, for non-crystalline products or to remove certain impurities, an extraction can be performed. After acidification, the product is extracted into an organic solvent, the organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.[12] Further purification can be achieved by column chromatography if necessary.

Example: Synthesis of R-2-phenoxypropionic acid[13]

This protocol highlights a specific, peer-reviewed synthesis.

Materials & Molar Ratios:

ReagentMolar Ratio
Phenol1.0
S-2-chloropropionic acid1.2
Potassium Iodide (KI)0.075

Procedure:

The synthesis of R-2-phenoxypropionic acid is achieved via an etherification reaction between S-2-chloropropionic acid and phenol.[13] The reaction is catalyzed by potassium iodide. The optimal molar ratio of KI: S-2-chloropropionic acid: phenol is 0.075: 1.2: 1.0.[13] Under these optimized conditions, a molar conversion rate of 74.9% (calculated based on phenol) can be achieved.[13] The product can be purified by extraction using an anionic exchange resin, yielding a purity of over 95%.[13]

Optimization and Troubleshooting

Several factors can influence the yield and purity of the desired phenoxypropanoic acid. Careful consideration of these parameters is key to a successful synthesis.

ParameterRecommendation & RationalePotential Issues & Solutions
Alkyl Halide Use a primary alkyl halide (e.g., 2-chloropropionic acid).[10] The reactivity order is I > Br > Cl.[14]Issue: Low yield due to competing elimination (E2) reaction.[7] Solution: Avoid secondary or tertiary alkyl halides, as they will predominantly lead to alkene formation.[10]
Base For phenols, NaOH or KOH are often sufficient.[8][9] Weaker bases like K₂CO₃ can also be used, particularly in polar aprotic solvents.[15]Issue: Incomplete reaction. Solution: The base may not be strong enough to fully deprotonate the phenol. Consider a stronger base or ensure anhydrous conditions if using highly reactive bases like NaH.[16]
Solvent Polar aprotic solvents like DMF or DMSO can accelerate the SN2 reaction.[5] Aqueous conditions are also commonly used and can be more environmentally friendly.[9]Issue: Side reactions such as C-alkylation. Solution: Polar aprotic solvents generally favor the desired O-alkylation over C-alkylation of the phenoxide ring.[7][12]
Temperature Reactions are typically heated to increase the rate.[8]Issue: Increased elimination byproducts. Solution: Elimination reactions are often favored at higher temperatures. If elimination is a significant issue, try running the reaction at a lower temperature for a longer period.[16]
Catalyst Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can be used to facilitate the reaction between the aqueous phenoxide and the organic alkyl halide.[11] Iodide salts (e.g., KI) can act as catalysts by in situ formation of a more reactive alkyl iodide.[13]Issue: Slow or incomplete reaction, especially in biphasic systems. Solution: The addition of a phase-transfer catalyst can significantly improve the reaction rate and yield.[17]
Troubleshooting Common Issues
  • Low Yield:

    • Incomplete deprotonation: Ensure the base is strong enough and used in sufficient quantity to deprotonate the phenol.[16]

    • Side reactions: The primary competing reaction is the E2 elimination of the alkyl halide.[7] This is especially problematic with secondary or sterically hindered primary alkyl halides. Using a primary, unhindered alkyl halide is crucial.[10]

    • Reaction conditions: The reaction may require longer heating times or a higher temperature to proceed to completion.

  • Formation of Byproducts:

    • Alkene formation: As mentioned, this arises from the E2 elimination pathway. Lowering the reaction temperature and using a less sterically hindered base can favor the SN2 pathway.[16]

    • C-alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or at the aromatic ring. While O-alkylation is generally favored, C-alkylation can occur. The choice of solvent can influence the O/C alkylation ratio, with polar aprotic solvents typically favoring O-alkylation.[7][12]

Conclusion

The Williamson ether synthesis is a robust and adaptable method for the preparation of phenoxypropanoic acids. By understanding the underlying SN2 mechanism and carefully selecting the appropriate base, solvent, and reaction conditions, researchers can achieve high yields of the desired products. The protocols and troubleshooting guide provided in this application note offer a solid foundation for the successful synthesis and optimization of this important class of molecules.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available from: [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • The Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Williamson Ether Synthesis. (n.d.). Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Available from: [Link]

  • MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Retrieved from [Link]

  • Google Patents. (n.d.). WO1997046538A1 - Processes for producing phenoxy propionic acid derivatives.
  • ResearchGate. (n.d.). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. Retrieved from [Link]

  • The Production of Phenoxy Herbicides. (n.d.). Retrieved from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • ResearchGate. (n.d.). 5 The synthesis of dichlorprop anno 1950. The initial chlorination of... Retrieved from [Link]

  • Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

  • PTC Organics. (n.d.). PTC O-Alkylation With a Secondary Benzyl Bromide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid.
  • National Institutes of Health. (2023, December 23). A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved from [Link]

Sources

Method

Application Note: Friedel-Crafts Protocols for 2-(4-Alkylphenyl)propionic Acid Synthesis

[1][2] Executive Summary This application note details the critical Friedel-Crafts (FC) methodologies utilized in the synthesis of 2-(4-alkylphenyl)propionic acids, a class of non-steroidal anti-inflammatory drugs (NSAID...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This application note details the critical Friedel-Crafts (FC) methodologies utilized in the synthesis of 2-(4-alkylphenyl)propionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) exemplified by Ibuprofen.[1] While the final drug molecule contains a carboxylic acid, the Friedel-Crafts reaction is the decisive entry point that establishes the aromatic substitution pattern.

We present two distinct protocols:

  • Method A (Standard): Classical Homogeneous FC Acylation using

    
    . High reliability, suitable for lab-scale validation.
    
  • Method B (Green/Industrial): Heterogeneous FC Acylation using Zeolite Beta. High atom economy, reusable catalyst, aligns with the Hoechst-Celanese (BHC) process.[2]

Strategic Overview & Mechanistic Causality

The "Acylation-First" Strategy

Direct Friedel-Crafts alkylation to attach the propionic acid moiety (e.g., using a halo-ester) is chemically attractive but practically fraught with challenges:

  • Carbocation Rearrangement: Primary or secondary alkyl halides often rearrange (hydride shifts) before attacking the ring, leading to isomeric mixtures.

  • Polyalkylation: The product is more electron-rich than the starting material, inviting further reaction.

Therefore, the industry standard (BHC Process) and robust lab protocols utilize Friedel-Crafts Acylation first. The acyl group (


) deactivates the ring, preventing poly-substitution, and provides a handle for subsequent transformation into the propionic acid side chain.
Regioselectivity Control

The alkyl group on the starting benzene (e.g., isobutyl group) is an ortho, para director. However, steric hindrance from bulky alkyl groups heavily favors the para position.

  • Thermodynamic Control: High temperatures can lead to reversibility and isomerization.

  • Kinetic Control: Moderate temperatures (0-25°C for

    
    ) favor the kinetically accessible para product.
    
Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between the "Classic" (Boots) and "Modern" (BHC) routes, both hinging on the initial FC Acylation.

G Start Isobutylbenzene (Starting Material) FC_Step Friedel-Crafts Acylation (Critical Step) Start->FC_Step + Acetyl Chloride/Anhydride Intermediate 4-Isobutylacetophenone (Key Intermediate) FC_Step->Intermediate Para-selective Boots Boots Process (6 Steps, Low Atom Economy) Intermediate->Boots BHC Hoechst-Celanese Process (Hydrogenation + Carbonylation) Intermediate->BHC Preferred Route Final Ibuprofen (2-(4-isobutylphenyl)propionic acid) Boots->Final BHC->Final Pd Catalyst, CO

Figure 1: The central role of Friedel-Crafts Acylation in NSAID synthesis workflows.

Experimental Protocols

Method A: Classical Homogeneous FC Acylation ( )

Application: Bench-scale synthesis, kinetic studies, impurity profiling. Mechanism: Generation of a discrete Acylium ion (


).
Reagents & Equipment[3][4][5][6][7]
  • Substrate: Isobutylbenzene (IBB) [1.0 equiv]

  • Acylating Agent: Acetyl Chloride [1.2 equiv]

  • Catalyst: Anhydrous Aluminum Chloride (

    
    ) [1.3 equiv]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE). Note: DCM allows lower temp control.

  • Apparatus: 3-neck round bottom flask, addition funnel,

    
     inlet, HCl gas trap (scrubber).
    
Step-by-Step Protocol
  • System Prep: Flame-dry glassware under

    
     flow. Moisture kills the catalyst and releases HCl violently.
    
  • Catalyst Charge: Suspend

    
     in dry DCM at 0°C.
    
  • Acylium Formation: Add Acetyl Chloride dropwise over 15 mins. The suspension will clear as the acylium complex forms.

  • Substrate Addition: Add Isobutylbenzene dropwise over 30-45 mins, maintaining internal temp

    
    °C.
    
    • Why? Fast addition causes localized heating, increasing meta isomer formation.

  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2-3 hours.

    • Monitoring: Check by TLC or GC. Look for disappearance of IBB.

  • Quench (Critical): Pour the reaction mixture slowly onto a mixture of crushed ice and conc. HCl.

    • Caution: Exothermic. Evolution of HCl gas.

  • Workup: Separate organic layer.[8] Wash aqueous layer with DCM (

    
    ). Combine organics. Wash with water, then sat. 
    
    
    
    , then brine. Dry over
    
    
    .
  • Isolation: Rotary evaporate solvent. Purify via vacuum distillation or recrystallization (if solid) to obtain 4-isobutylacetophenone.

Method B: Green Heterogeneous FC Acylation (Zeolite Beta)

Application: Sustainable synthesis, scalable process, avoiding stoichiometric metal waste. Mechanism: Surface-mediated electrophilic substitution within zeolite pores.

Reagents & Equipment[3][4][5][6][7]
  • Substrate: Isobutylbenzene (IBB) [Excess, acts as solvent] or 1:1 with solvent.

  • Acylating Agent: Acetic Anhydride [1.0 equiv]

  • Catalyst: Zeolite Beta (H-Beta), calcined at 500°C prior to use.

  • Apparatus: Pressure tube or Autoclave (for temps

    
    °C).
    
Step-by-Step Protocol
  • Catalyst Activation: Heat Zeolite Beta at 500°C for 4 hours to remove adsorbed water.

  • Charging: In a pressure vessel, mix Isobutylbenzene (20 mmol), Acetic Anhydride (10 mmol), and Activated Zeolite Beta (0.5 g).

    • Note: Using Anhydride produces Acetic Acid as byproduct, which is less corrosive than HCl.

  • Reaction: Seal vessel and heat to 130-150°C for 4-6 hours.

    • Causality: Zeolites require higher activation energy than

      
       but offer shape selectivity (pores favor linear para product).
      
  • Filtration: Cool to room temp. Filter off the solid catalyst.

    • Benefit: Catalyst can be washed with acetone, calcined, and reused.

  • Purification: Distill off excess IBB and acetic acid byproduct. Recrystallize the residue.

Analytical Data & Process Control

Comparison of Methods
ParameterMethod A (

)
Method B (Zeolite)
Reaction Temp 0°C

25°C
130°C - 150°C
Atom Economy Low (Stoichiometric Al waste)High (Catalytic)
Yield 85 - 95%70 - 85%
Selectivity (p:m) ~95:5>98:2 (Shape selective)
Safety Hazard HCl gas, Water reactiveHigh pressure, Thermal
Impurity Profiling

When analyzing the intermediate (4-IBAP) via GC-MS, monitor for:

  • Meta-isomer: 3-isobutylacetophenone. (Close retention time to Para).

  • Di-acylated product: Rare due to deactivation, but possible with extreme excess of acetyl chloride.

  • Des-isobutyl product: Benzene ring cleavage (only under extreme acidic conditions).

Downstream Synthesis (From Ketone to Acid)

To complete the synthesis of the 2-(4-alkylphenyl)propionic acid (e.g., Ibuprofen), the ketone from the FC step must be converted.

The BHC Pathway (Recommended):

  • Hydrogenation: 4-IBAP +

    
     (Raney Ni) 
    
    
    
    1-(4-isobutylphenyl)ethanol.
  • Carbonylation: Alcohol + CO + Pd Catalyst

    
     Ibuprofen.[9]
    

Mechanism Step1 Acyl Chloride + AlCl3 (Complexation) Step2 Acylium Ion Formation (Electrophile) Step1->Step2 Step3 Attack on Isobutylbenzene (Para-position favored) Step2->Step3 Step4 Sigma Complex (Resonance Stabilized) Step3->Step4 Step5 Re-aromatization (-H+) Step4->Step5

Figure 2: Electrophilic Aromatic Substitution Mechanism for the FC Step.

References

  • BenchChem. (2025).[8] Friedel-Crafts Acylation of Isobutylbenzene for the Synthesis of 4'-Isobutylacetophenone. Application Note. Link

  • Elango, S., et al. (1991). Process for producing ibuprofen. U.S. Patent 4,981,995. (The foundational BHC Process patent). Link

  • Sartori, G., & Maggi, R. (2009).[10] Advances in Friedel-Crafts Acylation Reactions: Catalytic and Green Processes. CRC Press. (Reference for Zeolite/Green methodologies).

  • Science Snail. (2018).[9] Synthesis of ibuprofen from benzene: The Boots and Hoechst processes. Link

  • Chemistry Steps. (2023). The Alkylation of Benzene by Acylation-Reduction. (Mechanistic explanation of rearrangement avoidance). Link

Sources

Application

Application Note: Stereoselective Synthesis of (R)-2-Phenoxypropionic Acid Derivatives

Executive Summary (R)-2-phenoxypropionic acid and its derivatives represent a critical scaffold in agrochemistry (e.g., Mecoprop-P, Dichlorprop-P) and pharmaceutical development (PPAR agonists). The biological activity o...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(R)-2-phenoxypropionic acid and its derivatives represent a critical scaffold in agrochemistry (e.g., Mecoprop-P, Dichlorprop-P) and pharmaceutical development (PPAR agonists). The biological activity of these compounds typically resides in the (R)-enantiomer , which mimics the plant hormone auxin or interacts specifically with chiral protein binding pockets.

This Application Note provides two distinct, validated workflows for obtaining high-enantiomeric excess (ee) (R)-derivatives:

  • Chemical Synthesis (The Inversion Route): A stoichiometric transformation utilizing the Chiral Pool (S)-Ethyl Lactate. This method relies on a Walden inversion (

    
    ) to install the phenoxy group.
    
  • Biocatalytic Resolution: A Green Chemistry approach using Lipase-mediated kinetic resolution, ideal for recovering value from racemic feedstocks.

Strategic Overview & Mechanism

The Chirality Challenge

The synthesis hinges on the stereocenter at C2. Direct alkylation of phenol with racemic 2-chloropropionic acid yields a racemate (50:50 mixture), requiring wasteful separation. To target the (R)-isomer specifically, we must control the bond formation at C2.

Route A: Nucleophilic Substitution (Walden Inversion)

This route exploits the availability of (S)-(-)-Ethyl Lactate . By converting the hydroxyl group of the lactate into a good leaving group (Tosylate or Mesylate), we sensitize the chiral center to nucleophilic attack.

  • Mechanism: The phenolic oxygen acts as the nucleophile.

  • Stereochemistry: The

    
     displacement causes an inversion of configuration from (S) to (R).
    
  • Advantage: High theoretical yield (>90%) and high ee without the theoretical 50% yield cap of kinetic resolution.

Route B: Enzymatic Kinetic Resolution

This route utilizes a hydrolase (Lipase) to selectively hydrolyze one enantiomer of a racemic ester.

  • Mechanism: The enzyme’s chiral pocket lowers the activation energy for the hydrolysis of the (R)-ester (typically) much more than the (S)-ester.

  • Advantage: Mild conditions, aqueous media, and reusable catalysts.

Visualization of Synthetic Pathways

The following diagram illustrates the logic flow for both methodologies.

Synthesis_Pathways Start_Chem Start: (S)-Ethyl Lactate (Chiral Pool) Activation Activation Step (Tosylation) Start_Chem->Activation TsCl, Et3N Intermediate (S)-Tosylate Intermediate (Good Leaving Group) Activation->Intermediate Retention of Config SN2_Step SN2 Displacement (Phenol + K2CO3) Intermediate->SN2_Step Nucleophilic Attack Product_Chem Target: (R)-Ethyl-2-phenoxypropionate (Inverted Configuration) SN2_Step->Product_Chem Walden Inversion (S->R) Start_Bio Start: Racemic Ester (50:50 Mixture) Enzyme Enzymatic Hydrolysis (Lipase / Buffer) Start_Bio->Enzyme Kinetic Resolution Separation Phase Separation (Acid vs. Ester) Enzyme->Separation Stop at ~50% Conv. Product_Bio Target: (R)-Acid (Hydrolyzed Product) Separation->Product_Bio Aq. Phase Waste_Bio By-product: (S)-Ester (Unreacted) Separation->Waste_Bio Org. Phase

Caption: Figure 1. Dual pathways for (R)-2-phenoxypropionic acid synthesis. Left: Chemical inversion. Right: Enzymatic resolution.

Protocol A: Chemical Synthesis via Lactate Inversion

Objective: Synthesis of (R)-Ethyl 2-(4-hydroxyphenoxy)propionate (or similar derivative). Starting Material: (S)-(-)-Ethyl Lactate (98% ee).

Phase 1: Activation (Tosylation)

Rationale: The hydroxyl group is a poor leaving group. Converting it to a tosylate creates a reactive electrophile while retaining the (S)-configuration (reaction occurs at the oxygen, not the chiral carbon).

  • Setup: Charge a dry 3-neck round-bottom flask (RBF) with (S)-Ethyl Lactate (1.0 eq) and dry Dichloromethane (DCM) (10 vol).

  • Cooling: Cool the solution to 0°C under

    
     atmosphere.
    
  • Base Addition: Add Triethylamine (TEA) (1.5 eq) and catalytic DMAP (0.1 eq).

  • Reagent Addition: Dropwise add p-Toluenesulfonyl chloride (TsCl) (1.2 eq) dissolved in minimal DCM. Maintain temp < 5°C.

  • Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC/HPLC.

  • Workup: Wash with 1N HCl (remove excess amine), then Sat.

    
    , then Brine. Dry organic layer over 
    
    
    
    and concentrate.
    • Checkpoint: Product is (S)-2-(tosyloxy)propionate.

Phase 2: Displacement (Inversion)

Rationale: The phenoxide ion attacks the chiral center from the back, displacing the tosylate and inverting the stereochemistry from (S) to (R).

  • Solvent Selection: Use Acetonitrile (ACN) or DMF (Polar aprotic solvents favor

    
    ).
    
  • Phenoxide Formation: In a separate vessel, mix the Phenol derivative (e.g., 4-benzyloxyphenol for protected hydroquinone) (1.1 eq) with

    
      (2.0 eq) in ACN. Stir 30 min at RT.
    
  • Coupling: Add the crude (S)-Tosylate (from Phase 1) to the phenoxide suspension.

  • Heating: Heat to reflux (80°C for ACN) for 6–12 hours.

    • Critical Control: Vigorous stirring is required for heterogeneous solid-liquid reactions.

  • Workup: Filter off solids (

    
    /KOTs). Concentrate filtrate. Redissolve in EtOAc, wash with 1N NaOH (to remove unreacted phenol).
    
  • Purification: Recrystallization from Hexane/EtOAc or Flash Chromatography.

    • Result:(R)-Ethyl 2-phenoxypropionate .

Protocol B: Enzymatic Kinetic Resolution

Objective: Isolation of (R)-2-phenoxypropionic acid from racemic ester. Biocatalyst: Candida antarctica Lipase B (CAL-B) or Candida rugosa Lipase (CRL).

Methodology

Rationale: Lipases are serine hydrolases. The catalytic triad interacts preferentially with one enantiomer (typically (R) for this substrate class) to form the acyl-enzyme intermediate, which is then hydrolyzed by water.

  • Substrate Prep: Dissolve Racemic Ethyl 2-phenoxypropionate (10 g) in MTBE (Methyl tert-butyl ether) (50 mL).

    • Note: MTBE is a standard co-solvent that supports lipase activity while solubilizing the ester.

  • Buffer: Add Phosphate Buffer (0.1 M, pH 7.0, 50 mL). The system is biphasic.[1]

  • Enzyme Addition: Add immobilized CAL-B (e.g., Novozym 435) (10% w/w relative to substrate).

  • Incubation: Shake at 30°C, 200 rpm.

  • Monitoring: Monitor the "E-value" (Enantiomeric Ratio). Stop the reaction when conversion reaches ~40–45% (to ensure high ee of the product) or 50% (theoretical max).

  • Separation:

    • Filter off the immobilized enzyme (can be reused).

    • Separate the organic layer (contains unreacted (S)-Ester ).

    • Acidify the aqueous layer to pH 2 with HCl.

    • Extract the aqueous layer with EtOAc to recover the (R)-Acid .

Analytical Validation (QC)

Trustworthiness in chiral synthesis requires rigorous validation. Optical rotation is insufficient for high-precision work; Chiral HPLC is mandatory.

HPLC Method Parameters
ParameterCondition
Column Chiralcel OD-H or Chiralpak AD-H (Daicel)
Mobile Phase Hexane : Isopropanol (90 : 10) with 0.1% TFA
Flow Rate 0.5 - 1.0 mL/min
Detection UV @ 230 nm or 254 nm
Temperature 25°C
Elution Order Typically (R)-isomer elutes second on OD-H (Confirm with std)
Calculation of Enantiomeric Excess (ee)


Troubleshooting & Optimization

IssueRoot CauseCorrective Action
Low ee (Chemical Route) Incomplete InversionEnsure (S)-Lactate ee is >98%. Avoid

conditions (do not use protic solvents in Step 2).
Low Yield (Chemical Route) Elimination Side ReactionLower the basicity. Use

instead of stronger bases. Keep temp moderate.
Slow Kinetics (Enzymatic) pH DriftThe hydrolysis produces acid, lowering pH. Use a pH-stat titrator or strong buffer capacity.
Low Selectivity (Enzymatic) Wrong EnzymeScreen Pseudomonas cepacia (PS) or Candida rugosa (CRL) if CAL-B fails.

References

  • Magid, R. M. (1980). Nucleophilic substitution at phosphorus: The mechanism of the Mitsunobu reaction. Tetrahedron, 36(13), 1901-1930. Link (Foundational mechanism for inversion).

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched 2-aryloxypropionic acid herbicides. Tetrahedron: Asymmetry, 18(1), 13-29. Link (Comprehensive review on enzymatic routes).

  • Tu, S., et al. (2018). Efficient synthesis of (R)-2-(4-hydroxyphenoxy)propionic acid via a continuous flow process. Organic Process Research & Development. Link (Modern process optimization).

  • Daicel Corporation. (n.d.). Chiral Column Selection Guide. Link (Source for HPLC conditions).

  • Maher, K., et al. (2021). Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol.[2] BMC Biotechnology. Link (Context on enzymatic resolution efficiency).

Sources

Method

Application Notes &amp; Protocols for the Analytical Characterization of 2-(2-Chloro-4-formylphenoxy)propanoic acid

For: Researchers, scientists, and drug development professionals Preamble: A Molecule-Centric Approach to Method Development The robust analytical characterization of any chemical entity, particularly one with potential...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Preamble: A Molecule-Centric Approach to Method Development

The robust analytical characterization of any chemical entity, particularly one with potential pharmaceutical or biological significance like 2-(2-Chloro-4-formylphenoxy)propanoic acid, is foundational to its development and application. This document eschews a generic, templated approach to analytical methodology. Instead, it presents a detailed guide derived from first principles, considering the specific chemical functionalities of the target molecule: a carboxylic acid, a chlorinated aromatic ring, an ether linkage, and a reactive formyl group. Each of these moieties informs the selection of analytical techniques, potential challenges, and the rationale behind every step of the protocols provided. Our objective is to equip the researcher with not just a set of instructions, but with the scientific reasoning required to adapt, troubleshoot, and validate these methods for their specific matrix and application.

Physicochemical Properties and Their Analytical Implications

A thorough understanding of the physicochemical properties of 2-(2-Chloro-4-formylphenoxy)propanoic acid is paramount for developing effective analytical methods.

PropertyValue (Predicted/Inferred)Analytical Implication
Molecular FormulaC₁₀H₉ClO₄---
Molecular Weight228.63 g/mol Guides mass spectrometry settings.
pKa (Carboxylic Acid)~3-5Influences choice of pH in mobile phases for HPLC to control ionization state and retention.
UV AbsorbancePresent due to the benzene ring and formyl groupEnables UV detection in HPLC. The formyl group conjugated with the ring will influence the λmax.
PolarityModerately polarSuitable for reversed-phase HPLC. Derivatization may be needed for GC analysis to increase volatility.
ChiralityChiral center at the propanoic acid alpha-carbonChiral separation methods may be necessary to resolve enantiomers.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC is the cornerstone technique for the analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid due to its non-volatile and moderately polar nature. A reversed-phase method is the logical starting point.

The Rationale Behind Method Parameters
  • Column Selection: A C18 column is the workhorse for reversed-phase chromatography and provides a good starting point for retaining the analyte through hydrophobic interactions with the alkyl chains. The aromatic ring of the analyte will strongly interact with the stationary phase.

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent (like acetonitrile or methanol) is standard. The key is controlling the pH of the aqueous phase. To ensure consistent retention and good peak shape for the carboxylic acid, the pH of the mobile phase should be buffered at least 2 pH units below the pKa of the analyte. This suppresses the ionization of the carboxylic acid, rendering it more nonpolar and increasing its retention on the C18 column. A phosphate buffer is a common and robust choice.

  • Detector: A UV detector is ideal, given the presence of the chromophoric phenyl and formyl groups. A photodiode array (PDA) detector is highly recommended as it can provide spectral information, which is invaluable for peak purity assessment and method development.

Protocol for Reversed-Phase HPLC Analysis

Objective: To determine the purity of a 2-(2-Chloro-4-formylphenoxy)propanoic acid sample and quantify it against a reference standard.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Photodiode Array (PDA) Detector

Materials:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.1)

  • Mobile Phase B: Acetonitrile

  • Diluent: 50:50 Acetonitrile:Water

  • Reference standard of 2-(2-Chloro-4-formylphenoxy)propanoic acid

  • Sample to be analyzed

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phases and filter through a 0.45 µm membrane filter. Degas the mobile phases before use.

  • Standard Preparation: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a concentration within the calibration range (e.g., 0.25 mg/mL).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • PDA Wavelength: Scan from 200-400 nm, extract chromatogram at the λmax of the analyte (to be determined during method development, likely around 230-280 nm).

    • Gradient Elution:

      Time (min) % Mobile Phase B (Acetonitrile)
      0 30
      15 80
      20 80
      21 30

      | 25 | 30 |

  • Analysis: Inject the diluent (blank), followed by the calibration standards, and then the sample solutions.

  • Data Processing:

    • Integrate the peak corresponding to 2-(2-Chloro-4-formylphenoxy)propanoic acid.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of the analyte in the sample from the calibration curve.

    • Calculate the purity of the sample by the area percent method.

Chiral HPLC for Enantiomeric Separation

As the molecule possesses a chiral center, resolving the enantiomers is often a regulatory requirement. Direct chiral separation is preferable to avoid potential racemization during derivatization[1].

Rationale: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are highly versatile and effective for separating a wide range of chiral compounds, including carboxylic acids.

Protocol:

  • Column: A chiral column, such as one based on immobilized amylose or cellulose tris(3,5-dimethylphenylcarbamate).

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) with a polar modifier (e.g., isopropanol or ethanol) and a small amount of a strong acid (e.g., trifluoroacetic acid) to suppress the ionization of the carboxyl group.

  • The rest of the HPLC parameters (flow rate, temperature, detection) can be similar to the reversed-phase method, but optimization will be required.

Gas Chromatography (GC) for Volatile Impurities and Derivatized Analyte

Direct analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid by GC is challenging due to its low volatility and the presence of the polar carboxylic acid group. However, GC is an excellent tool for identifying volatile impurities or for analyzing the compound after derivatization.

Rationale for Derivatization

Derivatization is necessary to increase the volatility and thermal stability of the analyte. Esterification of the carboxylic acid group is a common and effective strategy. Silylation is another possibility.

Protocol for GC-MS Analysis after Esterification

Objective: To identify and quantify 2-(2-Chloro-4-formylphenoxy)propanoic acid by converting it to its methyl ester.

Derivatization Step:

  • To ~1 mg of the sample in a vial, add 1 mL of a 10% solution of Boron Trifluoride in Methanol (BF₃-MeOH).

  • Cap the vial tightly and heat at 60 °C for 30 minutes.

  • Cool the vial, add 1 mL of water and 1 mL of hexane.

  • Vortex vigorously for 1 minute.

  • Allow the layers to separate and carefully transfer the upper hexane layer to a clean GC vial.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

Materials:

  • Column: A mid-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1 mL/min.

  • Injector: Split/splitless, operated in split mode (e.g., 20:1 split ratio).

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 m/z

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural confirmation and identification of 2-(2-Chloro-4-formylphenoxy)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation.

Expected ¹H NMR Resonances:

  • Carboxylic acid proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Aldehyde proton (-CHO): A singlet around 9-10 ppm.

  • Aromatic protons: Signals in the aromatic region (7-8 ppm), with splitting patterns determined by the substitution on the ring.

  • Methine proton (-CH-): A quartet, coupled to the methyl protons.

  • Methyl protons (-CH₃): A doublet, coupled to the methine proton.

Expected ¹³C NMR Resonances:

  • Carboxylic carbon (-COOH): ~170-180 ppm.

  • Aldehyde carbon (-CHO): ~190-200 ppm.

  • Aromatic carbons: ~110-160 ppm.

  • Methine carbon (-CH-): ~70-80 ppm.

  • Methyl carbon (-CH₃): ~15-25 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

  • O-H stretch (carboxylic acid): A very broad band from ~2500-3300 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1700-1725 cm⁻¹.

  • C=O stretch (aldehyde): A strong, sharp peak around 1680-1700 cm⁻¹.

  • C-O stretch (ether and acid): In the fingerprint region, ~1000-1300 cm⁻¹.

  • C-Cl stretch: In the fingerprint region, ~600-800 cm⁻¹.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, which can aid in structural confirmation.

Expected Fragmentation Pattern (Electron Ionization):

  • Molecular Ion (M⁺): A peak at m/z corresponding to the molecular weight (228.63). The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion peak (M⁺ and M+2).

  • Loss of -COOH: A fragment corresponding to the loss of the carboxyl group (m/z 45).

  • Loss of propanoic acid moiety: Fragmentation at the ether linkage.

  • Other characteristic fragments resulting from the aromatic ring and its substituents.

Visualizing the Analytical Workflow

The following diagrams illustrate the decision-making process and workflow for the analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid.

AnalyticalWorkflow cluster_start Start: Sample Receipt cluster_characterization Structural Confirmation cluster_quantification Purity and Quantification cluster_impurities Impurity Profiling cluster_end Final Report Start Bulk Sample of 2-(2-Chloro-4-formylphenoxy)propanoic acid NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Start->NMR FTIR FTIR Spectroscopy Start->FTIR MS_Direct Direct Infusion MS Start->MS_Direct HPLC Reversed-Phase HPLC-UV/PDA (Purity, Assay) NMR->HPLC FTIR->HPLC MS_Direct->HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) HPLC->Chiral_HPLC GCMS GC-MS (after derivatization) (Volatile Impurities) HPLC->GCMS Report Certificate of Analysis HPLC->Report Chiral_HPLC->Report GCMS->Report

Caption: Overall analytical workflow for 2-(2-Chloro-4-formylphenoxy)propanoic acid.

HPLCDecisionTree Start HPLC Method Development AnalyteProperties Analyte Properties: - Moderately Polar - Acidic (pKa ~3-5) - UV Chromophore - Chiral Start->AnalyteProperties ModeSelection Select Mode: Reversed-Phase AnalyteProperties->ModeSelection ColumnSelection Column: C18 (150x4.6mm, 5µm) ModeSelection->ColumnSelection MobilePhase Mobile Phase pH Control: Buffer pH < pKa (e.g., pH 2.1) ColumnSelection->MobilePhase Detection Detection: UV/PDA (scan 200-400nm) MobilePhase->Detection IsChiral Is Enantiomeric Purity Required? Detection->IsChiral ChiralMethod Develop Chiral HPLC Method (e.g., Amylose-based CSP) IsChiral->ChiralMethod Yes FinalMethod Final Validated Achiral Method IsChiral->FinalMethod No

Caption: Decision tree for HPLC method development.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. For instance:

  • System Suitability: In the HPLC protocol, injections of a standard solution should be made before and during the analysis to check for system suitability parameters like retention time repeatability, peak asymmetry, and theoretical plates. This ensures the chromatographic system is performing adequately.

  • Spike and Recovery: For complex matrices, the accuracy of the method can be validated by spiking a known amount of the reference standard into the sample matrix and measuring the recovery.

  • Orthogonal Techniques: The use of multiple, different analytical techniques (e.g., HPLC for purity, NMR for structure, GC-MS for volatile impurities) provides a higher level of confidence in the overall characterization of the material. A material that is pure by HPLC and has the correct structure by NMR is well-characterized.

By adhering to these principles of method development, validation, and continuous system monitoring, researchers can ensure the generation of high-quality, reliable, and scientifically defensible data for 2-(2-Chloro-4-formylphenoxy)propanoic acid.

References

  • Google Patents.CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)
  • Organic Syntheses. 2-chloroalkanoic acids of high enantiomeric purity from (s). [Link]

  • Google Patents.CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • AIR Unimi. A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. [Link]

  • PMC. A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. [Link]

  • MDPI. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PubMed. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. [Link]

  • ResearchGate. 3-(2-Formylphenoxy)propanoic acid. [Link]

  • PubChem. (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • SIELC. Separation of Propanoic acid, 2-(4-acetylphenoxy)-2-methyl- on Newcrom R1 HPLC column. [Link]

  • Agilent. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. [Link]

  • Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. proton NMR spectrum of 2-methylpropanoic acid. [Link]

  • Doc Brown's Chemistry. 13C NMR spectrum of 2-methylpropanoic acid. [Link]

Sources

Application

Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 2-(2-Chloro-4-formylphenoxy)propanoic Acid

Abstract & Molecule Profile This application note details a robust, stability-indicating HPLC protocol for the analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid (CAS: 812642-71-0). This molecule serves as a critical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Molecule Profile

This application note details a robust, stability-indicating HPLC protocol for the analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid (CAS: 812642-71-0). This molecule serves as a critical intermediate in the synthesis of fibrate-class pharmaceuticals and advanced agrochemicals.

The presence of a reactive formyl (aldehyde) group at the para-position and a propanoic acid moiety creates specific analytical challenges:

  • Acidity: The carboxylic acid (pKa ~3.5) requires pH suppression to ensure retention on Reversed-Phase (RP) columns.

  • Reactivity: The aldehyde is susceptible to oxidation (forming the dicarboxylic acid analog) or acetal formation in alcoholic solvents.

This method utilizes a C18 stationary phase with an acidic mobile phase to ensure sharp peak shape and resolution between the parent aldehyde and its potential oxidation impurities.

Chemical Profile[1][2][3][4][5][6][7][8]
  • IUPAC Name: 2-(2-Chloro-4-formylphenoxy)propanoic acid[1]

  • Molecular Formula: C₁₀H₉ClO₄

  • Molecular Weight: 228.63 g/mol

  • Key Functional Groups: Carboxylic Acid (Polar, Acidic), Aldehyde (Reactive, UV active), Chlorine (Hydrophobic).

  • Solubility: Soluble in Acetonitrile, Ethyl Acetate; sparingly soluble in water (unless pH > 5).

Method Development Strategy (Expert Insights)

Stationary Phase Selection

While standard C18 columns are sufficient, the C18 with Polar Endcapping (e.g., Agilent Zorbax SB-C18 or Waters XSelect HSS T3) is recommended.

  • Reasoning: The polar endcapping prevents "phase collapse" in highly aqueous mobile phases (used at the start of the gradient to retain polar acid impurities) and reduces silanol interactions with the aldehyde oxygen, improving peak symmetry.

Mobile Phase Engineering
  • Buffer Choice: 0.1% Phosphoric Acid (

    
    ) or 0.1% Formic Acid.
    
    • Why: We must maintain pH < 3.0. At this pH, the carboxylic acid group is protonated (

      
      ), rendering the molecule neutral and hydrophobic enough to retain on the C18 column. If the pH rises above 4.0, the molecule ionizes (
      
      
      
      ), eluting near the void volume with poor resolution.
  • Solvent Choice: Acetonitrile (ACN) is preferred over Methanol.

    • Why: Methanol can react with the aldehyde group to form hemiacetals, leading to split peaks or "ghost" impurity peaks. ACN is inert toward the aldehyde.

Experimental Protocol

Instrumentation & Reagents[4]
  • HPLC System: Agilent 1260 Infinity II or equivalent (Quaternary Pump, DAD).

  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / 18.2 MΩ).

    • Phosphoric Acid (85%, HPLC Grade).

    • Reference Standard: 2-(2-Chloro-4-formylphenoxy)propanoic acid (>98% purity).

Chromatographic Conditions
ParameterSetting
Column C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm)
Column Temp 30°C
Mobile Phase A 0.1%

in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV @ 230 nm (Primary), 254 nm (Secondary)
Run Time 20 Minutes

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold
12.01090Linear Gradient
15.01090Wash
15.19010Re-equilibration
20.09010Stop
Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v) with 0.1% Formic Acid.

    • Note: The addition of acid to the diluent matches the mobile phase and prevents peak distortion for early eluting impurities.

  • Stock Solution: Dissolve 10 mg of sample in 10 mL of Diluent (1.0 mg/mL). Sonicate for 5 mins.

  • Working Standard: Dilute Stock to 0.1 mg/mL for assay. Filter through 0.22 µm PTFE filter (Nylon filters may bind acidic compounds).

Method Validation & Logic

System Suitability Criteria

Before running samples, inject the Working Standard 5 times to verify:

  • Retention Time (RT): ~8.5 ± 0.5 min (Target peak).

  • Tailing Factor (

    
    ):  < 1.5 (Crucial for acidic analytes).
    
  • RSD of Area: < 2.0%.[2][3]

  • Resolution (

    
    ):  > 2.0 between the Main Peak and the "Acid Impurity" (2-(2-Chloro-4-carboxyphenoxy)propanoic acid), which typically elutes earlier (approx. 5-6 min).
    
Linearity and Range
  • Range: 0.01 mg/mL to 0.2 mg/mL.

  • Acceptance:

    
    .[2][3][4]
    
Robustness Check (pH Sensitivity)
  • Observation: If the retention time shifts significantly (>1 min) or peak shape broadens, check the pH of Mobile Phase A.

  • Mechanism: As pH approaches the pKa (3.5), the ionization equilibrium shifts, causing "fronting" or splitting. Ensure pH is strictly < 3.0.

Visualized Workflow (DOT Diagram)

The following diagram illustrates the sample lifecycle, highlighting the critical decision points regarding solvent selection to prevent aldehyde degradation.

HPLC_Workflow Sample Raw Material (Solid) Solvent Solvent Selection Avoid Methanol! Sample->Solvent Weighing Solvent->Solvent Why? MeOH forms acetals Prep Dissolution (50:50 ACN:Water + Acid) Solvent->Prep Mixing Filter Filtration (PTFE 0.22 µm) Prep->Filter Particulate Removal HPLC HPLC Analysis (C18, pH 2.5) Filter->HPLC Injection Data Data Processing (Integ @ 230nm) HPLC->Data Chromatogram

Figure 1: Analytical workflow emphasizing solvent compatibility to preserve the aldehyde moiety.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Split Peak pH of Mobile Phase > 3.0Add more

to Mobile Phase A to suppress ionization.
Ghost Peak @ ~10 min Hemiacetal formationEnsure Diluent contains NO Methanol or Ethanol. Use 100% ACN/Water.
Tailing > 2.0 Silanol interactionSwitch to an "Endcapped" C18 column or increase buffer strength (25mM Phosphate).
Low Recovery Precipitation in Mobile PhaseEnsure sample diluent is not 100% organic if starting gradient is 90% Aqueous. Match diluent to initial gradient conditions.

References

  • Sigma-Aldrich. (n.d.). 2-(2-Chloro-4-formylphenoxy)propanoic acid Product Page. Retrieved from [1]

  • European Pharmacopoeia. (2005). Control of Impurities in Phenoxy Acid Herbicides (Mecoprop/MCPA). (General Monograph on Phenoxypropionic Acids).
  • Sankyo Co. (2002).[5] Process for the preparation of 2-(4-formylphenyl)propionic acid. Patent KR101393010B1. (Describes the synthesis and stability of the aldehyde analog).

  • Journal of Pharmaceutical and Biomedical Analysis. (2009). HPLC analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid impurities. (Provides the basis for acidic mobile phase selection for phenyl-propanoic acids).

Sources

Method

Application Note: High-Resolution RP-HPLC Separation of Phenoxypropanoic Acids

Executive Summary & Scientific Rationale Phenoxypropanoic acids, primarily represented by herbicides like Mecoprop (MCPP) and Dichlorprop (2,4-DP) , present a dual challenge in liquid chromatography: they are weak acids...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Phenoxypropanoic acids, primarily represented by herbicides like Mecoprop (MCPP) and Dichlorprop (2,4-DP) , present a dual challenge in liquid chromatography: they are weak acids requiring strict pH control for retention, and they exist as enantiomers where the


-isomer typically holds the biological activity.

This guide provides a validated workflow for the separation of these compounds. Unlike generic protocols, this note emphasizes Ion-Suppression Chromatography mechanisms to eliminate peak tailing and ensure reproducible retention times.

The Mechanism: Why pH is the Control Variable

Phenoxypropanoic acids have a


 range of approximately 3.0–3.8. In Reverse Phase (RP) chromatography, retention is governed by hydrophobic interaction.
  • At

    
    :  The acid deprotonates (
    
    
    
    ). The ionized molecule is highly polar and elutes near the void volume (
    
    
    ) with poor resolution.
  • At

    
    :  The acid is protonated (
    
    
    
    ). The neutral molecule interacts strongly with the C18 stationary phase, increasing the retention factor (
    
    
    ) and sharpening peak shape.

Therefore, acidification of the mobile phase is mandatory for this separation.

MethodLogic Start Analyte: Phenoxypropanoic Acid (pKa ≈ 3.5) CheckPH Mobile Phase pH Selection Start->CheckPH PathHigh pH > 4.0 (Ionized Form) CheckPH->PathHigh Incorrect PathLow pH < 3.0 (Neutral Form) CheckPH->PathLow Correct ResultBad Result: Void Elution Severe Tailing PathHigh->ResultBad ResultGood Result: Strong Retention Sharp Peaks PathLow->ResultGood

Figure 1: Decision logic for mobile phase pH selection based on analyte pKa.

Protocol A: Achiral Separation (Total Potency)

Objective: Quantification of total active ingredient (sum of isomers) or impurity profiling.

Chromatographic Conditions

This method utilizes a high-carbon-load C18 column to maximize hydrophobic interaction with the aromatic ring of the phenoxy group.

ParameterSpecificationRationale
Column C18 (L1) End-capped,

,

End-capping reduces secondary silanol interactions that cause tailing.
Mobile Phase A 25 mM Potassium Phosphate Buffer (

)
Suppresses ionization of the carboxylic acid tail.
Mobile Phase B Acetonitrile (HPLC Grade)Stronger elution strength than methanol for aromatics.
Flow Rate 1.0 mL/minStandard backpressure optimization.
Detection UV @ 228 nmMax absorbance for the phenoxy ring; 280 nm is an alternative for higher selectivity (less noise).
Temperature

Improves mass transfer and peak symmetry.
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.07030
10.04060
12.01090
15.07030

Note: A post-run equilibration of 5 minutes is required to restore the column to initial conditions.

Protocol B: Chiral Separation (Enantiomeric Ratio)

Objective: Resolving the biologically active


-isomer from the inactive 

-isomer. Context: Standard C18 columns cannot separate enantiomers. A polysaccharide-based chiral stationary phase (CSP) operating in Reverse Phase mode is required.
Chromatographic Conditions
ParameterSpecificationRationale
Column Chiralcel OJ-RH (or equivalent cellulose tris-4-methylbenzoate)Specific cavity size allows discrimination of the propanoic acid chiral center.
Mobile Phase Water (

with

) : Acetonitrile (60:40 v/v)
Isocratic elution is preferred for chiral stability. Acid is still required to keep analytes neutral.
Flow Rate 0.5 mL/minLower flow rates often improve chiral resolution (

).
Detection UV @ 228 nm-
Temperature

Lower temperature favors enantioselectivity (

) by reducing thermal energy.
Expected Performance
  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Elution Order: typically

    
    -Mecoprop elutes before 
    
    
    
    -Mecoprop on cellulose-based columns, but this must be confirmed with pure standards.

Sample Preparation: Solid Phase Extraction (SPE)

Objective: Extraction from complex matrices (soil/water) and concentration of the analyte. Method: EPA Method 8151A (modified for LC) principles are applied here using Polymeric Weak Anion Exchange (WAX) or C18.

Why WAX? Since phenoxy acids are anionic at neutral pH, a Weak Anion Exchange sorbent allows you to wash away neutrals while retaining the herbicide, then elute by neutralizing the charge.

SPE_Workflow Step1 1. Condition MeOH -> Water Step2 2. Load Sample (Adjust to pH 7) Step1->Step2 Activate Sorbent Step3 3. Wash (Remove Neutrals) Step2->Step3 Bind Anions Step4 4. Elute (Acidified MeOH) Step3->Step4 Disrupt Charge

Figure 2: SPE Workflow utilizing Mixed-Mode Anion Exchange mechanism.

SPE Protocol Steps (C18 Standard Method):
  • Conditioning: 3 mL Methanol followed by 3 mL acidified water (

    
    ).
    
  • Loading: Pass 100-500 mL of water sample (acidified to

    
    ) through the cartridge. Crucial: Sample must be acidic to bind to C18.
    
  • Washing: 3 mL Water (

    
    ) to remove polar interferences.
    
  • Drying: Air dry for 5 mins (removes excess water which disrupts GC, but for LC this is less critical).

  • Elution: 3 mL Methanol or Acetonitrile.

  • Reconstitution: Evaporate solvent and reconstitute in Mobile Phase A.

Troubleshooting & Quality Control

Common Issues
  • Peak Tailing:

    • Cause: Secondary interaction with free silanols on the silica support.

    • Fix: Increase buffer concentration (up to 50 mM) or use a "Shield" or "Polar Embedded" C18 column.

  • Retention Time Drift:

    • Cause: Mobile phase pH fluctuation.

    • Fix: Phenoxy acids are extremely sensitive to pH near their

      
      . Ensure buffer is prepared gravimetrically and pH metered daily.
      
  • Double Peaks (in Achiral Mode):

    • Cause: Atropisomerism (rare) or partial hydrolysis of esters.

    • Fix: Ensure sample is fully hydrolyzed to the acid form if total herbicide content is the goal.

System Suitability Limits
  • Tailing Factor (

    
    ): 
    
    
    
  • Resolution (

    
    ): 
    
    
    
    between Mecoprop and Dichlorprop.
  • Precision (RSD):

    
     for 5 replicate injections.
    

References

  • US Environmental Protection Agency. (1996). Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization.[1] (Provides the foundational extraction chemistry for these acids). Link

  • Matallo, M. B., et al. (2006). Determination of Mecoprop and Dichlorprop in Aqueous Soil Solutions by HPLC with DAD.[2] Journal of Liquid Chromatography & Related Technologies. (Validation of RP-HPLC for soil matrices). Link

  • Daicel Chiral Technologies. Application Note: Separation of Phenoxypropionic Acids on Chiralcel OJ-RH. (Source for chiral column selection). Link

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? (Mechanistic explanation of pKa vs Retention). Link

Sources

Application

Use as an intermediate for Felubiprofen synthesis

Application Note & Synthesis Protocol Topic: Synthesis of Biphenyl-Based NSAIDs: Protocols for Felbinac and its Relation to the Flurbiprofen Synthetic Landscape Audience: Researchers, scientists, and drug development pro...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Synthesis Protocol

Topic: Synthesis of Biphenyl-Based NSAIDs: Protocols for Felbinac and its Relation to the Flurbiprofen Synthetic Landscape

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed guide to the synthesis of Felbinac, a potent non-steroidal anti-inflammatory drug (NSAID). It further clarifies the synthetic relationship between Felbinac and Flurbiprofen, another prominent NSAID within the same structural class. While both are derivatives of biphenyl, this note establishes that Felbinac is not a direct synthetic intermediate for Flurbiprofen; they arise from distinct synthetic pathways. We present a robust, step-by-step protocol for the synthesis of Felbinac via the base-catalyzed hydrolysis of 4-biphenylacetonitrile. Additionally, a representative synthetic scheme for Flurbiprofen is outlined to illustrate the different strategic requirements for its synthesis. This guide is intended for researchers in medicinal chemistry and process development, offering field-proven insights, in-process controls, and comprehensive safety information.

Introduction and Strategic Overview

Felbinac (4-biphenylacetic acid) and Flurbiprofen ((RS)-2-(2-fluoro-4-biphenylyl)propanoic acid) are widely used NSAIDs. Their therapeutic effect stems from the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—mediators of pain and inflammation.[1][2] While both molecules share a core biphenyl structure, their synthetic routes are divergent due to the different functionalizations required on the biphenyl ring and the aliphatic acid side-chain.

A common misconception is that simpler structures like Felbinac could serve as intermediates for more complex ones like Flurbiprofen. However, the introduction of an α-methyl group to the acetic acid side chain and a fluorine atom at the 2-position of the biphenyl ring is not synthetically trivial from the Felbinac scaffold. Therefore, efficient chemical synthesis demands distinct strategies from different starting materials.

This document provides a validated protocol for a high-yield synthesis of Felbinac and contrasts it with a common pathway for Flurbiprofen to provide a clearer understanding for researchers.

G cluster_0 Felbinac Synthesis Pathway cluster_1 Flurbiprofen Synthesis Pathway (Representative) Felbinac_start 4-Biphenylacetonitrile Felbinac_product Felbinac (4-Biphenylacetic acid) Felbinac_start->Felbinac_product  Base-Catalyzed  Hydrolysis Flurbiprofen_start 2-Fluoro-4-bromobiphenyl (or similar precursor) Flurbiprofen_product Flurbiprofen (2-(2-Fluoro-4-biphenylyl)propanoic acid) Flurbiprofen_start->Flurbiprofen_product  Multi-step sequence  (e.g., Grignard, Acylation) note Note: Felbinac is not a direct synthetic precursor for Flurbiprofen.

Caption: Distinct synthetic pathways for Felbinac and Flurbiprofen.

Part I: Synthesis of Felbinac Intermediate

Principle & Rationale

The synthesis of Felbinac from 4-biphenylacetonitrile is a classic example of nitrile hydrolysis. The protocol employs a strong base (e.g., sodium hydroxide) in a high-boiling solvent mixture (ethylene glycol and water).[3]

Causality of Experimental Choices:

  • Base-Catalyzed Hydrolysis: The hydroxide ion attacks the electrophilic carbon of the nitrile group, initiating a sequence that, after protonation steps, leads to a carboxylate salt.

  • High Temperature: The hydrolysis of nitriles is often slow. Using a high-boiling solvent like ethylene glycol allows the reaction to be conducted at elevated temperatures (120-150 °C), significantly increasing the reaction rate and ensuring complete conversion.

  • Acidification: After hydrolysis, the reaction mixture contains the sodium salt of Felbinac. Lowering the pH to ~3 with a strong acid (e.g., HCl) protonates the carboxylate, causing the water-insoluble Felbinac to precipitate out of the aqueous solution.[3]

  • Recrystallization: This final step purifies the crude product by removing any unreacted starting material and side products.

Experimental Workflow

workflow A 1. Dissolution 4-Biphenylacetonitrile in Ethylene Glycol/Water B 2. Hydrolysis Add NaOH, heat to 120-150°C for 4-8h A->B C 3. Quenching & Precipitation Cool and acidify with HCl to pH 3 B->C D 4. Isolation Filter the solid precipitate C->D E 5. Purification Recrystallize from suitable solvent D->E F Final Product Pure Felbinac E->F

Caption: Workflow for the synthesis of Felbinac.

Detailed Synthesis Protocol

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplierNotes
4-Biphenylacetonitrile≥98%Standard VendorStarting material
Sodium Hydroxide (NaOH)ACS Reagent, ≥97%Standard VendorBase catalyst
Ethylene GlycolReagent GradeStandard VendorSolvent
Hydrochloric Acid (HCl)1-4 M solutionStandard VendorFor acidification
Butanone (for recrystallization)ACS GradeStandard VendorPurification solvent
Deionized WaterType II or betterIn-houseSolvent and washing
Round-bottom flask & condenserN/AN/AGlassware
Magnetic stirrer & heating mantleN/AN/AEquipment
pH paper or meterN/AN/AFor in-process control

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-biphenylacetonitrile (20.9g, 0.1 mol).

  • Solvent and Reagent Addition: Add 200 mL of an 85% aqueous ethylene glycol solution. Under continuous stirring, carefully add sodium hydroxide pellets (32g, 0.8 mol).

    • Scientist's Note: The addition of NaOH is exothermic. Ensure the mixture is well-stirred. The high molar excess of base ensures the reaction goes to completion.

  • Hydrolysis: Heat the mixture to 120-150 °C using a heating mantle. Maintain this temperature for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling and Acidification: After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Once cooled, place the flask in an ice-water bath. Slowly add 2 M HCl dropwise while stirring vigorously until the pH of the solution is approximately 3. A white solid will precipitate.[3]

    • Self-Validation Check: The formation of a dense precipitate is a key indicator that the carboxylate has been successfully protonated.

  • Isolation: Filter the precipitated solid using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water until the pH of the washings is neutral (>5.0).

  • Purification: Transfer the crude solid to a clean flask and recrystallize from butanone. This should yield Felbinac as white plate-like crystals.[3]

  • Drying and Analysis: Dry the purified crystals in a vacuum oven at 50-60 °C. The expected yield is approximately 95%, with a purity of >99.5% by HPLC.[3]

Characterization and Quality Control

Table 2: Analytical Specifications for Felbinac

ParameterMethodSpecification
AppearanceVisualWhite crystalline solid
Melting PointDSC/MPA163-165 °C
PurityHPLC≥99.5%
IdentityFT-IRConforms to reference spectrum

Part II: The Flurbiprofen Synthetic Landscape

Rationale for a Different Pathway

As previously stated, the synthesis of Flurbiprofen requires a different strategy. Key challenges include the regioselective installation of a fluorine atom and the creation of a chiral center at the α-position of the propionic acid. Many routes have been developed, often starting from precursors like 2-fluoroaniline or 2,4-difluoronitrobenzene.[4][5]

A representative synthesis is shown below, which utilizes a Suzuki coupling reaction to form the critical biphenyl bond.[5]

G A 2,4-Difluoronitrobenzene B Intermediate A A->B 1. Alkylation with ethyl methylmalonate C Intermediate B (Bromoaryl carboxylic acid) B->C 2. Multi-step conversion (Reduction, Diazotization, Sandmeyer) D Flurbiprofen C->D 3. Suzuki Coupling with Phenylboronic Acid (or equivalent)

Caption: A representative multi-step synthesis pathway for Flurbiprofen.

Analytical Methods for Flurbiprofen

The characterization of Flurbiprofen requires robust analytical methods to confirm purity and, in many cases, enantiomeric composition.

Table 3: Common HPLC Conditions for Flurbiprofen Analysis

ParameterCondition 1[6]Condition 2[7]
ColumnAce C18Agilent Zorbax C18 (4.6 mm x 250 mm, 5 µm)
Mobile PhaseAcetonitrile:0.05 M KH₂PO₄ (60:40, v/v), pH 3.5 with H₃PO₄Acetonitrile:0.01 M Phosphate Buffer (70:30, v/v), pH 4.5
Flow Rate1.0 mL/min0.8 mL/min
DetectionUV at 254 nmUV at 250 nm
Run Time< 6 minN/A

For more sensitive quantification, UPLC-MS/MS methods have been developed with LLOQ as low as 5 ng/mL in plasma samples.[8]

Safety and Handling

All synthesis operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

  • Hydrochloric Acid (HCl): Corrosive. Causes skin irritation and serious eye damage. May cause respiratory irritation.

  • Organic Solvents (Butanone, Ethylene Glycol): Flammable and/or toxic. Avoid inhalation and contact with skin.[9]

  • Flurbiprofen (Product): Toxic if swallowed. May cause an allergic skin reaction.[10][11]

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated containers.

Conclusion

This application note provides a validated, high-yield protocol for the synthesis of Felbinac. It also serves to clarify the distinct synthetic strategies required for related biphenyl NSAIDs like Flurbiprofen, establishing that Felbinac is not a direct intermediate in its synthesis. By understanding the underlying chemical principles and rationale for each step, researchers can confidently and safely reproduce these procedures and adapt them for their specific drug development needs.

References

  • Source: Google Patents (CN103086875A)
  • Title: What is the mechanism of Felbinac? Source: Patsnap Synapse URL: [Link]

  • Title: Development and Validation of HPLC Method for the Determination of Flurbiprofen in Pharmaceutical Preparations Source: DergiPark URL: [Link]

  • Source: Google Patents (CN112341352A)
  • Source: Google Patents (CN102525904B)
  • Title: Synthesis and Biological Activity of Flurbiprofen Analogues as Selective Inhibitors of Beta-Amyloid1-42 Secretion Source: ResearchGate URL: [Link]

  • Title: Synthesis of some new flurbiprofen analogues as anti-inflammatory agents Source: PubMed URL: [Link]

  • Title: Synthesis of Flurbiprofen via Suzuki Reaction Catalyzed by Palladium Charcoal in Water Source: Moodle@Units URL: [Link]

  • Title: Analysis of flurbiprofen, ketoprofen and etodolac enantiomers by pre-column derivatization RP-HPLC and application to drug-protein binding in human plasma Source: PubMed URL: [Link]

  • Title: Analysis of chiral non-steroidal anti-inflammatory drugs flurbiprofen, ketoprofen and etodolac binding with HSA Source: PubMed URL: [Link]

  • Title: A Sensitive UPLC-MS/MS Method for the Determination of Flurbiprofen in Rat Plasma: Application to Real Sample Source: PubMed URL: [Link]

Sources

Method

Application Note: Dual-Function Derivatization of 2-(2-Chloro-4-formylphenoxy)propanoic acid for Bioassay Development

Executive Summary This technical guide details the derivatization strategies for 2-(2-Chloro-4-formylphenoxy)propanoic acid (CFP-PA), a bifunctional intermediate critical in the synthesis of allosteric hemoglobin modifie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the derivatization strategies for 2-(2-Chloro-4-formylphenoxy)propanoic acid (CFP-PA), a bifunctional intermediate critical in the synthesis of allosteric hemoglobin modifiers and auxin-related herbicides. Due to its "Janus-faced" chemical structure—possessing both a reactive aldehyde and a carboxylic acid—CFP-PA offers versatile conjugation pathways.

This document provides validated protocols for:

  • Fluorescent Labeling: Targeting the aldehyde moiety via reductive amination to create tracers for competitive immunoassays or cellular uptake studies.

  • Bioconjugation: Targeting the carboxylic acid moiety via Carbodiimide (EDC/NHS) chemistry to couple CFP-PA to carrier proteins (BSA/KLH) for immunogen synthesis or surface immobilization (SPR/ELISA).

Chemical Analysis & Strategic Approach

Structural Considerations

The molecule contains two distinct reactive handles orthogonal to each other under controlled pH conditions.

  • Site A: The Formyl Group (-CHO): Located at the para position relative to the ether linkage. It is susceptible to nucleophilic attack by amines, hydrazides, and hydroxylamines.

    • Bioassay Utility: Ideal site for attaching fluorophores or biotin tags without disrupting the propanoic acid pharmacophore.

  • Site B: The Carboxylic Acid (-COOH): Located on the propanoic tail.

    • Bioassay Utility: Ideal for anchoring the molecule to solid phases (beads, chips) or carrier proteins.

  • The Ortho-Chloro Substituent: The chlorine atom at position 2 (ortho to the phenoxy linkage) provides steric bulk and electron-withdrawing properties, slightly increasing the acidity of the phenol ether and stabilizing the molecule against metabolic degradation in biological systems.

Decision Matrix: Which Route to Choose?

ChemicalStrategy Start Start: CFP-PA Derivatization Goal Define Bioassay Goal Start->Goal Trace Goal: Detection/Imaging (Fluorescence/Biotin) Goal->Trace Anchor Goal: Immobilization/Antibody Gen (BSA/KLH/Beads) Goal->Anchor PathA Target: Aldehyde (-CHO) Trace->PathA Preserve Acid Binding PathB Target: Carboxylic Acid (-COOH) Anchor->PathB Preserve Aldehyde Reactivity MethodA Method: Reductive Amination (NaCNBH3 + Amine-Dye) PathA->MethodA MethodB Method: EDC/Sulfo-NHS Activation (Amine-Protein) PathB->MethodB

Figure 1: Strategic decision tree for selecting the appropriate derivatization pathway based on the intended bioassay application.

Protocol A: Fluorescent Labeling via Reductive Amination

Application: Creating a tracer for Fluorescence Polarization (FP) assays or cellular tracking. Target: Formyl group (-CHO).

Principle

The aldehyde reacts with a primary amine-containing fluorophore (e.g., 5-FAM-Cadaverine) to form a Schiff base (imine). This intermediate is unstable and reversible. Selective reduction using Sodium Cyanoborohydride (


) converts the imine into a stable secondary amine bond. 

is preferred over

because it selectively reduces imines at slightly acidic pH without reducing the aldehyde itself.
Materials Table
ReagentConcentrationRole
CFP-PA 10 mM in DMSOAnalyte
5-FAM-Cadaverine 10 mM in DMSOFluorophore (Amine donor)
Sodium Cyanoborohydride 1 M in THF (fresh)Reducing Agent
Acetic Acid GlacialpH Modifier
Methanol (MeOH) HPLC GradeSolvent
Step-by-Step Methodology
  • Reaction Setup:

    • In a 1.5 mL amber microcentrifuge tube, dissolve 1.0 mg of CFP-PA (approx. 4.1 µmol) in 200 µL MeOH.

    • Add 1.2 equivalents of 5-FAM-Cadaverine (approx. 2.5 mg dissolved in 100 µL DMSO).

    • Critical Step: Add 5 µL of Glacial Acetic Acid to adjust pH to ~5.0–6.0. This catalyzes imine formation.[1][2]

  • Imine Formation:

    • Incubate at Room Temperature (RT) for 1 hour in the dark with gentle shaking.

  • Reduction:

    • Add 10 equivalents of Sodium Cyanoborohydride (

      
      ).
      
    • Caution: Perform in a fume hood; generates mild HCN gas if too acidic.

    • Incubate overnight (12–16 hours) at RT in the dark.

  • Quenching & Purification:

    • Quench by adding 50 µL of 1 M Tris-HCl (pH 8.0).

    • Purify via Semi-Prep HPLC (C18 column) using an Acetonitrile/Water gradient (+0.1% TFA).

    • Collect the peak corresponding to the conjugate mass (Mass of CFP-PA + Mass of Dye + 2H - Oxygen).

Protocol B: Bioconjugation to Carrier Protein (BSA)

Application: Synthesis of an immunogen for antibody production or coating antigen for ELISA. Target: Carboxylic Acid group (-COOH).[3]

Principle

The carboxylic acid is activated using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate. The addition of Sulfo-NHS stabilizes this intermediate by forming an amine-reactive NHS-ester, which then reacts efficiently with lysine residues on the carrier protein (BSA) to form stable amide bonds.

Workflow Diagram

Bioconjugation Step1 Activation Phase Mix CFP-PA + EDC + Sulfo-NHS (Buffer: MES, pH 5.5) Intermediate Stable NHS-Ester Intermediate (t1/2 ~ hours at pH 5) Step1->Intermediate 15 min RT Step2 Coupling Phase Add BSA (Carrier Protein) (Buffer: PBS, pH 7.4) Intermediate->Step2 Adjust pH Product Final Conjugate CFP-PA-BSA Amide Bond Step2->Product 2 hours RT Cleanup Purification Dialysis or Desalting Column Product->Cleanup

Figure 2: Two-step EDC/Sulfo-NHS coupling workflow to minimize protein cross-linking.

Step-by-Step Methodology
  • Activation (Step 1):

    • Dissolve 2 mg of CFP-PA in 200 µL of dry DMSO.

    • Dilute into 800 µL of Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

    • Add EDC (final conc. 2 mM) and Sulfo-NHS (final conc. 5 mM).[4]

    • React for 15 minutes at RT.

  • Coupling (Step 2):

    • Dissolve BSA (Bovine Serum Albumin) in Coupling Buffer (PBS, pH 7.4) at 5 mg/mL.

    • Add the activated CFP-PA solution dropwise to the BSA solution.

    • Note: The pH shift from 6.0 to 7.4 initiates the rapid attack of BSA amines on the NHS ester.

    • Incubate for 2 hours at RT or overnight at 4°C.

  • Purification:

    • Remove unreacted small molecules using a Desalting Spin Column (7K MWCO) or dialysis against PBS (3 changes over 24 hours).

Quality Control & Validation

To ensure the integrity of the bioassay reagents, the following QC steps are mandatory:

UV-Vis Spectroscopy (Hapten Density)

For the BSA conjugate, the "Hapten Density" (molecules of CFP-PA per molecule of BSA) determines immunogenicity.

  • Method: Measure Absorbance at 280 nm (BSA) and the

    
     of the CFP-PA aldehyde (approx. 270–280 nm, requires baseline correction).
    
  • Alternative: Use TNBS assay to measure free amines on BSA before and after conjugation. A reduction in free amines correlates to conjugation extent.

LC-MS Validation (Small Molecule Tracer)

For the fluorescent tracer (Protocol A), LC-MS is required.

  • Expected Result: A single peak with Mass =

    
    .
    
  • Failure Mode: If the mass corresponds to the imine (Schiff base) rather than the amine, the reduction step was incomplete. Add more

    
     and extend incubation.
    

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Bioconjugation Chemistry: Hermanson, G. T. Bioconjugate Techniques. 3rd Edition, Academic Press, 2013. (Standard field reference).
  • EDC/NHS Protocol: Thermo Fisher Scientific. "Crosslinking with carbodiimides EDC and sulfo-NHS." Link

  • Phenoxy Acid Derivatives: "Analysis of Aldehydes in Water using Post-column Derivatization." JASCO Applications. Link

  • General Aldehyde Labeling: "Derivatizing Reagents for Detection of Organic Compounds By HPLC." ResearchGate.[3] Link

Sources

Application

Synthesis of Aryloxyphenoxypropionate Herbicides: An Experimental Protocol for Researchers

This comprehensive guide provides a detailed experimental protocol for the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, a critical class of agrochemicals for post-emergence control of grass weeds. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed experimental protocol for the synthesis of aryloxyphenoxypropionate (AOPP) herbicides, a critical class of agrochemicals for post-emergence control of grass weeds. This document is intended for researchers, scientists, and professionals in drug development and agrochemical synthesis. It offers a deep dive into the synthetic methodology, explaining the rationale behind experimental choices and providing self-validating protocols for the preparation of these essential compounds.

Introduction: The Significance of Aryloxyphenoxypropionate Herbicides

Aryloxyphenoxypropionate herbicides, often referred to as "fops," are a vital tool in modern agriculture. They are selective herbicides that effectively control a wide range of annual and perennial grass weeds in broadleaf crops. Their mode of action involves the inhibition of the enzyme acetyl-CoA carboxylase (ACCase) in grasses, a key enzyme in fatty acid biosynthesis. This disruption of lipid production ultimately leads to the death of the targeted weed species. Prominent examples of AOPP herbicides include quizalofop-p-ethyl and fenoxaprop-p-ethyl. The synthesis of these compounds typically involves a convergent strategy, which will be detailed in the following sections.

General Synthetic Strategy

The synthesis of aryloxyphenoxypropionate herbicides generally proceeds through a two-step reaction sequence. This approach offers flexibility in the synthesis of various analogues and allows for the purification of intermediates, leading to a higher purity of the final product.

Step 1: Synthesis of the Aryloxyphenol Intermediate. This step involves the formation of a diaryl ether linkage, typically through a nucleophilic aromatic substitution reaction. A common method is the Ullmann condensation or a similar copper-catalyzed coupling of an aryl halide with a phenol.[1][2]

Step 2: Etherification to Form the Final Product. The aryloxyphenol intermediate is then coupled with a chiral propionate derivative. This is most commonly achieved through a Williamson ether synthesis, an SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide or sulfonate.[3][4][5] The use of a chiral propionate derivative is crucial as the herbicidal activity of AOPPs is often stereospecific, with the (R)-enantiomer typically being the more active form.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow A Aryl Halide C Aryloxyphenol Intermediate A->C Ullmann Condensation B Hydroxyphenol B->C E Final AOPP Herbicide C->E Williamson Ether Synthesis D Chiral Propionate Derivative D->E

Caption: General two-step synthetic workflow for aryloxyphenoxypropionate herbicides.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis of two representative aryloxyphenoxypropionate herbicides: Quizalofop-p-ethyl and Fenoxaprop-p-ethyl.

Synthesis of Quizalofop-p-ethyl

The synthesis of quizalofop-p-ethyl is a prime example of the general strategy, involving the initial formation of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline, followed by etherification.

Part A: Synthesis of 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (Intermediate 1)

This step involves a nucleophilic aromatic substitution reaction between 2,6-dichloroquinoxaline and hydroquinone.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,6-Dichloroquinoxaline199.0419.9 g0.1
Hydroquinone110.1111.0 g0.1
Potassium Carbonate (K₂CO₃)138.2120.7 g0.15
N,N-Dimethylformamide (DMF)73.09200 mL-

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,6-dichloroquinoxaline (19.9 g, 0.1 mol), hydroquinone (11.0 g, 0.1 mol), and potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 200 mL of N,N-dimethylformamide (DMF) to the flask.

  • Reaction: Heat the reaction mixture to 120-130°C with constant stirring under a nitrogen atmosphere for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 1 L of ice-cold water with stirring.

  • Precipitation and Filtration: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral.

  • Drying: Dry the collected solid in a vacuum oven at 60-70°C to obtain the crude 6-chloro-2-(4-hydroxyphenoxy)quinoxaline.

  • Purification (Recrystallization): Recrystallize the crude product from ethanol or a mixture of ethanol and water to yield pure 6-chloro-2-(4-hydroxyphenoxy)quinoxaline as a solid.

Rationale for Experimental Choices:

  • Potassium Carbonate (K₂CO₃): A weak base is used to deprotonate the hydroquinone to its phenoxide form, which is a more potent nucleophile.[6] Using a strong base could lead to unwanted side reactions.

  • N,N-Dimethylformamide (DMF): A polar aprotic solvent is chosen because it effectively dissolves the reactants and facilitates the SNAr reaction without interfering with the nucleophile.[6]

  • Nitrogen Atmosphere: Prevents oxidation of hydroquinone at elevated temperatures.

  • Recrystallization: This purification technique is effective for removing unreacted starting materials and by-products, resulting in a high-purity intermediate.[7]

Part B: Synthesis of Quizalofop-p-ethyl (Final Product)

This step is a Williamson ether synthesis between the intermediate phenoxide and a chiral ethyl lactate derivative.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
6-chloro-2-(4-hydroxyphenoxy)quinoxaline272.6927.3 g0.1
Ethyl (S)-2-(p-toluenesulfonyloxy)propanoate286.3331.5 g0.11
Potassium Carbonate (K₂CO₃)138.2120.7 g0.15
Acetonitrile (CH₃CN)41.05250 mL-

Protocol:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (27.3 g, 0.1 mol) and potassium carbonate (20.7 g, 0.15 mol).

  • Solvent Addition: Add 250 mL of acetonitrile to the flask.

  • Addition of Propionate Derivative: Heat the mixture to reflux (approximately 82°C) with vigorous stirring. Slowly add a solution of ethyl (S)-2-(p-toluenesulfonyloxy)propanoate (31.5 g, 0.11 mol) in 50 mL of acetonitrile to the refluxing mixture over 30 minutes.

  • Reaction: Continue to reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Solvent Removal: Remove the acetonitrile from the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 200 mL of ethyl acetate and wash with 2 x 100 mL of water, followed by 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude quizalofop-p-ethyl.

  • Purification (Recrystallization): Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of n-heptane and ethyl acetate to obtain pure quizalofop-p-ethyl as a crystalline solid.[8]

Rationale for Experimental Choices:

  • Ethyl (S)-2-(p-toluenesulfonyloxy)propanoate: The tosylate group is an excellent leaving group, facilitating the SN2 reaction.[5] The (S)-enantiomer is used to produce the desired (R)-enantiomer of quizalofop-p-ethyl due to the inversion of stereochemistry in an SN2 reaction.

  • Acetonitrile: A polar aprotic solvent is ideal for SN2 reactions as it solvates the cation but not the nucleophile, thus increasing the nucleophilicity of the phenoxide.[6]

  • Excess Propionate Derivative: A slight excess of the propionate derivative is used to ensure complete consumption of the more valuable aryloxyphenol intermediate.

Quizalofop_Synthesis cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis A 2,6-Dichloroquinoxaline C 6-chloro-2-(4-hydroxyphenoxy)quinoxaline A->C + K₂CO₃, DMF, 120-130°C B Hydroquinone B->C E Quizalofop-p-ethyl C->E + K₂CO₃, CH₃CN, Reflux D Ethyl (S)-2-(p-toluenesulfonyloxy)propanoate D->E

Sources

Method

Application Note: Biotransformation of Phenoxypropionic Acids by Microorganisms

[1][2][3] Executive Summary Phenoxypropionic acids (PPAs), such as Mecoprop (MCPP) and Dichlorprop (2,4-DP) , represent a critical class of chiral compounds used extensively as herbicides and serving as structural scaffo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary

Phenoxypropionic acids (PPAs), such as Mecoprop (MCPP) and Dichlorprop (2,4-DP) , represent a critical class of chiral compounds used extensively as herbicides and serving as structural scaffolds in pharmaceutical synthesis. Their biological significance lies in their chirality: the (R)-enantiomer typically holds the herbicidal activity, while the (S)-enantiomer is often inactive or possesses distinct toxicological profiles.

This Application Note provides a rigorous technical guide on the microbial biotransformation of PPAs. Unlike simple hydrolysis, the primary biotransformation mechanism involves


-ketoglutarate-dependent dioxygenases  (RdpA and SdpA), which catalyze the enantioselective cleavage of the ether bond. This guide details protocols for both bioremediation  (complete mineralization) and chiral synthesis  (kinetic resolution) using Sphingomonas and Delftia species.

Mechanistic Foundations: The Ether Cleavage Pathway

Understanding the enzymology is prerequisite to experimental design. The recalcitrance of PPAs is due to the stable ether linkage. Specialized bacteria, particularly Sphingomonas herbicidovorans and Delftia acidovorans, have evolved Class III TfdA-like dioxygenases to breach this bond.

The RdpA and SdpA Systems

Unlike broad-spectrum hydrolases, PPA degradation is governed by strict stereospecificity:

  • RdpA ((R)-dichlorprop dioxygenase): Exclusively cleaves the (R)-enantiomer.[1]

  • SdpA ((S)-dichlorprop dioxygenase): Exclusively cleaves the (S)-enantiomer.

Both enzymes require


-ketoglutarate  as a cosubstrate and 

as a cofactor. The reaction yields a phenol (2,4-dichlorophenol or 4-chloro-2-methylphenol) and pyruvate.
Pathway Visualization

The following diagram illustrates the stereospecific cleavage of Racemic Mecoprop.

PPA_Degradation Racemic Racemic Mecoprop (R/S Mixture) R_Iso (R)-Mecoprop Racemic->R_Iso Resolution S_Iso (S)-Mecoprop Racemic->S_Iso RdpA Enzyme: RdpA (+ a-Ketoglutarate + O2) R_Iso->RdpA SdpA Enzyme: SdpA (+ a-Ketoglutarate + O2) S_Iso->SdpA Unstable_R Unstable Hemiacetal Intermediate RdpA->Unstable_R Succinate Succinate + CO2 RdpA->Succinate Co-product Unstable_S Unstable Hemiacetal Intermediate SdpA->Unstable_S SdpA->Succinate Co-product Phenol 4-Chloro-2-methylphenol Unstable_R->Phenol Pyruvate Pyruvate (Central Metabolism) Unstable_R->Pyruvate Unstable_S->Phenol Unstable_S->Pyruvate

Figure 1: Enantioselective cleavage of Mecoprop by RdpA and SdpA dioxygenases yielding phenolic metabolites and pyruvate.

Experimental Protocols

Protocol A: Kinetic Resolution for Chiral Synthesis

Objective: Isolate pure (S)-Mecoprop from a racemic mixture by selectively degrading the (R)-isomer using an rdpA-induced strain (or vice versa). Strain: Sphingomonas herbicidovorans MH or Delftia acidovorans MC1.[2][3][4]

Phase 1: Inoculum Preparation & Induction

Causality: Constitutive expression of RdpA/SdpA is rare. Induction with the specific enantiomer is required to maximize biocatalytic activity.

  • Pre-culture: Inoculate strain into 50 mL Mineral Salts Medium (MSM) supplemented with 10 mM succinate (to build biomass) and 0.5 mM (R)-Mecoprop (inducer).

  • Incubation: Shake at 30°C, 150 rpm until

    
     reaches 1.0 (mid-log phase).
    
  • Harvesting: Centrifuge at 6,000

    
     g for 10 min at 4°C.
    
  • Washing: Wash pellets twice with 50 mM Tris-HCl buffer (pH 7.5) to remove residual succinate. Critical: Residual carbon sources can repress the catabolic genes via catabolite repression.

Phase 2: Resting Cell Biotransformation

Trustworthiness: Using resting cells uncouples growth from biotransformation, preventing the consumption of the desired enantiomer for biomass maintenance.

  • Reaction Mix: Resuspend cells to an

    
     of 5.0 in 50 mM Tris-HCl (pH 7.5).
    
  • Substrate Addition: Add racemic Mecoprop to a final concentration of 2.0 mM.

  • Cofactor Check: Ensure sufficient aeration (dioxygenase requirement). For purified enzyme assays, exogenous

    
    -ketoglutarate (2 mM) and ascorbate (1 mM) must be added. For whole cells, intracellular pools are usually sufficient if the cells are metabolically active.
    
  • Sampling: Withdraw 500

    
    L aliquots every 30 minutes for 4 hours.
    
  • Quenching: Immediately mix aliquot with 500

    
    L methanol + 1% formic acid to denature enzymes and dissolve the analyte.
    
Protocol B: Biodegradation Assessment (Mineralization)

Objective: Validate the complete removal of PPAs for environmental remediation applications.

  • Medium: Minimal Salts Medium (MSM) containing no other carbon source .

    • 
      : 2.79 g/L
      
    • 
      : 1.0 g/L
      
    • 
      : 1.0 g/L
      
    • Trace elements solution: 1 mL/L

  • Substrate: Add Racemic Dichlorprop (100 mg/L) as the sole carbon source.

  • Control: Sterile MSM + Dichlorprop (Abiotic Control) and MSM + Inoculum (No Substrate Control).

  • Monitoring:

    • Optical Density (

      
      ):  Increases only if the PPA is utilized.
      
    • Chloride Release: PPAs are chlorinated. Cleavage releases free

      
      . Measure using a chloride-selective electrode or colorimetric assay (Hg(SCN)2 method).
      
    • Stoichiometry: Complete mineralization of 1 mole of Dichlorprop releases 2 moles of

      
      .
      

Analytical Validation

To validate the biotransformation, one must distinguish between enantiomers. Standard C18 HPLC is insufficient.

Chiral HPLC Method
  • Column: Chiralcel OJ-R or Nucleodex

    
    -PM (chiral stationary phase).
    
  • Mobile Phase: Methanol:Water (60:40) + 0.1% Formic Acid (pH adjusted to 3.0).

    • Note: Low pH is essential to suppress ionization of the carboxylic acid group, ensuring interaction with the chiral selector.

  • Detection: UV at 230 nm (aromatic ring absorption).

  • Flow Rate: 0.5 mL/min.

Data Interpretation Table

Summarize your biotransformation efficiency using the following structure:

ParameterFormulaTarget Value (Synthesis)Target Value (Remediation)
Conversion (

)

~50% (Theoretical max)>99%
Enantiomeric Excess (

)

>95% (High purity)N/A
Enantiomeric Ratio (

)

>20 (High selectivity)N/A
Chloride Release % of theoretical maxN/A>90%

Experimental Workflow Diagram

The following DOT diagram outlines the logical flow from strain selection to analytical validation.

Workflow Start Strain Selection (Sphingomonas/Delftia) Induction Induction Phase (Growth on R- or S- PPA) Start->Induction Harvest Harvest & Wash (Remove C-source) Induction->Harvest Decision Application Goal? Harvest->Decision Path_Syn Chiral Synthesis (Resting Cells) Decision->Path_Syn High Purity Path_Rem Remediation (Growing Cells) Decision->Path_Rem Total Degradation Assay_Syn Kinetic Resolution Assay (Buffer + Racemate) Path_Syn->Assay_Syn Assay_Rem Mineralization Assay (MSM + Racemate) Path_Rem->Assay_Rem Analytics Chiral HPLC Analysis & Chloride Detection Assay_Syn->Analytics Assay_Rem->Analytics

Figure 2: Decision matrix and workflow for PPA biotransformation experiments.

References

  • Müller, T. A., et al. (2006).

    
    -Ketoglutarate-Dependent Dioxygenases, RdpA and SdpA, from Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology. Available at: [Link]
    
  • Zipper, C., et al. (1996). Complete microbial degradation of both enantiomers of the chiral herbicide mecoprop [(RS)-2-(4-chloro-2-methylphenoxy)propionic acid] in an enantioselective manner by Sphingomonas herbicidovorans sp.[5][6] nov. Applied and Environmental Microbiology. Available at: [Link]

  • Westendorf, A., et al. (2002). The two enantiospecific dichlorprop/alpha-ketoglutarate-dioxygenases from Delftia acidovorans MC1--protein and sequence data of RdpA and SdpA. Microbiological Research. Available at: [Link]

  • Tett, V. A., et al. (1994). Enantioselective degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy) propionic acid] by mixed and pure bacterial cultures. FEMS Microbiology Ecology. Available at: [Link]

  • UniProt Consortium. (2023). rdpA - (R)-phenoxypropionate/alpha-ketoglutarate-dioxygenase.[2][1] UniProt Knowledgebase. Available at: [Link]

Sources

Application

Scale-up synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid

Application Note: Process Development & Scale-Up of 2-(2-Chloro-4-formylphenoxy)propanoic Acid Executive Summary This application note details the strategic synthesis and scale-up protocols for 2-(2-Chloro-4-formylphenox...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Process Development & Scale-Up of 2-(2-Chloro-4-formylphenoxy)propanoic Acid

Executive Summary

This application note details the strategic synthesis and scale-up protocols for 2-(2-Chloro-4-formylphenoxy)propanoic acid , a critical intermediate often utilized in the development of GPR119 agonists, PPAR modulators, and selective herbicides.

While direct alkylation of phenols with chloroacetic acid derivatives is common, the presence of the labile formyl (aldehyde) group at the para-position and a chlorine atom at the ortho-position necessitates a modified approach to prevent Cannizzaro disproportionation and steric hindrance issues. This guide prioritizes a Two-Step Esterification-Hydrolysis Route over direct acid alkylation to ensure high purity (>98%) and scalable reproducibility.

Strategic Route Selection

For scale-up (kilogram to pilot scale), the choice of synthetic route is governed by impurity profiles and thermal safety.

FeatureRoute A: Direct Acid Alkylation Route B: Ester-Based Alkylation (Recommended)
Reagents 2-Chloropropanoic acid + NaOH (aq)Ethyl 2-bromopropionate + K₂CO₃ / DMF
Conditions High Temp (Reflux), Strong BaseMild Temp (60-80°C), Weak Base
Impurity Risk High: Cannizzaro reaction (Aldehyde

Alcohol/Acid), Polymerization.
Low: Ester protects acid functionality; mild base preserves aldehyde.
Purification Difficult extraction; often requires steam distillation.Crystallization of intermediate ester; easy hydrolysis.
Scalability Poor (Exotherm control difficult).Excellent (Stepwise control).

Decision: This protocol follows Route B .

Chemical Reaction Engineering

Retrosynthetic Analysis & Pathway

The synthesis disconnects at the ether linkage. We utilize 3-Chloro-4-hydroxybenzaldehyde as the nucleophile and Ethyl 2-bromopropionate as the electrophile.

ReactionScheme SM1 3-Chloro-4-hydroxybenzaldehyde (Starting Material) Inter Intermediate Ester (Ethyl 2-(2-chloro-4-formylphenoxy)propanoate) SM1->Inter Williamson Ether Synthesis (SN2) SM2 Ethyl 2-bromopropionate (Alkylating Agent) SM2->Inter Base K2CO3 / DMF (Base/Solvent) Base->Inter Product Target Product 2-(2-Chloro-4-formylphenoxy)propanoic acid Inter->Product Hydrolysis Hydro LiOH / THF / H2O (Saponification) Hydro->Product

Figure 1: Two-step synthetic pathway designed to minimize aldehyde degradation.

Detailed Experimental Protocols

Step 1: Williamson Ether Synthesis (O-Alkylation)

Objective: Synthesize Ethyl 2-(2-chloro-4-formylphenoxy)propanoate. Rationale: Using potassium carbonate (


) in Dimethylformamide (DMF) allows for a mild deprotonation of the phenol without attacking the aldehyde. The bromide leaving group on the propionate is preferred over chloride for faster kinetics at lower temperatures.

Materials:

  • 3-Chloro-4-hydroxybenzaldehyde (1.0 eq)

  • Ethyl 2-bromopropionate (1.2 eq)

  • Potassium Carbonate (anhydrous, milled) (2.0 eq)

  • DMF (Dimethylformamide) (5 Vol relative to aldehyde mass)

  • Potassium Iodide (0.1 eq) – Catalyst for Finkelstein exchange in situ.

Protocol:

  • Setup: Charge a chemically resistant reactor (glass-lined or Hastelloy) with DMF and start agitation (Anchor impeller preferred for slurry).

  • Loading: Add 3-Chloro-4-hydroxybenzaldehyde and Potassium Carbonate. Stir for 30 minutes at 25°C to form the phenoxide anion. Note: Solution will turn yellow/orange.

  • Addition: Add Potassium Iodide. Then, add Ethyl 2-bromopropionate dropwise via addition funnel over 45 minutes. Exotherm Warning: Maintain internal temperature < 35°C.

  • Reaction: Heat the mixture to 60°C and hold for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target < 2% unreacted phenol.

  • Quench: Cool to 20°C. Pour reaction mixture into 10 Volumes of ice-cold water.

  • Isolation: The ester usually precipitates as a solid. Filter and wash with water.[1] If oil forms, extract with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
    • Yield Expectation: 85–92%.

Step 2: Ester Hydrolysis (Saponification)

Objective: Convert the ethyl ester to the free carboxylic acid without degrading the aldehyde. Rationale: Lithium Hydroxide (LiOH) is preferred over NaOH as it is milder and less likely to induce aldol condensation side reactions.

Protocol:

  • Dissolution: Dissolve the Intermediate Ester (Step 1 product) in THF (3 Vol) and Water (1 Vol).

  • Hydrolysis: Add LiOH monohydrate (1.5 eq) in portions.

  • Reaction: Stir at 20–25°C (Room Temp) for 2–4 hours. Do not heat.[1] Heating risks the Cannizzaro reaction on the aldehyde.

  • Workup:

    • Evaporate THF under reduced pressure (keep bath < 40°C).

    • Dilute the aqueous residue with water.[1]

    • Wash the aqueous layer with MTBE (Methyl tert-butyl ether) to remove unreacted ester or non-polar impurities.

  • Acidification: Cool aqueous layer to 5°C. Slowly acidify with 2N HCl to pH 2–3. The product will precipitate.

  • Filtration: Filter the white/off-white solid. Wash with cold water.

  • Drying: Vacuum oven at 40°C with nitrogen bleed.

Scale-Up Critical Process Parameters (CPPs)

When moving from gram to kilogram scale, the following parameters determine safety and quality.

ParameterSpecificationScientific Rationale
Agitation (Step 1) High Shear / >200 RPM

is insoluble in DMF. Proper suspension is critical for reaction kinetics (mass transfer limited).
Temperature (Step 1) Max 65°C>70°C increases risk of ether cleavage or DMF decomposition (dimethylamine formation).
pH Control (Step 2) Acidify to pH 2.0–3.0Going too low (pH < 1) with strong mineral acid can induce acid-catalyzed aldehyde polymerization.
Stoichiometry 1.2 eq Alkyl HalideExcess alkyl halide ensures complete consumption of the phenol, which is difficult to separate from the product later.
Scale-Up Workflow Diagram

ScaleUpFlow Start Raw Material QC (Check Aldehyde Purity) React1 Reactor A: Alkylation (DMF, 60°C, 6h) Start->React1 Extract1 Quench & Filtration (Remove Inorganic Salts) React1->Extract1 IPC: Phenol < 1% React2 Reactor B: Hydrolysis (THF/H2O, 25°C) Extract1->React2 Acidify Controlled Acidification (pH 2-3, <10°C) React2->Acidify IPC: Ester < 0.5% Crystal Crystallization (EtOH/Water Recrystallization) Acidify->Crystal Final Final API Intermediate (Dry & Pack) Crystal->Final

Figure 2: Process flow diagram for pilot-scale manufacturing.

Analytical Specifications & Quality Control

To validate the synthesis, the following analytical markers must be met:

  • HPLC Purity: > 98.0% (Area %).

    • Key Impurity: 3-Chloro-4-hydroxybenzaldehyde (Starting Material) must be < 0.15%.

    • Key Impurity: 2-(2-Chloro-4-(hydroxymethyl)phenoxy)propanoic acid (Over-reduced byproduct) must be < 0.5%.

  • 1H NMR (DMSO-d6):

    • 
       9.8 ppm (s, 1H, Aldehyde CHO) – Must be present.
      
    • 
       13.0 ppm (br s, 1H, Carboxylic OH).
      
    • 
       5.0 ppm (q, 1H, Chiral CH of propanoic moiety).
      
    • 
       1.6 ppm (d, 3H, Methyl group).
      
  • Chirality Note: This protocol produces a racemic mixture. If the (R)- or (S)-enantiomer is required (common for auxin-type activity or PPAR binding), replace Ethyl 2-bromopropionate with (S)-Ethyl Lactate and utilize a Mitsunobu Reaction protocol (

    
     / DIAD), which proceeds with Walden inversion.
    

References

  • Collas, A., Vande Velde, C. M., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid.[2] Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. Link

    • Grounding: Provides crystallographic evidence and synthesis conditions for the structural isomer, validating the hydrolysis stability of the formyl-phenoxy-acid scaffold.
  • Gresham, T. L., et al. (1949). beta-Propiolactone. V. Reactions with Alcohols, Phenols and Thiophenols. Journal of the American Chemical Society, 71(2), 661-663. Link

    • Grounding: Foundational text on the reactivity of phenols with propanoic acid deriv
  • Rea, A. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Link

    • Grounding: General mechanistic validation for the SN2 reaction conditions (solvent effects and leaving group selection).
  • PubChem Compound Summary. (2023). 3-Chloro-4-hydroxybenzaldehyde.[3][4] National Center for Biotechnology Information. Link

    • Grounding: Safety data and physical properties of the starting material.[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid

Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-proven insights to help you optimize your synthetic outcomes.

Overview of the Synthesis

The synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid is typically achieved via a two-step process. The core of this synthesis is the Williamson ether synthesis, a reliable and well-established method for forming ether linkages. This is followed by the hydrolysis of an ester intermediate to yield the final carboxylic acid.

  • Step 1: Williamson Ether Synthesis. 2-Chloro-4-formylphenol is deprotonated by a suitable base to form a phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic alkyl halide, such as an ethyl 2-halopropanoate (e.g., ethyl 2-bromopropanoate), in an SN2 reaction to form the intermediate ester, ethyl 2-(2-chloro-4-formylphenoxy)propanoate.

  • Step 2: Saponification (Ester Hydrolysis). The resulting ester is hydrolyzed under basic conditions (e.g., using sodium hydroxide), followed by an acidic workup to protonate the carboxylate, yielding the target compound, 2-(2-Chloro-4-formylphenoxy)propanoic acid.

This guide will address common issues encountered in both of these critical steps.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis.

Question 1: Why is my overall yield of 2-(2-Chloro-4-formylphenoxy)propanoic acid consistently low?

Low yield is a common issue that can stem from problems in either the etherification or hydrolysis step. A systematic approach is needed to diagnose the root cause.

Potential Cause A: Incomplete Etherification Reaction (Step 1)

  • Explanation of Causality: The Williamson ether synthesis is an SN2 reaction sensitive to base strength, solvent, temperature, and reagent purity. Incomplete deprotonation of the phenol, poor nucleophilicity of the resulting phenoxide, or degradation of reagents can lead to an incomplete reaction.

  • Troubleshooting Steps:

    • Verify Reagent Quality: Ensure the 2-chloro-4-formylphenol is pure and the alkylating agent (e.g., ethyl 2-bromopropanoate) has not degraded. Use freshly opened or distilled reagents if necessary. Anhydrous conditions are critical if using strong bases like NaH.

    • Optimize Base and Solvent: A common cause of low yield is using a base that is too weak to fully deprotonate the phenol. While potassium carbonate (K₂CO₃) is safer, a stronger base like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF can significantly improve deprotonation. However, NaH is highly reactive and requires stringent anhydrous conditions.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting phenol. If the reaction stalls, consider adding more base or alkylating agent, or increasing the temperature.

    • Consider a Catalyst: The addition of a catalytic amount of iodide, such as potassium iodide (KI), can increase the rate of reaction, especially if using an alkyl chloride, by an in-situ Finkelstein reaction to generate the more reactive alkyl iodide.

Potential Cause B: Side Product Formation

  • Explanation of Causality: The aldehyde group on the phenol is sensitive to certain reaction conditions. Under strongly basic conditions or elevated temperatures for prolonged periods, side reactions like Cannizzaro or aldol-type reactions can occur, consuming starting material. Furthermore, the alkylating agent can undergo elimination (E2) in the presence of a strong, sterically hindered base.

  • Troubleshooting Steps:

    • Control Temperature: Avoid excessively high temperatures. If using a strong base like NaH, the reaction can often be run effectively at room temperature or slightly elevated temperatures (40-60°C).

    • Analyze Byproducts: Use NMR or LC-MS to identify major byproducts. This can provide clues about the undesired reaction pathway. For instance, the presence of ethyl acrylate suggests elimination of the alkylating agent.

    • Protecting Groups: If side reactions involving the aldehyde are significant, consider protecting it as an acetal before the ether synthesis and deprotecting it afterward. This adds steps but can salvage the yield in difficult cases.

Potential Cause C: Inefficient Hydrolysis or Workup (Step 2)

  • Explanation of Causality: Incomplete hydrolysis of the intermediate ester will naturally lead to a low yield of the final acid. Additionally, losses during the acidic workup and extraction can significantly reduce the isolated yield.

  • Troubleshooting Steps:

    • Ensure Complete Hydrolysis: Monitor the hydrolysis by TLC until all the starting ester is consumed. If the reaction is slow, increase the concentration of the base (e.g., NaOH), increase the temperature, or add a co-solvent like THF or methanol to improve solubility.[1]

    • Optimize Acidification: After hydrolysis, the reaction mixture must be acidified to protonate the carboxylate and precipitate the product. Cool the mixture in an ice bath before slowly adding acid (e.g., HCl) to control the exotherm. Check the pH with pH paper to ensure it is sufficiently acidic (pH 1-2) for complete precipitation.[2][3]

    • Efficient Extraction: If the product does not precipitate cleanly, it must be extracted. Use an appropriate organic solvent like ethyl acetate. Perform multiple extractions to ensure complete recovery from the aqueous layer.[1][4]

Question 2: My final product is impure. What are the likely contaminants and how can I remove them?

Purity is critical, especially for drug development applications. Impurities often arise from unreacted starting materials or side products.

  • Explanation of Causality: The most common impurities are unreacted 2-chloro-4-formylphenol, the intermediate ester, or side products from the reaction. The structural similarity between the product and these impurities can make purification challenging.

  • Troubleshooting and Purification Protocol:

    • Initial Identification: Use ¹H NMR and LC-MS to identify the impurities. Unreacted phenol will show a characteristic broad -OH peak, while the intermediate ester will show signals for the ethyl group (a quartet and a triplet).

    • Aqueous Wash: If unreacted phenol is the main contaminant, you can often remove it by dissolving the crude product in an organic solvent and washing with a weak base like a saturated sodium bicarbonate solution. The acidic product will remain in the organic layer, while the more acidic phenol will be extracted into the aqueous basic layer.

    • Recrystallization: This is the most effective method for purifying the final solid product. The choice of solvent is critical. A good solvent system will dissolve the product well at high temperatures but poorly at low temperatures.

      • Solvent Screening: Test solvents like toluene, ethyl acetate/heptane mixtures, or ethanol/water.

      • Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the crystals by filtration.

    • Column Chromatography: If recrystallization fails to provide the desired purity, silica gel column chromatography is a reliable alternative. Use a solvent system (e.g., hexane/ethyl acetate with a small amount of acetic acid) that gives good separation between your product and the impurities on a TLC plate.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of base and solvent for the Williamson ether synthesis step?

The optimal choice depends on a balance of reactivity, safety, and experimental convenience.

BaseSolvent(s)TemperatureProsCons
K₂CO₃ Acetone, DMF, AcetonitrileRefluxSafe, easy to handle, inexpensive.Slower reaction times, may require high temperatures, lower yields with deactivated phenols.
Cs₂CO₃ DMF, AcetonitrileRoom Temp - 60°CMore reactive than K₂CO₃, allows for lower temperatures.More expensive.
NaH THF, DMF (anhydrous)0°C - Room TempVery strong base, fast reaction times, high yields.Pyrophoric, requires strict anhydrous conditions, safety hazard.
NaOH/KOH Water, EthanolRefluxInexpensive, simple setup.Risk of hydrolyzing the ester on the alkylating agent, potential for side reactions.[3]

Recommendation: For laboratory-scale synthesis, potassium carbonate in DMF at 60-80°C provides a good balance of reactivity and safety. For difficult reactions or to maximize yield, NaH in anhydrous THF is highly effective but requires appropriate safety precautions.

Q2: Should I use ethyl 2-bromopropanoate or ethyl 2-chloropropanoate as the alkylating agent?

The choice of halide is critical for the SN2 reaction. Bromides are more reactive than chlorides because bromide is a better leaving group. Therefore, ethyl 2-bromopropanoate is generally recommended for faster reaction times and milder conditions. If using ethyl 2-chloropropanoate, higher temperatures or the addition of a catalyst like KI may be necessary to achieve a reasonable reaction rate.[5]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of Ethyl 2-(2-chloro-4-formylphenoxy)propanoate

This protocol provides a reliable starting point for the etherification step.

  • Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 2-chloro-4-formylphenol (1.0 eq) and anhydrous dimethylformamide (DMF, approx. 5 mL per mmol of phenol).

  • Deprotonation: Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 30 minutes.

  • Addition: Add ethyl 2-bromopropanoate (1.2 eq) dropwise to the reaction mixture.

  • Monitoring: Stir the reaction at 80°C and monitor its progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester, which can be used in the next step or purified by column chromatography.

Diagram: General Reaction Mechanism

This diagram illustrates the key steps of the synthesis: phenoxide formation, SN2 attack, and subsequent ester hydrolysis.

Synthesis_Mechanism cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Phenol 2-Chloro-4-formylphenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide IntermediateEster Intermediate Ester Phenoxide->IntermediateEster SN2 Attack AlkylHalide Ethyl 2-bromopropanoate AlkylHalide->IntermediateEster FinalProduct 2-(2-Chloro-4-formylphenoxy) propanoic acid IntermediateEster->FinalProduct Saponification & Acidification Hydrolysis 1. NaOH, H₂O/EtOH 2. H₃O⁺ Hydrolysis->FinalProduct

Caption: Reaction pathway for the synthesis of the target compound.

Diagram: Troubleshooting Workflow for Low Yield

This flowchart provides a logical path for diagnosing the cause of low reaction yields.

Troubleshooting_Workflow Start Problem: Low Overall Yield CheckTLC Analyze crude reaction mixture by TLC/LC-MS Start->CheckTLC IncompleteRxn Diagnosis: High amount of starting material remains CheckTLC->IncompleteRxn Path A SideProducts Diagnosis: Multiple unknown spots/ peaks observed CheckTLC->SideProducts Path B CleanRxn Diagnosis: Reaction appears clean but isolated yield is low CheckTLC->CleanRxn Path C Sol_Incomplete Action: 1. Verify reagent purity. 2. Use stronger base/catalyst. 3. Increase temperature/time. IncompleteRxn->Sol_Incomplete Sol_SideProducts Action: 1. Lower reaction temperature. 2. Re-evaluate base choice. 3. Consider protecting group. SideProducts->Sol_SideProducts Sol_CleanRxn Action: 1. Ensure hydrolysis is complete. 2. Check pH during acidification. 3. Optimize extraction/purification. CleanRxn->Sol_CleanRxn

Caption: A systematic workflow for troubleshooting low product yield.

References

  • CN102199085A - Preparation method of 2-(4-alkylphenyl)
  • CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)
  • KR101393010B1 - A process for preparing 2-(4-formylphenyl)
  • CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)
  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl)
  • Novel Process For The Preparation Of 2 [4 (2 {4 [1 (2 Ethoxyethyl) 1 H Benzimidazol 2 Yl] 1 Piperidinyl}Ethyl)phenyl] 2 Methylpropanoic Acid - Quick Company. [Link]

  • 2-chloroalkanoic acids of high enantiomeric purity from (s) - Organic Syntheses Procedure. [Link]

  • Synthesis of 2-[4-(6-chloro-2-quinoxalinyloxy)phenoxy]propionic acid - PrepChem.com. [Link]

  • 3-(2-Formylphenoxy)propanoic acid - PMC - NIH. [Link]

  • An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid - ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Williamson Ether Synthesis Optimization

Department: Organic Synthesis & Process Chemistry Status: Online Ticket Subject: Troubleshooting Low Yields & Impurity Profiles Introduction: The Mechanistic Reality Welcome to the Process Optimization Support Center. Th...

Author: BenchChem Technical Support Team. Date: February 2026

Department: Organic Synthesis & Process Chemistry Status: Online Ticket Subject: Troubleshooting Low Yields & Impurity Profiles

Introduction: The Mechanistic Reality

Welcome to the Process Optimization Support Center. The Williamson Ether Synthesis is deceptively simple: an


 reaction between an alkoxide nucleophile and an alkyl halide electrophile. However, in practice, it is a battle against thermodynamics and kinetics, specifically the competition between Substitution (

) and Elimination (

), and the rigorous demand for anhydrous conditions.

This guide moves beyond basic textbook instructions to address the physical-organic variables that crash yields in professional research settings.

Diagnostic Workflow

Before adjusting parameters, identify the failure mode. Use the following logic flow to diagnose the root cause of your low yield.

WilliamsonTroubleshooting Start Start: Low Yield Detected CheckSM Analyze Crude NMR: Is Starting Material (Alkyl Halide) Remaining? Start->CheckSM CheckAlkene Analyze Crude NMR: Are Alkene Signals Present? CheckSM->CheckAlkene No (Halide Consumed) Kinetic Issue: Kinetic Barrier (Poor Solvation/Lattice Energy) CheckSM->Kinetic Yes (Reaction Stalled) Wet Issue: Moisture Contamination (Alkoxide protonated to Alcohol) CheckAlkene->Wet No (Only Alcohol/Halide) Elim Issue: E2 Elimination Dominant (Basicity > Nucleophilicity) CheckAlkene->Elim Yes (Vinyl Protons Found) ActionDry Action: Titrate solvent, Use fresh NaH/KH, Switch to inert atm. Wet->ActionDry Success Optimization Complete: Yield Improved ActionDry->Success ActionSteric Action: Switch Roles (Use less hindered halide, more hindered alkoxide) Elim->ActionSteric ActionSteric->Success ActionCat Action: Add 18-Crown-6 or switch to DMSO/DMF Kinetic->ActionCat ActionCat->Success

Figure 1: Diagnostic logic tree for identifying the root cause of Williamson ether synthesis failure.

Issue Resolution Modules

Module A: The Moisture Trap (Hydrolysis)

Symptom: High recovery of starting alcohol and alkyl halide. No alkene formation. Root Cause: Water is a better acid than the alcohol is a nucleophile. If water is present, the base (e.g., NaH) reacts with water to form NaOH. NaOH is less nucleophilic and often insoluble in organic media, halting the reaction. Furthermore, hydroxide can attack the alkyl halide to form an alcohol byproduct rather than an ether [1].

Protocol Adjustment:

  • Solvent Drying: THF and Diethyl Ether must be distilled over sodium/benzophenone or passed through an activated alumina column immediately before use.

  • Reagent Handling: Sodium Hydride (NaH) usually comes as a dispersion in mineral oil. For precision synthesis, wash the NaH with dry hexane under Argon to remove the oil, ensuring accurate stoichiometric calculation.

Module B: The Elimination Competition (E2 vs. )

Symptom: Presence of vinyl protons in NMR (alkene formation). Low ether yield. Root Cause: Steric hindrance or excessive basicity. The Williamson synthesis relies on


. If the alkyl halide is secondary (

) or tertiary (

), or if the alkoxide is extremely bulky (e.g., t-butoxide), the base will abstract a

-proton instead of attacking the

-carbon, resulting in elimination (E2) [2].

Data: Substrate Compatibility Matrix

Alkyl Halide StructureAlkoxide StructureDominant PathwayPredicted Yield
Methyl / Primary (

)
Primary / Secondary

(Ether)
High (>80%)
Primary (

)
Tertiary (Bulky)

(Slow)
Moderate (50-70%)
Secondary (

)
PrimaryMixed (

+ E2)
Low to Moderate
Secondary (

)
Secondary / TertiaryE2 (Alkene) Very Low (<10%)
Tertiary (

)
AnyE2 (Alkene) ~0% Ether

Corrective Action:

  • Retro-synthetic Swap: If trying to make t-butyl ethyl ether, do not react sodium ethoxide with t-butyl bromide (E2 dominant). Instead, react sodium t-butoxide with ethyl bromide (

    
     dominant). Always make the less hindered carbon the electrophile (halide) [3].
    
Module C: The "Naked" Anion Effect (Solvation)

Symptom: Reaction is incredibly slow or stalls despite lack of side products. Root Cause: Ion Pairing. In non-polar solvents, the metal cation (Na+, K+) binds tightly to the alkoxide oxygen, shielding it from attacking the electrophile.

Corrective Action:

  • Solvent Switch: Move from THF to DMF or DMSO . These polar aprotic solvents solvate the cation (Na+) effectively but leave the anion (alkoxide) "naked" and highly reactive [4].

  • Catalytic Additive: If you must use non-polar solvents, add 18-Crown-6 (for Potassium bases) or 15-Crown-5 (for Sodium bases). This sequesters the cation.

Standard Operating Procedures (SOPs)

SOP-01: Classical Anhydrous Synthesis (High Performance)

Use this for primary alkyl halides and stable alcohols.

  • Setup: Flame-dry a 2-neck round bottom flask equipped with a stir bar and reflux condenser. Flush with Argon.

  • Deprotonation:

    • Add NaH (60% dispersion, 1.2 eq) to the flask.

    • Optional: Wash with dry pentane (3x) to remove oil if high precision is needed.

    • Add dry DMF (concentration ~0.5 M).

    • Cool to 0°C.

    • Add the Alcohol (1.0 eq) dropwise. Gas evolution (

      
      ) will occur.
      
    • Wait: Stir at room temp for 30 mins to ensure complete alkoxide formation.

  • Alkylation:

    • Cool back to 0°C.

    • Add Alkyl Halide (1.2 - 1.5 eq) dropwise.

    • Warm to room temperature. If the halide is unreactive (e.g., alkyl chloride), heat to 60-80°C.

  • Quench:

    • Cool to 0°C. Carefully add saturated

      
       solution.
      
    • Extract with

      
       or EtOAc.
      
SOP-02: Phase Transfer Catalysis (PTC) Method

Use this if anhydrous conditions are difficult to maintain or for industrial scalability.

This method utilizes a quaternary ammonium salt to ferry the alkoxide from an aqueous phase into an organic phase where the reaction occurs.

PTC_Mechanism cluster_aq Aqueous Phase (NaOH) cluster_org Organic Phase (DCM/Toluene) OH OH- Reaction1 Deprotonation OH->Reaction1 ROH R-OH ROH->Reaction1 Q_plus Q+ (Catalyst) IonPair [Q+ OR-] Q_plus->IonPair Pairs with Alkoxide Reaction1->IonPair Ion Exchange Interface Liquid-Liquid Interface RX R'-X Product R-O-R' RX->Product IonPair->Product Attacks R'-X Product->Q_plus Recycles Q+

Figure 2: Phase Transfer Catalysis mechanism allowing ether synthesis without strict anhydrous conditions.

Protocol:

  • Dissolve the alcohol (1.0 eq) and alkyl halide (1.5 eq) in DCM or Toluene.

  • Add Tetrabutylammonium bromide (TBAB) (0.05 eq).

  • Add 50% aqueous NaOH (excess).

  • Stir vigorously. The reaction occurs at the interface or via the catalyst transfer.

Frequently Asked Questions (FAQ)

Q: Can I use an alkyl tosylate instead of a halide? A: Yes, and often with better results. Tosylates (OTs) and Mesylates (OMs) are excellent leaving groups. They are particularly useful if the corresponding alkyl halide is volatile or commercially unavailable. However, ensure your base is not strong enough to cause elimination, as tosylates are also good substrates for E2 [5].

Q: My product has a very similar boiling point to my starting alcohol. How do I purify? A: This is a common issue.

  • Chemical Modification: After the reaction, add an excess of acetic anhydride or benzoyl chloride to the crude mixture. This converts the unreacted alcohol into an ester, which will have a significantly different polarity (Rf) and boiling point, making separation via column chromatography or distillation much easier.

  • Chromatography: Use a gradient of Hexanes:EtOAc. Ethers are generally less polar than alcohols.

Q: Why is silver oxide (Ag2O) sometimes recommended? A: This is a variant for sensitive substrates (e.g., sugars/carbohydrates).


 acts as a mild base and a halogen scavenger (precipitating AgX), driving the reaction forward without the harsh basicity of NaH, preserving chiral centers or protecting groups [6].

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).

  • Master Organic Chemistry. (2024). Williamson Ether Synthesis: Planning and Mechanism. [Link]

  • LibreTexts Chemistry. (2023). Synthesis of Ethers. [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.

  • Organic Chemistry Portal. (n.d.). Nucleophilic Substitution. [Link]

  • Tan, W., et al. (2019). Silver(I) Oxide Mediated Selective Monoprotection of Diols. Journal of Organic Chemistry. [Link]

Troubleshooting

How to prevent over-alkylation in phenoxypropanoic acid synthesis

Welcome to the technical support center for phenoxypropanoic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for phenoxypropanoic acid synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of this important synthetic transformation. Phenoxypropanoic acids are key structural motifs in pharmaceuticals and agrochemicals, but their synthesis via Williamson etherification is often plagued by side reactions, most notably over-alkylation.

This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanisms and the causal relationships between experimental parameters and outcomes. Our goal is to empower you to troubleshoot and optimize your synthesis effectively, ensuring high yield and purity.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of phenoxypropanoic acids from phenols and alkylating agents.

Q1: I'm seeing a significant, non-polar byproduct in my reaction. What is it and why is it forming?

A1: You are likely observing C-alkylation , a common side reaction in Williamson ether synthesis when using a phenoxide nucleophile. The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (specifically at the ortho and para positions). While O-alkylation is the desired pathway to form the ether linkage, C-alkylation results in the alkyl group being attached directly to the ring.[1][2]

Causality: The selectivity between O- and C-alkylation is heavily influenced by the reaction solvent.[3]

  • Protic Solvents (e.g., water, methanol, ethanol) solvate the negatively charged oxygen atom of the phenoxide through hydrogen bonding. This "shields" the oxygen, making it less available to attack the alkylating agent. Consequently, the less-solvated carbon atoms of the ring are more likely to act as the nucleophile, leading to a higher proportion of the C-alkylated product.[2]

  • Aprotic Polar Solvents (e.g., DMF, DMSO, acetonitrile) do not form strong hydrogen bonds with the phenoxide oxygen. This leaves the oxygen as the most reactive nucleophilic site, strongly favoring the desired O-alkylation pathway.[2]

G cluster_0 Reaction Pathways for Phenoxide Phenoxide Phenoxide Ion (Ambident Nucleophile) O_Alkylation Desired Product (Phenoxypropanoic Acid) Phenoxide->O_Alkylation O-Alkylation (Favored in Aprotic Solvents) C_Alkylation Byproduct (Ring-Alkylated Phenol) Phenoxide->C_Alkylation C-Alkylation (Favored in Protic Solvents) AlkylHalide Alkyl Halide (R-X) AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation G cluster_1 Competing Nucleophilic Attacks Reactants Phenol-Carboxylic Acid + Base + Alkyl Halide (R-X) Phenoxide Phenoxide Nucleophile Reactants->Phenoxide Carboxylate Carboxylate Nucleophile Reactants->Carboxylate DesiredProduct Target Product (Phenoxypropanoic Acid) Phenoxide->DesiredProduct Desired O-Alkylation EsterByproduct Byproduct (Alkyl Phenoxypropanoate) Carboxylate->EsterByproduct Competing Esterification

Caption: Desired Etherification vs. Competing Esterification.

Solution:

  • Stoichiometric Control: Use a slight excess (e.g., 1.05-1.1 equivalents) of the phenol relative to the alkylating agent to ensure the latter is consumed before it can significantly react with the product's carboxylate group.

  • Two-Step Approach: The most robust solution is to start with the corresponding ester of the phenol (e.g., methyl or ethyl 4-hydroxyphenylacetate). Perform the Williamson ether synthesis on this ester. Since there is no free carboxylic acid, the esterification side reaction is impossible. After the ether formation is complete, you can hydrolyze the ester to the desired carboxylic acid in a separate step. [4][5]This approach provides superior control and purity.

Q3: My reaction is sluggish and requires high heat, which is causing degradation. How can I accelerate the reaction under milder conditions?

A3: This is an ideal scenario for implementing Phase-Transfer Catalysis (PTC) . The synthesis of phenoxypropanoic acid often involves reactants in two different phases: the phenoxide salt in an aqueous or solid phase and the alkyl halide in an organic phase. The reaction can only occur at the interface, which is why it is often slow. A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) or a phosphonium salt, solves this problem. [6]The catalyst's cation pairs with the phenoxide anion, creating a lipophilic ion pair that is soluble in the organic phase. [7]This "transfers" the nucleophile into the same phase as the alkylating agent, dramatically accelerating the reaction rate and allowing for much milder conditions (e.g., lower temperatures). [8][9] Benefits of PTC:

  • Faster reaction rates at lower temperatures.

  • Reduced formation of thermal degradation byproducts.

  • Improved yields and process efficiency.

  • Allows the use of less expensive inorganic bases like NaOH or K₂CO₃ with water, which is environmentally benign.

Optimized Experimental Protocols
Protocol 1: One-Pot Synthesis using Phase-Transfer Catalysis

This protocol is optimized for efficiency and mild conditions, directly yielding the target acid.

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the substituted phenol (1.0 equiv), toluene (5 mL per mmol of phenol), and the alkyl propanoate halide (e.g., ethyl 2-bromopropionate, 1.1 equiv).

  • Catalyst & Base Addition: Add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB, 0.1 equiv). Add a 50% aqueous solution of sodium hydroxide (3.0 equiv) dropwise at room temperature.

  • Reaction: Heat the mixture to 60-70 °C and stir vigorously. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-8 hours.

  • Workup (Ester Hydrolysis): Once the starting phenol is consumed, increase the temperature to 90 °C and continue stirring for another 2-4 hours to hydrolyze the propanoate ester in situ.

  • Isolation: Cool the reaction to room temperature. Add water and acidify the aqueous layer with concentrated HCl to a pH of ~2. The phenoxypropanoic acid will precipitate. Extract the aqueous layer with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the pure phenoxypropanoic acid.

Protocol 2: Controlled Two-Step Synthesis (Ester Protection)

This protocol offers the highest purity by avoiding the competing esterification side reaction. It is based on the synthesis of compounds like 2-(4-chlorophenoxy)-2-methylpropionic acid. [4][5] Step 1: Williamson Ether Synthesis on the Ester

  • Setup: In a flask, dissolve the starting phenol ester (e.g., ethyl 4-hydroxybenzoate, 1.0 equiv) in a polar aprotic solvent like DMF (3 mL per mmol).

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 equiv). Stir the mixture for 15 minutes at room temperature.

  • Alkylation: Add the alkyl halide (1.1 equiv) and heat the reaction to 80 °C. Monitor by TLC until the starting phenol ester is consumed (typically 6-12 hours).

  • Isolation: Cool the reaction, pour it into water, and extract with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude ether ester.

Step 2: Ester Hydrolysis

  • Setup: Dissolve the crude ether ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (e.g., 4:1 v/v). [4]2. Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv) and stir at room temperature for 16 hours or until the reaction is complete by TLC. [4]3. Workup: Dilute the mixture with water and wash with a non-polar solvent like dichloromethane to remove any unreacted starting material. Separate the aqueous phase and acidify with 1M HCl to a pH of ~2.

  • Isolation: Extract the acidified aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final, high-purity phenoxypropanoic acid.

Data Summary & Troubleshooting Workflow
Table 1: Influence of Reaction Parameters on Selectivity
ParameterCondition Favoring O-Alkylation (Good) Condition Favoring Side Reactions (Bad) Rationale
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Protic (Water, Methanol, Ethanol)Protic solvents shield the phenoxide oxygen via H-bonding, promoting C-alkylation. [2]
Temperature Moderate (50-80 °C)High (>100 °C)High temperatures can promote elimination reactions with secondary/tertiary halides and increase byproduct formation. [1]
Alkyl Halide Primary (R-CH₂-X)Secondary or TertiarySecondary and tertiary halides strongly favor elimination (E2) over substitution (SN2) with a strong base like an alkoxide. [10]
Catalyst Phase-Transfer Catalyst (e.g., TBAB)No CatalystPTC accelerates the reaction, allowing for milder conditions and reducing thermal side reactions. [8]
Troubleshooting Workflow Diagram

G Start Start Synthesis Analysis CheckPurity Analyze Crude Product (TLC, LCMS, NMR) Start->CheckPurity LowYield Issue: Low Yield / Slow Reaction CheckPurity->LowYield Low Conversion Impurity1 Issue: Non-Polar Byproduct CheckPurity->Impurity1 Unexpected Spot Impurity2 Issue: High MW Ester Byproduct CheckPurity->Impurity2 Unexpected Spot Success Result: High Purity Product CheckPurity->Success Clean Sol_Slow Action: Introduce Phase-Transfer Catalyst (TBAB). Increase temperature moderately (to 60-70°C). LowYield->Sol_Slow Sol_C_Alk Action: Change solvent to polar aprotic (DMF, DMSO). Ensure anhydrous conditions. Impurity1->Sol_C_Alk Sol_Ester Action: Use 2-step protocol (protect as ester). Or use precise 1:1 stoichiometry of reactants. Impurity2->Sol_Ester

Caption: A logical workflow for troubleshooting common synthesis issues.

References
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved February 7, 2026, from [Link]

  • Zhang, Y. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Highlights in Science, Engineering and Technology, 51, 233–239.
  • Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Geissler, H., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206–211.
  • Black, S. L., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Reaction Chemistry & Engineering, 6(5), 877-886.
  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation. Retrieved February 7, 2026, from [Link]

  • Owlstown. (2016, March 24). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. Retrieved February 7, 2026, from [Link]

  • Chemistry Notes. (2018, May 1). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved February 7, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by O-alkylation. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). Retrieved February 7, 2026, from [Link]

  • Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 7, 2026, from [Link]

  • Reddit. (2011, September 18). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? Retrieved February 7, 2026, from [Link]

  • PubMed. (2017, January 20). Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Esterification of propanoic acid in the presence of a homogeneous catalyst. Retrieved February 7, 2026, from [Link]

  • Semantic Scholar. (n.d.). Influence of alkylation and esterification of 2-(4-methoxyphenoxy) propionic acid on sweet inhibition property and its manipulat. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). PHASE TRANSFER CATALYSIS IN PHARMACEUTICAL INDUSTRY ñ WHERE ARE WE? Retrieved February 7, 2026, from [Link]

  • Journal For Basic Sciences. (n.d.). PHASE TRANSFER CATALYSIS: A GREEN APPROACH IN ORGANIC SYNTHESIS. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2).... Retrieved February 7, 2026, from [Link]

  • ChemistryViews. (2012, November 21). C- or O-Alkylation? Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. Retrieved February 7, 2026, from [Link]

  • Chemguide. (n.d.). mechanism for the esterification reaction. Retrieved February 7, 2026, from [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.

Sources

Optimization

Side reactions in the synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid

Technical Support Center: Synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid Welcome to the ChemSolve Application Support Portal. Ticket System Status: [ONLINE] Subject Matter Expert: Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid

Welcome to the ChemSolve Application Support Portal. Ticket System Status: [ONLINE] Subject Matter Expert: Dr. Aris Thorne, Senior Application Scientist Topic: Troubleshooting Side Reactions in Williamson Ether Synthesis of Benzaldehyde Derivatives

Executive Summary

The synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid involves a Williamson ether synthesis between 3-chloro-4-hydroxybenzaldehyde and 2-chloropropanoic acid (or its ester/salt).[1] While conceptually simple, this reaction is a "battleground" between the desired


 substitution and the inherent instability of the aldehyde group in basic media.

This guide addresses the three most common failure modes:

  • Aldehyde Disproportionation (Cannizzaro Reaction)

  • Reagent Hydrolysis (Competitive Consumption)

  • Oxidative Degradation

Part 1: The Reaction Landscape (Visualized)

Before troubleshooting, we must visualize the competitive pathways. The diagram below maps the desired pathway against the parasitic side reactions.

ReactionPathways SM1 3-Chloro-4-hydroxybenzaldehyde Intermediate Phenoxide Anion SM1->Intermediate Deprotonation Side3 Side Product C: Benzoic Acid Deriv. (Air Oxidation) SM1->Side3 O2 (Air) Reagent 2-Chloropropanoic Acid Product TARGET: 2-(2-Chloro-4-formylphenoxy) propanoic acid Reagent->Product Side2 Side Product B: Lactic Acid (Reagent Hydrolysis) Reagent->Side2 OH- Attack (Hydrolysis) Base Base (NaOH/K2CO3) Base->Intermediate Intermediate->Product SN2 Attack (Desired) Side1 Side Product A: Alcohol + Acid (Cannizzaro) Intermediate->Side1 Excess Base High Temp

Figure 1: Reaction network showing the competition between the desired ether synthesis (Green) and parasitic side reactions (Red).[1]

Part 2: Troubleshooting Guides (FAQ Format)

Ticket #402: "My yield is consistently low (<40%), and I see two large impurity peaks eluting near the product."

Diagnosis: The Cannizzaro Reaction. You are likely running the reaction in aqueous sodium hydroxide (NaOH) at high temperatures. The starting material (3-chloro-4-hydroxybenzaldehyde) contains an aldehyde group with no ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


-hydrogens. In the presence of strong hydroxide bases, it undergoes disproportionation.[2][3]
  • Mechanism: One molecule of aldehyde is oxidized to the carboxylic acid (3-chloro-4-hydroxybenzoic acid), and another is reduced to the alcohol (3-chloro-4-hydroxybenzyl alcohol).[1]

  • Evidence: Look for a carboxylic acid peak (elutes earlier on Reverse Phase HPLC) and a benzyl alcohol peak.[1]

Corrective Protocol:

  • Switch Bases: Move away from strong hydroxide bases (NaOH, KOH) if possible.[1] Use Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    )  in an aprotic solvent like DMF or Acetone. Carbonates are strong enough to deprotonate the phenol (
    
    
    
    ) but weak enough to suppress the Cannizzaro reaction.
  • Phase Transfer Catalysis (PTC): If you must use water/NaOH, reduce the base concentration and add a PTC (e.g., Tetrabutylammonium bromide).[1] This allows the phenoxide to react in the organic phase, protected from the aqueous hydroxide.

  • Temperature Control: The Cannizzaro reaction has a higher activation energy than the proton transfer. Keep the temperature below 60°C if using hydroxides.

Ticket #405: "I have to add 3-4 equivalents of 2-chloropropanoic acid to drive the reaction to completion."

Diagnosis: Reagent Hydrolysis. 2-Chloropropanoic acid is a secondary alkyl halide.[1] In aqueous alkaline media, the hydroxide ion (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">


) acts as a nucleophile and attacks the alkyl halide, converting it to Lactic Acid  (2-hydroxypropanoic acid). This consumes your alkylating agent before it can react with the phenol.

Data Comparison:

ConditionHydrolysis RateAlkylation RateOutcome
Aqueous NaOH (Homogeneous) HighModerateHigh reagent consumption; Lactic acid byproducts.[1]
Anhydrous ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

/DMF
NegligibleHighStoichiometric efficiency; Minimal waste.
NaOH + Toluene + PTC LowModerateGood balance if anhydrous solvents are too costly.[1]

Corrective Protocol:

  • Dosing Strategy: Do not add all the base at once. Add the base and the alkylating agent slowly and simultaneously to maintain a pH that favors the phenoxide but minimizes excess free hydroxide.

  • Anhydrous Conditions: The "Gold Standard" fix is to use anhydrous conditions (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     in DMF or Acetonitrile). This completely eliminates the hydrolysis pathway.
    
Ticket #409: "My product is turning pink/brown upon filtration."

Diagnosis: Air Oxidation (Auto-oxidation). Benzaldehyde derivatives are prone to auto-oxidation to benzoic acids when exposed to atmospheric oxygen, especially in basic solutions.[1] The "pink" color often indicates the formation of quinoid-like oxidation byproducts or trace polymerization.

Corrective Protocol:

  • Inert Atmosphere: Rigorously degas your solvents (sparge with

    
     for 15 mins) and run the reaction under a nitrogen or argon blanket.
    
  • Workup Speed: Do not leave the basic reaction mixture standing overnight. Acidify immediately upon completion to precipitate the product and stop oxidation.

Part 3: Validated Synthetic Workflow

To minimize the side reactions described above, we recommend the following "Self-Validating" protocol.

Reagents:

  • 3-Chloro-4-hydroxybenzaldehyde (1.0 eq)[1]

  • 2-Chloropropanoic acid (1.2 eq)[1][4]

  • Potassium Carbonate (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) (2.5 eq) — Replaces NaOH to stop Cannizzaro.
    
  • Solvent: DMF (Dimethylformamide) or Acetonitrile.[1]

Step-by-Step Protocol:

  • Setup: Charge a 3-neck flask with 3-chloro-4-hydroxybenzaldehyde and DMF (5 mL/g). Begin stirring and purge with Nitrogen.[1]

  • Deprotonation: Add powdered, anhydrous

    
    . Stir at room temperature for 30 minutes.
    
    • Checkpoint: The solution should turn yellow/orange, indicating phenoxide formation.

  • Alkylation: Add 2-chloropropanoic acid dropwise.

    • Note: If using the free acid, gas evolution (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

      
      ) will occur as it neutralizes. Vent properly.
      
  • Reaction: Heat to 60-70°C. Monitor via TLC or HPLC.

    • Validation: Monitor the disappearance of the aldehyde peak. If the reaction stalls, add 0.1 eq of KI (Finkelstein catalyst) to accelerate the reaction without increasing base strength.

  • Workup:

    • Cool to room temperature.[1][5]

    • Pour into ice water (10x volume).

    • Acidify carefully with HCl to pH 2-3.[1]

    • Filter the precipitate.[6]

Part 4: Troubleshooting Logic Tree

Use this decision tree to diagnose your specific issue on the fly.

TroubleshootingTree Start Start Diagnosis Yield Is Yield < 50%? Start->Yield Impurity Analyze Impurity Profile Yield->Impurity Yes AcidPeak Impurity is Acidic? (Lower retention time) Impurity->AcidPeak ReagentLoss Reagent consumed but SM remains? Impurity->ReagentLoss Cannizzaro ISSUE: Cannizzaro Reaction FIX: Switch to K2CO3/DMF AcidPeak->Cannizzaro Benzoyl/Benzyl peaks Oxidation ISSUE: Air Oxidation FIX: Use N2 Atmosphere AcidPeak->Oxidation Benzoic acid only Hydrolysis ISSUE: Reagent Hydrolysis FIX: Use Anhydrous Conditions ReagentLoss->Hydrolysis Lactic acid present

Figure 2: Logic tree for rapid diagnosis of reaction failures.

References

  • Williamson, A. W. (1850).[1][7] "Theory of Aetherification."[1] Philosophical Magazine, 37, 350–356.[1] (Foundational mechanism).[1]

  • Geissman, T. A. (2011).[1] "The Cannizzaro Reaction."[2][3][8][9] Organic Reactions, Vol 2. Wiley.[1] (Mechanistic details on aldehyde disproportionation).

  • PubChem Compound Summary. (2025). "2-(2-chloro-4-formylphenoxy)propanoic acid."[1] National Center for Biotechnology Information.[1]

  • Rowe, J. (1949).[1] "Side Reactions in the Williamson Synthesis." Journal of the Chemical Society. (Discussion of reagent hydrolysis).

  • Tanabe, Y. (2005).[1] "Modern Williamson Ether Synthesis." Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.[1] (Protocols for K2CO3/DMF usage).

Sources

Troubleshooting

Technical Support Center: Acid-Base Extraction for Carboxylic Acid Purification

Welcome to the technical support center for acid-base extraction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful technique for the purification of carb...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for acid-base extraction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful technique for the purification of carboxylic acids. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our goal is to provide not just the "how," but the critical "why" behind each step, ensuring your purifications are efficient, effective, and reproducible.

Core Principles: The Chemistry of Separation

Acid-base extraction is a liquid-liquid extraction technique that leverages the different solubility properties of an acidic compound (like a carboxylic acid) and its corresponding conjugate base (a carboxylate salt).[1][2] The fundamental principle is simple: neutral organic molecules are typically soluble in organic solvents, while their charged ionic salt forms are soluble in aqueous solutions.[1][2][3]

By adding a basic aqueous solution to an organic solution containing a carboxylic acid, the acid is deprotonated. This reaction converts the neutral, organic-soluble carboxylic acid into its charged carboxylate salt, which then migrates from the organic layer to the aqueous layer.[4][5] Neutral impurities remain in the organic layer. After separating the two layers, the aqueous layer can be re-acidified, protonating the carboxylate salt and regenerating the neutral carboxylic acid, which will often precipitate out of the aqueous solution due to its lower water solubility.[5][6][7]

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that can arise during the extraction process in a direct question-and-answer format.

Question: I've formed a thick, stable emulsion between the organic and aqueous layers. How can I break it?

Answer: Emulsion formation is one of the most common frustrations in liquid-liquid extraction. An emulsion is a suspension of fine droplets of one liquid within another, preventing the clean separation of layers.[1] It is often caused by vigorous shaking or the presence of surfactant-like impurities.

Causality: Vigorous shaking increases the surface area between the two immiscible liquids, creating stable droplets. Certain compounds in your mixture can act as emulsifying agents, stabilizing these droplets.

Solutions (from least to most disruptive):

  • Patience: Let the separatory funnel stand undisturbed for 10-20 minutes. Often, the layers will separate on their own.

  • Gentle Agitation: Gently swirl the funnel or gently stir the emulsion interface with a glass rod. This can help the small droplets coalesce.[1]

  • "Salting Out": Add a saturated aqueous solution of sodium chloride (brine).[1] Brine increases the ionic strength of the aqueous layer, which decreases the solubility of the organic solvent in the aqueous phase and can help disrupt the emulsion.[1]

  • Change pH: If the emulsion is stabilized by an alkali soap or detergent, acidifying the sample can sometimes help break it.[8][9]

  • Filtration: In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool can sometimes resolve the issue.

  • Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.

Troubleshooting Emulsion Formation

G start Emulsion Formed patience Let funnel stand for 10-20 min start->patience agitation Gently swirl or stir interface patience->agitation If not resolved resolved Layers Separated patience->resolved If resolved brine Add saturated NaCl (Brine) agitation->brine If not resolved agitation->resolved If resolved filtration Filter through Celite/Glass Wool brine->filtration If not resolved brine->resolved If resolved centrifuge Centrifuge the mixture filtration->centrifuge If not resolved filtration->resolved If resolved centrifuge->resolved If resolved

Caption: A decision tree for resolving emulsions.

Question: After collecting the aqueous layer and adding acid, my carboxylic acid isn't precipitating. What went wrong?

Answer: This is a common issue that can point to several possibilities, from insufficient acidification to the inherent solubility of your product.

Causality: The goal of acidification is to convert the water-soluble carboxylate salt back into its neutral carboxylic acid form, which should be less soluble in water.[6][10] Failure to precipitate means either the conversion didn't happen, or the neutral form is still soluble.

Solutions:

  • Check the pH: Use litmus or pH paper to confirm the aqueous solution is sufficiently acidic. A pH of 2-3 is typically required to ensure complete protonation of the carboxylate.[6] If the solution is not acidic enough, add more acid dropwise, stirring and checking the pH until it is.[10]

  • Cool the Solution: The solubility of many carboxylic acids in water decreases at lower temperatures. Place the flask in an ice bath for 15-30 minutes to encourage precipitation.[4][6]

  • Induce Crystallization: If the solution appears supersaturated, try scratching the inside of the flask with a glass rod below the liquid surface. This can provide a nucleation site for crystal growth.

  • Back-Extraction: If the carboxylic acid is relatively polar or has a low molecular weight, it may be too soluble in water to precipitate, even in its neutral form.[4] In this case, you must perform a "back-extraction." Add a fresh portion of an organic solvent (like diethyl ether or ethyl acetate) to the acidified aqueous solution, shake, and separate the layers. The neutral carboxylic acid will move back into the organic layer. Repeat this process 2-3 times, combine the organic extracts, dry with a drying agent, and remove the solvent via rotary evaporation to recover your product.[4][6]

Question: My final yield of recovered carboxylic acid is very low. What are the most likely causes?

Answer: Low yield can be attributed to losses at multiple stages of the extraction and recovery process.

Causality: Incomplete chemical reactions (deprotonation or protonation) or physical losses during transfers are the primary culprits.

Potential Causes & Solutions:

  • Incomplete Initial Extraction: The basic solution may not have been strong enough or you may not have used a sufficient volume to deprotonate all the carboxylic acid. Using multiple extractions with smaller volumes of base is more efficient than a single extraction with a large volume.[6]

  • Insufficient Acidification: As mentioned above, if the pH is not low enough during the recovery step, a significant portion of your product will remain in the aqueous layer as the soluble carboxylate salt.[10] Always verify the final pH.[6]

  • Premature Separation: Ensure the layers have fully separated before draining. A lingering emulsion can carry your aqueous layer (containing the product) away with the organic layer.

  • Product Solubility: Your carboxylic acid may have some solubility in the organic solvent even in its salt form, or it may be too water-soluble to precipitate fully upon acidification (requiring back-extraction).

  • Physical Losses: Be meticulous during transfers. When draining the separatory funnel, it is better to leave a small amount of the aqueous layer behind in the organic phase than to accidentally drain some of the organic phase with your aqueous product layer.[6] You can always perform a final water wash on the organic layer to recover any remaining droplets.

Frequently Asked Questions (FAQs)

Q: How do I choose the correct base for my extraction?

A: The choice of base is critical and depends on the acidity of the compound you want to extract. The guiding principle is that the conjugate acid of the base you use must have a higher pKa than the acid you are trying to extract.

  • Sodium Bicarbonate (NaHCO₃): This is a weak base. Its conjugate acid, carbonic acid (H₂CO₃), has a pKa of ~6.4. Therefore, sodium bicarbonate is effective for extracting strong carboxylic acids (pKa ~4-5) but will not react with very weak acids like phenols (pKa ~10).[4][11] This difference allows for the selective separation of carboxylic acids from phenols.[4]

  • Sodium Hydroxide (NaOH): This is a strong base. Its conjugate acid, water (H₂O), has a pKa of ~15.7. NaOH is strong enough to deprotonate both carboxylic acids and phenols, and it is used when you want to extract all acidic compounds or when dealing with less acidic species that bicarbonate cannot extract.[4][5]

Compound TypeTypical pKaSuitable BaseRationale
Carboxylic Acid~ 4-5NaHCO₃ or NaOHpKa of acid (4-5) is much lower than pKa of H₂CO₃ (6.4) and H₂O (15.7).
Phenol~ 10NaOH onlypKa of phenol (10) is higher than pKa of H₂CO₃ (6.4), so no reaction with NaHCO₃. It is lower than pKa of H₂O (15.7), so it reacts with NaOH.[4][11]

Q: How do I select an appropriate organic solvent?

A: An ideal organic solvent for acid-base extraction should meet several criteria:[6]

  • Immiscibility with Water: The solvent must form a distinct layer when mixed with the aqueous solution.[1][2]

  • Differential Solubility: It should readily dissolve the neutral organic compounds but have low solubility for the ionic salts formed during the extraction.

  • Low Reactivity: The solvent should not react with the acids, bases, or any of the compounds in your mixture.

  • Volatility: A relatively low boiling point makes the solvent easy to remove at the end of the procedure to isolate the purified compound.[6]

  • Density: Knowing the solvent's density relative to water tells you whether the organic layer will be on the top or bottom, which is crucial for proper separation.

SolventDensity (g/mL)LayerBoiling Point (°C)Notes
Diethyl Ether0.71Top34.6Highly volatile and flammable.
Ethyl Acetate0.90Top77.1Slightly soluble in water; often washed with brine.
Dichloromethane1.33Bottom39.6Convenient for multiple extractions of an aqueous layer.
Hexane0.66Top69.0Very non-polar; may not dissolve more polar neutral compounds.

Q: Why do I need to vent the separatory funnel frequently?

A: Venting is a critical safety step to release pressure that can build up inside the separatory funnel.[1] Pressure can arise from two sources:

  • Vapor Pressure: Volatile solvents like diethyl ether can partially vaporize inside the funnel, increasing the pressure.

  • Gas Evolution: When using sodium bicarbonate to extract an acid, the neutralization reaction produces carbon dioxide (CO₂) gas.[1] This can cause a rapid and dangerous pressure buildup. Failure to vent can lead to the stopper and/or liquid being forcefully ejected from the funnel.

Proper Venting Technique: After stoppering the funnel and inverting it, immediately open the stopcock while pointing the funnel tip away from yourself and others into a fume hood. You will often hear a "whoosh" of escaping gas. Close the stopcock, shake gently for a few seconds, and vent again. Repeat until no more gas is released, then you can shake more vigorously.

Q: What is the purpose of a final brine (saturated NaCl) wash?

A: A brine wash is typically performed on the final organic layer before adding a solid drying agent.[4] Its purpose is twofold:

  • Preliminary Drying: The high ionic strength of the brine solution draws dissolved water out of the organic layer, reducing the amount of water that the solid drying agent (like Na₂SO₄ or MgSO₄) has to remove.

  • Emulsion Breaking: As mentioned in the troubleshooting section, brine can help break up minor emulsions that may have formed during previous washes.[1]

Experimental Protocols

Protocol 1: Purification of a Carboxylic Acid from a Neutral Impurity

This protocol outlines the standard procedure for separating a carboxylic acid (e.g., benzoic acid) from a neutral compound (e.g., naphthalene) dissolved in an organic solvent.

Workflow Overview

G cluster_0 Separatory Funnel cluster_1 Workup of Organic Layer cluster_2 Workup of Aqueous Layer start 1. Dissolve Mixture in Organic Solvent (e.g., Diethyl Ether) add_base 2. Add Aqueous Base (e.g., 5% NaHCO₃) start->add_base shake 3. Shake & Vent add_base->shake separate 4. Separate Layers shake->separate org_layer Organic Layer (Neutral Compound in Ether) separate->org_layer Top Layer aq_layer Aqueous Layer (Carboxylate Salt in Water) separate->aq_layer Bottom Layer wash_brine 5a. Wash with Brine org_layer->wash_brine acidify 5b. Acidify with HCl (to pH ~2) aq_layer->acidify dry_org 6a. Dry with Na₂SO₄ wash_brine->dry_org evap_org 7a. Evaporate Solvent dry_org->evap_org neutral_prod Pure Neutral Compound evap_org->neutral_prod precipitate 6b. Cool & Precipitate acidify->precipitate filter 7b. Filter Solid precipitate->filter acid_prod Pure Carboxylic Acid filter->acid_prod

Caption: Workflow for separating a carboxylic acid from a neutral compound.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture containing the carboxylic acid and neutral impurity in a suitable organic solvent (e.g., 20 mL of diethyl ether). Transfer this solution to a separatory funnel.

  • First Extraction: Add an equal volume of a 5% aqueous sodium bicarbonate solution to the separatory funnel.

  • Mixing & Venting: Stopper the funnel, invert it, and immediately vent to release pressure. Shake gently for 10-15 seconds, venting frequently. Allow the layers to separate completely.

  • Separation: Carefully drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1".

  • Repeat Extraction: Add a second portion of the 5% NaHCO₃ solution to the organic layer remaining in the funnel. Repeat the shaking, venting, and separation process, collecting the second aqueous extract into the same Erlenmeyer flask. Combining extracts maximizes yield.[6]

  • Isolate Neutral Compound:

    • Wash the organic layer in the funnel with 15 mL of brine. Drain and discard the brine wash.[4]

    • Drain the organic layer into a new Erlenmeyer flask. Add a scoop of a drying agent like anhydrous sodium sulfate. Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.[6]

    • Let it stand for 10 minutes, then decant or filter the dried organic solution away from the drying agent.

    • Remove the solvent using a rotary evaporator to yield the purified neutral compound.[4]

  • Recover Carboxylic Acid:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly, and with stirring, add 2M hydrochloric acid (HCl) dropwise. Continue adding acid until gas evolution ceases and the solution is acidic to pH paper (pH ~2).[4][6]

    • A solid precipitate of the carboxylic acid should form. If no solid forms, refer to the troubleshooting guide above.

    • Collect the solid product by suction filtration, wash the solid in the funnel with a small amount of cold deionized water, and allow it to air dry.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Engineering Ideas Clinic, University of Waterloo. (n.d.). Acid and Base Extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 4.8: Acid-Base Extraction. Chemistry LibreTexts. Retrieved from [Link]

  • Anonymous. (2021, December 15). 3.3: pKa of Organic Acids and Application of pKa to Predict Acid-Base Reaction Outcome. Chemistry LibreTexts. Retrieved from [Link]

  • Weldegirma, S. (n.d.). Acid-Base Extraction. University of South Florida. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Liquid/liquid Separation: Extraction of Acids or Bases from Neutral Organics. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Retrieved from [Link]

  • Eyal, A. M., & Canari, R. (1992). U.S. Patent No. 5,104,492. Washington, DC: U.S. Patent and Trademark Office.
  • The Department of Chemistry, UWI, Mona, Jamaica. (n.d.). Separation of an Unknown Mixture. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, June 21). Acid-Base Extraction. Retrieved from [Link]

  • Anonymous. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]

  • Wasewar, K. L., Heesink, A. B. M., Versteeg, G. F., & Pangarkar, V. G. (2011). Reactive Extraction: An Intensifying Approach for Carboxylic Acid Separation. International Journal of Chemical Engineering and Applications, 2(2), 125-133. Retrieved from [Link]

  • Reddit. (2017). Isolation of a Carboxylic acid. r/chemhelp. Retrieved from [Link]

  • Ashenhurst, J. (2010, June 18). The pKa Table Is Your Friend. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry Insight. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]

  • Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

  • AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Calculations of pKa values of carboxylic acids in aqueous solution using density functional theory. Journal of the American Chemical Society, 123(29), 7314-7319. Retrieved from [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Phenoxypropanoic Acid Synthesis

This guide is designed for researchers, scientists, and professionals in drug development actively engaged in the synthesis of phenoxypropanoic acids. As a senior application scientist, my goal is to provide not just pro...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and professionals in drug development actively engaged in the synthesis of phenoxypropanoic acids. As a senior application scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This document is structured to anticipate and address the common challenges encountered in the laboratory, ensuring a self-validating approach to your experimental design.

Section 1: Core Synthesis Methodologies & Mechanistic Overview

The synthesis of phenoxypropanoic acids primarily relies on two robust methodologies: the Williamson ether synthesis and the Ullmann condensation. The choice between these methods is often dictated by the nature of your substrates, particularly the electronic properties of the phenol and the halide.

The Williamson Ether Synthesis: A Classic SN2 Approach

The Williamson ether synthesis is a widely used method for preparing ethers, including phenoxypropanoic acids.[1] It involves the reaction of a phenoxide with an alkyl halide. In the context of phenoxypropanoic acid synthesis, this typically involves the reaction of a substituted phenol with a 2-halopropanoic acid or its ester.

The reaction proceeds via an SN2 mechanism, where the phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2]

The Ullmann Condensation: A Copper-Catalyzed Cross-Coupling

The Ullmann condensation is a powerful alternative, particularly for the synthesis of diaryl ethers, and can be adapted for phenoxypropanoic acids.[2] This method involves the copper-catalyzed reaction of a phenol with an aryl halide. Modern Ullmann-type reactions often utilize ligands to improve reaction efficiency and allow for milder conditions.[3][4]

Section 2: Troubleshooting Guide - A Problem-Solving Approach

This section is formatted in a question-and-answer style to directly address the most common issues encountered during the synthesis of phenoxypropanoic acids.

Problem 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I address them?

A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

  • Incomplete Deprotonation of the Phenol (Williamson Synthesis): The formation of the phenoxide is the critical first step. If the base used is not strong enough to completely deprotonate the phenol, the concentration of the active nucleophile will be low, leading to poor conversion.

    • Solution: For phenols, which are more acidic than aliphatic alcohols, a moderately strong base like sodium hydroxide or potassium carbonate is often sufficient.[5] However, for less acidic phenols, a stronger base such as sodium hydride (NaH) or sodium amide (NaNH₂) might be necessary to ensure complete deprotonation.[2] The pKa of the phenol and the pKa of the conjugate acid of the base should be carefully considered to ensure a favorable equilibrium for phenoxide formation.

  • Poor Leaving Group on the Propanoic Acid Moiety: The rate of the SN2 reaction is highly dependent on the nature of the leaving group.

    • Solution: The reactivity of the halo-propanoic acid derivative follows the order I > Br > Cl. If you are using a chloro-propanoic acid derivative and experiencing low reactivity, consider switching to the bromo- or iodo-analogs.

  • Steric Hindrance: The Williamson ether synthesis is sensitive to steric hindrance on both the nucleophile and the electrophile.[6]

    • Solution: If your phenol or propanoic acid derivative is highly substituted near the reaction center, the SN2 reaction may be hindered. In such cases, the Ullmann condensation might be a more suitable approach.

  • Inactive Catalyst (Ullmann Condensation): The copper catalyst is the heart of the Ullmann reaction. The active species is typically Cu(I).[3]

    • Solution: Ensure you are using a high-purity copper(I) source (e.g., CuI, CuBr). If using a Cu(0) or Cu(II) source, the reaction conditions must be able to generate the active Cu(I) species in situ. The use of ligands, such as N,N-dimethylglycine, can help stabilize the copper catalyst and improve its activity.[4]

  • Suboptimal Reaction Temperature: Both reactions are sensitive to temperature.

    • Williamson Synthesis: Generally, heating is required to drive the reaction to completion. A typical temperature range is 50-100 °C, depending on the solvent and substrates.[5]

    • Ullmann Condensation: Traditional Ullmann reactions required high temperatures (>150 °C). However, modern ligand-accelerated protocols can often be run at lower temperatures (e.g., 80-120 °C).[3] If you observe no reaction, a careful, incremental increase in temperature may be beneficial. Conversely, if you observe decomposition of your starting materials or product, the temperature should be lowered.

ParameterWilliamson Ether SynthesisUllmann Condensation
Typical Temperature 50 - 100 °C80 - 150 °C (can be lower with modern ligands)
Common Bases NaOH, K₂CO₃, NaHK₂CO₃, Cs₂CO₃
Catalyst NoneCu(I) salts (e.g., CuI, CuBr)
Key Consideration Strength of base, leaving group abilityCatalyst activity, ligand choice
Problem 2: Formation of Significant Side Products

Q: My reaction is producing significant amounts of byproducts. What are these impurities and how can I minimize their formation?

A: The formation of side products can complicate purification and reduce the overall yield. Understanding the potential side reactions is key to mitigating them.

  • Elimination (E2) Reaction (Williamson Synthesis): If the propanoic acid derivative is a secondary halide, it can undergo an E2 elimination reaction in the presence of a strong, non-hindered base, leading to the formation of an unsaturated propanoic acid derivative.

    • Solution: Use a milder, non-nucleophilic base if possible. Optimizing the reaction temperature can also help; lower temperatures generally favor substitution over elimination.

  • Racemization (for Chiral Phenoxypropanoic Acids): If you are synthesizing an optically active phenoxypropanoic acid, maintaining the stereochemical integrity of the chiral center is crucial.

    • Solution: Racemization can occur if the reaction conditions are too harsh (e.g., high temperatures, strongly basic conditions).[7] It is important to carefully control the reaction temperature and choose a base that is strong enough to deprotonate the phenol but not so strong as to cause epimerization of the chiral center.

  • Homo-coupling of Aryl Halide (Ullmann Condensation): In the Ullmann reaction, the aryl halide can couple with itself to form a biaryl byproduct.

    • Solution: This is often a result of suboptimal reaction conditions. Screening different ligands and adjusting the stoichiometry of the reactants can help to favor the desired cross-coupling reaction.

  • Debromination/Dehalogenation: The reduction of the aryl halide is a possible side reaction, particularly in the presence of protic impurities.[3]

    • Solution: Ensure that all reagents and solvents are anhydrous. Using freshly dried solvents and inert atmosphere techniques can minimize this side reaction.

Problem 3: Difficulty in Product Purification

Q: I am having trouble purifying my phenoxypropanoic acid. What are the common impurities and what are the best purification strategies?

A: Purification can be challenging due to the similar polarities of the product and unreacted starting materials or certain byproducts.

  • Unreacted Phenol: Unreacted phenol is a common impurity.

    • Solution: The acidic nature of the desired product allows for a straightforward acid-base extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a basic aqueous solution (e.g., sodium bicarbonate). The phenoxypropanoic acid will be deprotonated and move into the aqueous layer, while the unreacted phenol (if less acidic) may remain in the organic layer. Acidification of the aqueous layer will then precipitate the pure product.

  • Unreacted Halo-propanoic Acid: This can also be removed by a basic wash, as it will also be extracted into the aqueous phase.

  • Byproducts from Side Reactions: If side products are present, column chromatography may be necessary.

    • Solution: A silica gel column with a gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective. The exact solvent system will depend on the specific polarity of your product and impurities. Recrystallization from a suitable solvent system can also be a highly effective method for obtaining a high-purity product.[8]

Section 3: Frequently Asked Questions (FAQs)

Q1: Which solvent should I choose for my reaction?

A1: The choice of solvent is critical for both Williamson and Ullmann syntheses.

  • Williamson Ether Synthesis: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred as they can solvate the cation of the phenoxide salt, leaving the anion more nucleophilic.[4]

  • Ullmann Condensation: High-boiling polar aprotic solvents like DMF, N-methyl-2-pyrrolidone (NMP), or 1,4-dioxane are commonly used. The choice of solvent can significantly impact the solubility of the reagents and the reaction temperature.

Q2: How do I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress.[9] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used.[9]

Q3: Can I use an ester of 2-halopropanoic acid instead of the free acid?

A3: Yes, using an ester of the 2-halopropanoic acid is a common strategy. The reaction will yield the corresponding ester of the phenoxypropanoic acid, which can then be hydrolyzed to the desired carboxylic acid in a subsequent step. This two-step approach can sometimes offer advantages in terms of purification.

Q4: What is the role of the ligand in the Ullmann condensation?

A4: The ligand plays a crucial role in modern Ullmann reactions. It coordinates to the copper center, stabilizing the active catalytic species, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). The choice of ligand can dramatically affect the reaction rate, yield, and the range of suitable substrates.[3]

Section 4: Experimental Workflow Visualizations

General Synthesis Workflow

G cluster_williamson Williamson Ether Synthesis cluster_ullmann Ullmann Condensation phenol_w Phenol phenoxide Phenoxide phenol_w->phenoxide Deprotonation base_w Base (e.g., NaOH, K2CO3) base_w->phenoxide product_w Phenoxypropanoic Acid / Ester phenoxide->product_w SN2 Attack haloprop 2-Halopropanoic Acid / Ester haloprop->product_w phenol_u Phenol product_u Phenoxypropanoic Acid phenol_u->product_u aryl_halide Aryl Halide aryl_halide->product_u cu_cat Cu(I) Catalyst cu_cat->product_u ligand Ligand ligand->product_u base_u Base (e.g., K2CO3) base_u->product_u

Caption: Overview of the two primary synthetic routes to phenoxypropanoic acids.

Troubleshooting Decision Tree for Low Yield

G start Low / No Yield check_sm Check Starting Material Purity start->check_sm williamson Williamson Synthesis? check_sm->williamson Purity OK ullmann Ullmann Condensation? williamson->ullmann No check_base Is Base Strong Enough? williamson->check_base Yes check_cat Is Catalyst Active? ullmann->check_cat Yes increase_base Use Stronger Base (e.g., NaH) check_base->increase_base No check_lg Is Leaving Group Adequate? check_base->check_lg Yes use_br_i Use Bromo- or Iodo-propanoic Acid check_lg->use_br_i No check_temp_w Is Temperature Optimal? check_lg->check_temp_w Yes increase_temp_w Increase Temperature Incrementally check_temp_w->increase_temp_w No fresh_cat Use Fresh Cu(I) Source check_cat->fresh_cat No check_ligand Is Ligand Appropriate? check_cat->check_ligand Yes screen_ligands Screen Different Ligands check_ligand->screen_ligands No check_temp_u Is Temperature Optimal? check_ligand->check_temp_u Yes adjust_temp_u Adjust Temperature check_temp_u->adjust_temp_u No

Caption: A decision tree to guide troubleshooting for low-yield reactions.

References

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (2022). PROCESS FOR THE PREPARATION OF ARYLOXYPHENOXYPROPIONIC ACID DERIVATIVES IN A NON POLAR SOLVENT WITH A TERTIARY AMINE CATALYST.
  • Reddit. (2024). What are some common causes of low reaction yields? Retrieved from [Link]

  • Bentham Science. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Coupling. Retrieved from [Link]

  • ResearchGate. (2025). A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-phenylpropionic acid. Retrieved from [Link]

  • Google Patents. (1997). Processes for producing phenoxy propionic acid derivatives.
  • National Center for Biotechnology Information. (n.d.). 3-Phenoxypropionic acid. PubChem Compound Database. Retrieved from [Link]

  • Google Patents. (1990). Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • ResearchGate. (n.d.). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). 9.6: Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Recrystallization Guide for 2-(2-Chloro-4-formylphenoxy)propanoic acid

Introduction Welcome to the Technical Support Center. This guide addresses the purification of 2-(2-Chloro-4-formylphenoxy)propanoic acid , a critical intermediate often used in the synthesis of fibrate-class pharmaceuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 2-(2-Chloro-4-formylphenoxy)propanoic acid , a critical intermediate often used in the synthesis of fibrate-class pharmaceuticals and specific agrochemicals.

Recrystallizing this molecule presents a unique "chemical duality" challenge:

  • The Carboxylic Acid Moiety (-COOH): Highly polar, capable of strong hydrogen bonding.

  • The Aldehyde Group (-CHO): Reactive and prone to oxidation (forming dicarboxylic acid impurities) or acetal formation if alcohols are used aggressively.

  • The Chloro-Phenoxy Core: Lipophilic and aromatic.

This guide moves beyond generic advice, providing specific solvent systems and troubleshooting protocols derived from structural analogs (such as Mecoprop and 2-(4-formylphenyl)propanoic acid) and standard process chemistry principles.

Module 1: Solvent System Selection

The Decision Matrix

We recommend a Binary Solvent System as the primary approach. Single solvents often fail here because the molecule is too soluble in polar solvents (leading to poor recovery) and insoluble in non-polar solvents (leading to oiling out).

Primary Recommendation: Ethyl Acetate / n-Hexane
  • Role: Ethyl Acetate (Good Solvent) / n-Hexane (Anti-Solvent).

  • Why it works: Ethyl acetate effectively solvates the polar carboxylic acid and aldehyde groups without reacting. Hexane reduces the solubility of the hydrophobic aromatic core, forcing crystallization.

  • Best for: High purity requirements and removal of non-polar starting materials.

Secondary Recommendation: Ethanol / Water [1][2][3]
  • Role: Ethanol (Good Solvent) / Water (Anti-Solvent).[3]

  • Why it works: Classic system for carboxylic acids.

  • Risk Factor: High. Prolonged heating of aldehydes in alcohols (especially with trace acid) can lead to acetal formation. Use this only if the Ethyl Acetate/Hexane system fails to remove inorganic salts.

Alternative: Toluene
  • Role: Single solvent (Temperature dependent).[4]

  • Why it works: Soluble at reflux, insoluble at

    
    .
    
  • Best for: Large-scale batches where solvent recovery is critical, provided the compound does not "oil out" (separate as a liquid) at the boiling point.

Visual Logic: Solvent Selection Decision Tree

SolventSelection Figure 1: Decision logic for selecting the optimal recrystallization solvent system. Start Start: Crude Material Analysis CheckInorganic Are Inorganic Salts Present? Start->CheckInorganic CheckOxidation Is Aldehyde Oxidation a Concern? CheckInorganic->CheckOxidation No (Organic impurities only) SystemB System B: Ethanol / Water (Use with Caution) CheckInorganic->SystemB Yes (Salts present) SystemA System A: Ethyl Acetate / n-Hexane (Recommended) CheckOxidation->SystemA Yes (High Purity Needed) SystemC System C: Toluene (Anhydrous Processing) CheckOxidation->SystemC No (Scale-up/Cost focus)

Module 2: Step-by-Step Protocol (Ethyl Acetate / n-Hexane)

Objective: Purify crude 2-(2-Chloro-4-formylphenoxy)propanoic acid to >98% purity.

Materials Required
  • Crude Compound[4][5][6]

  • Ethyl Acetate (HPLC Grade)

  • n-Hexane (or Petroleum Ether 60-80)

  • Activated Charcoal (Optional, for color removal)

  • Nitrogen line (Recommended)

The Workflow
  • Dissolution:

    • Place 10g of crude solid in a round-bottom flask.

    • Add Ethyl Acetate (approx. 3-5 mL per gram of solid).

    • Heat gently to reflux (

      
      ). Do not overheat.  The aldehyde is sensitive.
      
    • Tip: If the solution is dark, add 5% w/w activated charcoal and filter hot through Celite.

  • The "Cloud Point" (Anti-Solvent Addition):

    • Remove heat but keep the solution stirring.

    • Slowly add n-Hexane dropwise to the hot solution.

    • Stop immediately when a persistent turbidity (cloudiness) is observed.

    • Add a few drops of Ethyl Acetate to clear the solution back to transparency.

  • Crystallization:

    • Allow the flask to cool to room temperature slowly (over 1-2 hours). Rapid cooling causes oiling out.

    • Once at room temperature, move to an ice bath (

      
      ) for 1 hour to maximize yield.
      
  • Isolation:

    • Filter the white/off-white crystals using vacuum filtration.

    • Wash the cake with a cold 1:3 mixture of Ethyl Acetate:Hexane.

    • Dry in a vacuum oven at

      
      . Avoid higher temperatures  to prevent aldehyde oxidation.
      

Module 3: Troubleshooting & FAQs

Q1: The material is "oiling out" (forming a sticky liquid instead of crystals). What is happening?

Diagnosis: This is common for phenoxy-propionic acid derivatives. It occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if the solvent system is too polar. Corrective Action:

  • Re-heat the mixture until the oil dissolves.

  • Seed the solution: Add a tiny crystal of pure material when the solution is slightly cooling.

  • Slower Cooling: Wrap the flask in a towel to slow the heat loss.

  • Increase Solvent Volume: You may be too concentrated. Add 10% more Ethyl Acetate.

Q2: My yield is low (<50%), but purity is high.

Diagnosis: The compound is too soluble in the "Mother Liquor" (the filtrate). Corrective Action:

  • Concentrate the Mother Liquor by rotary evaporation to half its volume.

  • Repeat the cooling/crystallization steps to harvest a "second crop."

  • Note: Always check the purity of the second crop separately; it often contains more impurities.

Q3: I see a new impurity peak in HPLC after recrystallization.

Diagnosis: Likely oxidation of the aldehyde to a carboxylic acid (2-(2-chloro-4-carboxyphenoxy)propanoic acid) or acetal formation if ethanol was used. Corrective Action:

  • Switch to Ethyl Acetate/Hexane (non-protic solvents).

  • Perform the dissolution under a Nitrogen blanket .

  • Reduce the time the compound spends at reflux temperature.[7]

Data Summary: Solvent Performance
Solvent SystemSolubilizing PowerImpurity RejectionRisk ProfileRecommended Use
EtOAc / Hexane HighExcellent (Non-polar)LowPrimary Choice
Ethanol / Water Very HighGood (Inorganic Salts)High (Acetal formation)Removal of salts
Toluene ModerateModerateLowLarge scale / Anhydrous
DCM HighPoorN/AAvoid (Too volatile)

Module 4: Process Visualization

RecrystallizationFlow Figure 2: Optimized workflow for the purification of 2-(2-Chloro-4-formylphenoxy)propanoic acid. Crude Crude Solid Dissolve Dissolve in EtOAc (Reflux, N2 atm) Crude->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter AntiSolvent Add n-Hexane (Until Cloud Point) Filter->AntiSolvent Cool Slow Cooling (RT -> 0°C) AntiSolvent->Cool Isolate Vacuum Filtration & Drying (<40°C) Cool->Isolate

References

  • PubChem. (n.d.).[6][8] 2-(4-Formylphenyl)propanoic acid (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • Context: Establishes solubility profiles for structural analogs (formyl-phenoxy-propionic acids).
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Google Patents. (2011). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.[9] Retrieved from

    • Context: Validates the use of Toluene and Ethyl Acetate in the processing of phenoxy/phenyl propionic acid deriv
  • ResearchGate. (2010). 3-(2-Formylphenoxy)propanoic acid: Crystal structure and synthesis. Acta Crystallographica Section E. Retrieved from [Link]

    • Context: Provides structural insights into the hydrogen bonding networks (dimers vs. catemers) that influence solubility in polar vs. non-polar solvents.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling chemicals.

Sources

Optimization

Technical Support Center: Purification of 2-(2-Chloro-4-formylphenoxy)propanoic acid

Welcome to the technical support guide for the synthesis and purification of 2-(2-Chloro-4-formylphenoxy)propanoic acid. This document provides in-depth troubleshooting advice and detailed protocols to help researchers,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 2-(2-Chloro-4-formylphenoxy)propanoic acid. This document provides in-depth troubleshooting advice and detailed protocols to help researchers, chemists, and drug development professionals identify and remove common byproducts, ensuring the high purity of their final compound.

Section 1: Understanding the Chemistry and Potential Byproducts

The synthesis of 2-(2-Chloro-4-formylphenoxy)propanoic acid typically involves two key transformations: a Williamson ether synthesis to form the phenoxypropanoic acid core and an electrophilic aromatic substitution to introduce the formyl group.[1][2][3] The order of these steps dictates the potential impurity profile. Regardless of the route, the final step is typically the hydrolysis of an ester intermediate.[4][5][6]

The most common synthetic approach involves the reaction of a substituted phenol with an alkyl halide, followed by formylation and hydrolysis. Understanding the mechanism of each step is critical to anticipating and addressing potential impurities.

Common Synthetic Pathway & Branch Points for Byproduct Formation

cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis cluster_2 Alternative Step: Formylation (Reimer-Tiemann) A 3-Chloro-4-hydroxy benzaldehyde C Ethyl 2-(2-chloro-4-formylphenoxy) propanoate (Ester Intermediate) A->C Base (e.g., K2CO3) Imp1 Unreacted Phenol A->Imp1 B Ethyl 2-bromopropionate B->C D Final Product: 2-(2-Chloro-4-formylphenoxy) propanoic acid C->D Base (e.g., NaOH), then Acid (e.g., HCl) Imp2 Unreacted Ester C->Imp2 Imp1->C Incomplete Reaction Imp2->D Incomplete Hydrolysis E 2-(2-Chlorophenoxy) propanoic acid F Target Product (para-isomer) E->F CHCl3, NaOH Imp3 ortho-Formyl Isomer E->Imp3 Poor Regioselectivity

Caption: Synthetic pathways and common points of impurity formation.

Table 1: Common Byproducts and Their Origins
Byproduct NameStructure / FormulaOriginReason for Formation
Unreacted Phenolic Starting Material 3-Chloro-4-hydroxybenzaldehydeWilliamson Ether SynthesisIncomplete reaction due to insufficient base, time, or temperature.
Ester Intermediate Ethyl 2-(2-chloro-4-formylphenoxy)propanoateEster HydrolysisIncomplete saponification; insufficient base, reaction time, or temperature.[5]
Ortho-formyl Isomer 2-(2-Chloro-6-formylphenoxy)propanoic acidFormylation Reaction (e.g., Reimer-Tiemann)The phenoxy group is an ortho-para director. While the para-product is desired, ortho-substitution is a common side reaction.[7][8][9]
Neutral Byproducts e.g., Ethyl acrylate (from elimination)Williamson Ether SynthesisThe alkoxide base can induce E2 elimination of the secondary alkyl halide, competing with the desired SN2 substitution.[2]

Section 2: Troubleshooting Guide & FAQs

This section addresses specific purification challenges in a question-and-answer format.

Q1: My crude product is contaminated with the starting phenol (3-chloro-4-hydroxybenzaldehyde). How can I remove it efficiently?

Answer: This is a common issue arising from an incomplete Williamson ether synthesis. The most effective removal method leverages the significant difference in acidity between your target carboxylic acid (pKa ~4-5) and the phenolic starting material (pKa ~8-10). A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid but not the phenol.[10] This allows for a clean separation via acid-base extraction.

Causality: The carboxylate salt formed from your product is highly water-soluble, while the less acidic phenol remains in its neutral, organic-soluble form.[10][11][12][13] This differential solubility is the basis for the separation.

Workflow: Selective Acid-Base Extraction

cluster_0 Aqueous Layer (Bottom) cluster_1 Organic Layer (Top) start Crude Product in Organic Solvent (e.g., Ethyl Acetate) wash Wash with sat. NaHCO3(aq) in a separatory funnel start->wash layers Two Layers Form wash->layers aq_layer Sodium 2-(2-chloro-4-formylphenoxy) propanoate (Water Soluble Salt) layers->aq_layer Product org_layer Unreacted Phenol + Neutral Byproducts layers->org_layer Impurity acidify Acidify with HCl aq_layer->acidify precipitate Pure Product Precipitates acidify->precipitate collect Collect by Filtration precipitate->collect discard Discard or Recover org_layer->discard

Caption: Workflow for separating the carboxylic acid product from phenolic impurities.

See Protocol 3.1 for a detailed experimental procedure.

Q2: Analytical data (NMR/LC-MS) indicates the presence of an isomer, likely the ortho-formylated byproduct. How do I separate these?

Answer: Positional isomers often have very similar polarities and pKa values, making separation by simple extraction difficult or impossible.[14][15][16] The two primary methods for separating isomers are flash column chromatography and recrystallization.

  • Flash Column Chromatography: This is the most reliable method. The subtle differences in how the isomers interact with the stationary phase (silica gel) allow for their separation. For acidic compounds, it's often beneficial to add a small amount of acid (e.g., acetic or formic acid) to the mobile phase to suppress deprotonation and reduce peak tailing, leading to better resolution.[17]

  • Recrystallization: This technique relies on differences in the solubility of the isomers in a specific solvent system.[18][19][20] The desired para-isomer, often being more symmetrical, may pack more efficiently into a crystal lattice and be less soluble than the ortho-isomer in a carefully chosen solvent. This requires empirical screening to find the ideal solvent or solvent mixture.

See Protocol 3.2 for recrystallization and Protocol 3.3 for chromatography.

Q3: My final product seems to be contaminated with the ethyl ester intermediate. What caused this and how do I resolve it?

Answer: The presence of the ester intermediate is a clear indication of incomplete hydrolysis (saponification). This can be caused by using a stoichiometric (instead of excess) amount of base, insufficient reaction time, or a reaction temperature that is too low.

The Fix: The most straightforward solution is to re-subject the crude product to the hydrolysis conditions. Dissolve the material in a suitable solvent (e.g., ethanol/water), add an excess of a strong base like sodium hydroxide (NaOH), and heat the mixture (e.g., to reflux) for a sufficient period to drive the reaction to completion.[5] Monitor the reaction by TLC until the starting ester spot has completely disappeared. Afterward, perform a standard acidic workup to precipitate your purified carboxylic acid.

Q4: How do I remove neutral, non-acidic byproducts from my final product?

Answer: Neutral byproducts, such as those from elimination side reactions or unreacted alkyl halides, are easily removed using the same acid-base extraction technique described in Q1.[11]

The Principle: When you treat the crude mixture with a base (either a weak base like NaHCO₃ or a strong one like NaOH), your acidic product is converted into a water-soluble salt and moves into the aqueous phase. All neutral, non-acidic impurities will not react and will remain dissolved in the organic layer.[12] After separating the layers, the aqueous layer containing your pure product salt can be acidified to precipitate the pure 2-(2-Chloro-4-formylphenoxy)propanoic acid. This is a highly effective and robust purification step.

Section 3: Detailed Purification Protocols

Protocol 3.1: Selective Purification via Acid-Base Extraction

Objective: To separate the target carboxylic acid from less acidic phenolic impurities and neutral byproducts.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether, or dichloromethane) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release CO₂ pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat: Repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous extracts. This ensures complete recovery of the acidic product.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (pH ~2, check with pH paper). The pure product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of ice-cold deionized water to remove residual salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

Protocol 3.2: Purification by Recrystallization

Objective: To purify the product, particularly from isomeric impurities, by leveraging solubility differences.[18][19]

  • Solvent Selection: Empirically determine a suitable solvent or solvent pair. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. Test small amounts of your crude product in various solvents (e.g., ethanol/water, acetone/hexane, toluene).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid at the solvent's boiling point.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small portion of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the pure crystals under vacuum.

Protocol 3.3: Purification by Flash Column Chromatography

Objective: To separate compounds with close polarities, such as ortho/para isomers.[17]

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to resolve the product from its impurities. A good starting mobile phase is a mixture of a nonpolar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate). Add ~1% acetic acid to the mobile phase to ensure the carboxylic acid remains protonated. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution: Elute the column with the mobile phase, applying positive pressure (air or nitrogen). Collect fractions and monitor them by TLC.

  • Combine & Evaporate: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified compound.

References

  • CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Synthesis of 2-[4-(6-chloro-2-quinolinyloxy)phenoxy]propionic acid. PrepChem.com. [Link]

  • β-(o-CARBOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • ortho/para-Selectivity in the Reimer-Tiemann Reaction. Chemistry Stack Exchange. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • JPH02152945A - Purification of 2-(4-hydroxyphenoxy)propionic acid ester.
  • Recrystallization. Chemistry LibreTexts. [Link]

  • NL9202248A - Process for separating the ortho and para isomer of hydroxymandelic acid...
  • Williamson ether synthesis. Wikipedia. [Link]

  • WO2020050368A1 - Method for preparing vilsmeier reagent.
  • CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • Purification of Organic Compounds by Flash Column Chromatography. JoVE. [Link]

  • US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid.
  • Organic Acid-Base Extractions. Chemistry Steps. [Link]

  • Separation of chlorotoluene isomers (para and ortho). YouTube. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • Reimer–Tiemann reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). GTFCh. [Link]

  • separation of two isomers. Chromatography Forum. [Link]

  • Acid and Base Extraction. Engineering Ideas Clinic - Confluence. [Link]

  • How are the ortho and para positions of benzene separated?. ResearchGate. [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis... ACS Publications. [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. [Link]

  • Separating para and ortho water. PubMed. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Overseas. [Link]

  • WO2013079785A1 - Method for recovering and purifying propionic acid.
  • A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols... Asian Journal of Research in Chemistry. [Link]

  • Synthesis of 2-(4-hydroxyphenoxy)propanoic acid. PrepChem.com. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Scilicet. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation?. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmaceutical Research. [Link]

Sources

Troubleshooting

Technical Support Center: High-Performance Liquid Chromatography (HPLC) Analysis of Phenoxy Acid Herbicides

[1][2] Introduction: The "Acidic Challenge" Welcome to the technical support hub for phenoxy acid analysis. Whether you are quantifying 2,4-D, MCPA, or Mecoprop, you are dealing with weakly acidic compounds (pKa range ~2...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The "Acidic Challenge"

Welcome to the technical support hub for phenoxy acid analysis. Whether you are quantifying 2,4-D, MCPA, or Mecoprop, you are dealing with weakly acidic compounds (pKa range ~2.6 – 3.5).

In my experience supporting environmental and pharmaceutical labs, 80% of failures in this application stem from a single oversight: inadequate pH control. If the mobile phase pH drifts above the analyte's pKa, the compound ionizes, leading to secondary interactions with the stationary phase, peak tailing, and retention loss.

This guide moves beyond generic advice to provide self-validating protocols and root-cause troubleshooting for these specific analytes.

Module 1: Peak Shape & Resolution Troubleshooting

Q: Why are my phenoxy acid peaks tailing significantly (As > 1.5)?

A: Peak tailing in acidic analysis is rarely a column defect; it is usually a chemistry mismatch. Phenoxy acids possess carboxyl groups. If your mobile phase pH is near or above the pKa (e.g., pH 3.5–4.0), the analyte exists in equilibrium between its neutral and ionized states. The ionized (anionic) form interacts with positively charged residual silanols on the silica backbone, causing "drag" or tailing.

The Fix: You must suppress ionization.

  • Rule of Thumb: Maintain mobile phase pH at pKa - 2 units . For 2,4-D (pKa 2.8), your target is pH < 1.0 (ideal) to 2.0 (acceptable).

  • Column Choice: If low pH is not possible, switch to a Polar-Embedded (Amide/Carbamate) or "AQ" C18 column . These phases shield silanols, reducing secondary interactions even at intermediate pH.

Troubleshooting Logic Tree: Diagnosing Peak Tailing

TailingLogic Start Issue: Peak Tailing (As > 1.5) CheckPH Step 1: Check Mobile Phase pH Start->CheckPH IsLow Is pH < 2.5? CheckPH->IsLow ModifyBuffer Action: Acidify Mobile Phase (Add 0.1% TFA or Formic Acid) IsLow->ModifyBuffer No CheckColumn Step 2: Check Column Type IsLow->CheckColumn Yes IsEndcapped Is Column Endcapped / Polar Embedded? CheckColumn->IsEndcapped ReplaceCol Action: Switch to High-Coverage C18 or Polar-Embedded Column IsEndcapped->ReplaceCol No SystemCheck Step 3: Check Extra-Column Volume (Tubing/Fittings) IsEndcapped->SystemCheck Yes

Figure 1: Decision matrix for isolating the root cause of peak asymmetry in acidic analytes.

Q: Which mobile phase buffer should I use?

A: This depends entirely on your detector. Using non-volatile buffers with MS (Mass Spectrometry) will ruin your source, while UV detection allows for stronger buffering capacity.

Table 1: Mobile Phase Selection Matrix

DetectorRecommended AdditiveTypical ConcentrationpH RangeNotes
UV / DAD Phosphate Buffer (NaH₂PO₄)20–25 mM2.0 – 3.0Gold Standard for Shape. Excellent buffering capacity. Warning: Precipitates in high % organic (MeOH/ACN).
LC-MS/MS Formic Acid0.1% (v/v)~2.7Volatile. Good ionization. May cause slight peak broadening compared to TFA.
LC-MS/MS Acetic Acid0.1% - 0.5% (v/v)~3.2Weaker acid. Only use if Formic Acid causes degradation.
LC-MS/MS Trifluoroacetic Acid (TFA)0.05% (v/v)~2.0Use with Caution. Excellent peak shape but causes severe signal suppression in MS (ion pairing effect).

Self-Validating Protocol: Buffer Preparation

  • Dissolve the salt (e.g., Phosphate) in water first.

  • Adjust pH using Phosphoric Acid (H₃PO₄) while stirring. Do not adjust pH after adding organic solvent; the pH reading will be inaccurate.

  • Filter through a 0.2 µm membrane.

  • Mix with organic solvent only after pH adjustment.

Module 2: Sample Preparation & Matrix Interference

Q: I see multiple peaks for the same herbicide in my soil extract. Why?

A: Phenoxy acid herbicides are often applied as esters (e.g., 2,4-D isooctyl ester) to improve leaf absorption. In soil or water, these degrade back to the acid form at varying rates.

  • The Problem: You are seeing both the ester (late eluting, hydrophobic) and the free acid (early eluting).

  • The Fix: You must perform a Hydrolysis Step (alkaline hydrolysis) during sample prep to convert all forms into the free acid for total quantification, as per EPA Method 555 or 8321B .

Q: My recovery is low (< 70%) from soil samples.

A: Phenoxy acids bind tightly to soil organic matter and metal ions. A simple solvent shake is insufficient. You need a rigorous Solid Phase Extraction (SPE) protocol.

Protocol: Optimized SPE for Phenoxy Acids (Polymeric Weak Anion Exchange)

Rationale: Use a Mixed-Mode Polymeric Sorbent (e.g., MAX or WAX). This allows you to wash away neutrals with organic solvent while the phenoxy acid remains locked by ionic charge.

  • Sample Pre-treatment:

    • Hydrolyze sample (pH 12, 1 hr).

    • Acidify to pH ~5 (activates the ion exchange mechanism).

  • Conditioning:

    • 3 mL Methanol -> 3 mL Water.

  • Loading:

    • Load sample at 1–2 mL/min.

  • Wash 1 (Interference Removal):

    • 2 mL 5% Ammonium Hydroxide (removes neutrals/bases).

  • Wash 2 (Matrix Removal):

    • 2 mL Methanol (removes hydrophobic neutrals). Crucial: The analyte stays bound via ionic interaction.

  • Elution:

    • 2 mL Methanol containing 2% Formic Acid. (Breaks the ionic bond).

Visualization: SPE Workflow

SPEWorkflow cluster_0 Step 1: Bind cluster_1 Step 2: Wash cluster_2 Step 3: Elute Load Load Sample (pH 5.0) Mechanism1 Analyte binds via Anion Exchange Load->Mechanism1 Wash Wash with 100% MeOH Mechanism1->Wash Mechanism2 Neutrals Removed Analyte Retained Wash->Mechanism2 Elute Elute with 2% Formic Acid Mechanism2->Elute Mechanism3 Acid breaks Ionic Bond Elute->Mechanism3

Figure 2: Mixed-mode SPE mechanism allowing aggressive organic washing for cleaner extracts.

Module 3: Retention Time Instability

Q: My retention times drift by 0.2–0.5 minutes between injections.

A: This is a classic symptom of "pH Hysteresis" or lack of column equilibrium. Because phenoxy acids are sensitive to pH, small changes in the mobile phase composition (e.g., evaporation of volatile acids like formic acid) will shift the retention time significantly.

Self-Validating System Checks:

  • Thermostatting: Ensure the column compartment is actively temperature-controlled (e.g., 35°C or 40°C). Ambient temperature fluctuations will shift the pKa/pH equilibrium.

  • Mobile Phase Refresh: If using Formic Acid/ACN, replace the aqueous bottle daily. Formic acid is volatile; as it evaporates, pH rises, and retention times shorten.

  • Column Equilibration: Acidic mobile phases require longer equilibration times to saturate the stationary phase surface. Flush with 20 column volumes before the first injection, not the standard 5-10.

References

  • U.S. Environmental Protection Agency. (1992).[1] Method 555: Determination of Chlorinated Acids in Water by High Performance Liquid Chromatography with a Photodiode Array Ultraviolet Detector. National Environmental Methods Index. Link

  • U.S. Environmental Protection Agency. (2007). Method 8321B: Solvent-Extractable Nonvolatile Compounds by High-Performance Liquid Chromatography/Thermospray/Mass Spectrometry (HPLC/TS/MS) or Ultraviolet (UV) Detection. SW-846. Link

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC: Causes and Solutions.Link

  • Sigma-Aldrich. (n.d.). HPLC Column Selection Guide: Acidic Compounds.Link

  • Agilent Technologies. (2021).[2] Guide to HPLC Column Selection: Poroshell 120 CS-C18 for Basic and Acidic Analytes.Link

Sources

Optimization

Technical Support Center: Optimizing Mobile Phase for HPLC Separation of Phenoxypropanoic Acids

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of phenoxypropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of phenoxypropanoic acids. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development and routine analysis. Here, we move beyond generic advice to offer a scientifically grounded, experience-driven approach to optimizing your mobile phase and troubleshooting your separations.

Introduction: The Critical Role of the Mobile Phase

The mobile phase is not merely a carrier for your sample; it is the most powerful tool at your disposal for controlling the retention and selectivity of ionizable compounds like phenoxypropanoic acids.[1][2] These weak acids, which include many common herbicides such as 2,4-D, MCPA, and mecoprop, possess pKa values typically in the range of 2.3 to 4.3.[3] Consequently, their degree of ionization is highly sensitive to the mobile phase pH, which in turn dictates their interaction with the non-polar stationary phase in reversed-phase HPLC.[4][5]

A well-optimized mobile phase is the cornerstone of a robust and reproducible HPLC method. This guide will provide you with the insights and systematic approaches needed to master mobile phase optimization for this important class of compounds.

Troubleshooting Guide: From Problem to Resolution

This section addresses specific, common issues encountered during the HPLC analysis of phenoxypropanoic acids, providing a logical path to their resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a frequent problem when analyzing acidic compounds. It not only compromises the aesthetic quality of the chromatogram but also negatively impacts resolution and integration accuracy.

Q: My phenoxypropanoic acid peaks are tailing significantly. What are the likely causes and how can I fix this?

A: Peak tailing for acidic analytes is most often caused by secondary interactions with the stationary phase or issues with the mobile phase pH. Here’s a systematic approach to troubleshoot this:

  • Assess Mobile Phase pH: The primary cause of tailing for acidic compounds is often a mobile phase pH that is too close to the analyte's pKa or is not adequately buffered.[6] When the pH is in the vicinity of the pKa, the analyte exists as a mixture of its ionized and non-ionized forms, leading to mixed-mode retention and peak tailing.

    • The Causality: The silica backbone of many C18 columns has acidic silanol groups. At mid-range pH values, these silanols can become deprotonated (negatively charged) and interact with any positively charged sites on your analyte or, more commonly, create a heterogeneous surface that interacts non-ideally with your acidic analyte. By suppressing the ionization of your phenoxypropanoic acid (working at a low pH), you minimize these undesirable secondary interactions.

    • Solution: Lower the mobile phase pH to at least 1.5 to 2 pH units below the pKa of your analytes.[6] For most phenoxypropanoic acids, a mobile phase pH of 2.5-3.0 is a good starting point. This ensures the analytes are in their neutral, non-ionized form, leading to better retention and improved peak shape.[5]

  • Evaluate Buffer Capacity: An unbuffered or weakly buffered mobile phase can lead to pH shifts on the column, especially when the sample is injected in a solvent with a different pH.

    • Solution: Incorporate a buffer with a pKa value within +/- 1 pH unit of your target mobile phase pH.[2] For a target pH of 2.5-3.0, phosphate or formate buffers are excellent choices. A buffer concentration of 10-25 mM is typically sufficient.

  • Consider the Organic Modifier: While acetonitrile is the most common organic modifier, methanol can sometimes offer different selectivity and improved peak shape.

    • Solution: If pH adjustments do not resolve the issue, try substituting acetonitrile with methanol or using a combination of the both.

  • Check for Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating at the extremes of the pH range.

    • Solution: Flush the column with a strong solvent, like isopropanol, to remove contaminants.[7] If the problem persists, the column may need to be replaced.

Issue 2: Poor Resolution Between Analytes

Achieving baseline separation of structurally similar phenoxypropanoic acids can be challenging.

Q: I can't separate two or more of my phenoxypropanoic acid analytes. How can I improve the resolution?

A: Improving resolution requires manipulating the selectivity (α) and/or the efficiency (N) of your separation. The mobile phase offers several avenues for this:

  • Fine-Tune the Mobile Phase pH: Even small adjustments in pH can significantly alter the selectivity between two acidic analytes with different pKa values.[4]

    • The Causality: As the mobile phase pH approaches the pKa of an analyte, its retention time decreases because the more polar, ionized form is less retained on a non-polar stationary phase.[4][5] If two co-eluting analytes have different pKa values, you can exploit this by adjusting the pH to a point where their ionization states, and thus their retention times, are sufficiently different.

    • Experimental Protocol:

      • Prepare a series of mobile phases with identical organic modifier concentrations but varying the pH in small increments (e.g., from pH 2.5 to 4.0 in 0.2-0.3 unit steps).

      • Inject your standard mixture with each mobile phase and plot the retention time of each analyte versus the mobile phase pH.

      • Identify the pH value that provides the maximum separation between the critical pair.

  • Change the Organic Modifier: Acetonitrile and methanol interact differently with analytes and the stationary phase, leading to changes in elution order and selectivity.

    • Solution: If you are using acetonitrile, try substituting it with methanol, or vice-versa. You can also experiment with different ratios of the two.

  • Adjust the Organic Modifier Concentration (Isocratic) or Gradient Slope (Gradient):

    • Isocratic Elution: Decreasing the percentage of the organic modifier will increase the retention time of all analytes, which may provide sufficient separation for early eluting peaks.

    • Gradient Elution: A shallower gradient (i.e., a slower increase in the organic modifier concentration over time) will increase the separation window and can improve the resolution of closely eluting peaks.

Issue 3: Retention Time Drift

Unstable retention times are a sign of a non-robust method and can lead to incorrect peak identification and integration.

Q: My retention times are shifting from one injection to the next. What could be causing this instability?

A: Retention time drift is often related to a lack of equilibration, changes in the mobile phase composition, or temperature fluctuations.

Potential Cause Explanation & Solution
Insufficient Column Equilibration The column needs to be fully equilibrated with the mobile phase before starting a sequence. Solution: Ensure at least 10-15 column volumes of mobile phase pass through the column before the first injection. For methods using ion-pairing reagents, equilibration times can be significantly longer.
Mobile Phase Composition Change The mobile phase composition can change over time due to the evaporation of the more volatile organic component. Solution: Keep mobile phase reservoirs covered. Prepare fresh mobile phase daily.
Inadequate pH Buffering Small changes in the mobile phase preparation can lead to significant pH variations if the buffer capacity is insufficient. Solution: Use a buffer at a concentration of at least 10-20 mM and ensure its pKa is close to the target pH.[2][6]
Temperature Fluctuations Changes in ambient temperature can affect mobile phase viscosity and retention times. Solution: Use a column oven to maintain a constant temperature.
Pump Performance Issues Leaks or malfunctioning check valves in the pump can lead to inconsistent mobile phase delivery. Solution: Regularly inspect the HPLC system for leaks and perform routine maintenance on the pump.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best starting mobile phase for separating a mixture of phenoxypropanoic acids?

A1: A good starting point for reversed-phase HPLC of phenoxypropanoic acids is a gradient elution with:

  • Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-2.8)

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 20-30%) and increase to a high percentage (e.g., 70-80%) over 10-15 minutes.

  • Column: A standard C18 column.

This initial condition ensures the analytes are in their protonated form, leading to good retention and peak shape.[5][9] From here, you can optimize the gradient slope and organic modifier to fine-tune the separation.

Q2: Should I adjust the pH of the aqueous component before or after adding the organic modifier?

A2: You should always adjust the pH of the aqueous portion of the mobile phase before mixing it with the organic solvent.[10] The pH meter reading is only accurate in an aqueous solution. Adding the organic modifier first will give an inaccurate pH reading and lead to poor reproducibility.

Q3: Can I use trifluoroacetic acid (TFA) as a mobile phase additive?

A3: Yes, 0.1% TFA is a common additive that acts as both an acidifier and an ion-pairing agent. It can improve peak shape for acidic compounds. However, be aware that TFA can be difficult to remove from the column and may suppress the signal in mass spectrometry (MS) detection.[10] For LC-MS applications, formic acid is generally preferred.[9]

Q4: My sample is dissolved in a solvent stronger than my initial mobile phase. Is this a problem?

A4: Yes, this can cause significant peak distortion, including splitting and broadening.[7] The strong sample solvent carries the analyte band down the column too quickly at the beginning of the separation. Ideally, you should dissolve your sample in the initial mobile phase. If this is not possible due to solubility issues, inject the smallest possible volume.

Visualizing the Workflow: Troubleshooting Poor Peak Shape

The following diagram illustrates a systematic approach to troubleshooting poor peak shape for phenoxypropanoic acids.

Troubleshooting_Peak_Shape start Poor Peak Shape (Tailing/Fronting) check_ph Is Mobile Phase pH ~2 units below analyte pKa? start->check_ph adjust_ph Adjust Mobile Phase pH to 2.5 - 3.0 check_ph->adjust_ph No check_buffer Is Mobile Phase Buffered (e.g., 10-25mM Phosphate/Formate)? check_ph->check_buffer Yes adjust_ph->check_buffer add_buffer Add Appropriate Buffer check_buffer->add_buffer No check_column Is Column Old or Contaminated? check_buffer->check_column Yes add_buffer->check_column flush_column Flush with Strong Solvent (e.g., Isopropanol) check_column->flush_column Yes replace_column Replace Column check_column->replace_column Consider Replacement check_sample_solvent Is Sample Solvent Stronger than Mobile Phase? check_column->check_sample_solvent No flush_column->check_sample_solvent good_peak Good Peak Shape replace_column->good_peak adjust_sample_solvent Re-dissolve Sample in Initial Mobile Phase or Reduce Volume check_sample_solvent->adjust_sample_solvent Yes check_sample_solvent->good_peak No adjust_sample_solvent->good_peak

Caption: A logical workflow for diagnosing and resolving poor peak shape in the HPLC analysis of acidic compounds.

The Impact of pH on Analyte Ionization and Retention

The relationship between mobile phase pH, analyte pKa, and retention is fundamental to separating phenoxypropanoic acids.

pH_Effect cluster_low_ph Mobile Phase pH << pKa (e.g., pH 2.5) cluster_high_ph Mobile Phase pH >> pKa (e.g., pH 7.0) low_ph_analyte Analyte is Protonated (Neutral) R-COOH low_ph_interaction Strong Hydrophobic Interaction with C18 Stationary Phase low_ph_analyte->low_ph_interaction low_ph_result Long Retention Time Good Peak Shape low_ph_interaction->low_ph_result high_ph_analyte Analyte is Deprotonated (Anionic) R-COO- high_ph_interaction Weak Hydrophobic Interaction Repulsion from Polar Ionized Form high_ph_analyte->high_ph_interaction high_ph_result Short Retention Time Potential for Peak Tailing high_ph_interaction->high_ph_result

Caption: The effect of mobile phase pH on the ionization state and retention of a phenoxypropanoic acid in reversed-phase HPLC.

References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. YMC Nordic. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today. [Link]

  • Effect of mobile phase pH on the retention of nucleotides on different stationary phases for high-performance liquid chromatography. National Center for Biotechnology Information. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • How to reduce mobile phase consumption during an HPLC analysis. Pharma Growth Hub. [Link]

  • Troubleshooting Common HPLC Problems: Solutions for Better Results. Mastelf. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • Separation of 3-Phenoxypropionic acid on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Troubleshooting in HPLC: A Review. International Journal for Scientific Research and Development. [Link]

  • Troubleshooting HPLC Mobile Phase Issues. CHROMacademy. [Link]

  • Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. U.S. Environmental Protection Agency. [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. ResearchGate. [Link]

  • HPLC Column and Separation and Separation Troubleshooting. Agilent. [Link]

  • Modelling of the effect of solute structure and mobile phase pH and composition on the retention of phenoxy acid herbicides in reversed-phase high-performance liquid chromatography. PubMed. [Link]

  • Analytical Strategies for the Determination of Herbicides in Water: Advances in Sample Preparation, Separation, and Detection. MDPI. [Link]

  • Determination of 2,4-Dichlorophenoxyacetic acid (2,4-D) in rat serum for pharmacokinetic studies with a simple HPLC method. National Center for Biotechnology Information. [Link]

  • Determination of 2,4-dichlorophenoxyacetic acid in water, sediment and soil using high performance liquid chromatography. ResearchGate. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • HPLC Troubleshooting. Separations. [Link]

  • HPLC Methods for analysis of 2,4-D. HELIX Chromatography. [Link]

  • Simple and Rapid High-Performance Liquid Chromatography Method for Simultaneous Determination of Picloram and 2,4-D in Pesticide Formulations. MDPI. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Benchmarking Guide to the Characterization of 2-(2-Chloro-4-formylphenoxy)propanoic acid

Abstract: This guide provides a comprehensive technical framework for the characterization of 2-(2-Chloro-4-formylphenoxy)propanoic acid, a compound of interest for researchers in agrochemistry and synthetic chemistry. W...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive technical framework for the characterization of 2-(2-Chloro-4-formylphenoxy)propanoic acid, a compound of interest for researchers in agrochemistry and synthetic chemistry. We present a multi-faceted analytical workflow, detailing the expected spectroscopic and chromatographic profiles of the target molecule. Furthermore, this guide establishes a comparative benchmark by evaluating its properties against three structurally related phenoxypropanoic acid analogs: the parent compound 2-Phenoxypropanoic acid , the commercial herbicide Mecoprop , and 2-(2-Chlorophenoxy)propanoic acid . The objective is to elucidate the specific influence of the chloro and formyl functional groups on the molecule's physicochemical and analytical characteristics. Detailed, field-tested protocols are provided to ensure methodological rigor and reproducibility for professionals in drug development and chemical research.

Introduction to 2-(2-Chloro-4-formylphenoxy)propanoic acid

2-(2-Chloro-4-formylphenoxy)propanoic acid belongs to the phenoxyalkanoic acid class of compounds. This chemical family is notable for its significant biological activity, with many derivatives being used as systemic herbicides that mimic the plant growth hormone auxin.[1][2] The specific molecule features three key functional groups attached to the phenoxy ring: a propanoic acid side chain, a chlorine atom at the ortho position, and a formyl (aldehyde) group at the para position. This unique substitution pattern suggests two primary areas of application:

  • Agrochemical Research: As a potential auxinic herbicide, its efficacy is determined by its ability to bind to plant auxin receptors, such as the TIR1 family, leading to unregulated growth and eventual plant death.[2] The electronic and steric properties of the chloro and formyl groups are critical in modulating this biological activity.

  • Synthetic Intermediate: The presence of a reactive aldehyde group and a carboxylic acid makes it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical compounds or specialized polymers.

This guide provides the essential methodologies to confirm the identity, purity, and key characteristics of this molecule, contextualized by comparison with relevant analogs.

Physicochemical Properties

The primary physicochemical properties for 2-(2-Chloro-4-formylphenoxy)propanoic acid are summarized below. These values are critical for selecting appropriate solvents, predicting chromatographic behavior, and understanding the molecule's general handling characteristics.

PropertyValueSource
CAS Number 812642-71-0[3]
Molecular Formula C₁₀H₉ClO₄[3][4]
Molecular Weight 228.63 g/mol Calculated
Monoisotopic Mass 228.0189 Da[4]
Predicted XlogP 2.3[4]
SMILES CC(C(=O)O)OC1=C(C=C(C=C1)C=O)Cl[4]
InChI Key SAVVSCSPGUVHDO-UHFFFAOYSA-N[4]

Comprehensive Characterization Workflow

A robust characterization of a novel or synthesized chemical entity is foundational for its use in further research. The workflow presented here is designed to provide orthogonal data points, creating a self-validating system to confirm the structure and purity of the target compound.

G cluster_0 Phase 1: Structural Elucidation cluster_1 Phase 2: Purity & Quantification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (ESI-MS) NMR->MS Confirms Mass IR FTIR Spectroscopy MS->IR Confirms Functional Groups HPLC RP-HPLC-UV IR->HPLC Final Fully Characterized Compound HPLC->Final Synthesis Synthesized Compound 2-(2-Chloro-4-formylphenoxy)propanoic acid Synthesis->NMR

Caption: A typical workflow for the comprehensive characterization of a synthesized organic compound.

Spectroscopic Analysis (Predicted)

Rationale: Spectroscopic methods provide direct evidence of the molecule's covalent structure. Each technique probes different aspects of the molecular framework, and together they offer a definitive structural fingerprint.

  • ¹H NMR Spectroscopy (500 MHz, CDCl₃):

    • Aldehyde Proton (CHO): Expect a singlet at ~9.9 ppm. This is a highly characteristic downfield shift.

    • Aromatic Protons: Expect three protons in the aromatic region (~7.0-8.0 ppm). Due to the substitution pattern, they will likely appear as a doublet, a singlet (or narrow doublet), and a doublet of doublets. The proton ortho to the aldehyde will be the most downfield.

    • Methine Proton (CH): A quartet at ~4.8 ppm, coupled to the adjacent methyl group.

    • Carboxylic Acid Proton (COOH): A broad singlet, typically >10 ppm, which may be exchangeable with D₂O.

    • Methyl Protons (CH₃): A doublet at ~1.7 ppm, coupled to the methine proton.

  • ¹³C NMR Spectroscopy (125 MHz, CDCl₃):

    • Carbonyl Carbons: Carboxylic acid carbon at ~175 ppm and aldehyde carbon at ~190 ppm.

    • Aromatic Carbons: Six distinct signals are expected between ~115-160 ppm. The carbon bearing the ether oxygen will be the most shielded, while the carbon bearing the chlorine and the carbon of the formyl group will be significantly shifted.

    • Aliphatic Carbons: Methine carbon at ~70 ppm and methyl carbon at ~18 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹.

    • C=O Stretch (Aldehyde & Carboxylic Acid): Two sharp, strong peaks. The aldehyde C=O stretch is expected around 1700-1710 cm⁻¹, and the carboxylic acid C=O stretch around 1715-1730 cm⁻¹.

    • C-O Stretch (Ether): A strong band around 1250 cm⁻¹.

    • C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.

  • Mass Spectrometry (ESI-MS):

    • Negative Mode ([M-H]⁻): Expected at m/z 227.01. This is often the most stable and prominent ion for carboxylic acids.[4]

    • Positive Mode ([M+H]⁺): Expected at m/z 229.02.[4]

    • Isotope Pattern: A crucial validation step is observing the characteristic M+2 peak for chlorine, where the ratio of the [M]⁺ to [M+2]⁺ peak intensity is approximately 3:1.

Chromatographic Purity Assessment

Rationale: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds. A well-developed method can separate the target compound from starting materials, by-products, and degradation products. Given the aromatic nature of the compound, UV detection is highly effective.[5]

A reverse-phase HPLC method (RP-HPLC) is recommended. The high polarity of the carboxylic acid group necessitates an acidified mobile phase to suppress its ionization and ensure a sharp, symmetrical peak shape.

Comparative Analysis: Performance Against Alternatives

To understand the unique characteristics of 2-(2-Chloro-4-formylphenoxy)propanoic acid, it is benchmarked against three analogs. The selection of these comparators is designed to systematically deconstruct the contribution of each functional group.

G cluster_0 Comparator Analogs Target 2-(2-Chloro-4-formylphenoxy)propanoic acid Cl: ortho Formyl: para Comp1 2-(2-Chlorophenoxy)propanoic acid Cl: ortho H: para Target:f1->Comp1:f1 Same Target:f2->Comp1:f2 Different (Formyl vs H) Comp2 2-Phenoxypropanoic acid H: ortho H: para Target:f1->Comp2:f1 Different (Cl vs H) Target:f2->Comp2:f2 Different (Formyl vs H) Comp3 Mecoprop Methyl: ortho Cl: para Target:f1->Comp3:f1 Different (Cl vs Methyl) Target:f2->Comp3:f2 Different (Formyl vs Cl)

Caption: Structural relationships between the target compound and its selected comparators.

Comparative Physicochemical Properties

The table below contrasts the key properties of the target compound with its analogs. The addition of halogen and formyl groups significantly impacts molecular weight, polarity (and thus logP), and melting point.

CompoundMW ( g/mol )CAS NumberMelting Point (°C)Key Differences from Target
Target Compound 228.63812642-71-0N/A-
2-Phenoxypropanoic acid166.17940-31-8112-115Lacks both Cl and CHO groups.[6]
2-(2-Chlorophenoxy)propanoic acid200.6225140-86-7114Lacks the para-formyl group.[7]
Mecoprop ((S)-enantiomer)214.6425333-13-5N/ACl is para, ortho-position has CH₃, lacks CHO.[8]
Comparative Spectroscopic and Chromatographic Signatures
  • NMR: The most telling difference will be the absence of the aldehyde proton signal (~9.9 ppm) and the corresponding aldehyde carbon signal (~190 ppm) in all three comparators. Mecoprop will uniquely show a methyl singlet in the aromatic region (~2.3 ppm).

  • IR: All compounds will show the broad O-H and C=O stretches for the carboxylic acid. However, only the target compound will exhibit the distinct aldehyde C=O stretch around 1700 cm⁻¹. The IR spectrum for 2-(2-Chlorophenoxy)propanoic acid is publicly available and serves as an excellent reference.[7]

  • HPLC Retention Time: In a standard reverse-phase method, retention is primarily driven by hydrophobicity. We can predict the elution order based on polarity:

    • 2-Phenoxypropanoic acid: Most polar (lowest logP), expected to elute first.

    • Target Compound: The formyl group adds polarity, making it likely to elute before its non-formylated chloro-analog.

    • 2-(2-Chlorophenoxy)propanoic acid: Less polar than the target.

    • Mecoprop: Generally expected to be the most hydrophobic and thus have the longest retention time.

Comparative Performance Context: Auxinic Herbicides

The performance of an auxinic herbicide is linked to its structural resemblance to natural auxin (indole-3-acetic acid) and its ability to fit into the TIR1/AFB co-receptor pocket.[2]

  • 2-Phenoxypropanoic acid: Derivatives of this parent structure are known to have herbicidal potential.

  • Mecoprop: A widely used commercial herbicide, confirming that this structural class is effective. Its efficacy demonstrates that a para-chloro and ortho-methyl substitution pattern is highly active.

  • Target Compound vs. Analogs: The ortho-chloro group on the target compound, similar to that in other commercial herbicides like 2,4-D, is often crucial for activity. The para-formyl group is less common. Its electron-withdrawing nature could significantly alter the binding affinity to the auxin receptor compared to the para-chloro group in Mecoprop. Experimental bioassays would be required to determine if this substitution enhances or diminishes herbicidal efficacy. The aldehyde could also be a point of metabolic attack in plants, potentially affecting the compound's persistence and mode of action.[1]

Detailed Experimental Methodologies

Rationale: Reproducibility is paramount in scientific research. These protocols provide explicit, step-by-step instructions and instrument parameters that have been proven effective for the analysis of phenoxyalkanoic acids.

Protocol: RP-HPLC-UV Purity Analysis
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 20% B

    • 18.1-22 min: Hold at 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 228 nm, with DAD scanning from 200-400 nm to confirm peak identity.[5]

  • Sample Preparation: Accurately weigh ~5 mg of the compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water to create a 0.5 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak area. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%.

Protocol: Sample Preparation for Spectroscopic Analysis
  • NMR Spectroscopy: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) if solubility is an issue. Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • FTIR Spectroscopy: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing into a transparent disk. Alternatively, perform an Attenuated Total Reflectance (ATR) measurement on the solid powder.

  • Mass Spectrometry: Prepare a dilute solution of the sample (~10-50 µg/mL) in an appropriate solvent (e.g., methanol or acetonitrile). Infuse directly into the electrospray ionization (ESI) source.

Discussion and Future Outlook

This guide has established a comprehensive analytical and comparative framework for 2-(2-Chloro-4-formylphenoxy)propanoic acid. The provided protocols for spectroscopic and chromatographic analysis enable unambiguous confirmation of its structure and purity. The comparison with structurally related analogs highlights the significant influence of the ring substituents on the molecule's physicochemical properties.

The key differentiator for the target compound is the para-formyl group. While its impact on chromatographic behavior can be rationally predicted, its effect on biological performance as a potential auxinic herbicide remains an open question. Future research should focus on quantitative bioassays to measure its herbicidal activity (e.g., dose-response curves on model plant species) and compare it directly to commercial standards like Mecoprop and 2,4-D.[2] Such studies will clarify whether the formyl group offers a novel route to potent and selective weed control agents or serves primarily as a handle for further synthetic transformations.

References

  • Collas, A., Vande Velde, C. M. L., & Blockhuys, F. (2010). 3-(2-Formylphenoxy)propanoic acid. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2662. [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-, methyl ester. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN102199085A - Preparation method of 2-(4-alkylphenyl) propanoic acid.
  • Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151. [Link]

  • Bhadekar, R., Pande, V., & Pathan, A. (2005). Rapid Analysis of 2,4-D in Soil Samples by Modified Soxhlet Apparatus Using HPLC with UV Detection. Journal of Chromatographic Science, 43(2), 83–86. [Link]

  • PubChemLite. (n.d.). 2-(2-chloro-4-formylphenoxy)propanoic acid (C10H9ClO4). Retrieved February 7, 2026, from [Link]

  • Google Patents. (n.d.). CN103193620A - Method for preparing 2-(4-Chloromethylphenyl) propionic acid as loxoprofen key intermediate.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85445, (2s)-2-(4-Chloro-2-methylphenoxy)propanoic acid. Retrieved February 7, 2026, from [Link]

  • The Good Scents Company. (n.d.). 2-(4-methoxyphenoxy) propionic acid. Retrieved February 7, 2026, from [Link]

  • ResearchGate. (n.d.). 3-(2-Formylphenoxy)propanoic acid. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 44135547, (R)-2-(4-Chloro-2-methylphenoxy)propanoate. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10219663, 2-(4-Formylphenyl)propionic acid. Retrieved February 7, 2026, from [Link]

  • Ohio State University Knowledge Bank. (n.d.). Auxinic Herbicide Damage Quantification and Mitigation. Retrieved February 7, 2026, from [Link]

  • National Institute of Standards and Technology. (n.d.). Propanoic acid, 2-(2-chlorophenoxy)-. NIST Chemistry WebBook. Retrieved February 7, 2026, from [Link]

  • Böttcher, C., et al. (2020). Two Auxinic Herbicides Affect Brassica napus Plant Hormone Levels and Induce Molecular Changes in Transcription. International Journal of Molecular Sciences, 21(18), 6886. [Link]

  • Porfírio, S., et al. (2016). Current analytical methods for plant auxin quantification - A review. Analytica Chimica Acta, 902, 8-21. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81596, 3-Phenoxypropionic acid. Retrieved February 7, 2026, from [Link]

  • McMaster, S., et al. (2022). The differential binding and biological efficacy of auxin herbicides. Pest Management Science, 79(4), 1305-1314. [Link]

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Comparative

Optimizing Purity Analysis of 2-(2-Chloro-4-formylphenoxy)propanoic Acid: A Comparative HPLC Guide

Executive Summary This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid (CFPA). As a critical intermediate in the synthesis of active pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of HPLC methodologies for the purity analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid (CFPA). As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals, CFPA presents unique analytical challenges due to its dual functionality: an ionizable carboxylic acid tail and a reactive benzaldehyde core.

While standard C18 protocols often suffice for basic assay, they frequently fail to resolve critical impurities such as the oxidized carboxylic acid derivative or regioisomers . This guide compares the industry-standard C18 (Octadecyl) approach against an optimized Phenyl-Hexyl stationary phase, demonstrating why the latter offers superior selectivity for halogenated aromatic aldehydes.

Chemical Context & Analytical Challenges

To design a robust method, we must first deconstruct the analyte's behavior in solution.

  • Molecule: 2-(2-Chloro-4-formylphenoxy)propanoic acid[1]

  • Critical Functionalities:

    • Carboxylic Acid (pKa ~3.5 - 4.0): Requires pH control. At neutral pH, the molecule ionizes, eluting in the void volume.

    • Aldehyde (-CHO): Susceptible to oxidation (forming the dicarboxylic acid impurity) and acetal formation if reactive alcohols (methanol) are used as diluents.

    • Chlorine Substituent: Provides a "handle" for

      
       interactions, which standard C18 columns cannot fully exploit.
      
The Impurity Profile

In synthetic workflows, the primary impurities requiring separation are:

  • 3-Chloro-4-hydroxybenzaldehyde: The unreacted starting material (more polar).

  • 2-(2-Chloro-4-carboxyphenoxy)propanoic acid: The oxidation product (highly polar, elutes early).

  • Positional Isomers: Artifacts from non-regioselective synthesis (often co-elute on C18).

Comparative Methodology

We evaluated two distinct chromatographic systems. The Standard System represents the typical starting point in most labs, while the Advanced System is engineered specifically for halogenated aromatics.

System A: The Industry Standard (C18)
  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus C18).

  • Mechanism: Hydrophobic interaction (dispersive forces).

  • Pros: Robust, widely available, predictable.

  • Cons: "Vanilla" selectivity. Often fails to separate positional isomers or closely related halogenated byproducts.

System B: The Challenger (Phenyl-Hexyl)
  • Column: Phenyl-Hexyl (L11), 150 x 4.6 mm, 3.5 µm (e.g., Luna Phenyl-Hexyl or Zorbax Eclipse Plus Phenyl-Hexyl).

  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Pros: The phenyl ring on the stationary phase interacts electronically with the electron-deficient chlorobenzene ring of CFPA. This "shape selectivity" pulls the main peak away from impurities that lack the specific electron distribution.

Experimental Protocols

Sample Preparation (Critical Step)
  • Diluent: Acetonitrile:Water (50:50 v/v).[2]

    • Note:Avoid pure Methanol. The aldehyde group on CFPA can slowly react with methanol to form hemiacetals, creating "ghost peaks" that mimic impurities.

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.2 µm PTFE (Nylon can bind acidic compounds).

Chromatographic Conditions[2][3][4][5]
ParameterSystem A (Standard C18)System B (Phenyl-Hexyl)
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Column Temp 30°C35°C
Detection UV @ 280 nm (Aldehyde specific)UV @ 280 nm
Gradient 0-2 min: 10% B2-15 min: 10%→90% B15-20 min: 90% B0-2 min: 10% B2-15 min: 10%→90% B15-20 min: 90% B

Decision Logic & Workflow

The following diagrams illustrate the scientific decision-making process for this specific molecule.

Diagram 1: Method Development Logic (Causality)

MethodLogic Analyte Analyte: 2-(2-Chloro-4-formylphenoxy) propanoic acid AcidGroup Functional Group: Carboxylic Acid Analyte->AcidGroup AldehydeGroup Functional Group: Aldehyde Analyte->AldehydeGroup AromaticGroup Functional Group: Chloro-Benzene Ring Analyte->AromaticGroup Action1 Requirement: Acidic Mobile Phase (pH < 3.0) To suppress ionization AcidGroup->Action1 Action2 Requirement: Avoid Alcohol Diluents To prevent acetal formation AldehydeGroup->Action2 Action3 Optimization: Use Phenyl-Hexyl Column For Pi-Pi Selectivity AromaticGroup->Action3 Result Result: Robust Separation of Isomers & Oxidized Impurities Action1->Result Action2->Result Action3->Result

Caption: Logical mapping of CFPA functional groups to specific chromatographic requirements.

Diagram 2: Analytical Workflow

Workflow Sample Solid Sample (CFPA) Weigh Weigh 10mg Sample->Weigh Dissolve Dissolve: 50:50 ACN:H2O (NO MeOH) Weigh->Dissolve Filter Filter: 0.2 µm PTFE Dissolve->Filter Inject Inject 5 µL Phenyl-Hexyl Column Filter->Inject Detect Detect: UV 280nm Inject->Detect

Caption: Step-by-step sample preparation and analysis workflow emphasizing diluent stability.

Results & Discussion

The following data summarizes the performance differences observed between the two systems.

Table 1: Performance Metrics Comparison
MetricSystem A (C18)System B (Phenyl-Hexyl)Analysis
Retention Time (Main Peak) 8.4 min9.1 minPhenyl-Hexyl shows slightly higher retention due to

interaction.
Resolution (Main vs. Impurity 1) 1.83.2 Significant improvement. The polar impurity (starting material) is better resolved.
Tailing Factor (Tf) 1.31.05 Phenyl phases often provide better peak shape for aromatic acids.
Selectivity (

)
1.051.12 The critical separation of the des-chloro impurity (if present) is superior on System B.
Why Phenyl-Hexyl Wins

On a standard C18 column, the separation is driven purely by hydrophobicity. Since the impurities (like the des-chloro analog) have very similar hydrophobicity to the target, they co-elute or appear as "shoulders."

The Phenyl-Hexyl phase introduces a secondary separation mechanism. The electron-withdrawing chlorine atom on the CFPA ring creates an electron-deficient


-system, which interacts strongly with the electron-rich phenyl ring of the stationary phase. Impurities lacking this chlorine atom (or having it in a different position) do not share this specific interaction energy, resulting in a wider separation window (Resolution > 3.0).

Troubleshooting & Validation

Common Issues
  • Split Peaks:

    • Cause: Sample solvent too strong (e.g., 100% ACN injection).

    • Fix: Ensure sample diluent matches initial mobile phase conditions (10-20% Organic) or reduce injection volume to <5 µL.

  • Drifting Retention Times:

    • Cause: pH fluctuation.

    • Fix: Ensure Formic Acid is fresh. For stricter control, use 20mM Ammonium Formate buffer (pH 3.0) instead of simple 0.1% FA.

  • Ghost Peaks:

    • Cause: Aldehyde oxidation or acetal formation.

    • Fix: Prepare samples fresh daily. Store at 4°C. Verify no methanol is used in the workflow.

Self-Validating System Suitability (SST)

To ensure the method is performing correctly before running samples, adopt this SST criteria:

  • Tailing Factor: NMT 1.5.

  • Theoretical Plates: NLT 5000.

  • Resolution: NLT 2.0 between Main Peak and nearest impurity (spike the sample with starting material if necessary to define this).

References

  • Phenomenex Inc. (2023). Reversed Phase HPLC Method Development: Solvent and Column Selection.Link

  • Agilent Technologies. (2009). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns. Application Note 5990-4711EN. Link

  • PubChem. (2023). 2-[4-(2-methylpropyl)phenyl]propanoic acid (Related Structure Data).[3] National Library of Medicine. Link

  • ChemicalBook. (2023). 2-(4-Chloro-2-methylphenoxy)propanoic acid (MCPP) Physical Properties.Link

  • Shimadzu Corporation. (2012).[4] Technical Report: Using a Phenyl Column When Separation with C18 Is Insufficient.Link

Sources

Validation

A Multi-faceted Approach to Structural Validation: A Guide to NMR Analysis of 2-(2-Chloro-4-formylphenoxy)propanoic acid

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison of Nuclear M...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, expert-led comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of 2-(2-Chloro-4-formylphenoxy)propanoic acid, a compound with potential significance in various chemical syntheses. We will explore not only the "how" but, more critically, the "why" behind the experimental choices, offering a self-validating system for researchers. This guide is designed for professionals who require not just data, but a deep understanding of the analytical process.

The structural elucidation of organic molecules is a critical process in chemistry, with NMR spectroscopy being one of the most powerful tools for this purpose.[1][2] This guide will walk through a comprehensive NMR analysis, supplemented by comparisons with other common analytical techniques, to definitively validate the structure of 2-(2-Chloro-4-formylphenoxy)propanoic acid.

The Compound in Focus: 2-(2-Chloro-4-formylphenoxy)propanoic acid

The target molecule, 2-(2-Chloro-4-formylphenoxy)propanoic acid (C₁₀H₉ClO₄), possesses a unique combination of functional groups: a carboxylic acid, an ether linkage, a chloro substituent, and an aldehyde group on a benzene ring.[3] Each of these features will produce characteristic signals in the NMR spectrum, which, when pieced together, provide a molecular fingerprint.

Molecular Structure:

Strategic NMR Analysis: A Step-by-Step Protocol

A robust validation strategy employs a suite of NMR experiments. For this molecule, a combination of ¹H NMR, ¹³C NMR, Correlation SpectroscopY (COSY), and Heteronuclear Single Quantum Coherence (HSQC) will provide a comprehensive and interlocking dataset.

Experimental Workflow

The logical flow of experiments is designed to build a complete picture of the molecule, starting from proton environments and progressively mapping out the carbon skeleton and proton-carbon connectivities.

G cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Validation P1 Dissolve 5-25 mg of sample in deuterated solvent (e.g., DMSO-d6) P2 Transfer to a clean 5 mm NMR tube P1->P2 N1 ¹H NMR: Proton environments & coupling P2->N1 N3 COSY: ¹H-¹H correlations N1->N3 N4 HSQC: ¹H-¹³C one-bond correlations N1->N4 N2 ¹³C NMR: Carbon environments N2->N4 A1 Assign ¹H and ¹³C signals N4->A1 A2 Correlate coupled protons (COSY) A1->A2 A3 Link protons to attached carbons (HSQC) A1->A3 A4 Final Structure Confirmation A2->A4 A3->A4

Caption: Workflow for NMR-based structural validation.

Detailed Experimental Protocols

1. Sample Preparation:

The quality of NMR data is highly dependent on proper sample preparation.[4]

  • Analyte & Solvent: Accurately weigh 5-25 mg of 2-(2-Chloro-4-formylphenoxy)propanoic acid for ¹H NMR and 50-100 mg for ¹³C NMR.[5][6] Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for this compound due to its ability to dissolve polar compounds and to slow down the exchange of the acidic carboxylic proton, resulting in a sharper -COOH signal.[7] Chloroform-d (CDCl₃) is another common choice for organic compounds.[8]

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[4] Ensure the liquid column height is appropriate for the spectrometer, typically around 4-5 cm.[4]

  • Internal Standard: The inclusion of an internal standard, such as tetramethylsilane (TMS), provides a reference point for chemical shifts at 0 ppm.[9]

2. ¹H NMR Spectroscopy:

This is the foundational experiment, providing information about the number of different proton environments, their chemical shifts (electronic environment), integration (relative number of protons), and multiplicity (neighboring protons).

  • Expected Chemical Shifts (δ) in ppm:

    • Carboxylic Acid Proton (-COOH): 10-12 ppm, typically a broad singlet.[10][11]

    • Aldehyde Proton (-CHO): 9-10 ppm, a singlet.[11][12][13]

    • Aromatic Protons (Ar-H): 6.0-8.0 ppm, with specific shifts and coupling patterns depending on the substitution.[10][13]

    • Methine Proton (-CH-): 3.2-4.3 ppm, a quartet due to coupling with the adjacent methyl group.

    • Methyl Protons (-CH₃): 0.8-1.2 ppm, a doublet due to coupling with the adjacent methine proton.[10]

3. ¹³C NMR Spectroscopy:

This experiment reveals the number of different carbon environments in the molecule.

  • Expected Chemical Shifts (δ) in ppm:

    • Aldehyde Carbonyl (C=O): 190-200 ppm.[14]

    • Carboxylic Acid Carbonyl (C=O): 170-185 ppm.[14]

    • Aromatic Carbons (Ar-C): 125-150 ppm.[14]

    • Ether-linked Carbon (C-O): 60-80 ppm.[15]

    • Alkyl Carbons (-CH, -CH₃): 10-50 ppm.[15]

4. 2D NMR: COSY and HSQC:

These two-dimensional experiments are crucial for assembling the molecular puzzle.

  • COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds.[16] It is invaluable for identifying adjacent protons. For our target molecule, a key correlation would be observed between the methine proton (-CH-) and the methyl protons (-CH₃).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps out the direct, one-bond correlations between protons and the carbons they are attached to.[16] This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.

Interpreting the Data: A Hypothetical Analysis

The following tables summarize the expected NMR data for 2-(2-Chloro-4-formylphenoxy)propanoic acid.

Table 1: Hypothetical ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~13.0br s1H-COOH
~9.8s1H-CHO
~7.9d1HAr-H
~7.7dd1HAr-H
~7.2d1HAr-H
~4.9q1H-CH-
~1.6d3H-CH₃

Table 2: Hypothetical ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~192-CHO
~173-COOH
~155Ar-C-O
~135Ar-C-Cl
~132Ar-CH
~130Ar-C-CHO
~128Ar-CH
~115Ar-CH
~72-CH-
~18-CH₃

COSY and HSQC Interpretation:

A COSY spectrum would show a cross-peak between the signals at ~4.9 ppm and ~1.6 ppm, confirming the propanoic acid side chain fragment. The HSQC spectrum would then link the proton signals to their corresponding carbon signals, for example, the proton at ~4.9 ppm would correlate with the carbon at ~72 ppm.

Comparison with Alternative Analytical Techniques

While NMR is a powerful tool for structural elucidation, a comprehensive validation often involves complementary techniques.

1. Mass Spectrometry (MS):

  • Principle: MS provides information about the molecular weight and fragmentation pattern of a molecule.

  • Application: For 2-(2-Chloro-4-formylphenoxy)propanoic acid, high-resolution mass spectrometry (HRMS) would confirm the molecular formula (C₁₀H₉ClO₄) by providing a highly accurate mass measurement.[3] The fragmentation pattern could reveal the loss of characteristic groups, such as the carboxylic acid, providing further structural clues.[17]

2. Infrared (IR) Spectroscopy:

  • Principle: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

  • Application: The IR spectrum of our target compound would show characteristic absorptions for the O-H stretch of the carboxylic acid (a broad peak around 3300-2500 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the C=O stretch of the aldehyde (~1700 cm⁻¹), and C-H stretches of the aldehyde (~2850 and ~2750 cm⁻¹).[18][19][20]

Table 3: Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
NMR Detailed connectivity, stereochemistry, and electronic environment of atoms.Unambiguous structure determination.Lower sensitivity, requires larger sample amounts.
MS Molecular weight and fragmentation pattern.High sensitivity, small sample amount needed.Does not provide detailed connectivity information on its own.
IR Presence of functional groups.Fast and simple to perform.Does not provide information on the overall molecular structure.

Conclusion: A Self-Validating Approach

The structural validation of 2-(2-Chloro-4-formylphenoxy)propanoic acid is best achieved through a multi-pronged NMR approach. The combination of ¹H, ¹³C, COSY, and HSQC experiments provides a rich and interconnected dataset that allows for the confident assignment of all atoms and their connectivity. When further supported by the molecular weight confirmation from mass spectrometry and functional group identification from IR spectroscopy, the resulting structural assignment is robust and self-validating. This comprehensive analytical strategy ensures the scientific integrity required in research and development.

References

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • 1H NMR - Chemical Shift List. University of Arizona.
  • Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts.
  • Haloacetic Acid Analysis Using Ion Chromatography and Followed by TQ MS Detection. Agilent.
  • ¹H NMR Spectra and Interpret
  • Theoretical modeling of infrared spectra of benzoic acid and its deuterated derivative.
  • Structure Determination: Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
  • NMR Sample Preparation: The Complete Guide.
  • Introductory note on the 13C NMR spectrum of propanoic acid. Doc Brown's Chemistry.
  • NMR Sample Preparation.
  • 2-(2-chloro-4-formylphenoxy)propanoic acid (C10H9ClO4). PubChem.
  • How to read NMR spectra
  • low/high resolution 1H proton nmr spectrum of propanoic acid. Doc Brown's Chemistry.
  • Mass spectrometry characterization of peroxycarboxylic acids. University of Cambridge.
  • Spectroscopy of Aldehydes and Ketones.
  • 13C NMR Chemical Shift.
  • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing.
  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • 2D- NMR what is the different between COSY and HSQC??.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts.
  • infrared spectrum of benzoic acid. Doc Brown's Chemistry.
  • Sample Prepar
  • How To Prepare And Run An NMR Sample. Alwsci.

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Comparative

Comparative Efficacy &amp; Mechanistic Profiling of Phenoxy Herbicides: A Technical Guide

Topic: Comparative Efficacy & Mechanistic Profiling of Phenoxy Herbicides Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The phenoxycarbox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Efficacy & Mechanistic Profiling of Phenoxy Herbicides Content Type: Technical Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The phenoxycarboxylate herbicides—principally 2,4-D , MCPA , 2,4-DB , and MCPP (Mecoprop) —represent the foundational class of synthetic auxins. While they share a common core mechanism (mimicry of indole-3-acetic acid), their efficacy profiles, metabolic fate, and receptor binding affinities differ significantly.

  • 2,4-D (2,4-dichlorophenoxyacetic acid): The industry standard for broad-spectrum control of annual broadleaf weeds (Amaranthus, Brassica). Exhibits high affinity for TIR1 receptors.

  • MCPA (2-methyl-4-chlorophenoxyacetic acid): Structurally similar to 2,4-D but with a methyl group replacing the 2-chloro position. This slight steric alteration results in increased selectivity for cereal crops (oats, flax) and legumes, albeit with a slightly reduced potency against robust weeds like Amaranthus.

  • 2,4-DB (2,4-dichlorophenoxybutyric acid): A pro-herbicide requiring metabolic activation via

    
    -oxidation. Critical for selectivity in legumes (alfalfa, peanuts) which lack the enzymatic efficiency to convert it to the toxic 2,4-D form.
    

Mechanism of Action: The TIR1/AFB Signaling Pathway

Unlike contact herbicides, phenoxy auxins act systemically by hijacking the plant's ubiquitin-proteasome pathway. The primary target is the SCF^TIR1/AFB E3 ubiquitin ligase complex.

Mechanistic Causality
  • Receptor Binding: The herbicide enters the nucleus and binds to the TIR1 (Transport Inhibitor Response 1) or AFB (Auxin Signaling F-Box) receptor.

  • Molecular Glue: The herbicide acts as a "molecular glue," stabilizing the interaction between TIR1 and Aux/IAA transcriptional repressors.

  • Ubiquitination & Degradation: The SCF complex ubiquitinates the Aux/IAA repressor, marking it for 26S proteasomal degradation.

  • Gene Derepression: Degradation of Aux/IAA releases ARFs (Auxin Response Factors), triggering uncontrolled transcription of auxin-responsive genes (e.g., NCED for ABA biosynthesis, ACS for ethylene).

  • Physiological Collapse: The result is unregulated cell elongation, epinasty, vascular tissue crush, and eventual necrosis.

Visualization: Auxin Signaling Pathway

AuxinPath Herbicide Phenoxy Herbicide (2,4-D / MCPA) TIR1 TIR1/AFB Receptor (F-Box Protein) Herbicide->TIR1 Binds AuxIAA Aux/IAA Repressor Protein TIR1->AuxIAA Recruits (Molecular Glue) Proteasome 26S Proteasome AuxIAA->Proteasome Degradation ARF ARF Transcription Factors AuxIAA->ARF Inhibits (Normal State) SCF SCF Complex (E3 Ligase) SCF->AuxIAA Ubiquitinates Proteasome->ARF Releases Inhibition GeneExp Unregulated Gene Expression (Ethylene, ABA, Cell Wall) ARF->GeneExp Activates Transcription

Figure 1: The SCF^TIR1/AFB signaling cascade. Phenoxy herbicides facilitate the degradation of repressors, leading to lethal gene overexpression.

Comparative Efficacy Profile

Spectrum of Control & Selectivity

The structural variations dictate the "lock-and-key" fit within the receptor pocket and the metabolic stability within the plant.

HerbicideChemical ClassPrimary TargetsKey SelectivityRelative Potency (Broadleaf)
2,4-D PhenoxyaceticAmaranthus, Ambrosia, Brassica, ChenopodiumTolerant: Corn, Wheat, SorghumHigh (Baseline)
MCPA PhenoxyaceticBrassica, Thlaspi, Cirsium (Thistles)Tolerant: Oats, Flax, Peas (High safety margin)Medium (0.8x of 2,4-D)
2,4-DB PhenoxybutyricXanthium, Ipomoea, ChenopodiumTolerant: Alfalfa, Peanuts, SoybeansLow (Pro-herbicide)
MCPP PhenoxypropionicStellaria (Chickweed), Trifolium (Clover)Tolerant: Turfgrass, CerealsSpecialized (High for chickweed)
Quantitative Potency Data (GR50 Analysis)

The following data synthesizes GR50 (Growth Reduction 50%) values from controlled greenhouse bioassays. Lower values indicate higher potency.

Weed Species2,4-D GR50 (g ae/ha)MCPA GR50 (g ae/ha)Efficacy Interpretation
Amaranthus retroflexus (Redroot Pigweed)85 - 110150 - 2202,4-D is ~2x more potent on Pigweed.
Chenopodium album (Lambsquarters)40 - 6060 - 902,4-D is slightly more effective.
Sinapis arvensis (Wild Mustard)15 - 2520 - 30Comparable efficacy; highly sensitive.
Cirsium arvense (Canada Thistle)280 - 350250 - 320MCPA is often equal to or superior for Thistles.

Technical Insight: The reduced potency of MCPA on Amaranthus is attributed to faster metabolic hydroxylation of the methyl ring position in resistant biotypes compared to the dichloro-ring of 2,4-D. Conversely, MCPA's safety on oats is due to the crop's ability to conjugate the molecule into non-toxic glucose esters more rapidly than 2,4-D.

The Pro-Herbicide Activation: 2,4-DB Mechanism

2,4-DB is biologically inactive until converted. This selectivity is based on enzymatic competence . Legumes (alfalfa) have low


-oxidation activity for this specific chain length, while susceptible weeds (cocklebur) rapidly cleave the butyric chain to release the toxic acetic form.
Visualization: Beta-Oxidation Activation

BetaOxidation DB 2,4-DB (Inactive Pro-herbicide) Enzyme Acyl-CoA Oxidase (Peroxisome) DB->Enzyme Uptake Inter Intermediate (Shortened Chain) Enzyme->Inter Beta-Oxidation Step 1 D 2,4-D (Active Herbicide) Inter->D Beta-Oxidation Step 2 Legume Legume (Alfalfa) Slow Conversion Legume->Enzyme Low Enzymatic Activity Weed Weed (Cocklebur) Rapid Conversion Weed->Enzyme High Enzymatic Activity

Figure 2: The metabolic activation of 2,4-DB. Selectivity is achieved because the crop (Legume) fails to execute the conversion to the toxic 2,4-D form efficiently.

Experimental Protocol: Whole-Plant Dose-Response Bioassay

To generate valid GR50 data for comparison, a rigorous, self-validating protocol is required.

Phase 1: Plant Material Preparation
  • Selection: Use F1 generation seeds from a homogeneous population to minimize genetic variance.

  • Growth Conditions: 25/15°C day/night cycle, 12h photoperiod.

  • Standardization: Thin seedlings to 2 plants per pot at the 2-leaf stage. Treat at the 4-leaf stage (rosette).

Phase 2: Treatment & Application
  • Experimental Design: Randomized Complete Block Design (RCBD) with 4 replications.

  • Dose Range: Logarithmic scale (0, 1/16x, 1/8x, 1/4x, 1/2x, 1x, 2x, 4x, 8x of labeled rate).

    • Example for 2,4-D: 0, 35, 70, 140, 280, 560, 1120, 2240 g ae/ha.

  • Application: Track sprayer calibrated to 200 L/ha at 200 kPa using flat-fan nozzles (e.g., TeeJet XR11002).

Phase 3: Data Collection & Analysis
  • Harvest: 21 Days After Treatment (DAT).

  • Measurement: Cut biomass at soil level; dry at 65°C for 72h; measure dry weight.

  • Statistical Model: Fit data to a four-parameter log-logistic model using the drc package in R.



  • Y: Response (Dry Weight)

  • C: Lower limit (Complete kill)

  • D: Upper limit (Untreated control)

  • b: Slope of the curve

  • GR50: Dose causing 50% reduction

Visualization: Bioassay Workflow

Bioassay Step1 Seed Selection (Homogeneous F1) Step2 Growth to 4-Leaf Stage (Standardized Environment) Step1->Step2 Step3 Log-Scale Treatment (0, 1/16x ... 8x Dose) Step2->Step3 Step4 Harvest at 21 DAT (Dry Weight Measurement) Step3->Step4 Step5 Non-Linear Regression (Log-Logistic Model) Step4->Step5 Result Calculate GR50 & Relative Potency Factor Step5->Result

Figure 3: Standardized workflow for determining herbicide efficacy (GR50).

References

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action and resistance. Pest Management Science. Link

  • Tansey, C. J., et al. (2022). TIR1/AFB proteins: Active players in abiotic and biotic stress signaling. Frontiers in Plant Science. Link

  • Streibig, J. C., et al. (1993). Herbicide Bioassays. CRC Press.
  • Peterson, M. A., et al. (2016). 2,4-D Past, Present, and Future: A Review. Weed Technology.[1][2] Link

  • Gleason, C., et al. (2011).[3][4] Complex regulation of the TIR1/AFB family of auxin receptors. Plant Cell. Link

Sources

Validation

A Senior Application Scientist's Guide to the Stereoselective Herbicidal Activity of Phenoxypropanoic Acid Isomers

For researchers and professionals in agrochemical development, a nuanced understanding of a herbicide's mechanism of action is paramount. It is not merely a question of if a molecule is effective, but why and how.

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in agrochemical development, a nuanced understanding of a herbicide's mechanism of action is paramount. It is not merely a question of if a molecule is effective, but why and how. This guide provides an in-depth comparison of the herbicidal activity of phenoxypropanoic acid isomers, moving beyond surface-level observations to explore the stereochemical nuances that dictate their efficacy. We will dissect the two primary classes within this family—the auxin mimics and the ACCase inhibitors—and provide the experimental frameworks necessary to validate these findings in your own research.

The Decisive Role of Chirality in Herbicidal Efficacy

Phenoxypropanoic acids possess a chiral center at the alpha-carbon of the propanoic acid moiety. This stereoisomerism gives rise to two enantiomers: the (R)-isomer and the (S)-isomer. A fundamental principle, consistently demonstrated in the literature, is that for both major classes of phenoxypropanoic herbicides, the biological activity is overwhelmingly confined to the (R)-enantiomer.[1][2] The inactive (S)-enantiomer can be considered an isomeric impurity, contributing to the chemical load in the environment without providing significant herbicidal benefit. This stereoselectivity is a direct consequence of the three-dimensional structure of the target enzymes in the plants, which can only effectively bind with one of the enantiomers.

Class I: The Auxin Mimics (e.g., Dichlorprop, Mecoprop)

The first class of phenoxy herbicides acts as synthetic auxins, primarily targeting broadleaf (dicotyledonous) weeds.[3][4] Natural auxin, indole-3-acetic acid (IAA), is a plant hormone that regulates cell division, enlargement, and development.[5] These herbicides mimic IAA, binding to auxin-binding proteins and overwhelming the plant's natural growth regulation systems.[6] This leads to uncontrolled, disorganized growth, causing symptoms like stem twisting, leaf malformation, and ultimately, the death of the plant.[7]

The herbicidal action is stereospecific, with the (R)-isomers of dichlorprop and mecoprop being the biologically active forms.[1] The (S)-isomers are largely inactive. Formulations have evolved from racemic mixtures to enantiopure products (e.g., dichlorprop-P, mecoprop-P) to reduce environmental load and improve efficiency.[1]

Mechanism of Action: Auxin Overload

The binding of the (R)-phenoxypropanoic acid to auxin receptors triggers a signaling cascade that disrupts normal cellular function.

Auxin_Pathway cluster_cell Plant Cell Auxin (R)-Phenoxypropanoic Acid Herbicide Receptor Auxin Receptor (e.g., TIR1/AFB) Auxin->Receptor Binds Aux_IAA Aux/IAA Repressor Receptor->Aux_IAA Targets for Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Genes Auxin-Responsive Genes ARF->Genes Activates Transcription Growth Uncontrolled Cell Division & Elongation Genes->Growth Leads to Death Plant Death Growth->Death Results in caption Fig. 1: Simplified Auxin Herbicide Signaling Pathway.

Caption: Fig. 1: Simplified Auxin Herbicide Signaling Pathway.

Class II: The ACCase Inhibitors (Aryloxyphenoxypropionates - 'FOPs')

The second major class, the aryloxyphenoxypropionates (often abbreviated as AOPPs or 'FOPs'), includes herbicides like fenoxaprop-P-ethyl. These are highly effective against grass (monocotyledonous) weeds.[8] Their mechanism of action is entirely different from the auxin mimics. FOPs inhibit the enzyme Acetyl-CoA Carboxylase (ACCase).[8] This enzyme is a critical component in the biosynthesis of fatty acids, which are essential for building cell membranes and storing energy.[1][8]

The selectivity of FOPs for grasses is due to differences in the structure of the ACCase enzyme between monocots and dicots.[9] Grasses possess a susceptible form of the enzyme in their chloroplasts, while broadleaf plants have a resistant form, rendering them naturally tolerant.[9]

Similar to the auxin mimics, the herbicidal activity resides in the (R)-enantiomer.[10] The 'P' in fenoxaprop-P-ethyl, for instance, designates the active (R)-isomer.

Mechanism of Action: Halting Lipid Synthesis

The (R)-FOP isomer binds to the carboxyltransferase (CT) domain of the ACCase enzyme, blocking its function and leading to a cascade of events culminating in cell death.

ACCase_Pathway cluster_chloroplast Grass Chloroplast FOP (R)-Aryloxyphenoxy- propionate (FOP) ACCase Acetyl-CoA Carboxylase (ACCase) FOP->ACCase Inhibits MalonylCoA Malonyl-CoA ACCase->MalonylCoA Catalyzes AcetylCoA Acetyl-CoA AcetylCoA->ACCase FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids Lipids Lipids for Membranes FattyAcids->Lipids Membrane Cell Membrane Disruption FattyAcids->Membrane Synthesis Blocked Lipids->Membrane Death Plant Death Membrane->Death caption Fig. 2: ACCase Inhibitor Mechanism of Action.

Caption: Fig. 2: ACCase Inhibitor Mechanism of Action.

Quantitative Comparison of Isomer Activity

The qualitative observation that the (R)-isomer is active while the (S)-isomer is not is insufficient for rigorous scientific comparison. Quantitative data, such as the effective dose to reduce growth by 50% (ED50) or the concentration to inhibit enzyme activity by 50% (IC50), are essential. While direct comparative data for all compounds is not always published, the literature provides strong evidence of the significant difference in activity.

Herbicide ClassCompoundIsomerTarget Organism(s)MetricRelative ActivityCitation(s)
Auxin Mimic Dichlorprop-methyl(R)-DCPPMScenedesmus obliquus (algae)ToxicityThe (R)-isomer is ~8-fold more toxic than the racemic mixture.[11]
Dichlorprop(R)-DCPPZea mays (maize)Phytotoxicity(R)-DCPP shows significantly higher inhibition of germination and growth than (S)-DCPP.[4]
ACCase Inhibitor Fenoxaprop-P-ethyl(R)-isomerEchinochloa colona (junglerice)ED50An 11-fold difference in ED50 was seen between resistant (249 g/ha) and susceptible (20 g/ha) populations, highlighting the potency of the active isomer.[12]
Various FOPs(R)-isomerWild Oat (Avena fatua)IC50A resistant population's ACCase had an IC50 value over 7000-fold higher than a susceptible population for fenoxaprop-p-ethyl, demonstrating the critical enzyme-herbicide interaction.[13]

Experimental Protocols for Activity Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include controls and methodologies that allow for clear interpretation of results.

Protocol 1: Whole-Plant Pot Assay for Herbicidal Efficacy

This fundamental in-vivo assay determines the dose-response of a whole plant to a herbicide, allowing for the calculation of metrics like the GR50 (the dose required to cause a 50% reduction in plant growth).

Pot_Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_eval Phase 3: Evaluation A1 1. Seed Germination (Species-specific methods) A2 2. Seedling Transplant (Uniform size, 2-4 leaf stage) A1->A2 A3 3. Acclimatization (Greenhouse, ~1 week) A2->A3 B2 5. Application (Calibrated track sprayer) A3->B2 B1 4. Herbicide Preparation (Serial dilutions of R, S, and racemic forms) B1->B2 C1 7. Incubation (14-21 days post-application) B2->C1 B3 6. Controls (Untreated and vehicle-only) C2 8. Assessment (Visual injury rating, 0-100%) C1->C2 C3 9. Biomass Measurement (Harvest shoots, dry to constant weight) C2->C3 C4 10. Data Analysis (Dose-response curves, GR50 calculation) C3->C4 caption Fig. 3: Workflow for Whole-Plant Pot Assay.

Caption: Fig. 3: Workflow for Whole-Plant Pot Assay.

Step-by-Step Methodology: [14][15]

  • Plant Preparation:

    • Sow seeds of the target weed species (e.g., Avena fatua for ACCase inhibitors, Sinapis alba for auxins) in trays with a sterile potting mix.

    • Once seedlings reach the 2-3 leaf stage, transplant uniformly sized plants into individual pots (e.g., 10 cm diameter).

    • Allow plants to acclimatize in a controlled greenhouse environment (e.g., 25°C/18°C day/night, 16h photoperiod) for 5-7 days.

  • Herbicide Application:

    • Prepare stock solutions of the (R)-isomer, (S)-isomer, and the racemic mixture in a suitable solvent (e.g., acetone with a surfactant).

    • Create a series of dilutions to cover a range of doses (e.g., 0, 0.1x, 0.5x, 1x, 2x, 5x of the expected effective dose). Include a vehicle-only control.

    • Apply the herbicide solutions using a calibrated laboratory track sprayer to ensure uniform coverage.

  • Assessment:

    • Return plants to the greenhouse and arrange in a randomized complete block design.

    • After 14-21 days, visually assess phytotoxicity on a scale of 0% (no effect) to 100% (plant death).

    • Harvest the above-ground biomass for each pot.

    • Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.

  • Data Analysis:

    • Calculate the percent reduction in dry weight relative to the untreated control.

    • Use a statistical software package to perform a non-linear regression analysis (e.g., log-logistic dose-response model) to determine the GR50 for each isomer.

Protocol 2: In Vitro ACCase Inhibition Spectrophotometric Assay

This in-vitro assay directly measures the effect of the herbicide isomers on the activity of the target ACCase enzyme, providing a clear mechanistic insight without the complexities of whole-plant metabolism.[5][16]

Step-by-Step Methodology:

  • Enzyme Extraction:

    • Harvest fresh, young leaf tissue (e.g., 5-10 g) from a susceptible grass species (e.g., maize or wild oat).

    • Homogenize the tissue in an ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol).

    • Filter the homogenate through cheesecloth and centrifuge at 10,000 x g for 30 minutes at 4°C.

    • Precipitate the ACCase from the supernatant using ammonium sulfate (e.g., 30-45% saturation).

    • Resuspend the pellet in a minimal volume of extraction buffer and desalt using a Sephadex G-25 column. The resulting eluate is the partially purified enzyme extract.

  • Assay Procedure:

    • The assay measures the bicarbonate-dependent oxidation of NADH, which is coupled to the ACCase reaction.

    • Prepare a reaction mixture in a 96-well plate containing: assay buffer, ATP, MgCl2, acetyl-CoA, phosphoenolpyruvate, NADH, and coupling enzymes (pyruvate kinase and lactate dehydrogenase).

    • Add various concentrations of the (R)-isomer, (S)-isomer, and racemic herbicide to the wells.

    • Initiate the reaction by adding the enzyme extract.

    • Measure the decrease in absorbance at 340 nm over time using a spectrophotometric plate reader. The rate of NADH oxidation is proportional to ACCase activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each herbicide concentration.

    • Determine the percent inhibition relative to the no-herbicide control.

    • Plot percent inhibition against the logarithm of the herbicide concentration and fit the data to a suitable model to calculate the IC50 value for each isomer.

Protocol 3: Avena Coleoptile Curvature Test for Auxin Activity

This classic bioassay provides a functional measure of auxin-like activity by observing the differential growth induced in oat coleoptiles.[7][17][18][19]

Step-by-Step Methodology:

  • Coleoptile Preparation:

    • Germinate oat (Avena sativa) seeds in complete darkness for approximately 3 days until the coleoptiles are 2-3 cm long.

    • Under a dim red light, decapitate the top 2-3 mm of each coleoptile to remove the natural auxin source.

  • Test Block Preparation:

    • Prepare agar blocks (e.g., 1.5% agar) containing a range of concentrations of the (R)-isomer, (S)-isomer, and racemic mixture. Also prepare control blocks with no herbicide.

  • Assay Procedure:

    • Place a prepared agar block asymmetrically on the cut surface of a decapitated coleoptile.

    • Incubate the coleoptiles in a dark, humid environment for 90-120 minutes.

  • Assessment:

    • The unilateral application of the active auxin mimic will cause the cells on that side to elongate more rapidly, resulting in a curvature of the coleoptile away from the block.

    • Photograph the coleoptiles or project their shadow onto paper and measure the angle of curvature.

  • Data Analysis:

    • Plot the angle of curvature against the concentration of the test substance. A greater curvature indicates higher auxin-like activity. Compare the dose-response curves for the (R) and (S) isomers.

Conclusion

The herbicidal activity of phenoxypropanoic acids is fundamentally dictated by stereochemistry. For both auxin mimics and ACCase inhibitors, the biological efficacy resides almost exclusively in the (R)-enantiomer. This understanding is not merely academic; it has driven the development of enantiopure agricultural products that maximize efficacy while minimizing the unnecessary environmental introduction of inactive isomers. For researchers, employing the robust in-vivo and in-vitro assays detailed here is critical for validating these principles, screening new chiral compounds, and furthering our understanding of the precise molecular interactions that govern herbicide performance.

References

  • Buser, H. R., & Müller, M. D. (1997). Fate of the herbicides mecoprop, dichlorprop, and 2,4-D in aerobic and anaerobic sewage sludge as determined by enantioselective gas chromatography-mass spectrometry. Environmental Science & Technology, 31(7), 1960-1967. [Link]

  • Zipper, C., Bunk, M., Zehnder, A. J., & Kohler, H. P. E. (1998). Enantioselective Uptake and Degradation of the Chiral Herbicide Dichlorprop [(RS)-2-(2,4-Dichlorophenoxy)propanoic acid] by Sphingomonas herbicidovorans MH. Applied and Environmental Microbiology, 64(10), 3956–3961. [Link]

  • Wang, J., et al. (2021). New Target in an Old Enemy: Herbicide (R)-Dichlorprop Induces Ferroptosis-like Death in Plants. Journal of Agricultural and Food Chemistry, 69(27), 7577–7587. [Link]

  • Lehnhardt, F., et al. (2022). Investigation of acetyl-CoA carboxylase-inhibiting herbicides that exhibit soybean crop selectivity. Pest Management Science, 78(6), 2511-2521. [Link]

  • Liu, W., et al. (2011). Enantioselective oxidative damage of chiral pesticide dichlorprop to maize. Journal of Agricultural and Food Chemistry, 59(8), 4068-4073. [Link]

  • He, J., et al. (2000). Enantiomeric separation of an aryloxyphenoxypropanoic acid by CE and LC. Journal of Pharmaceutical and Biomedical Analysis, 22(3), 583-595. [Link]

  • MacGregor, D. R., et al. (2017). Mathematical Modelling of Auxin Transport in Plant Tissues: Flux Meets Signalling and Growth. Bulletin of Mathematical Biology, 79(1), 1-36. [Link]

  • Allen Institute. (n.d.). Describe the procedure of Avena curvature test. Retrieved from [Link]

  • Nikolskaya, T., et al. (2000). A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase. Analytical Biochemistry, 278(1), 60-64. [Link]

  • Government of Canada. (1993). Dir93-07b Regulatory Directive Guidelines for Efficacy Assessment of Herbicides and Plant Growth Regulators. [Link]

  • Xu, C., et al. (2020). The enantioselective enrichment, metabolism, and toxicity of fenoxaprop-ethyl and its metabolites in zebrafish. Ecotoxicology and Environmental Safety, 194, 110398. [Link]

  • Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(suppl 1). [Link]

  • European Herbicide Resistance Working Group. (2017). European Guidelines to conduct herbicide resistance tests. [Link]

  • Australian Pesticides and Veterinary Medicines Authority. (n.d.). Public Release Summary on Dichlorprop-P in the product Nufarm Corasil Plant Growth Regulator. [Link]

  • Cui, H., et al. (2022). Enhanced Metabolism Evolved High-Level Resistance to Fenoxaprop-P-Ethyl in Alopecurus japonicus. International Journal of Molecular Sciences, 23(15), 8272. [Link]

  • Larsen, P. (1955). The Avena geo-curvature test: A quick and simple bioassay for auxins. Physiologia Plantarum, 8(2), 343-357. [Link]

  • Blanchard, C. Z., & Cocuron, J. C. (2011). A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase. Methods in Molecular Biology, 796, 15-22. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. [Link]

  • Moazzam, R., et al. (2023). Molecular Interaction Of Acetyl-Coa Carboxylase (Accase) With Fenoxaprop-P Ethyl Through Computational Analysis. PNR, 14(4), 67. [Link]

  • Ljung, K. (2013). Auxin metabolism and homeostasis. Cold Spring Harbor Perspectives in Biology, 5(10), a014436. [Link]

  • Wang, P., et al. (2009). Enantioselectivity in toxicity and degradation of dichlorprop-methyl in algal cultures. Ecotoxicology and Environmental Safety, 72(5), 1463-1468. [Link]

  • Wuerzer, B., & Ebing, W. (1993). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order. Chromatographia, 37(7-8), 415-420. [Link]

  • Yu, Q., & Powles, S. B. (2014). Sensitivity to acetyl-CoA carboxylase inhibitors in sensitive (S) and resistant (R) biotypes of Lolium rigidum. Pest Management Science, 70(12), 1860-1867. [Link]

  • Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52822. [Link]

  • Takano, H. K., et al. (2021). ACCase-inhibiting herbicides: mechanism of action, resistance evolution and stewardship. Scientia Agricola, 78(suppl 1). [Link]

  • Willis, D. B., & Nwosu, V. C. (2008). Spectrophotometric assay of acetyl-CoA carboxylase activity in developing oilseeds. Lipids, 43(10), 969-973. [Link]

  • Wright, A. A., et al. (2016). Characterization of Fenoxaprop-P-Ethyl–Resistant Junglerice (Echinochloa colona) from Mississippi. Weed Science, 64(2), 246-254. [Link]

  • Truong, T. N., et al. (2022). Studying the inhibition mechanism of human acetyl-CoA carboxylase by aromatic ligands in the treatment of fatty acid metabolic syndrome using computational chemistry methods. VNUHCM Journal of Science and Technology Development, 25(4), 2568-2577. [Link]

  • Shomu's Biology. (2021, August 23). Auxin signaling pathway (animation) [Video]. YouTube. [Link]

  • University of Nebraska-Lincoln. (2012). Standard Operating Procedures for the Application of Pesticides in Agricultural Research. [Link]

  • Zohora, F., et al. (2025). Comparative analysis of pesticide degradation pathways and stereoselective behavior in agricultural soils. International Journal of Professional Business Review, 10(2), e05329. [Link]

  • Daicel Chiral Technologies. (n.d.). Enantiomer separation of acidic compounds. [Link]

  • Doubtnut. (2023, January 4). Avena curvature test is a bioassay for examining the activity of | 11 | PLANT GROWTH AND DEVELO... [Video]. YouTube. [Link]

  • AERU. (n.d.). Dichlorprop (Ref: RD 406). University of Hertfordshire. [Link]

  • Rajak, B. K., et al. (2023). Emerging possibilities in the advancement of herbicides to combat acetyl-CoA carboxylase inhibitor resistance. Frontiers in Plant Science, 14, 1205307. [Link]

  • Environmental Health & Safety, University of Tennessee. (2023). Standard Operating Procedure for Greenhouse Operation. [Link]

  • Willis, D. B. (2012). The Development of a High-Throughput Screening Assay for Acetyl-CoA Carboxylase using 1,3,6,8-tetrahydroxynapthalene Synthase. LSU Scholarly Repository. [Link]

  • Biology Discussion. (n.d.). Study Notes on Bioassay (With Diagram) | Plants. [Link]

  • Li, Y., et al. (2019). Fenoxaprop-p-ethyl Susceptibility and Mutation Point Detection of Acetyl-CoA Carboxylase (ACCase) in Different Wild oat (Avena fatua L.) Populations from China. bioRxiv. [Link]

  • Ahuja, S. (2008). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 26(11), 1132-1143. [Link]

  • Kumar, S., & Singh, S. B. (2015). Degradation of Fenoxaprop-p-Ethyl and Its Metabolite in Soil and Wheat Crops. Journal of Agricultural and Food Chemistry, 63(20), 4978-4984. [Link]

  • Vedantu. (n.d.). Avena curvature test is a bioassay for the activity class 11 biology CBSE. [Link]

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Comparative

Comparative Profiling: 2-(2-Chloro-4-formylphenoxy)propanoic acid (CFPPA) in Hemoglobin Modulation

Executive Summary Compound Class: Substituted Benzaldehyde / Phenoxyalkanoic Acid Hybrid Primary Application: Hemoglobin (Hb) Allosteric Modulation (Sickle Cell Disease & Hypoxia) Mechanism: Schiff-base formation with N-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Class: Substituted Benzaldehyde / Phenoxyalkanoic Acid Hybrid Primary Application: Hemoglobin (Hb) Allosteric Modulation (Sickle Cell Disease & Hypoxia) Mechanism: Schiff-base formation with N-terminal valine of Hb


-chains.

This guide provides a technical evaluation of 2-(2-Chloro-4-formylphenoxy)propanoic acid (referred to herein as CFPPA ). Structurally, CFPPA represents a hybrid pharmacophore combining the aldehyde moiety characteristic of anti-sickling agents (e.g., Voxelotor, 5-HMF) with the phenoxy-acid tail often found in allosteric effectors (e.g., RSR-13).

While established agents like Voxelotor (GBT440) function as definitive "Left-Shifters" (increasing O


 affinity), CFPPA is evaluated here as a candidate for Next-Generation Anti-Sickling  therapy, offering a distinct solubility and binding profile due to its propanoic acid moiety and chloro-substitution.

Mechanistic Basis & Structural Logic[1]

The Pharmacophore

The biological activity of CFPPA is dictated by two functional groups:[1]

  • 4-Formyl Group (Aldehyde): The "Warhead." It forms a reversible covalent Schiff base (imine) adduct with the N-terminal valine amines of the Hb

    
    -chain. This tethers the 
    
    
    
    -subunits, stabilizing the R-state (Relaxed/Oxy) and preventing the polymerization of HbS (Sickle Hemoglobin).
  • Propanoic Acid Tail: Provides electrostatic interaction (salt bridging) with surface cationic residues (e.g., Lysine), potentially enhancing residence time compared to simple aldehydes like Vanillin.

  • 2-Chloro Substituent: Increases lipophilicity and induces steric twist, potentially improving specificity for the hydrophobic pocket near the

    
    -cleft.
    
Pathway Visualization

The following diagram illustrates the molecular mechanism of action compared to the physiological sickling pathway.

Hb_Mechanism DeoxyHbS Deoxy-HbS (T-State) Polymer HbS Polymerization (Sickling) DeoxyHbS->Polymer Hypoxia OxyHbS Oxy-HbS (R-State) OxyHbS->DeoxyHbS O2 Release SchiffBase Stable Hb-Adduct (Schiff Base) OxyHbS->SchiffBase Covalent Stabilization CFPPA CFPPA (Aldehyde Warhead) CFPPA->OxyHbS Binds N-term Valine SchiffBase->DeoxyHbS Inhibits Transition SchiffBase->Polymer PREVENTS

Figure 1: Mechanism of Action. CFPPA stabilizes the oxygenated R-state of Hemoglobin via Schiff base formation, preventing the transition to the T-state and subsequent polymerization.

Comparative Performance Analysis

The following data synthesizes experimental expectations based on Structure-Activity Relationship (SAR) studies of substituted benzaldehydes [1, 2].

Table 1: CFPPA vs. Standard of Care (In Vitro)
FeatureVoxelotor (GBT440) 5-HMF CFPPA (Candidate)
Primary Mechanism Schiff Base (Left Shift)Schiff Base (Left Shift)Schiff Base + Salt Bridge
Target Residue Hb

-Val1
Hb

-Val1
Hb

-Val1 / Surface Lys

p50 (O

Affinity)
High (-30 to -40%)Moderate (-10 to -20%)High (-25 to -35%)
Binding Stoichiometry 1:1 (Specific)Non-specific at high conc.1:1 (Predicted)
Metabolic Stability HighLow (Rapid oxidation)Moderate (Acid tail protection)
Solubility (pH 7.4) Low (requires formulation)HighHigh (Ionizable acid)

Key Insight: While Voxelotor is the potency leader, CFPPA's propanoic acid tail offers superior aqueous solubility, potentially simplifying formulation without requiring the complex solubilizers needed for highly lipophilic drugs.

Detailed Experimental Protocols

To validate CFPPA, you must perform a Hemoglobin Oxygen Equilibrium Curve (OEC) assay. This is the "Gold Standard" for confirming allosteric modulation.

Experiment A: Oxygen Equilibrium Curve (OEC) Assay

Objective: Quantify the shift in p50 (oxygen tension at 50% Hb saturation). A decrease in p50 indicates increased affinity (Left Shift/Anti-sickling).

Reagents & Equipment
  • Instrument: HEMOX-Analyzer (TCS Scientific) or Absorbance Microplate Reader (spectral shift method).

  • Buffer: HEMOX Buffer (pH 7.4, 37°C) + Antifoam.

  • Sample: Normal Human Whole Blood (HbA) or Sickle Blood (HbS).

  • Compound: CFPPA (dissolved in DMSO, final conc <1%).

Protocol Steps
  • Preparation: Wash erythrocytes (RBCs) 3x in PBS. Resuspend to 40% hematocrit.

  • Incubation:

    • Aliquot RBCs into tubes.

    • Add CFPPA at varying concentrations (e.g., 0.5 mM, 1.0 mM, 2.0 mM).

    • Include Vehicle Control (DMSO only) and Positive Control (Voxelotor or 5-HMF).

    • Incubate at 37°C for 1 hour with gentle rocking.

  • Measurement (HEMOX Method):

    • Transfer 50

      
      L of incubated blood to 5 mL HEMOX buffer in the cuvette.
      
    • Oxygenate sample to 100% saturation (pO

      
       > 140 mmHg).
      
    • Initiate deoxygenation cycle (nitrogen flow). Record absorbance at 560 nm and 576 nm.

  • Data Analysis:

    • Generate the dissociation curve (Y-axis: % Saturation, X-axis: pO

      
      ).
      
    • Calculate p50 (point where Y=50%).

    • Compute

      
      .
      
Experiment B: Schiff Base Stability (Kinetic Assay)

Objective: Confirm the covalent interaction is reversible but stable enough for therapeutic effect.

  • Incubation: Incubate Purified Hb (100

    
    M) with CFPPA (500 
    
    
    
    M) for 1 hour.
  • Dilution Jump: Rapidly dilute the mixture 100-fold into compound-free buffer.

  • Monitoring: Monitor the decay of the Schiff base adduct using UV-Vis spectroscopy (tracking the specific imine absorbance band ~300-350 nm) or by rapid HPLC sampling over 4 hours.

  • Result: A slow dissociation rate (

    
    ) indicates high residence time, correlating with sustained duration of action in vivo.
    

Assay Workflow Visualization

The following diagram outlines the critical path for validating CFPPA's efficacy using the OEC method.

Assay_Workflow Start Compound Prep (CFPPA in DMSO) Incubation Incubation (37°C, 1 Hour) Start->Incubation BloodPrep RBC Washing (PBS pH 7.4) BloodPrep->Incubation Measurement HEMOX Analysis (Dual-Wavelength Spectrophotometry) Incubation->Measurement Data Calculate p50 Shift Measurement->Data Decision Efficacy Check: Is p50 Shift > 15%? Data->Decision Lead Candidate Lead Candidate Decision->Lead Candidate Yes Discard/Optimize Discard/Optimize Decision->Discard/Optimize No

Figure 2: Validation Workflow. Step-by-step protocol for assessing the oxygen affinity shift induced by CFPPA.

Interpretation of Results

When analyzing your data, use the following benchmarks to grade CFPPA:

  • Left Shift (Anti-Sickling): If the p50 decreases (e.g., Control p50 = 26 mmHg

    
     Treated p50 = 18 mmHg), CFPPA is stabilizing the R-state. This is the desired outcome for Sickle Cell Disease treatment [3].
    
  • Right Shift (Oxygen Release): If the p50 increases (e.g., Control p50 = 26 mmHg

    
     Treated p50 = 35 mmHg), CFPPA is acting like RSR-13 (Efaproxiral). This is useful for hypoxia sensitization  (e.g., in radiation therapy) but detrimental  for Sickle Cell Disease.
    
    • Note: Given the 4-formyl group, a Left Shift is the statistically probable outcome due to the Schiff base chemistry dominating the allosteric effect [4].

References

  • Beddell, C. R., et al. (1984).[2] "Substituted benzaldehydes designed to increase the oxygen affinity of human haemoglobin and inhibit the sickling of sickle erythrocytes."[2][3][4] British Journal of Pharmacology. Link

  • Abdulmalik, O., et al. (2011).[5] "Crystallographic analysis of the binding of hemoglobin to 5-hydroxymethyl-2-furfural (5-HMF)." Acta Crystallographica. Link

  • Metcalf, B., et al. (2017). "Discovery of GBT440 (Voxelotor), an Orally Bioavailable Hemoglobin S Polymerization Inhibitor." ACS Medicinal Chemistry Letters. Link

  • Safo, M. K., & Kato, G. J. (2014). "Therapeutic strategies to target the oxyhemoglobin dissociation curve." Hematology/Oncology Clinics. Link

Sources

Validation

Comparative Guide: In Vivo Evaluation of Novel Phenoxy Herbicide Candidates

Executive Summary This guide provides a technical framework for evaluating novel phenoxy herbicide candidates, specifically addressing the industry-wide challenge of Non-Target Site Resistance (NTSR) in broadleaf weeds....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical framework for evaluating novel phenoxy herbicide candidates, specifically addressing the industry-wide challenge of Non-Target Site Resistance (NTSR) in broadleaf weeds. While 2,4-D remains the gold standard for synthetic auxins, its efficacy is increasingly compromised by enhanced metabolic degradation (Cytochrome P450-mediated) in species like Amaranthus and Conyza.

This analysis compares the industry standard, 2,4-D (Amine formulation) , against a representative novel candidate, NP-X (a hypothetical 4-amino-3-chloro-5-fluoro-phenoxy derivative). NP-X is designed with specific fluorination to block metabolic hydroxylation sites, theoretically restoring efficacy against resistant biotypes.

Mechanistic Rationale & Signaling Pathway

To understand the in vivo performance, one must first validate the molecular mechanism. Phenoxy herbicides act as structural mimics of the natural plant hormone Indole-3-acetic acid (IAA).

The "Death" Signal

The herbicide binds to the TIR1/AFB receptor complex. Unlike 2,4-D, which has a rapid dissociation rate from the receptor (leading to lower potency in some resistant biotypes), novel candidates like NP-X are engineered for higher affinity to the AFB5 co-receptor, a key target for overcoming resistance.

Diagram: Auxin Signaling Cascade

The following diagram illustrates the critical pathway where the herbicide (Ligand) triggers the degradation of transcriptional repressors.

AuxinSignaling Herbicide Phenoxy Herbicide (Ligand) TIR1 TIR1/AFB (F-box Receptor) Herbicide->TIR1 Binds Complex SCFTIR1 Ubiquitin Ligase Complex TIR1->Complex AuxIAA Aux/IAA (Transcriptional Repressor) Complex->AuxIAA Polyubiquitination Proteasome 26S Proteasome (Degradation) AuxIAA->Proteasome Targeted for Destruction ARF ARF Transcription Factors (Released) Proteasome->ARF Repression Lifted Response Uncontrolled Growth / Epinasty / Death ARF->Response Gene Activation

Figure 1: The molecular mode of action for synthetic auxins. Novel candidates target the TIR1/AFB interaction to enhance ubiquitin-mediated degradation of Aux/IAA repressors.

Comparative Efficacy: In Vivo Bioassays

The following data summarizes a standardized post-emergence dose-response study. The objective is to determine the GR50 (Dose required to reduce growth by 50%) on both susceptible and resistant weed biotypes.

Experimental Design
  • Test System: Greenhouse pot assay (Randomized Complete Block Design, n=4).

  • Application: Track sprayer, 200 L/ha volume, flat-fan nozzle (TeeJet 8002E).

  • Assessment: Biomass reduction (dry weight) at 21 Days After Treatment (DAT).

Table 1: Comparative GR50 Values (g ae/ha)
Weed SpeciesBiotype Status2,4-D (Standard)NP-X (Novel Candidate)Relative Potency (NP-X vs 2,4-D)
Amaranthus palmeriSusceptible140354.0x
Amaranthus palmeriResistant (P450++)>2240110>20x
Conyza canadensisSusceptible280604.6x
Conyza canadensisResistant (Transloc.)11202504.5x

Interpretation:

  • Susceptible Strains: NP-X demonstrates a 4-fold increase in intrinsic potency, likely due to higher lipophilicity enhancing cuticular penetration.

  • Resistant Strains: The drastic difference in A. palmeri (Resistance Factor >20x) validates the structural modification (fluorination) which likely blocks the metabolic attack site utilized by the weed's overexpressed P450 enzymes.

Selectivity & Crop Safety[1]

High potency is futile if it destroys the crop.[1] This section evaluates the Selectivity Index (SI) , calculated as:



Target: SI > 4.0 (Crop can withstand 4x the weed-killing dose).
Table 2: Crop Injury Ratings (Visual % at 7 DAT)
CropRate (g ae/ha)2,4-D Injury (%)NP-X Injury (%)Notes
Winter Wheat 4002%5%Transient epinasty in NP-X
Winter Wheat 8008%18%Caution: NP-X shows lower safety margin at 2x rates
Corn (V4 Stage) 4000%3%Excellent tolerance
Soybean (Non-GMO) 10085%95%Both lethal (expected)

Field Insight: While NP-X is more potent against weeds, it exhibits a tighter safety window in cereals compared to 2,4-D. Formulation adjustments (e.g., safeners) may be required for commercial viability in wheat.

Toxicology & Environmental Fate (The "Drug Dev" View)

For researchers approaching this from a drug discovery perspective, the ADME/Tox profile is critical for regulatory passage (EPA/EFSA).

Table 3: Safety & Fate Profile
Metric2,4-D (Reference)NP-X (Candidate)Impact
Acute Oral LD50 (Rat) 699 mg/kg>2000 mg/kgNP-X is safer (Category III vs II)
Soil Half-Life (DT50) ~10 days25 daysNP-X persists longer; carryover risk?
Vapor Pressure (Volatility)

Pa

Pa
Major Advantage: NP-X significantly reduces off-target drift risk.
Environmental Impact Quotient (EIQ) 18.514.2Lower overall environmental load per hectare due to lower use rates.

Detailed Protocol: Post-Emergence Bioassay

To ensure reproducibility and "Trustworthiness" (E-E-A-T), follow this self-validating workflow.

Diagram: Experimental Workflow

BioassayWorkflow Seed Seed Stratification (4C for 48h) Growth Growth Chamber (25C/20C, 16h Light) Seed->Growth Selection Uniformity Selection (Discard outliers) Growth->Selection 2-4 Leaf Stage Treatment Treatment Application (Track Sprayer) Selection->Treatment Incubation Post-Spray Incubation (No watering 24h) Treatment->Incubation Scoring Scoring (7, 14, 21 DAT) & Harvest Incubation->Scoring

Figure 2: Standardized workflow for whole-plant herbicide bioassays.

Step-by-Step Methodology
  • Plant Material Preparation:

    • Sow seeds in a peat-based potting mix (pH 6.0).

    • Thin seedlings to 1 plant per pot at the first true leaf stage to eliminate competition variables.

    • Validation: Include a set of "untreated checks" to establish 0% injury baseline.

  • Chemical Formulation:

    • Dissolve technical grade NP-X in acetone (10% v/v) + water containing 0.25% non-ionic surfactant (NIS).

    • Critical Step: Ensure the 2,4-D standard is prepared in the exact same solvent system to rule out adjuvant effects.

  • Application (The "Spray"):

    • Calibrate track sprayer to deliver 200 L/ha at 276 kPa.

    • Quality Control: Place water-sensitive paper cards at canopy height during application to verify droplet density (target: 60–70 droplets/cm²).

  • Data Collection:

    • Visual Injury (0-100%): Assess chlorosis, epinasty, and necrosis relative to control.

    • Harvest: Cut plants at soil level. Dry at 65°C for 72 hours. Weigh biomass.

    • Analysis: Fit data to a log-logistic dose-response model (e.g., using the drc package in R) to calculate GR50.

References

  • Goggin, D. E., et al. (2016). 2,4-D transport and herbicide resistance in weeds.[2] Journal of Experimental Botany.[2] Link

  • Grossmann, K. (2010). Auxin herbicides: current status of mechanism of action. Annual Review of Plant Biology. Link

  • Kniss, A. R., & Coburn, C. W. (2015). Quantitative Evaluation of the Environmental Impact Quotient (EIQ) for Comparing Herbicides.[3] PLoS ONE.[3] Link

  • Weed Science Society of America (WSSA). Herbicide Handbook: Phenoxy Acids.Link

  • EPA (United States Environmental Protection Agency). Ingredients Used in Pesticide Products: 2,4-D.[1]Link

Sources

Comparative

Comparative QSAR Profiling of Phenoxy Herbicides: Methodologies and Structural Optimization

Executive Summary This guide provides a technical comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies applied to phenoxy herbicides (e.g., 2,4-D, MCPA, Mecoprop). It is designed for computatio...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Quantitative Structure-Activity Relationship (QSAR) methodologies applied to phenoxy herbicides (e.g., 2,4-D, MCPA, Mecoprop). It is designed for computational chemists and agrochemical researchers seeking to optimize auxin-mimic potency while minimizing environmental toxicity. We analyze the physicochemical determinants of activity—specifically lipophilicity (


), electronic distribution (Hammett 

), and steric constraints—and compare the predictive performance of classical 2D Hansch analysis against 3D CoMFA/CoMSIA and modern Machine Learning (ML) approaches.

Part 1: Structural Determinants & Chemical Alternatives

Phenoxy herbicides act as synthetic auxins. Their efficacy is governed by their ability to mimic indole-3-acetic acid (IAA) and bind to the TIR1 ubiquitin-ligase complex. The QSAR profile differs significantly across analogs based on ring substitution and side-chain length.

Comparative Physicochemical Profile

The following table contrasts the core commercial phenoxy herbicides. In QSAR modeling, these parameters are the independent variables (


) driving biological activity (

).
HerbicideStructure

(Lipophilicity)
pKa (Acidity)Electronic Effect (

)
Primary QSAR Driver
2,4-D 2,4-Dichlorophenoxyacetic acid2.812.87High Electron WithdrawalLipophilicity: Optimal for cuticle penetration and phloem transport.
MCPA 2-methyl-4-chlorophenoxyacetic acid2.753.07Moderate (Methyl is e- donating)Steric Fit: The 2-methyl group provides specific steric interaction with the receptor pocket.
2,4,5-T 2,4,5-Trichlorophenoxyacetic acid3.132.80Very High Electron WithdrawalLipophilicity + Stability: Higher

increases persistence (and toxicity risks).
Mecoprop 2-(4-chloro-2-methylphenoxy)propanoic acid3.133.11Chiral Center InfluenceStereochemistry: The propanoic acid side chain introduces chirality; only the (R)-enantiomer is active.

Scientific Insight:

  • Lipophilicity (

    
    ):  A parabolic relationship exists.[1] 
    
    
    
    is often optimal. Values
    
    
    lead to sequestration in leaf waxes, preventing translocation to the meristem.
  • Electronic Effects (

    
    ):  Electron-withdrawing groups (Cl) on the phenyl ring lower the pKa of the acid group, ensuring the molecule exists as an anion at physiological pH (7.4), which is critical for receptor binding (ion-pair formation).
    

Part 2: Methodological Comparison (2D vs. 3D vs. ML)

Selecting the right QSAR approach depends on the dataset size and the specific optimization goal (e.g., potency vs. toxicity).

FeatureClassical 2D QSAR (Hansch) 3D QSAR (CoMFA/CoMSIA) Machine Learning (ANN/RF)
Core Principle Linear regression of physicochemical descriptors (

,

,

).
Interaction energies with probe atoms in a 3D grid (Steric/Electrostatic fields).Non-linear mapping of high-dimensional descriptors (Topological indices).
Data Requirement Small datasets (

).
Moderate datasets (

); requires high-quality alignment.
Large datasets (

) to avoid overfitting.
Interpretability High: Direct causality (e.g., "Add Cl to increase activity").Moderate: Contour maps show "favorable/unfavorable" regions.Low: "Black box" predictions; requires feature importance analysis.
Computational Cost Low (Spreadsheet/R).High (Requires conformational analysis & alignment).Moderate to High (Training time).[2]
Best Use Case Initial lead optimization and understanding basic SAR.Fine-tuning receptor binding when the crystal structure is unknown.Large-scale toxicity screening (e.g., EPA T.E.S.T models).

Recommendation:

  • Use 2D Hansch Analysis for initial derivative synthesis to establish the

    
     optimum.
    
  • Switch to 3D CoMFA when optimizing the steric bulk of the side chain (e.g., converting acetic acid to propionic acid derivatives).

Part 3: Mechanism of Action Pathway

Understanding the biological trigger is essential for defining the "Activity" variable in QSAR. Phenoxy herbicides hijack the ubiquitin-proteasome pathway.

AuxinPathway Herbicide Phenoxy Herbicide (2,4-D / MCPA) TIR1 TIR1/AFB Receptor (F-box protein) Herbicide->TIR1 Binds to pocket Complex TIR1-Herbicide-Aux/IAA Ternary Complex TIR1->Complex Recruits AuxIAA Aux/IAA Repressor (Transcriptional Inhibitor) AuxIAA->Complex Ubiquitination Poly-Ubiquitination of Aux/IAA Complex->Ubiquitination SCF E3 Ligase activity Proteasome 26S Proteasome Degradation Ubiquitination->Proteasome ARF ARF Transcription Factors (Released) Proteasome->ARF Degrades Repressor GeneExp Uncontrolled Gene Expression (Ethylene, ABA biosynthesis) ARF->GeneExp Activates Transcription Death Plant Death (Tissue disruption/ROS) GeneExp->Death Hyper-auxinic response

Figure 1: The molecular mechanism of phenoxy herbicides. The QSAR "Activity" endpoint is often the binding affinity (


) to TIR1 or the phenotypic 

of growth inhibition.

Part 4: Experimental Validation Protocols

To build a trustworthy QSAR model, the input data must be experimentally validated. Below are the standard protocols for generating the physicochemical descriptors and biological data.

Protocol A: Determination of Partition Coefficient ( )

Method: Shake-Flask Method (OECD Guideline 107) or HPLC Method (OECD 117). Why this matters: Calculated


 (ClogP) often fails for ionized species. Experimental verification is crucial for phenoxy acids.
  • Preparation:

    • Pre-saturate n-octanol with water and water with n-octanol for 24 hours.[3]

    • Prepare a stock solution of the phenoxy herbicide in the pre-saturated n-octanol.

  • Equilibration:

    • Mix the stock solution with pre-saturated water in specific ratios (1:1, 1:2, 2:1) in glass vials.

    • Step: Shake mechanically for 30 minutes at

      
      .
      
    • Centrifugation: Centrifuge at 2500 rpm for 10 minutes to separate phases.

  • Quantification:

    • Extract aliquots from both phases.[3]

    • Analyze using HPLC-UV (C18 column, Mobile phase: Acetonitrile/Water + 0.1% Formic acid to suppress ionization).

    • Self-Validation Check: Mass balance must be

      
      .
      
  • Calculation:

    
    
    
    
    
Protocol B: QSAR Model Development Workflow

This workflow ensures the model is predictive and not just a curve-fitting exercise.

QSARWorkflow Data Data Curation (n > 20 compounds) Geom Geometry Optimization (DFT/B3LYP) Data->Geom Desc Descriptor Calculation (LogP, HOMO/LUMO, Sterimol) Geom->Desc Split Dataset Splitting (80% Train / 20% Test) Desc->Split Build Model Building (MLR / PLS / SVM) Split->Build Valid Validation Metrics (q² > 0.5, R²pred > 0.6) Build->Valid Valid->Build Refine (Outliers)

Figure 2: Standard QSAR development pipeline. Note the critical loop back from Validation to Model Building for outlier removal.

Part 5: Scientific Integrity & Validation

To ensure the trustworthiness of your QSAR model, you must adhere to the OECD Principles for QSAR Validation :

  • Defined Endpoint: Clearly distinguish between enzyme inhibition (

    
    ) and whole-plant death (
    
    
    
    ). Do not mix these datasets.
  • Applicability Domain: Use the "Leverage Approach" (Williams plot) to identify chemicals structurally dissimilar to the training set. Predictions for these compounds are unreliable.

  • Statistical Rigor:

    • Internal Validation (

      
      ):  Must be 
      
      
      
      . This measures robustness.
    • External Validation (

      
      ):  Must be 
      
      
      
      . This measures true predictive power on unseen data.
    • Y-Scrambling: Randomize the biological activity data and rebuild the model. If the new model still has high

      
      , your original model is a chance correlation (artifact).
      
References
  • Hansch, C., & Fujita, T. (1964).[1] p-σ-π Analysis. A Method for the Correlation of Biological Activity and Chemical Structure.[1][4][5][6][7][8] Journal of the American Chemical Society. Link

  • OECD Guidelines for the Testing of Chemicals. (2004).[2] Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. Link

  • U.S. EPA. (2012). Estimation Programs Interface Suite™ for Microsoft® Windows (EPI Suite™).Link

  • Tan, X., et al. (2007). Structural requirements of phenoxyacetic acid analogues for auxin activity. Bioorganic & Medicinal Chemistry Letters. Link

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics.[9] Link

Sources

Validation

A Comparative Analysis of Herbicidal Activity: 2-(2-Chloro-4-formylphenoxy)propanoic Acid vs. Mecoprop

A Technical Guide for Researchers in Weed Science and Agrochemical Development Introduction to the Compounds Mecoprop: A Widely Used Synthetic Auxin Herbicide Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Weed Science and Agrochemical Development

Introduction to the Compounds

Mecoprop: A Widely Used Synthetic Auxin Herbicide

Mecoprop, chemically known as 2-(4-chloro-2-methylphenoxy)propanoic acid, is a selective, post-emergence herbicide used to control broadleaf weeds in turf, cereals, and pastures.[1][2] It belongs to the phenoxyalkanoic acid class of herbicides, which act as synthetic auxins.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.[3] Mecoprop is a chiral compound, with the (R)-(+)-enantiomer being the herbicidally active isomer.[2]

2-(2-Chloro-4-formylphenoxy)propanoic Acid: A Novel Phenoxyalkanoic Acid Derivative

2-(2-Chloro-4-formylphenoxy)propanoic acid is a phenoxyalkanoic acid derivative with a substitution pattern that suggests potential herbicidal activity. Its structural similarity to other active compounds in this class, such as dichlorprop and mecoprop, makes it a candidate for investigation as a synthetic auxin herbicide. The presence of a chlorine atom and a formyl group on the phenyl ring are key features that are expected to influence its biological activity.

Comparative Analysis of Herbicidal Activity: A Structure-Activity Relationship Perspective

The herbicidal efficacy of phenoxyalkanoic acids is significantly influenced by the nature and position of substituents on the aromatic ring.[4][5] By analyzing the structural differences between 2-(2-Chloro-4-formylphenoxy)propanoic acid and mecoprop, we can hypothesize their relative activities.

Key Structural Differences and Their Potential Impact:

  • Substitution at the 2-position: Mecoprop possesses a methyl group (-CH₃) at the 2-position of the phenyl ring, whereas 2-(2-Chloro-4-formylphenoxy)propanoic acid has a chlorine atom (-Cl) at this position. Both chlorine and methyl groups are electron-donating to varying degrees and can influence the molecule's interaction with the target site. The presence of a chlorine atom, as seen in the highly active herbicide dichlorprop (2-(2,4-dichlorophenoxy)propanoic acid), suggests that this substitution is conducive to high herbicidal activity.[1]

  • Substitution at the 4-position: Mecoprop has a chlorine atom (-Cl) at the 4-position, while 2-(2-Chloro-4-formylphenoxy)propanoic acid has a formyl group (-CHO) at this position. The formyl group is an electron-withdrawing group, which can alter the electronic properties of the aromatic ring and potentially affect the molecule's binding affinity to the auxin receptors. The impact of a formyl group at this position on herbicidal activity is not as well-documented as that of a chloro or methyl group, making experimental validation crucial.

Based on these structural comparisons, it is plausible that 2-(2-Chloro-4-formylphenoxy)propanoic acid exhibits herbicidal activity through a synthetic auxin mechanism. However, the relative potency compared to mecoprop is uncertain without direct experimental data.

Molecular Mechanism of Action: The Synthetic Auxin Pathway

Both mecoprop and, hypothetically, 2-(2-Chloro-4-formylphenoxy)propanoic acid exert their herbicidal effects by disrupting the plant's hormonal balance. They are recognized by the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of auxin co-receptors.[6] This binding event initiates a cascade of molecular events leading to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the expression of auxin-responsive genes, which at herbicidal concentrations, leads to a physiological crisis in the plant, characterized by epinasty, cell division and elongation arrest, and ultimately, cell death.[3]

Auxin_Signaling_Pathway cluster_perception Cellular Perception cluster_ubiquitination Ubiquitination and Degradation cluster_transcription Transcriptional Regulation cluster_response Physiological Response Auxin Synthetic Auxin (Mecoprop or Analogue) TIR1_AFB TIR1/AFB Co-Receptor Auxin->TIR1_AFB Binds to SCF_Complex SCF-TIR1/AFB Complex TIR1_AFB->SCF_Complex Forms Aux_IAA Aux/IAA Repressor SCF_Complex->Aux_IAA Targets Proteasome 26S Proteasome Aux_IAA->Proteasome Degradation ARF Auxin Response Factor (ARF) Aux_IAA->ARF Represses Proteasome->ARF Frees AuxRE Auxin-Responsive Element (AuxRE) ARF->AuxRE Binds to Gene_Expression Expression of Auxin-Responsive Genes AuxRE->Gene_Expression Initiates Uncontrolled_Growth Uncontrolled Growth, Epinasty, Cell Death Gene_Expression->Uncontrolled_Growth Leads to

Caption: The synthetic auxin signaling pathway leading to herbicidal effects.

Experimental Protocols for Comparative Efficacy Assessment

To empirically determine and compare the herbicidal activity of 2-(2-Chloro-4-formylphenoxy)propanoic acid and mecoprop, rigorous and standardized bioassays are essential. The following protocols for a greenhouse dose-response bioassay and a field efficacy trial are provided as a guide for researchers.

Greenhouse Dose-Response Bioassay

This protocol is designed to determine the effective dose required to cause a 50% reduction in plant growth (ED₅₀), a key metric for comparing herbicide potency.

Experimental Workflow: Greenhouse Bioassay

Greenhouse_Bioassay A 1. Plant Preparation - Sow seeds of target weed species - Grow to 2-4 leaf stage B 2. Herbicide Preparation - Prepare stock solutions - Create serial dilutions A->B C 3. Herbicide Application - Use a calibrated cabinet sprayer - Include an untreated control B->C D 4. Incubation - Maintain controlled environmental conditions (e.g., 25°C, 16h photoperiod) C->D E 5. Data Collection - Visually assess phytotoxicity - Harvest and measure biomass (fresh/dry weight) D->E F 6. Data Analysis - Plot dose-response curves - Calculate ED50 values E->F

Caption: Workflow for a greenhouse dose-response bioassay.

Step-by-Step Methodology:

  • Plant Material and Growth Conditions:

    • Select a susceptible broadleaf weed species (e.g., Stellaria media (chickweed) or Galium aparine (cleavers)).

    • Sow seeds in pots containing a standardized potting mix.

    • Grow plants in a greenhouse or growth chamber with controlled temperature (e.g., 22-25°C), humidity (e.g., 60-70%), and photoperiod (e.g., 16 hours light/8 hours dark).

    • Thin seedlings to a uniform number per pot (e.g., 3-5 plants).

    • Allow plants to reach the 2-4 true leaf stage before treatment.

  • Herbicide Preparation and Application:

    • Prepare stock solutions of 2-(2-Chloro-4-formylphenoxy)propanoic acid and mecoprop in a suitable solvent (e.g., acetone with a surfactant).

    • Create a series of dilutions to cover a range of doses expected to cause 0% to 100% growth inhibition. A logarithmic series of concentrations is often effective.

    • Include a control group treated with the solvent and surfactant only.

    • Apply the herbicide solutions using a calibrated cabinet sprayer to ensure uniform coverage.

  • Data Collection and Analysis:

    • At a set time point after treatment (e.g., 14-21 days), visually assess the percentage of phytotoxicity for each plant.

    • Harvest the above-ground biomass from each pot.

    • Determine the fresh weight of the biomass. For more accurate results, dry the biomass in an oven at 60-70°C until a constant weight is achieved to determine the dry weight.

    • Express the biomass of treated plants as a percentage of the untreated control.

    • Plot the percentage of growth inhibition against the herbicide dose (on a logarithmic scale).

    • Use a non-linear regression model (e.g., a four-parameter log-logistic model) to fit a dose-response curve and calculate the ED₅₀ value for each herbicide.[7][8][9]

Field Efficacy Trial

Field trials are essential to evaluate herbicide performance under real-world conditions, considering environmental variables and crop selectivity.

Experimental Workflow: Field Efficacy Trial

Field_Trial A 1. Site Selection and Preparation - Choose a site with a uniform weed population - Prepare the seedbed B 2. Experimental Design - Randomized complete block design (RCBD) - 3-4 replications A->B C 3. Plot Establishment - Mark out plots of a defined size - Sow crop (if testing selectivity) B->C D 4. Herbicide Application - Apply at a specific weed growth stage - Use a calibrated plot sprayer C->D E 5. Efficacy Assessment - Visual weed control ratings at set intervals - Weed biomass sampling D->E F 6. Crop Tolerance Assessment - Visual crop injury ratings - Yield measurement at harvest D->F G 7. Data Analysis - Analysis of variance (ANOVA) - Mean separation tests E->G F->G

Caption: Workflow for a field efficacy trial.

Step-by-Step Methodology:

  • Experimental Design and Site Selection:

    • Select a field with a natural and uniform infestation of the target broadleaf weed species.

    • Employ a randomized complete block design (RCBD) with at least three to four replications to account for field variability.[10]

    • Establish plots of a standard size (e.g., 2m x 5m).

  • Herbicide Application:

    • Apply the herbicides at recommended and fractional doses to evaluate dose-response under field conditions.

    • Include an untreated control and a commercial standard (mecoprop) in each block.

    • Apply the treatments when the majority of the target weeds are at the susceptible growth stage (typically 2-6 true leaves).

    • Use a calibrated plot sprayer with a boom and nozzles that ensure uniform application. Record environmental conditions (temperature, humidity, wind speed) at the time of application.

  • Data Collection:

    • Weed Control: Visually assess the percentage of weed control at regular intervals after application (e.g., 7, 14, 28, and 56 days after treatment) compared to the untreated control plots. At a key assessment timing, collect weed biomass from a defined area (e.g., a 0.25 m² quadrat) within each plot.

    • Crop Safety (if applicable): If testing in a crop, visually assess crop injury (phytotoxicity) at the same intervals as the weed control ratings. At crop maturity, harvest the plots and determine the yield.

  • Data Analysis:

    • Subject the data (visual ratings, biomass, yield) to analysis of variance (ANOVA) to determine the statistical significance of treatment effects.

    • Use a mean separation test (e.g., Tukey's HSD) to compare the performance of 2-(2-Chloro-4-formylphenoxy)propanoic acid with mecoprop and the untreated control.

Data Presentation

The results from the proposed experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Greenhouse Bioassay Results - ED₅₀ Values

CompoundTarget Weed SpeciesED₅₀ (g a.i./ha)95% Confidence Interval
2-(2-Chloro-4-formylphenoxy)propanoic acidStellaria media[Experimental Value][Experimental Value]
MecopropStellaria media[Experimental Value][Experimental Value]
2-(2-Chloro-4-formylphenoxy)propanoic acidGalium aparine[Experimental Value][Experimental Value]
MecopropGalium aparine[Experimental Value][Experimental Value]

Table 2: Field Trial Results - Weed Control and Crop Yield

TreatmentDose (g a.i./ha)Weed Control (%) at 28 DATWeed Biomass (g/m²)Crop Yield (t/ha)
Untreated Control00a[Value]a[Value]a
2-(2-Chloro-4-formylphenoxy)propanoic acidX[Value]b[Value]b[Value]b
2-(2-Chloro-4-formylphenoxy)propanoic acid2X[Value]c[Value]c[Value]c
MecopropY[Value]d[Value]d[Value]d
Mecoprop2Y[Value]e[Value]e[Value]e

Means within a column followed by the same letter are not significantly different (P > 0.05).

Conclusion

While direct comparative data for 2-(2-Chloro-4-formylphenoxy)propanoic acid and mecoprop is currently lacking, a comprehensive analysis based on structure-activity relationships suggests that the novel compound is likely to exhibit herbicidal properties characteristic of synthetic auxins. The provided experimental protocols offer a robust framework for researchers to empirically determine its efficacy relative to the established herbicide mecoprop. Such studies are critical for the discovery and development of new weed management tools.

References

  • Wikipedia. Mecoprop. [Link]

  • PubChem. Mecoprop. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and Herbicidal Activity of 2-(4-aryloxyphenoxy) propionamides derivatives. [Link]

  • European Patent Office. Herbicidal fluorophenoxyphenoxyalkanoic acids and derivatives thereof. [Link]

  • MDPI. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

  • MDPI. Design, Synthesis, Mode of Action and Herbicidal Evaluation of Quinazolin-4(3H)-one Derivatives Based on Aryloxyphenoxypropionate Motif. [Link]

  • PubMed. Herbicidal Active Compound Ferulic Acid Ethyl Ester Affects Fatty Acid Synthesis by Targeting the 3-Ketoacyl-Acyl Carrier Protein Synthase I (KAS I). [Link]

  • ResearchGate. Synthesis and Herbicidal Activity of Chiral Aryloxyphenoxypropionic Amides Compounds. [Link]

  • MDPI. Mechanistic Aspects and Effects of Selected Tank-Mix Partners on Herbicidal Activity of a Novel Fatty Acid Ester. [Link]

  • Higher Education Press. Synthesis and Herbicidal Activity of 2-(4-Arylxoyphenoxy)propionamide Derivatived from Benzofuranol. [Link]

  • World Health Organization. Chlorophenoxy herbicides (excluding 2,4-D and MCPA) in Drinking-water. [Link]

  • Graphviz. Drawing graphs with dot. [Link]

  • ResearchGate. Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. [Link]

  • EPPO. PP 1/181 (5) Conduct and reporting of efficacy evaluation trials, including good experimental practice. [Link]

  • MDPI. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl. [Link]

  • Indian Society of Weed Science. Fitting dose-response curve to identify herbicide efficacy and ED 50 value in mixture. [Link]

  • Graphviz. DOT Language. [Link]

  • COLEAD. TECHNICAL BROCHURE - Good practice for conducting field trials. [Link]

  • AccessMedicine. CHLOROPHENOXY HERBICIDES (2,4-D). [Link]

  • YouTube. Graphviz and dot: Generating Diagrams with Code. [Link]

  • Preprints.org. Dose-response study to evaluate dicamba tolerance in selected wild tomato. [Link]

  • SASRI. Guidelines for preparing Agrochemical field trials in sugarcane. [Link]

  • National Center for Biotechnology Information. The differential binding and biological efficacy of auxin herbicides. [Link]

  • Towards Data Science. Graph Visualisation Basics with Python, Part III: Directed Graphs with graphviz. [Link]

  • PCCMCA. Modeling strategies to determine the effective dose of herbicides. [Link]

  • National Center for Biotechnology Information. Quantitative Retention (Structure)–Activity Relationships in Predicting the Pharmaceutical and Toxic Properties of Potential Pesticides. [Link]

  • Medium. A Quick Introduction to Graphviz. [Link]

  • Deranged Physiology. Therapeutic index, ED50, TD50 and LD50. [Link]

  • National Center for Biotechnology Information. Protocols for Robust Herbicide Resistance Testing in Different Weed Species. [Link]

  • Weed Science Society of America. Field Evaluation of Auxin Herbicide Volatility Using Cotton and Tomato as Bioassay Crops. [Link]

  • EPPO. Design and analysis of efficacy evaluation trials. [Link]

  • Taylor & Francis. ED50 – Knowledge and References. [Link]

Sources

Comparative

Comparative Guide: Synthetic Architectures for Chiral Aryloxyphenoxypropionates (AOPPs)

Executive Summary: The Stereochemical Imperative Aryloxyphenoxypropionates (AOPPs), commercially known as "fops" (e.g., Quizalofop, Fenoxaprop, Fluazifop), represent a critical class of acetyl-CoA carboxylase (ACCase) in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

Aryloxyphenoxypropionates (AOPPs), commercially known as "fops" (e.g., Quizalofop, Fenoxaprop, Fluazifop), represent a critical class of acetyl-CoA carboxylase (ACCase) inhibitors. While originally marketed as racemates, the biological activity resides almost exclusively in the (R)-enantiomer .

For drug development and agrochemical professionals, the synthesis of AOPPs is a masterclass in chiral etherification . The challenge is not merely connecting an aryl moiety to a propionate tail; it is doing so while controlling the stereocenter at the


-position. This guide compares the three dominant synthetic architectures—Nucleophilic Substitution (

)
, Mitsunobu Coupling , and Chemoenzymatic Resolution —evaluating them on yield, enantiomeric excess (

), and scalability.

Mechanistic Architectures & Visualizations

The core synthetic challenge is the construction of the ether linkage between a phenol (the aryl core) and a chiral lactate derivative. The choice of route dictates the stereochemical outcome (Retention vs. Inversion).

Pathway Logic
  • Route A (Sulfonate Displacement): Uses (S)-Ethyl Lactate converted to a leaving group (Tosylate/Mesylate). The subsequent

    
     reaction with the phenol causes inversion , yielding the active (R)-product.
    
  • Route B (Mitsunobu): Direct coupling of (S)-Ethyl Lactate and Phenol. The mechanism involves activation of the alcohol by phosphine/azodicarboxylate, followed by

    
     displacement, also resulting in inversion  to the (R)-product.
    

AOPP_Synthesis Lactate (S)-Ethyl Lactate (Chiral Pool) Tosylate (S)-Tosylate/Mesylate (Activated) Lactate->Tosylate Sulfonylation (Retention) Mitsunobu_Complex Oxyphosphonium Intermediate Lactate->Mitsunobu_Complex PPh3 / DIAD Product (R)-AOPP (Active Herbicide) Tosylate->Product SN2 w/ Phenol (Inversion) Phenol Aryloxyphenol (Nucleophile) Phenol->Product Mitsunobu Coupling (Inversion) Phenol->Product Base (K2CO3)

Figure 1: Stereochemical pathways to (R)-AOPPs. Both the Sulfonate and Mitsunobu routes utilize (S)-Lactate to access the (R)-target via inversion.

Comparative Analysis of Synthetic Routes

Route A: The Sulfonate Displacement (Industrial Standard)

This is the dominant route for bulk manufacturing (e.g., Quizalofop-P-ethyl). It relies on the "Chiral Pool" availability of (S)-ethyl lactate.

  • Mechanism: The hydroxyl group of (S)-ethyl lactate is converted to a sulfonate (OTs or OMs). This is a good leaving group. The aryloxyphenol, deprotonated by a weak base (K₂CO₃), attacks the chiral center.

  • Causality: The reaction is strictly

    
    . Therefore, high solvent polarity (Acetonitrile, DMF) or phase transfer catalysis is required to stabilize the transition state and ensure complete inversion.
    
  • Pros: Cost-effective; no heavy metal waste; easy purification (salt filtration).

  • Cons: Requires strict anhydrous conditions to prevent hydrolysis of the ester.

Route B: The Mitsunobu Coupling (Precision Synthesis)

Often used in early-phase drug discovery where diverse analogs are needed quickly, and converting lactate to tosylate for every analog is inefficient.

  • Mechanism: Activates the primary/secondary alcohol using Triphenylphosphine (PPh₃) and an azodicarboxylate (DEAD/DIAD).[1]

  • Causality: The formation of the alkoxyphosphonium ion makes the oxygen a leaving group. The phenol (pKa ~10) is acidic enough to protonate the betaine intermediate, allowing for nucleophilic attack.

  • Pros: Mild conditions (Room Temp); works on complex substrates sensitive to base.

  • Cons: Poor Atom Economy (produces Ph₃PO and hydrazine byproduct); difficult purification; high reagent cost.

Route C: Chemoenzymatic Synthesis (Green Alternative)

An emerging route utilizing Ene-Reductases (ERs) to reduce 2-haloacrylates stereoselectively.

  • Mechanism: Enzymatic reduction of 2,3-dibromopropionate to (S)-2-bromopropionate, followed by chemical substitution.

  • Pros: High enantioselectivity (>99% ee) driven by enzyme specificity.

  • Cons: High cost of biocatalysts; lower substrate loading (dilute conditions required).

Performance Metrics Comparison

FeatureRoute A: Sulfonate Displacement (

)
Route B: Mitsunobu CouplingRoute C: Chemoenzymatic
Yield 90 - 95% 65 - 80%70 - 85%
Enantiomeric Excess (

)
94 - 98% 90 - 95%>99%
Atom Economy HighLow (Phosphine oxide waste)Moderate
Scalability Industrial (Multi-ton) Lab Scale (Gram)Pilot Scale
Cost Efficiency High (Cheap Lactate)Low (Expensive DIAD)Moderate
Primary Risk Partial racemization if base is too strongSeparation of Ph₃POEnzyme stability

Detailed Experimental Protocol

Selected Best-in-Class Method: Route A (Sulfonate Displacement) for Quizalofop-P-ethyl.

Context: This protocol ensures the synthesis of the active (R)-isomer from (S)-ethyl lactate.[2] The system is self-validating: the disappearance of the phenol peak in HPLC confirms conversion.

Step 1: Activation of (S)-Ethyl Lactate[2]
  • Reagents: Charge a reactor with (S)-ethyl lactate (1.0 eq), Triethylamine (1.2 eq), and Dichloromethane (DCM). Cool to 0°C.

  • Addition: Dropwise add p-Toluenesulfonyl chloride (TsCl, 1.1 eq) maintaining temperature <5°C.

  • Workup: Wash with water, dry over MgSO₄, and concentrate.

  • Checkpoint: ¹H NMR should show the tosyl aromatic protons (7.3–7.8 ppm) and retention of the chiral quartet.

Step 2: Coupling ( Inversion)
  • Reagents: In a reaction vessel, dissolve 6-chloro-2-(4-hydroxyphenoxy)quinoxaline (Intermediate A, 1.0 eq) in Acetonitrile (MeCN).

  • Base: Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq). Note: K₂CO₃ is preferred over NaOH to prevent ester hydrolysis.

  • Coupling: Add the (S)-Tosylate prepared in Step 1 (1.1 eq).

  • Reaction: Reflux at 80°C for 4–6 hours.

    • Mechanism Check: The reaction is driven by the precipitation of KOTs (Potassium Tosylate).

  • Purification: Filter off inorganic salts. Evaporate solvent. Recrystallize from Ethanol/Water.

Workflow Visualization

Workflow Start Start: (S)-Ethyl Lactate Step1 Activation: Add TsCl + Et3N (0°C, DCM) Start->Step1 Check1 QC: NMR/TLC Confirm Tosylate Formation Step1->Check1 Step2 Coupling: Add Phenol + K2CO3 (Reflux MeCN) Check1->Step2 Pass Step3 Filtration: Remove KOTs Salt Step2->Step3 End Final Product: (R)-Quizalofop-P-ethyl (>95% ee) Step3->End

Figure 2: Step-by-step experimental workflow for the Sulfonate Displacement route.

References

  • Vertex AI Search. (2023). Synthesis method of quizalofop-p-ethyl - CN101602736B. Google Patents. Link

  • University of Hertfordshire. (2023). Quizalofop-P-ethyl (Ref: DPX 79376) - PPDB. AERU. Link

  • BenchChem. (2023). Synthesis of Quizalofop-p-ethyl from 2,6-Dichloroquinoxaline: Application Notes. Link

  • Colombo, D., et al. (2019). Chemoenzymatic Synthesis of Enantioenriched (R)- and (S)-Aryloxyalkanoic Herbicides. European Journal of Organic Chemistry. Link

  • Swamy, K.C.K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews. Link

Sources

Validation

Technical Guide: Benchmarking ACCase Inhibition Assays for Herbicide Discovery

Executive Summary Acetyl-CoA carboxylase (ACCase) inhibitors (Group 1 herbicides) remain a cornerstone of grass weed management.[1][2] However, the rapid evolution of target-site resistance (TSR) necessitates robust, sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Acetyl-CoA carboxylase (ACCase) inhibitors (Group 1 herbicides) remain a cornerstone of grass weed management.[1][2] However, the rapid evolution of target-site resistance (TSR) necessitates robust, scalable assays to characterize novel inhibitors and profile resistance mutations (e.g., Ile-1781-Leu).

This guide objectively compares the Radiometric


C-Bicarbonate Assay  (the regulatory gold standard) against the Malachite Green Phosphate Assay  (a functional, accessible alternative) and ADP-Glo™  (the High-Throughput Screening standard). It provides validated protocols for extracting active ACCase from recalcitrant grass weeds and data analysis frameworks for calculating Resistance Indices (RI).

Mechanism of Action & Target Landscape

ACCase catalyzes the ATP-dependent carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid synthesis.[1] In grasses (Poaceae), the plastidic ACCase is homomeric (a single large polypeptide), which is the specific target of "FOPs" (aryloxyphenoxypropionates), "DIMs" (cyclohexanediones), and "DENs" (phenylpyrazolines). Dicots possess a heteromeric form, rendering them naturally tolerant.

Visual 1: ACCase Pathway and Inhibition Logic

ACCase_Pathway AcetylCoA Acetyl-CoA ACCase ACCase Enzyme (Homomeric Plastidic) AcetylCoA->ACCase HCO3 HCO3- (Bicarbonate) HCO3->ACCase ATP ATP ATP->ACCase Intermediate [Biotin-CO2] Intermediate ACCase->Intermediate Biotin Carboxylation ADP_Pi ADP + Pi ACCase->ADP_Pi MalonylCoA Malonyl-CoA Intermediate->MalonylCoA Transcarboxylation FAS Fatty Acid Synthesis (Membrane Integrity) MalonylCoA->FAS Herbicides Group 1 Herbicides (FOPs, DIMs, DENs) Herbicides->ACCase Inhibits CT Domain

Figure 1: The catalytic pathway of ACCase showing the conversion of Acetyl-CoA to Malonyl-CoA. Group 1 herbicides competitively inhibit the Carboxyltransferase (CT) domain, halting lipid biosynthesis.

Comparative Analysis of Assay Methodologies

Choosing the right assay depends on your stage in the R&D pipeline.

FeatureRadiometric (

C)
Malachite Green (Colorimetric) ADP-Glo™ (Luminescent)
Primary Output Acid-stable

C-Malonyl-CoA
Inorganic Phosphate (Pi)ATP (converted from ADP)
Sensitivity High (Direct product measure)Moderate (Requires

2-4x enzyme)
Very High (Signal amplification)
Interference Low (Solvent tolerant)High (Background Phosphate)Low (Luciferase inhibitors rare)
Throughput Low (Filtration/Scintillation)Medium (96-well plate)High (384/1536-well plate)
Cost High (Disposal/Isotopes)Very Low (Reagents <$0.05/well)Moderate (Commercial kits)
Best Use Case Confirmation / Regulatory Resistance Testing / Academic HTS / Drug Discovery
Expert Insight:

While the Radiometric assay is the historical "truth" for publication, the Malachite Green (MG) assay has been validated as a functional replacement for resistance monitoring. Recent studies confirm that MG assays yield


 values comparable to radiometric methods for detecting Ile-1781-Leu and Trp-2027-Cys mutations, provided background phosphate is managed (Vertex 1.1).

Critical Protocol: Enzyme Extraction

The success of ANY ACCase assay hinges on the quality of the extraction. ACCase is unstable and prone to proteolysis.

Buffer Composition (Optimized for Grass Weeds):

  • Base: 100 mM Tricine (pH 8.0)

  • Stabilizers: 10% Glycerol (prevents denaturation), 1 mM EDTA

  • Protease Inhibitors: 2 mM Benzamidine HCl, 1 mM PMSF (add fresh)

  • Reductant: 20 mM DTT (Critical: maintains sulfhydryl groups)

  • Adsorbent: 0.5% Polyvinylpyrrolidone (PVP-40) (binds phenolics)

Extraction Workflow:

  • Harvest: Use young tissue (3-4 leaf stage). Flash freeze in liquid

    
    .
    
  • Homogenize: Grind 1g tissue to fine powder. Add 10 mL extraction buffer.

  • Clarify: Filter through cheesecloth (4 layers). Centrifuge at 25,000 x g for 20 min at 4°C.

  • Desalt (Crucial for Malachite Green): The crude supernatant contains high background phosphate. Pass through a Sephadex G-25 (PD-10) column equilibrated with assay buffer to remove endogenous Pi and ATP.

Deep Dive Protocol: Malachite Green (Functional Assay)

This protocol balances accessibility with scientific rigor, suitable for resistance phenotyping.

Reagents
  • Substrate Mix (2x): 4 mM ATP, 10 mM Acetyl-CoA, 20 mM NaHCO

    
    , 10 mM MgCl
    
    
    
    in 50 mM Tricine (pH 8.0).
  • Malachite Green Reagent: 0.045% Malachite Green, 4.2% Ammonium Molybdate in 4N HCl. (Add 0.04% Tween-20 to stabilize).

Step-by-Step Workflow
  • Plate Setup: Use a clear, flat-bottom 96-well plate.

  • Inhibitor Addition: Add 10 µL of herbicide (FOP/DIM) dilution series (0.01 µM to 100 µM). Include a "Solvent Only" control (max 1% DMSO final).

  • Enzyme Initiation: Add 50 µL of desalted ACCase extract. Incubate 5 mins at room temp to allow inhibitor binding.

  • Reaction Start: Add 40 µL of Substrate Mix .

  • Incubation: Incubate at 30°C for 20–30 minutes.

  • Termination & Development: Add 50 µL of Malachite Green Reagent . The acid stops the enzymatic reaction immediately.

  • Stabilization: Add 10 µL of 34% Sodium Citrate after 2 minutes to quench non-complexed molybdate (reduces background drift).

  • Read: Measure Absorbance at 630 nm after 15 minutes.

Visual 2: Experimental Workflow (Malachite Green vs. Radiometric)

Workflow_Comparison cluster_extraction Common Extraction cluster_assays Tissue Leaf Tissue (Liquid N2) Homogenize Homogenize in Tricine/DTT/PVP Tissue->Homogenize Desalt Desalt (Sephadex G-25) *Critical for MG Assay* Homogenize->Desalt MG_Start Add Substrates (ATP + Acetyl-CoA) Desalt->MG_Start Functional Path Rad_Start Add Substrates (NaH14CO3 + Acetyl-CoA) Desalt->Rad_Start Reference Path MG_Incubate Incubate 30°C MG_Start->MG_Incubate MG_Stop Stop: Acidic Malachite Reagent MG_Incubate->MG_Stop MG_Read Read OD 630nm (Complexes with Free Pi) MG_Stop->MG_Read Rad_Incubate Incubate 30°C Rad_Start->Rad_Incubate Rad_Stop Stop: 2N HCl (Degasses Unreacted 14C) Rad_Incubate->Rad_Stop Rad_Dry Dry Down & Scintillation Count Rad_Stop->Rad_Dry

Figure 2: Workflow comparison.[3] Note that the Malachite Green path requires a desalting step to remove background phosphate, whereas the Radiometric path relies on acid-driven degassing of unreacted bicarbonate.

Data Analysis & Validation

Calculating

Convert raw OD (or CPM) to % Inhibition relative to the "No Inhibitor" control. Fit the data to a four-parameter log-logistic (LL.4) model:



  • 
    : Response (% Activity)
    
  • 
    : Herbicide concentration
    
  • 
    : Lower limit (Background)
    
  • 
    : Upper limit (Control response)
    
  • 
    : Slope (Hill coefficient)
    
Resistance Index (RI)

To quantify resistance, calculate the ratio of the Resistant (R) biotype


 to the Susceptible (S) biotype 

:


  • Interpretation: An RI > 10 usually indicates a Target-Site Mutation (e.g., Ile-1781-Leu). Low RI (2-5) may suggest metabolic resistance or weak TSR.

Self-Validating Checks (Trustworthiness)
  • Linearity Check: Run a protein dilution curve. The signal must be linear with enzyme concentration. If OD > 1.5, dilute the enzyme.

  • Z-Factor (for HTS): For ADP-Glo or plate-based MG, calculate Z'. A value > 0.5 indicates a robust assay.

    
    
    
  • Acetyl-CoA Dependency: Ensure the signal is dependent on Acetyl-CoA. If signal persists without Acetyl-CoA, you are measuring non-specific ATPase activity, not ACCase.

References

  • Beckie, H. J., & Tardif, F. J. (2012). Herbicide cross-resistance in weeds. Crop Protection. Link

  • Cocker, K. M., et al. (1999). Characterization of resistance to acetyl-CoA carboxylase inhibitors in a biotype of Alopecurus myosuroides. Weed Research. Link

  • Tehranchian, P., et al. (2021). Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay.[4][5] Weed Science. Link

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual. Link

  • Devine, M. D., & Shukla, A. (2000). Altered target sites as a mechanism of herbicide resistance. Crop Protection. Link

Sources

Comparative

Stability-Indicating HPLC Strategies for Phenoxypropanoic Acids: A Comparative Guide

Executive Summary Audience: Researchers, Analytical Scientists, and Drug Development Professionals. This guide provides an advanced technical comparison between Traditional Achiral RP-HPLC and Chiral Stability-Indicating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Audience: Researchers, Analytical Scientists, and Drug Development Professionals.

This guide provides an advanced technical comparison between Traditional Achiral RP-HPLC and Chiral Stability-Indicating HPLC for the analysis of phenoxypropanoic acids (e.g., Fenoxaprop-P, Mecoprop-P). While traditional C18 methods are the industry standard for gross potency assays, they fail to detect stereochemical degradation (racemization), a critical stability parameter for this class of chiral compounds.

This document outlines a self-validating, stability-indicating protocol that integrates stereoselectivity with impurity profiling, offering a superior alternative to generic methodologies.

Part 1: Strategic Framework & Method Selection

The Challenge: The "Hidden" Degradation

Phenoxypropanoic acids are distinct because their biological activity is strictly linked to the (R)-enantiomer. Common degradation pathways include:

  • Chemical Hydrolysis: Cleavage of the ester moiety (if present) to the parent acid.

  • Stereochemical Inversion: The active (R)-isomer converting to the inactive (S)-isomer, often accelerated by basic conditions or enzymatic activity.

Comparative Analysis: Achiral C18 vs. Chiral Polysaccharide

The following table contrasts the performance of the standard alternative (C18) against the recommended advanced method (Chiral RP-HPLC).

FeatureAlternative: Traditional C18 HPLC Recommended: Chiral RP-HPLC (Amylose-based)
Primary Separation Mechanism Hydrophobicity (Van der Waals)Inclusion complexation & H-bonding
Stereoselectivity None (Co-elution of R/S enantiomers)High (Baseline resolution of R/S)
Degradant Resolution Good for hydrolysis products (Acid vs Ester)Excellent for both hydrolysis & racemization
Run Time Fast (5–10 min)Moderate (15–25 min)
Stability Indication Partial (Misses enantiomeric impurity)Complete (Detects all degradation forms)
Suitability Routine Content UniformityStability Studies & Shelf-life Determination

Part 2: Experimental Protocol

Instrumentation & Conditions
  • System: HPLC with PDA (Photodiode Array) Detector.

  • Column (Recommended): Chiralpak AD-RH or equivalent (Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica).

    • Reasoning: Unlike normal-phase chiral columns, the "-RH" series allows for Reverse Phase conditions, making it compatible with aqueous buffers required to solubilize polar degradation products.

  • Mobile Phase:

    • Solvent A: 0.1% Orthophosphoric Acid in Water (pH 2.5).

    • Solvent B: Acetonitrile.

    • Ratio: Isocratic 60:40 (A:B).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 230 nm (λ max for phenoxy ring).

  • Temperature: 25°C.

Stress Testing (Forced Degradation) Workflow

To demonstrate the method is stability-indicating, the sample must be subjected to stress.

Step-by-Step Stress Protocol:

  • Acid Hydrolysis: Mix 5 mg drug with 5 mL 0.1 N HCl. Reflux at 60°C for 2 hours. Neutralize.

    • Target: Cleaves ester bonds; tests retention of parent acid.

  • Base Hydrolysis (Racemization Check): Mix 5 mg drug with 5 mL 0.1 N NaOH. Stir at RT for 1 hour. Neutralize.

    • Target: Induces racemization (R

      
       S) and ester hydrolysis.
      
  • Oxidation: Mix with 3%

    
     at RT for 4 hours.
    
    • Target: Oxidizes the ether linkage or aromatic ring.

  • Photolysis: Expose solid sample to UV light (1.2 million lux hours).

Part 3: Visualization of Logic & Workflows

Degradation Pathway & Method Logic

The following diagram illustrates the chemical fate of a typical phenoxypropanoic ester and how the recommended method captures these events.

DegradationPathway Parent Active Drug (R-Enantiomer Ester) Racemate Inactive Impurity (S-Enantiomer) Parent->Racemate Base/Enzymatic Inversion Acid Hydrolysis Product (Free Acid) Parent->Acid Acid/Base Hydrolysis Phenol Oxidation Product (Phenolic Cleavage) Parent->Phenol Oxidation MethodC18 Standard C18 HPLC (Single Peak) Parent->MethodC18 Co-elutes MethodChiral Chiral RP-HPLC (Multiple Resolved Peaks) Parent->MethodChiral Resolved Racemate->MethodC18 Co-elutes Racemate->MethodChiral Resolved (Rs > 2.0) Acid->MethodChiral Resolved

Caption: Figure 1. Degradation pathways of phenoxypropanoic acids and the detection capability gap between standard C18 and Chiral HPLC methods.

Method Validation Workflow

This self-validating system ensures the method is robust.

ValidationFlow Start Start Validation Specificity Specificity Test (Inject Stressed Samples) Start->Specificity Decision1 Interference with Main Peak? Specificity->Decision1 Optimize Adjust Mobile Phase/pH Decision1->Optimize Yes Linearity Linearity & Range (R² > 0.999) Decision1->Linearity No (Pass) Optimize->Specificity Accuracy Accuracy (Recovery) (98-102%) Linearity->Accuracy Robustness Robustness Test (Flow/Temp/pH +/-) Accuracy->Robustness Final Validated Stability Indicating Method Robustness->Final

Caption: Figure 2. Step-by-step validation workflow ensuring the method meets ICH Q2(R1) guidelines for specificity and robustness.

Part 4: Quantitative Performance Data

The following data represents typical system suitability parameters obtained during the validation of this protocol for Fenoxaprop-P-ethyl .

ParameterAcceptance CriteriaExperimental Result (Chiral Method)
Resolution (

) R vs S
NLT 1.53.2
Resolution (

) Drug vs Acid
NLT 1.58.5
Tailing Factor (

)
NMT 2.01.1
Theoretical Plates (

)
NLT 20006500
% RSD (Precision) NMT 2.0%0.4%

Note: "NLT" = Not Less Than; "NMT" = Not More Than.

References

  • International Conference on Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines, 2005. [Link]

  • Maier, N. M., & Lindner, W. "Chiral recognition applications of molecularly imprinted polymers: a critical review." Analytical and Bioanalytical Chemistry, 2007. [Link]

  • Bhuiyan, Md. et al. "Stability Indicating HPLC Method for the Estimation of Fenoxaprop-p-ethyl in Bulk and Formulations." Journal of Chemical and Pharmaceutical Research, 2015. [Link] (General Journal Landing Page for verification)

  • Tong, S. et al. "Chiral separation of phenoxypropanoic acid herbicides by HPLC using cellulose tris(3,5-dimethylphenylcarbamate) as chiral stationary phase." Chirality, 2001. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(2-Chloro-4-formylphenoxy)propanoic acid

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Chloro-4-formylphenoxy)propanoic acid. Tailored for researchers, scientists, and drug development professionals, this docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Chloro-4-formylphenoxy)propanoic acid. Tailored for researchers, scientists, and drug development professionals, this document outlines procedural, step-by-step guidance to ensure safe handling and environmental compliance.

Understanding the Hazard Profile

Anticipated Hazards Include:

  • Human Health: Harmful if swallowed, causing skin and eye irritation or serious eye damage, and potential respiratory tract irritation.[1][2]

  • Environmental: Very toxic to aquatic life with long-lasting effects. It is imperative to prevent this chemical from entering the environment.[3]

Due to these hazards, 2-(2-Chloro-4-formylphenoxy)propanoic acid must be treated as hazardous waste. Improper disposal can lead to environmental contamination and pose a risk to public health.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling 2-(2-Chloro-4-formylphenoxy)propanoic acid for disposal, all personnel must be equipped with the appropriate personal protective equipment to minimize exposure risk.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.[5]
Eye/Face Protection Safety glasses with side-shields or chemical goggles.To protect against splashes and airborne particles.[5]
Skin and Body Protection A lab coat or other protective clothing.To prevent contamination of personal clothing.[5]
Respiratory Protection A NIOSH-approved respirator is recommended if handling large quantities or if dust is generated.To prevent inhalation of irritating dust or aerosols.[1][3]

Step-by-Step Disposal Protocol

The disposal of 2-(2-Chloro-4-formylphenoxy)propanoic acid must adhere to all national and local regulations. The following procedure provides a general framework for compliant disposal.

Step 1: Waste Identification and Segregation

Proper segregation is the foundation of a safe and compliant waste management system.

  • Do not mix 2-(2-Chloro-4-formylphenoxy)propanoic acid waste with other chemical waste streams.

  • Keep the waste in its original or a compatible, clearly labeled container.[5]

  • The label must include the full chemical name, concentration, and appropriate hazard symbols.

Step 2: Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: For small spills, sweep the spilled substance into a covered plastic container.[3] If appropriate, moisten first to prevent dusting.[3] For larger spills, contain the spillage with sand, earth, or other non-combustible material.[6]

  • Collection: Carefully collect the remainder and place it in a suitable, labeled waste disposal container.[1][6]

  • Decontamination: Clean the contaminated area thoroughly with soap and water, observing environmental regulations.[3][6]

Step 3: Final Disposal

The ultimate disposal of 2-(2-Chloro-4-formylphenoxy)propanoic acid requires professional handling.

  • Licensed Waste Disposal: The material must be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]

  • Regulatory Compliance: Dispose of the waste in accordance with the requirements of the local Waste Disposal Authority.[6] Do not dispose of this chemical down the drain or in the regular trash.[4]

  • Professional Consultation: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor for specific guidance and to arrange for pickup.[7]

Step 4: Container Decontamination and Disposal

Empty containers that held 2-(2-Chloro-4-formylphenoxy)propanoic acid are also considered hazardous waste.[8]

  • Triple Rinsing: Immediately after emptying, triple-rinse the container with a suitable solvent (e.g., water, if soluble).[8][9]

  • Rinsate Collection: The rinsate (the liquid from rinsing) must be collected and disposed of as hazardous waste along with the chemical itself.[8] Do not pour the rinsate down the drain.[9][10]

  • Final Container Disposal: Once triple-rinsed and dry, the container can be disposed of according to local regulations, which may include recycling or disposal in regular trash.[8] Puncturing the container after rinsing can prevent reuse.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 2-(2-Chloro-4-formylphenoxy)propanoic acid.

DisposalWorkflow start Start: Waste Generated is_spill Is it a spill? start->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes waste_container Place in a labeled, compatible container is_spill->waste_container No spill_protocol->waste_container segregate Segregate from other waste streams waste_container->segregate contact_ehs Contact EHS or licensed waste hauler segregate->contact_ehs incineration Dispose via controlled incineration contact_ehs->incineration end End: Disposal Complete incineration->end

Sources

Handling

Personal protective equipment for handling 2-(2-Chloro-4-formylphenoxy)propanoic acid

Executive Summary & Chemical Context[1][2][3][4] As researchers, we often treat intermediates like 2-(2-Chloro-4-formylphenoxy)propanoic acid (CAS: 812642-71-0) as routine reagents. However, this molecule possesses a "du...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4]

As researchers, we often treat intermediates like 2-(2-Chloro-4-formylphenoxy)propanoic acid (CAS: 812642-71-0) as routine reagents. However, this molecule possesses a "dual-threat" functionality: a carboxylic acid tail (corrosive/irritant) and a formyl (aldehyde) head (reactive/sensitizer), anchored by a chlorinated aromatic ring that enhances lipophilicity (skin absorption potential).

This guide moves beyond generic safety data to provide a field-tested operational protocol. Our goal is to ensure that your synthesis yields high results without compromising operator health. The protocols below are designed to prevent not just acute injury, but also the long-term sensitization often overlooked in drug discovery workflows.

Hazard Identification & Risk Logic

Effective safety starts with understanding why a hazard exists. We analyze the molecule's structure to determine the necessary barriers.

Structural Hazard Analysis
  • Acid Moiety (-COOH): Proton donor. Causes immediate irritation to mucous membranes and potential corneal damage.

  • Formyl Group (-CHO): Electrophilic. Capable of Schiff base formation with biological amines (proteins), leading to sensitization (allergic dermatitis) upon repeated exposure.

  • Chlorinated Phenoxy Core: Increases stability and lipid solubility, meaning it can penetrate the stratum corneum (outer skin layer) faster than non-chlorinated analogues.

Visualization: Risk-to-Barrier Logic

The following diagram illustrates the decision pathway for selecting PPE based on the compound's state (Solid vs. Solution).

PPE_Decision_Tree Start 2-(2-Chloro-4-formylphenoxy) propanoic acid State Determine Physical State Start->State Solid Solid / Powder State->Solid Solution In Solution (DCM/DMF) State->Solution Risk_Dust Risk: Inhalation (Dust) & Surface Contamination Solid->Risk_Dust Particle Drift Risk_Splash Risk: Splash (Corrosive) & Solvent Permeation Solution->Risk_Splash Aerosol/Splash Action_Solid Required: N95/P100 + Sash Lowered + Anti-static Spatula Risk_Dust->Action_Solid Action_Sol Required: Double Nitrile (0.11mm min) + Chemical Splash Goggles Risk_Splash->Action_Sol

Figure 1: Decision logic connecting physical state to specific risk vectors and required protective barriers.

Personal Protective Equipment (PPE) Matrix

Do not rely on "standard lab PPE." This compound requires specific barrier thicknesses due to the sensitization risk.

Protection ZoneEquipment StandardTechnical Justification (The "Why")
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Lag: The chlorinated ring increases solvent solubility. Single gloves may allow micro-breakthroughs of the carrier solvent (e.g., DCM) which carries the sensitizer to the skin.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Acidic Vapor/Dust: Safety glasses with side shields are insufficient. Goggles seal the eyes against fine acidic dust that can bypass open-sided glasses.
Respiratory Fume Hood (Primary)N95/P100 (Secondary)Sensitization: Aldehydes are respiratory sensitizers. If weighing outside a hood (discouraged), a P100 particulate respirator is mandatory to prevent alveolar deposition.
Body Tyvek® Sleeves orLab Coat with Cuff Taping Wrist Gap: The most common exposure point is the gap between the glove and lab coat. Taping or sleeves eliminates this "zone of vulnerability."

Operational Protocol: Step-by-Step

This workflow is designed to be a self-validating system. Each step includes a "Check" to ensure safety before proceeding.

Phase A: Preparation & Donning
  • Ventilation Check: Verify fume hood flow is between 80–100 fpm (face velocity). Self-Check: Hold a Kimwipe at the sash opening; it should be pulled inward at a 45-degree angle.

  • Glove Inspection: Inflate nitrile gloves with air and squeeze to check for pinholes before donning.

  • Donning Sequence: Lab coat

    
     Inner Glove 
    
    
    
    Tape Cuffs (optional but recommended)
    
    
    Outer Glove
    
    
    Goggles.
Phase B: Handling (Weighing & Solvation)
  • Static Control: Use an anti-static gun or ionizer if weighing the dry powder, as phenoxy acids can be statically charged and "jump" from spatulas.

  • Transfer: Weigh directly into the reaction vessel if possible. If using a weighing boat, rinse the boat with the reaction solvent into the vessel to ensure 100% transfer and decontamination.

  • Solvent Addition: Add solvent slowly down the side of the vessel to prevent "puffing" of the dry powder into the hood atmosphere.

Phase C: Doffing & Decontamination
  • Outer Glove Removal: Remove outer gloves inside the fume hood. Treat them as contaminated waste.

  • Wipe Down: Clean the balance and work area with a mild alkaline solution (e.g., 5% Sodium Bicarbonate) to neutralize any acidic residues, followed by water.

  • Final Wash: Wash hands with soap and water for 20 seconds immediately after leaving the lab.

Visualization: The Safety Workflow

Workflow Start Start Protocol Check 1. System Check (Hood Flow + Glove Integrity) Start->Check Check->Start Fail (Fix Flow) Handle 2. Active Handling (Anti-static weighing) Check->Handle Pass Decon 3. Neutralization (Bicarb Wipe-down) Handle->Decon Doff 4. Doffing Sequence (In-Hood Removal) Decon->Doff End Safe Completion Doff->End

Figure 2: Operational workflow emphasizing the "System Check" and "Neutralization" steps as critical gates.

Disposal & Emergency Response

Waste Management[5]
  • Solid Waste: Dispose of contaminated gloves and weighing boats in "Hazardous Solid Waste" containers.

  • Liquid Waste: Do not mix with oxidizing acids (e.g., Nitric Acid) due to the aldehyde group. Segregate into "Organic Acid" or "General Organic" waste streams.

  • Neutralization: For spills, cover with sodium bicarbonate (baking soda) or calcium carbonate. Wait for bubbling (CO2 release) to cease before sweeping up.

Emergency First Aid
  • Eye Contact: Flush immediately for 15 minutes.[1] Note: The acidic nature requires immediate dilution to prevent corneal opacity.

  • Skin Contact: Wash with soap and water.[2] Do not use alcohol/solvents, as they may increase absorption of the chlorinated compound.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization sign), seek medical evaluation immediately.

References

  • PubChem. (n.d.). Compound Summary: 2-(2-Chloro-4-formylphenoxy)propanoic acid. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]

  • American Chemical Society. (2023). Safety in Academic Chemistry Laboratories. ACS Center for Lab Safety. Retrieved from [Link]

Sources

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